Product packaging for Vernolate(Cat. No.:CAS No. 1929-77-7)

Vernolate

Cat. No.: B132429
CAS No.: 1929-77-7
M. Wt: 203.35 g/mol
InChI Key: OKUGPJPKMAEJOE-UHFFFAOYSA-N
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Description

S-propyl dipropylcarbamothioate is a tertiary amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NOS B132429 Vernolate CAS No. 1929-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-propyl N,N-dipropylcarbamothioate
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InChI

InChI=1S/C10H21NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3
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InChI Key

OKUGPJPKMAEJOE-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)C(=O)SCCC
Source PubChem
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Molecular Formula

C10H21NOS
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DSSTOX Substance ID

DTXSID7024376
Record name Vernolate
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Molecular Weight

203.35 g/mol
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Physical Description

Clear liquid with a sweet mild odor of garlic; Technical product is clear yellow liquid; [HSDB] Clear liquid; [MSDSonline]
Record name Vernolate
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Boiling Point

149-150 °C at 30 mm Hg
Record name VERNOLATE
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Flash Point

252 °F 0C /TECHNICAL/
Record name VERNOLATE
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Solubility

Miscible with common organic solvents, e.g. xylene, methyl isobutyl ketone, kerosene, acetone, ethanol, In water, 90 mg/L at 25 °C
Record name VERNOLATE
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Density

0.952 at 20 °C/20 °C
Record name VERNOLATE
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Vapor Pressure

0.01 [mmHg], 1.04X10-2 mm Hg at 25 °C
Record name Vernolate
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Record name VERNOLATE
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Color/Form

Clear liquid

CAS No.

1929-77-7
Record name S-Propyl dipropylthiocarbamate
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Record name Vernolate [BSI:ISO]
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Foundational & Exploratory

Vernolate's Mode of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a selective thiocarbamate herbicide, has been utilized in agriculture for the control of grassy and broadleaf weeds. Its efficacy lies in its ability to disrupt critical biochemical pathways within susceptible plant species, primarily targeting lipid biosynthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's herbicidal activity, with a focus on its impact on fatty acid elongation. The information presented herein is intended to support research and development efforts in herbicide science and plant biochemistry.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound and other thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for the production of various critical components for plant survival, including:

  • Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.

  • Suberin: A complex polymer found in cell walls, particularly in roots, that acts as a barrier to water and solute movement.

  • Sphingolipids: A class of lipids that are important components of cellular membranes.

By inhibiting the elongation of fatty acids beyond 18 carbons, this compound disrupts the synthesis of these vital compounds, leading to a cascade of detrimental effects on the plant.

The Role of Sulfoxidation

Evidence suggests that thiocarbamate herbicides like this compound are not directly active but require metabolic activation in the plant. The primary activation step is believed to be sulfoxidation, where the sulfur atom in the this compound molecule is oxidized to a sulfoxide (B87167).[1] This this compound sulfoxide is thought to be the actual inhibitor of the fatty acid elongase enzymes.

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway affected by this compound and a general experimental workflow for investigating its mode of action.

cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase C16/C18 Fatty Acids C16/C18 Fatty Acids Malonyl-CoA->C16/C18 Fatty Acids FAS VLCFAs (C20+) VLCFAs (C20+) C16/C18 Fatty Acids->VLCFAs (C20+) Fatty Acid Elongase (FAE) Cuticular Waxes, Suberin, etc. Cuticular Waxes, Suberin, etc. VLCFAs (C20+)->Cuticular Waxes, Suberin, etc. This compound\n(Sulfoxide) This compound (Sulfoxide) Fatty Acid\nElongase (FAE) Fatty Acid Elongase (FAE) This compound\n(Sulfoxide)->Fatty Acid\nElongase (FAE) ACCase Acetyl-CoA Carboxylase FAS Fatty Acid Synthase

Figure 1: Simplified biochemical pathway of fatty acid synthesis and elongation in plants, indicating the inhibitory action of this compound sulfoxide on Fatty Acid Elongase (FAE).

cluster_methodology Methodology cluster_data Data Output Plant Material\n(e.g., seedlings, cell cultures) Plant Material (e.g., seedlings, cell cultures) Herbicide Treatment\n(Varying concentrations of this compound) Herbicide Treatment (Varying concentrations of this compound) Plant Material\n(e.g., seedlings, cell cultures)->Herbicide Treatment\n(Varying concentrations of this compound) Incubation\n(Controlled environment) Incubation (Controlled environment) Herbicide Treatment\n(Varying concentrations of this compound)->Incubation\n(Controlled environment) Lipid Extraction Lipid Extraction Incubation\n(Controlled environment)->Lipid Extraction Fatty Acid Methyl Ester (FAME) Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Lipid Extraction->Fatty Acid Methyl Ester (FAME) Derivatization FAME Derivatization FAME Derivatization GC-MS Analysis GC-MS Analysis FAME Derivatization->GC-MS Analysis Quantification of VLCFAs Quantification of VLCFAs GC-MS Analysis->Quantification of VLCFAs Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) Quantification of VLCFAs->Data Analysis\n(IC50 determination)

Figure 2: A generalized experimental workflow for assessing the impact of this compound on very-long-chain fatty acid (VLCFA) synthesis in plants.

Quantitative Data on Thiocarbamate Inhibition

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related thiocarbamate herbicides provide valuable insights into the effective concentrations for VLCFA synthesis inhibition.

HerbicidePlant SpeciesEffective Concentration for Significant Inhibition of VLCFA SynthesisReference
PebulateBarley (Hordeum vulgare), Wild Oats (Avena ludoviciana)≥ 25 µM[1]

Note: This data for pebulate, a structurally similar thiocarbamate, suggests a likely effective concentration range for this compound's inhibitory activity.

For comparison, the inhibitory activities of other herbicides that target VLCFA synthesis, such as chloroacetamides, have been quantified using the pI50 value (the negative logarithm of the half-maximal inhibitory concentration, IC50).

Herbicide (Chloroacetamide)Target Enzyme (Fatty Acid Elongase)pI50
Flufenacet (B33160)FAE17.0

This pI50 value for flufenacet on a specific fatty acid elongase (FAE1) indicates an IC50 of 10⁻⁷ M, or 0.1 µM. This demonstrates the high potency of herbicides targeting this pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mode of action of this compound and other VLCFA synthesis inhibitors.

Protocol 1: In Vivo Inhibition of VLCFA Synthesis

Objective: To determine the effect of this compound on the synthesis of VLCFAs in whole plants or plant tissues.

Materials:

  • Seeds of a susceptible plant species (e.g., barley, cucumber).

  • This compound stock solution.

  • Growth medium (e.g., Hoagland's solution).

  • Radiolabeled precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]malonyl-CoA.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Reagents for transmethylation to form fatty acid methyl esters (FAMEs).

  • Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Plant Growth: Germinate and grow seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Herbicide Treatment: Transfer seedlings to a hydroponic system or treat leaf discs with a series of this compound concentrations (e.g., 0, 1, 10, 25, 50, 100 µM).

  • Radiolabeling: After a pre-incubation period with the herbicide, introduce the radiolabeled precursor to the treatment solution for a defined period (e.g., 2-4 hours).

  • Lipid Extraction: Harvest the plant tissue, quench metabolic activity (e.g., by flash-freezing in liquid nitrogen), and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Derivatization: Saponify the lipid extract and methylate the fatty acids to produce FAMEs.

  • Analysis: Analyze the FAMEs by radio-GC to separate and quantify the radiolabeled fatty acids. The amount of radioactivity incorporated into VLCFAs (C20 and longer) is compared between control and treated samples.

  • Data Analysis: Calculate the percentage of inhibition of VLCFA synthesis for each this compound concentration and determine the IC50 value.

Protocol 2: Analysis of Cuticular Wax Composition

Objective: To assess the impact of this compound treatment on the composition and quantity of epicuticular waxes.

Materials:

  • This compound-treated and control plants.

  • Solvents for wax extraction (e.g., chloroform, hexane).

  • Internal standard (e.g., n-tetracosane).

  • Derivatizing agent (e.g., BSTFA for silylation of alcohols and fatty acids).

  • Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Wax Extraction: Immerse the aerial parts of the plants in the extraction solvent for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes. Add an internal standard to the extract for quantification.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Derivatization: Derivatize the wax components to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized wax sample into the GC-MS. The different wax components (alkanes, primary alcohols, fatty acids, etc.) will be separated based on their retention times and identified by their mass spectra.[3][4]

  • Quantification: Quantify the individual wax components by comparing their peak areas to that of the internal standard.

  • Data Analysis: Compare the total wax load and the relative abundance of different wax classes and homologous series between control and this compound-treated plants.

Conclusion

This compound's herbicidal activity is primarily attributed to its inhibition of very-long-chain fatty acid synthesis, a process crucial for the formation of protective cuticular waxes and other essential plant components. This disruption of lipid metabolism leads to increased water loss, impaired growth, and ultimately, the death of susceptible plants. The active form of the herbicide is likely its sulfoxide metabolite, which targets the fatty acid elongase enzyme complex in the endoplasmic reticulum. Further research to elucidate the precise binding site and inhibitory kinetics of this compound sulfoxide on specific fatty acid elongase isoforms will provide a more detailed understanding of its mode of action and may inform the development of novel herbicides with improved efficacy and selectivity.

References

Vernolate's Mechanism of Action: A Technical Guide to Lipid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernolate, a thiocarbamate herbicide, primarily exerts its phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This disruption of lipid biosynthesis leads to a cascade of downstream effects, ultimately impairing the formation of essential plant components like cuticular waxes and suberin, which are critical for protecting the plant from environmental stressors. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action, focusing on its role as a lipid synthesis inhibitor. It includes a summary of the available quantitative data for related compounds, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a member of the thiocarbamate class of herbicides, which are known to interfere with several plant processes, including the biosynthesis of fatty acids and lipids.[1] Unlike other classes of lipid synthesis inhibitors that target acetyl-CoA carboxylase (ACCase), thiocarbamates, including this compound, act on the fatty acid elongation system. This specific mode of action leads to a reduction in the production of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more. These VLCFAs are crucial precursors for the synthesis of cuticular waxes, suberin, and other essential lipid-derived molecules that form protective barriers on the plant surface. The inhibition of VLCFA synthesis is considered a key factor in the herbicidal activity of thiocarbamates.[2]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary molecular target of this compound and other thiocarbamate herbicides is the fatty acid elongase (FAE) complex, which is responsible for the stepwise addition of two-carbon units to a growing fatty acid chain. It is widely believed that thiocarbamates are bioactivated in planta to their sulfoxide (B87167) derivatives, which are the more potent inhibitory molecules.[2]

The proposed mechanism involves the covalent interaction of the thiocarbamate sulfoxide with sulfhydryl groups of key enzymes within the FAE complex. This binding incapacitates the enzymes, thereby blocking the elongation of fatty acids beyond C18. The consequence is a depletion of VLCFAs, which are essential for the synthesis of various vital plant components.

Affected Metabolic Pathway

The inhibition of VLCFA synthesis by this compound directly impacts the pathway responsible for producing precursors for cuticular waxes, suberin, and certain membrane lipids. A simplified representation of this pathway and the point of inhibition is depicted below.

Fatty_Acid_Elongation_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase C16_C18_Fatty_Acids C16-C18 Fatty Acids (from de novo synthesis) Malonyl_CoA->C16_C18_Fatty_Acids FAS FAE_Complex Fatty Acid Elongase (FAE) Complex C16_C18_Fatty_Acids->FAE_Complex VLCFAs Very-Long-Chain Fatty Acids (>C18) FAE_Complex->VLCFAs Waxes_Suberin Cuticular Waxes, Suberin, etc. VLCFAs->Waxes_Suberin This compound This compound (Thiocarbamate) Vernolate_Sulfoxide This compound Sulfoxide (Active form) This compound->Vernolate_Sulfoxide Bioactivation Vernolate_Sulfoxide->FAE_Complex Inhibition

Caption: Inhibition of the Fatty Acid Elongase (FAE) complex by this compound sulfoxide.

Quantitative Data on Lipid Synthesis Inhibition

HerbicidePlant SpeciesAssay TypeEffective ConcentrationReference
Pebulate and its sulfoxideBarley (Hordeum vulgare) and Wild Oats (Avena ludoviciana)In vivo lipid metabolism>= 25 µM[2]

This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effects of this compound on VLCFA synthesis.

In Vivo Analysis of VLCFA Synthesis Inhibition in Seedlings

This protocol is adapted from studies on thiocarbamate herbicides and is suitable for determining the effect of this compound on the overall lipid profile of a plant.

Objective: To quantify the changes in the VLCFA profile of seedlings upon treatment with this compound.

Materials:

  • Seeds of a susceptible plant species (e.g., barley, wild oats)

  • This compound stock solution in a suitable solvent (e.g., acetone)

  • Growth medium (e.g., Hoagland solution)

  • Radiolabeled precursor (e.g., [1-¹⁴C]acetate)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for fatty acid methylation (e.g., methanolic HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Seed Germination and Growth: Germinate seeds in a suitable medium and grow the seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Herbicide Treatment: Treat the seedlings with a range of this compound concentrations. A control group should be treated with the solvent alone.

  • Radiolabeling: Introduce a radiolabeled precursor, such as [1-¹⁴C]acetate, to the growth medium to track de novo fatty acid synthesis.

  • Lipid Extraction: Harvest the plant tissue, and extract the total lipids using a method such as the Bligh and Dyer procedure.

  • Fatty Acid Methylation: Transesterify the lipid extract to produce fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

  • Data Analysis: Compare the fatty acid profiles of the this compound-treated and control plants, paying close attention to the relative abundance of VLCFAs.

Experimental_Workflow_VLCFA cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Germination B Seedling Growth A->B C This compound Application B->C D Radiolabeling with [1-14C]acetate C->D E Lipid Extraction D->E F Fatty Acid Methylation E->F G GC-MS Analysis F->G H Data Comparison G->H

Caption: Workflow for in vivo analysis of VLCFA synthesis inhibition.

Heterologous Expression of Fatty Acid Elongase in Yeast for In Vitro Inhibition Studies

This protocol allows for the direct assessment of this compound's effect on a specific fatty acid elongase enzyme.

Objective: To determine the inhibitory activity of this compound on a plant fatty acid elongase expressed in a yeast system.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Yeast expression vector (e.g., pYES2)

  • cDNA of the target fatty acid elongase gene

  • Yeast transformation reagents

  • Yeast growth media (selective and induction media)

  • This compound stock solution

  • Materials for fatty acid analysis as described in Protocol 4.1.

Procedure:

  • Gene Cloning: Clone the coding sequence of the plant fatty acid elongase into the yeast expression vector.

  • Yeast Transformation: Transform the yeast with the expression construct.

  • Protein Expression: Grow the transformed yeast in a selective medium and then induce protein expression by transferring to an induction medium.

  • Herbicide Treatment: Add this compound to the yeast culture at various concentrations during the induction phase.

  • Fatty Acid Analysis: Harvest the yeast cells, extract lipids, and analyze the fatty acid composition by GC-MS.

  • Data Analysis: Compare the fatty acid profiles of yeast expressing the elongase with and without this compound treatment to determine the extent of inhibition.

Concluding Remarks

This compound's herbicidal activity is intrinsically linked to its ability to inhibit the synthesis of very-long-chain fatty acids. By targeting the fatty acid elongase complex, this compound disrupts the production of essential components for plant survival, such as cuticular waxes. While the precise quantitative details of this compound's interaction with the FAE complex require further investigation, the methodologies outlined in this guide provide a robust framework for such studies. A deeper understanding of this mechanism of action can aid in the development of more effective and selective herbicides and in managing the evolution of herbicide resistance.

References

Unraveling the Microbial Hitchhikers: A Technical Guide to Vernolate's Metabolic Fate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the thiocarbamate herbicide vernolate for weed control in agriculture has raised pertinent questions about its environmental persistence and ultimate fate. The metabolic machinery of soil microorganisms plays a pivotal role in the detoxification of this compound. This technical guide provides an in-depth exploration of the metabolic pathways of this compound degradation by soil microorganisms, with a focus on the enzymatic processes, intermediate metabolites, and the experimental methodologies used to elucidate these complex interactions.

Core Metabolic Pathways: A Microbial Perspective

The biodegradation of this compound, S-propyl dipropylthiocarbamate, in soil is predominantly a microbial process. While a complete, universally accepted pathway is still under investigation, research on structurally similar thiocarbamate herbicides, particularly in actinomycetes like Rhodococcus, has illuminated the key initial steps. The primary mechanism involves an oxidative attack on the N-alkyl groups, followed by further enzymatic modifications.

Two main initial pathways have been proposed for thiocarbamate herbicides:

  • Sulfoxidation: The sulfur atom of the thiocarbamate is oxidized to form this compound sulfoxide. This is often a critical initial step in the detoxification process.

  • N-dealkylation: One of the two N-propyl groups is removed. This reaction is catalyzed by a cytochrome P-450 monooxygenase system. The resulting aldehyde is then likely oxidized to a carboxylic acid by an aldehyde dehydrogenase.[1][2][3][4][5]

Following these initial steps, further degradation of the molecule is expected to occur, leading to the breakdown of the carbamate (B1207046) ester bond and eventual mineralization to carbon dioxide, water, and inorganic nutrients.

Key Enzymatic Players in this compound Degradation

The microbial enzymatic arsenal (B13267) responsible for this compound breakdown is diverse. Based on studies of related thiocarbamates, the following enzyme classes are of primary importance:

  • Cytochrome P-450 Monooxygenases: These enzymes are crucial for the initial N-dealkylation of the dipropylamino group of this compound.[1][2][3][4][5] In Rhodococcus sp. strain NI86/21, a specific cytochrome P-450 system has been identified as inducible by the thiocarbamate herbicide EPTC.[1][2][3][4][5]

  • Aldehyde Dehydrogenases: Following N-dealkylation, the resulting propionaldehyde (B47417) is oxidized to propionic acid by NAD+-dependent aldehyde dehydrogenases.[1][2][3][4][5]

  • Hydrolases: Carbamate hydrolases are expected to play a role in cleaving the ester bond of this compound or its metabolites, although specific hydrolases for this compound have not yet been fully characterized.

  • Nonheme Haloperoxidases: Interestingly, a nonheme haloperoxidase has been found to be induced by thiocarbamate herbicides in Rhodococcus erythropolis NI86/21, suggesting a potential role in the detoxification process, although its precise function in the metabolic pathway remains to be elucidated.[6][7]

Visualizing the Metabolic Journey

To illustrate the proposed initial stages of this compound metabolism in soil microorganisms, the following signaling pathway diagram has been generated using Graphviz.

Vernolate_Metabolic_Pathway cluster_0 Initial Degradation Pathways This compound This compound (S-propyl dipropylthiocarbamate) Vernolate_Sulfoxide This compound Sulfoxide This compound->Vernolate_Sulfoxide Sulfoxidation (Monooxygenase) N_depropyl_this compound N-depropyl this compound This compound->N_depropyl_this compound N-dealkylation (Cytochrome P-450) Further_Degradation Further Degradation Products (Mineralization) Vernolate_Sulfoxide->Further_Degradation Propionaldehyde Propionaldehyde N_depropyl_this compound->Propionaldehyde Release N_depropyl_this compound->Further_Degradation Hydrolysis & Further Oxidation Propionic_Acid Propionic Acid Propionaldehyde->Propionic_Acid Oxidation (Aldehyde Dehydrogenase) Propionic_Acid->Further_Degradation

Caption: Proposed initial metabolic pathways of this compound in soil microorganisms.

Quantitative Insights into this compound Degradation

The persistence of this compound in soil is a critical factor for its environmental risk assessment. The half-life (T₁/₂) of thiocarbamate herbicides in soil is generally considered to be relatively short, typically ranging from 1 to 4 weeks.[8] Microbial degradation is the primary mechanism for their disappearance from the soil environment.[8]

Table 1: Degradation of Thiocarbamate Herbicides in Soil

HerbicideSoil TypeHalf-life (weeks)Primary Degradation MechanismReference
EPTCSilt Loam~1-2Microbial Degradation--INVALID-LINK--
ButylateSilt Loam~2-3Microbial Degradation--INVALID-LINK--
This compoundSilt Loam~1-2Microbial Degradation--INVALID-LINK--

Experimental Protocols for Studying this compound Degradation

Elucidating the metabolic pathways of this compound requires robust experimental designs. Below are detailed methodologies for key experiments.

Protocol 1: Soil Incubation Study for this compound Degradation Kinetics

This protocol outlines a laboratory experiment to determine the degradation rate of this compound in soil.

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a field with no recent history of thiocarbamate herbicide application.
  • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
  • Determine the soil's physicochemical properties (pH, organic matter content, texture, and moisture content).
  • Adjust the soil moisture to 60-70% of its water-holding capacity and pre-incubate for 7 days at 25°C in the dark to stabilize microbial activity.

2. Treatment Application:

  • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).
  • Apply the this compound solution to the pre-incubated soil to achieve a final concentration relevant to field application rates.
  • Thoroughly mix the soil to ensure uniform distribution of the herbicide. A control group treated only with the solvent should be prepared.

3. Incubation:

  • Place a known amount of treated soil (e.g., 50 g) into individual microcosms (e.g., glass jars).
  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
  • Maintain aerobic conditions by ensuring adequate air exchange. The moisture content should be monitored and maintained throughout the experiment.

4. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample triplicate microcosms for each treatment.
  • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane).
  • The extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

5. Analysis:

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of this compound and identification of its metabolites.
  • Calculate the half-life (T₁/₂) of this compound using first-order decay kinetics.

A[label="1. Soil Collection\n& Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. This compound\nApplication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubation\n(Controlled Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Time-course\nSampling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Solvent\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. GC-MS / HPLC-MS/MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Analysis\n(Half-life Calculation)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Experimental workflow for a this compound soil degradation study.

Protocol 2: Identification of this compound Metabolites using GC-MS

This protocol focuses on the analytical methodology for identifying this compound and its degradation products.

1. Sample Preparation:

  • Concentrate the soil extracts obtained from Protocol 1 under a gentle stream of nitrogen.
  • For GC-MS analysis, derivatization of polar metabolites may be necessary to increase their volatility. Common derivatizing agents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

2. GC-MS Conditions:

  • Gas Chromatograph: Use a capillary column suitable for pesticide analysis (e.g., HP-5MS).
  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure separation of all compounds.
  • Injector: Operate in splitless mode to maximize sensitivity.
  • Mass Spectrometer: Operate in full scan mode to acquire mass spectra of all eluting compounds. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

3. Metabolite Identification:

  • Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST, Wiley).
  • Confirm the identity of potential metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
  • For novel metabolites, high-resolution mass spectrometry can be employed to determine the elemental composition.

Future Directions

While significant progress has been made in understanding the microbial degradation of thiocarbamate herbicides, further research is needed to fully elucidate the complete metabolic pathway of this compound in a wider range of soil microorganisms. The application of advanced molecular techniques, such as metagenomics, metatranscriptomics, and metaproteomics, will be instrumental in identifying the specific genes and enzymes involved in the entire degradation process, from the parent compound to its complete mineralization. This knowledge is not only crucial for environmental risk assessment but also opens avenues for developing bioremediation strategies for contaminated sites.

References

An In-depth Technical Guide to the Identification of Vernolate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a thiocarbamate herbicide, is subject to degradation in the environment through various biotic and abiotic processes. Understanding the resulting degradation products is crucial for assessing its environmental fate and potential toxicological impact. This technical guide provides a comprehensive overview of the identification of this compound degradation products, including detailed experimental protocols and data presentation.

Degradation Pathways of this compound

This compound primarily degrades through two main pathways: hydrolysis and sulfoxidation. Microbial activity in the soil is the main driver of its degradation, while hydrolysis occurs at a much slower rate. Photodegradation can also contribute to its breakdown.

Hydrolysis Pathway

Hydrolysis of the thiocarbamate ester linkage in this compound leads to the formation of dipropylamine (B117675) and propyl mercaptan. This process can be influenced by soil pH and moisture content.

Sulfoxidation Pathway

Oxidation of the sulfur atom in this compound results in the formation of this compound sulfoxide. This transformation is a common metabolic pathway for thiocarbamate herbicides in both soil microorganisms and mammals.[1]

Identified Degradation Products

The primary degradation products of this compound that have been identified are:

  • Dipropylamine: A secondary amine formed through the hydrolysis of the carbamothioate bond.

  • Propyl Mercaptan: A thiol compound also resulting from the hydrolysis of this compound.

  • This compound Sulfoxide: The product of the oxidation of the sulfur atom in the this compound molecule.

Table 1: Chemical Structures of this compound and its Major Degradation Products

Compound NameChemical Structure
This compound (S-propyl dipropylcarbamothioate)
alt text
Dipropylamine
alt text
Propyl Mercaptan
alt text
This compound Sulfoxide (S-propyl N,N-dipropylcarbamothioate S-oxide)Inferred Structure: Similar to this compound with an oxygen atom double-bonded to the sulfur atom.

Experimental Protocols

The following sections detail the methodologies for studying this compound degradation and identifying its degradation products.

Microbial Degradation Study in Soil

This protocol outlines a typical procedure for assessing the microbial degradation of this compound in a soil matrix.

1. Soil Collection and Preparation:

  • Collect soil samples from a relevant agricultural field.
  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris.
  • Determine the soil's physicochemical properties (pH, organic matter content, texture).
  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

2. Incubation:

  • Weigh a defined amount of prepared soil (e.g., 50 g) into individual incubation flasks.
  • Fortify the soil samples with a known concentration of this compound solution.
  • Prepare control samples (soil without this compound and sterilized soil with this compound) to differentiate between biotic and abiotic degradation.
  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 60 days).
  • Collect triplicate samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days).

3. Extraction of this compound and its Degradation Products:

  • To each soil sample, add an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and methanol).
  • Shake the samples vigorously for a set time (e.g., 30 minutes) on a mechanical shaker.
  • Centrifuge the samples to separate the soil particles from the solvent.
  • Collect the supernatant (the extract).
  • Concentrate the extract under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for analysis.

Analytical Methodologies for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound and its degradation products.

1. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C, hold for 2 minutes.

    • Ramp 1: Increase to e.g., 180°C at a rate of 10°C/minute.

    • Ramp 2: Increase to e.g., 280°C at a rate of 20°C/minute, hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Identification: Based on the retention time and comparison of the mass spectrum with reference standards or spectral libraries.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Example Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: e.g., 0.3 mL/minute.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer Settings:

    • Multiple Reaction Monitoring (MRM) mode for targeted analysis of this compound and its expected degradation products.

    • Precursor and product ions for each analyte need to be optimized using authentic standards.

    • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with known concentrations of the standards.

Data Presentation

Quantitative data on the degradation of this compound and the formation of its products should be summarized in clear and concise tables.

Table 2: Hypothetical Degradation of this compound in Soil over Time

Time (Days)This compound Concentration (µg/g soil)Dipropylamine Concentration (µg/g soil)This compound Sulfoxide Concentration (µg/g soil)
010.000.000.00
18.500.500.20
36.201.200.60
73.102.501.10
141.503.800.80
300.204.500.30
60< LOD4.60< LOD
LOD: Limit of Detection

Visualization of Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the degradation pathways and experimental workflows.

Vernolate_Degradation_Pathway This compound This compound (S-propyl dipropylcarbamothioate) Hydrolysis Hydrolysis (Microbial/Abiotic) This compound->Hydrolysis Sulfoxidation Sulfoxidation (Microbial) This compound->Sulfoxidation Dipropylamine Dipropylamine Hydrolysis->Dipropylamine PropylMercaptan Propyl Mercaptan Hydrolysis->PropylMercaptan VernolateSulfoxide This compound Sulfoxide Sulfoxidation->VernolateSulfoxide Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis SoilCollection Soil Collection & Sieving MoistureAdjustment Moisture Adjustment SoilCollection->MoistureAdjustment Fortification Fortification with this compound MoistureAdjustment->Fortification Incubation Incubation at 25°C Fortification->Incubation SolventExtraction Solvent Extraction Incubation->SolventExtraction Centrifugation Centrifugation SolventExtraction->Centrifugation Concentration Concentration & Reconstitution Centrifugation->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMSMS LC-MS/MS Analysis Concentration->LCMSMS

References

Environmental Fate of Vernolate in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a thiocarbamate herbicide previously used for the selective control of grassy and broadleaf weeds in various crops. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for the development of environmentally safer agricultural practices. This technical guide provides an in-depth overview of the key processes governing the persistence and transformation of this compound in soil and water environments. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for key studies are described. Visualizations of important pathways and workflows are provided to facilitate comprehension.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and transport in the environment.

PropertyValueReference
Molecular FormulaC10H21NOS[1]
Molecular Weight203.34 g/mol [1]
Water Solubility90 - 107 mg/L at 20-21 °C[1][2]
Vapor Pressure1.0 x 10-2 mmHg at 25 °C[3]
Log Kow (Octanol-Water Partition Coefficient)3.84 at 20 °C[3]
Henry's Law Constant3.1 x 10-5 atm-m³/mol (estimated)[3]

Table 1: Physicochemical Properties of this compound.

Environmental Fate in Soil

The fate of this compound in the soil is governed by a combination of biotic and abiotic processes, including microbial degradation, volatilization, and adsorption.

Soil Dissipation and Half-Life

The persistence of this compound in soil is generally low to moderate, with the half-life being significantly influenced by soil type, moisture, and temperature. Microbial activity is a primary driver of its degradation.[3] A summary of reported soil half-lives under various conditions is provided in Table 2.

Soil TypeConditionsHalf-Life (t½)Reference
Clay Soil-10-12 days[3]
Moist Loam21-27 °C~1.5 weeks[3]
Regina Heavy Clay (4.0% OC, pH 7.5)25 °C, field capacity2-3 weeks[3]
Weyburn Loam (6.5% OC, pH 7.0)25 °C, field capacity2-3 weeks[3]
Sandy LoamAerobic40 days (1st phase), 139 days (2nd phase)[3]
Typical Field Conditions-12 days[3]

Table 2: Soil Dissipation Half-Life of this compound. OC = Organic Carbon content.

Adsorption and Mobility

The mobility of this compound in soil is influenced by its adsorption to soil particles, particularly organic matter. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior.[4] this compound is expected to have high to moderate mobility in soil.[3]

ParameterValueInterpretationReference
Koc83 - 391 mL/gHigh to Moderate Mobility[3]

Table 3: Soil Adsorption Coefficient of this compound.

Microbial Degradation

Microbial degradation is a major pathway for the dissipation of this compound in soil.[3] Soil microorganisms utilize this compound as a carbon and nitrogen source, breaking it down into simpler, less toxic compounds. The primary degradation products identified are a mercaptan, an amine, carbon dioxide, and isopropanol.[3] Repeated applications of this compound to the same soil can lead to enhanced degradation rates due to the adaptation of the microbial community.[3]

Vernolate_Degradation_Soil This compound This compound Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Major Pathway Metabolites Primary Metabolites Microbial_Degradation->Metabolites Mercaptan Mercaptan Metabolites->Mercaptan Amine Amine Metabolites->Amine Isopropanol Isopropanol Metabolites->Isopropanol CO2 Carbon Dioxide Metabolites->CO2

Figure 1: Proposed microbial degradation pathway of this compound in soil.
Volatilization

Due to its relatively high vapor pressure and moderate Henry's Law constant, volatilization from moist soil surfaces is an important dissipation pathway for this compound.[3] However, volatilization from dry soil surfaces is not expected to be significant.[3]

Environmental Fate in Water

In aquatic environments, the primary processes influencing the fate of this compound are volatilization, with hydrolysis and photolysis playing lesser roles.

Hydrolysis

This compound is generally stable to hydrolysis in the environment.[3] At a pH of 7 and a temperature of 40°C, a 50% loss was observed in 13 days.[3] It is considered stable in neutral media and relatively stable in acidic and alkaline conditions.[3]

pHTemperature (°C)Half-Life (t½)Reference
74013 days (for 50% loss)[3]

Table 4: Hydrolysis of this compound.

Photolysis

This compound is stable to photolysis in water.[3] Studies have shown it to be resistant to photolysis on a thin film of soil over a 30-day exposure period.[3]

Volatilization from Water

Based on its estimated Henry's Law constant, volatilization from water surfaces is expected to be an important fate process.[3] The estimated volatilization half-lives for a model river and a model lake are 45 hours and 18 days, respectively.[3]

Vernolate_Fate_Water Vernolate_in_Water This compound in Water Volatilization Volatilization Vernolate_in_Water->Volatilization Important Pathway Hydrolysis Hydrolysis (Slow) Vernolate_in_Water->Hydrolysis Photolysis Photolysis (Negligible) Vernolate_in_Water->Photolysis Atmosphere Atmosphere Volatilization->Atmosphere Degradation_Products Degradation Products Hydrolysis->Degradation_Products

Figure 2: Key processes affecting the fate of this compound in water.

Experimental Protocols

Terrestrial Field Dissipation Study

Objective: To determine the rate of dissipation of this compound in a specific soil type under field conditions.

Methodology:

  • Site Selection: Choose a site with well-characterized soil (e.g., sandy loam, clay loam) that is representative of typical agricultural use. The site should have no prior history of this compound application.

  • Plot Design: Establish replicate plots (e.g., 3-4) for both treated and untreated control groups in a randomized block design. Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas.

  • Application: Apply this compound at a known rate, consistent with agricultural practices, using calibrated spray equipment.

  • Soil Sampling: Collect soil cores from multiple random locations within each plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application). The sampling depth should be sufficient to capture the vertical movement of the herbicide (e.g., 0-15 cm and 15-30 cm).

  • Sample Handling and Storage: Composite the soil cores for each plot and depth. Store samples frozen (e.g., -20°C) prior to analysis to prevent further degradation.

  • Residue Analysis: Extract this compound from the soil samples using an appropriate method (e.g., QuEChERS) and quantify the concentration using a validated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the dissipation half-life (DT50) by fitting the concentration data over time to a first-order or other appropriate kinetic model.

Field_Dissipation_Workflow Start Site Selection & Plot Design Application This compound Application Start->Application Sampling Soil Sampling (Time-course) Application->Sampling Storage Sample Storage (-20°C) Sampling->Storage Extraction Soil Extraction (e.g., QuEChERS) Storage->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis & DT50 Calculation Analysis->Data_Analysis

Figure 3: Experimental workflow for a terrestrial field dissipation study.
Analytical Method for this compound in Soil and Water

Objective: To quantify the concentration of this compound residues in soil and water samples.

Methodology (based on QuEChERS and GC-MS):

  • Sample Preparation:

    • Soil: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. Add water to moisten dry samples.

    • Water: Use a 10-15 mL aliquot of the water sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the sample tube.

    • Add internal standards.

    • Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove excess water).

    • Vortex and centrifuge.

  • Analysis:

    • Transfer the final extract into a vial for analysis.

    • Inject an aliquot into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set appropriate temperature programming for the oven, injector, and transfer line.

    • MS Conditions: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.

  • Quantification:

    • Generate a calibration curve using this compound standards of known concentrations.

    • Calculate the concentration of this compound in the original sample based on the peak area relative to the calibration curve and accounting for dilution and recovery factors.

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil, with microbial degradation and volatilization being the primary dissipation pathways. Its mobility in soil is expected to be high to moderate. In aquatic systems, volatilization is the most significant removal mechanism, while hydrolysis and photolysis are of minor importance. The information presented in this technical guide provides a comprehensive overview for researchers and scientists to understand and predict the environmental behavior of this compound. The detailed experimental protocols offer a foundation for conducting further research and monitoring studies.

References

Vernolate in Soybeans: A Technical Guide to Absorption, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of the herbicide vernolate in soybeans (Glycine max (L.) Merr.). The information is compiled from key scientific literature to support research and development in herbicide science and crop safety.

Quantitative Data on this compound Metabolism in Soybean Seedlings

The following tables summarize the key quantitative findings from studies on the metabolism of 14C-labeled this compound in soybean seedlings. These data illustrate the degradation of this compound to CO2 and its incorporation into various cellular fractions.

Table 1: Effect of Pretreatment with Non-labeled this compound on the Metabolism of 14C-Vernolate in Soybean Seedlings [1]

Treatment14C this compound Metabolized to 14CO2 (µg)14C Incorporated into Ethanol (B145695) Soluble Compounds (µg)14C Incorporated into Alcohol Insoluble Residue (µg)
Water-germinated7.59.9 ± 0.63.6 ± 0.1
This compound-germinated3.314.7 ± 0.81.50 ± 0.1

Table 2: Percent Incorporation of Radioactivity in Alcohol Soluble Metabolites from Soybean Seedlings [1]

Time (hr)Metabolite 1 (%)Metabolite 2 (%)Metabolite 3 (%)Metabolite 4 (%)
2415.210.535.828.5
4812.89.830.137.3
7210.58.525.645.4

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for studying this compound metabolism in soybeans.

Plant Material and Growth Conditions
  • Soybean Variety: Lee[1][2]

  • Germination: Six uniform soybean seeds are placed in a 50-ml beaker containing 10 g of Newberg sandy loam soil.[1] Seeds are fully covered with soil.

  • Herbicide Application: 14C-labeled this compound (S-propyl-l-14C dipropylthiocarbamate) is applied to the soil at a concentration of 5 ppm.[1]

  • Growth Environment: Studies are typically conducted in a greenhouse or controlled environment growth chamber to ensure reproducibility.

Radiolabeling and Sample Collection
  • Radiolabeling: 14C-labeled this compound is used to trace the absorption, translocation, and metabolism of the herbicide.[1][2]

  • Pretreatment: For some experiments, seeds are germinated for 48 hours between filter paper moistened with either water or a 5 ppm non-radioactive this compound solution before being transferred to the soil containing 14C-vernolate.[1]

  • Harvesting: Seedlings are harvested at various time points (e.g., 24, 48, 72 hours) to analyze the distribution and metabolism of the herbicide.[1]

Analysis of this compound and its Metabolites
  • CO2 Trapping: The degradation of this compound to CO2 is measured by trapping the evolved 14CO2.[1][2]

  • Solvent Extraction: Plant tissues are extracted with ethanol to separate soluble metabolites from insoluble residues.[1]

  • Chromatography: Paper chromatography is used to separate and identify the different ethanol-soluble metabolites.[1][2]

  • Radioactivity Measurement: The amount of radioactivity in CO2, ethanol extracts, and insoluble residues is quantified using techniques like liquid scintillation counting.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of this compound in soybeans.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis seed Soybean Seeds (Lee var.) planting Planting seeds in treated soil seed->planting soil Newberg Sandy Loam Soil soil->planting This compound 14C-Vernolate (5 ppm) This compound->planting germination Germination & Growth planting->germination harvest Harvest at 24, 48, 72 hr germination->harvest extraction Ethanol Extraction harvest->extraction separation Paper Chromatography extraction->separation quantification Radioactivity Measurement separation->quantification

Caption: Experimental workflow for studying this compound metabolism in soybeans.

metabolic_pathway cluster_uptake Absorption & Translocation cluster_metabolism Metabolism This compound This compound (14C-labeled) Absorbed Absorbed this compound This compound->Absorbed Uptake by roots CO2 14CO2 (Degradation) Absorbed->CO2 Catabolic Oxidation Ethanol_Soluble Metabolite 1 Metabolite 2 Metabolite 3 Metabolite 4 Absorbed->Ethanol_Soluble Metabolic Conversion Alcohol_Insoluble Alcohol Insoluble Residue Absorbed->Alcohol_Insoluble Cellular Incorporation Ethanol_Soluble:s->Ethanol_Soluble:s

Caption: Metabolic fate of this compound in soybean seedlings.

Discussion

Absorption and Translocation

This compound is readily absorbed by soybean seedlings, and once absorbed, it is quickly translocated to the aerial parts of the plant.[1] The concentration of the unchanged herbicide in plant tissues decreases rapidly after reaching its peak, indicating a fast rate of metabolism.[1]

Metabolism

The metabolism of this compound in soybean seedlings is dependent on the age of the seedlings.[1][2] The primary metabolic pathway involves the degradation of the this compound molecule, with the labeled carbon at the propyl-1-C position being oxidized to CO2.[1] Additionally, this compound is converted into at least two major and two minor ethanol-soluble metabolites.[1][2] Time-course studies suggest a conversion of one metabolite to another (Metabolite 3 to Metabolite 4) over time.[2]

Pretreatment of soybean seedlings with non-labeled this compound was found to reduce the catabolic oxidation of 14C-vernolate to 14CO2 and decrease its incorporation into cellular structures (alcohol-insoluble residue).[1][2] This pretreatment led to a corresponding increase in the amount of ethanol-soluble metabolites.[1] This suggests that prior exposure to this compound may alter the metabolic pathways or enzyme activity responsible for its degradation.

Conclusion

This technical guide summarizes the key findings and methodologies related to the absorption, translocation, and metabolism of this compound in soybeans. The provided quantitative data, experimental protocols, and visual diagrams offer a foundational understanding for researchers in the fields of herbicide science and plant biochemistry. The rapid metabolism of this compound in soybeans is a critical factor in its selectivity and efficacy. Further research could focus on identifying the specific enzymes and detailed signaling pathways involved in this compound metabolism to enhance crop safety and develop more effective weed management strategies.

References

Toxicological Profile of Vernolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Vernolate is a selective thiocarbamate herbicide primarily used for controlling grassy and broadleaf weeds in crops such as soybeans and peanuts.[1][2] Its mode of action in target plants is the inhibition of lipid synthesis.[3] As with any agrochemical, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicological effects of this compound on various non-target organisms, including mammalian, avian, and aquatic species. It consolidates quantitative toxicity data, details relevant experimental methodologies, and illustrates key metabolic and experimental pathways to support researchers, scientists, and drug development professionals.

Toxicological Effects on Mammalian Species

This compound exhibits moderate acute oral toxicity in mammalian models. The primary mechanism of action appears to be distinct from its herbicidal activity, with evidence pointing towards the inhibition of key enzymes involved in detoxification pathways.

Quantitative Mammalian Toxicity Data

The following table summarizes the key quantitative toxicity values for this compound in common laboratory animal models.

Metric Species Route Value Source
LD₅₀ (Lethal Dose, 50%)RatOral>1500 - 1780 mg/kg[1][3]
LD₅₀ (Lethal Dose, 50%)RabbitDermal (Percutaneous)>5000 mg/kg[1]
NOEL (No-Observed-Effect Level)RatDietary (Short-term)32 mg/kg[3]
NOEL (No-Observed-Effect Level)RabbitOral (Maternal & Developmental)200 mg/kg/day[1]
Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are summaries of protocols for key mammalian experiments.

Developmental Toxicity Study in Rabbits:

  • Objective: To determine the potential for this compound to cause adverse effects on pregnant females and their developing offspring.

  • Methodology: Technical grade this compound (97% purity) was administered to groups of 21-22 pregnant rabbits via oral gavage.[1] Dosing occurred daily from day 6 through day 21 of gestation.[1] The dosage groups were 0 (vehicle control, corn oil), 2, 20, and 200 mg/kg/day.[1] Throughout the study, maternal animals were observed for clinical signs of toxicity, body weight changes, and food consumption. At the end of the gestation period, does were euthanized, and a detailed examination of uterine contents was performed. Fetuses were examined for external, visceral, and skeletal abnormalities.

  • Results: No adverse effects or toxicity were observed in either the maternal animals or the developing fetuses at any dose tested, leading to the establishment of a maternal and developmental NOEL of 200 mg/kg/day.[1]

G start_end start_end process process decision decision io io start Start: Select Pregnant Rabbits acclimate Acclimatization Period start->acclimate grouping Randomize into Dose Groups (0, 2, 20, 200 mg/kg/day) acclimate->grouping dosing Daily Oral Gavage (Gestation Days 6-21) grouping->dosing observe_maternal Maternal Observation (Clinical Signs, Body Weight) dosing->observe_maternal terminate Terminal Sacrifice (Day 22 of Gestation) dosing->terminate observe_maternal->terminate examine_does Examine Does (Uterine Contents) terminate->examine_does examine_fetuses Examine Fetuses (External, Visceral, Skeletal) terminate->examine_fetuses analysis Data Analysis & NOEL Determination examine_does->analysis examine_fetuses->analysis end End of Study analysis->end

Workflow for a Rabbit Developmental Toxicity Study.
Mechanism of Action and Metabolism

In mammals, this compound's toxicity is not related to lipid synthesis but rather to its metabolism. Thiocarbamates can be absorbed through the skin, mucous membranes, and the gastrointestinal and respiratory tracts.[1] They are generally eliminated rapidly.[1]

Two primary metabolic pathways have been proposed for thiocarbamates like this compound in mammals:

  • Sulfoxidation and Conjugation: The primary route involves the oxidation of the sulfur atom to a sulfoxide (B87167).[1] This reactive intermediate can then be conjugated with glutathione (B108866) (GSH). The resulting conjugate is further metabolized to a cysteine derivative and ultimately excreted as a mercapturic acid compound.[1]

  • Further Oxidation/Hydroxylation: The sulfoxide can be further oxidized to a sulfone. Alternatively, hydroxylation can occur, leading to compounds that enter the general carbon metabolic pool.[1]

A key toxicological hypothesis for this compound and other thiocarbamates is that their sulfoxide metabolites inhibit the mitochondrial enzyme aldehyde dehydrogenase (ALDH2) in the liver.[1] This inhibition could lead to a disulfiram-like reaction in individuals also exposed to ethanol.[1]

G compound compound pathway_node pathway_node effect_node effect_node excretion_node excretion_node This compound This compound sulfoxide This compound Sulfoxide (Reactive Intermediate) This compound->sulfoxide Sulfoxidation (P450) sulfone This compound Sulfone sulfoxide->sulfone Oxidation gsh_conjugate Glutathione Conjugate sulfoxide->gsh_conjugate GSH Conjugation aldh2 Inhibition of Aldehyde Dehydrogenase (ALDH2) sulfoxide->aldh2 cysteine_deriv Cysteine Derivative gsh_conjugate->cysteine_deriv mercapturic_acid Mercapturic Acid cysteine_deriv->mercapturic_acid Metabolism

Proposed Metabolic Pathways of this compound in Mammals.

Ecotoxicology: Effects on Avian and Aquatic Life

This compound's potential impact on non-target wildlife is a key component of its environmental risk profile. It is considered relatively non-toxic to birds but slightly to moderately toxic to aquatic organisms.

Avian Toxicity

Studies indicate a low level of acute toxicity for this compound in avian species.

Metric Species Value Test Conditions Source
LD₅₀ (Acute)Colinus virginianus (Bobwhite Quail)>14,500 mg/kgOral gavage[3]
LC₅₀ (Dietary)Colinus virginianus (Bobwhite Quail)12,000 ppm7-day feed treatment (Technical Grade)[2]
LC₅₀ (Dietary)Colinus virginianus (Bobwhite Quail)14,500 ppm7-day feed treatment (this compound 6E)[2]

Experimental Protocol: Avian Dietary LC₅₀ Study

  • Objective: To determine the concentration of this compound in feed that is lethal to 50% of a test bird population over a defined period.

  • Methodology: Based on standard protocols (e.g., OECD 205), groups of young birds (e.g., Bobwhite quail) are fed a diet containing various concentrations of the test substance for a period of five days. This is followed by a recovery period of at least three days on a normal diet. The study cited for this compound involved a 7-day feed treatment.[2] Observations of mortality and clinical signs of toxicity are made daily. Body weight and food consumption are measured at the beginning and end of the exposure period. The LC₅₀ is calculated based on the observed mortality at the different dietary concentrations.

Aquatic Toxicity

This compound demonstrates a higher level of toxicity to aquatic organisms compared to terrestrial species, with invertebrates being particularly sensitive.

Metric Species Value Test Conditions Source
LC₅₀ (96-hour)Oncorhynchus mykiss (Rainbow Trout)4.3 mg/L (active ingredient)Static or flow-through[2]
LC₅₀ (96-hour)Oncorhynchus mykiss (Rainbow Trout)9.6 mg/L (technical grade)Static or flow-through[2]
LC₅₀ (48-hour)Cypridopsis vidua (Ostracod)0.25 mg/LStatic bioassay, 21°C[1]

Experimental Protocol: Aquatic Invertebrate Acute Immobilisation Test (e.g., Ostracod)

  • Objective: To determine the concentration of a substance that causes immobilisation in 50% of the test invertebrates (EC₅₀) over a 48-hour period. The study cited for Cypridopsis vidua determined the LC₅₀.[1]

  • Methodology: A static bioassay was conducted without aeration at 21°C in water with a hardness of 272 ppm as calcium carbonate.[1] Mature ostracods were exposed to a series of concentrations of technical this compound (97.7%).[1] The number of dead or immobile organisms was recorded at 24 and 48 hours. From these observations, the 48-hour LC₅₀ was calculated with a 95% confidence limit.[1]

G start_end start_end process process io io start Start: Prepare Test Solutions (this compound Concentrations & Control) acclimate Acclimatize Test Organisms (e.g., Rainbow Trout) start->acclimate expose Introduce Organisms to Test Chambers (Exposure Period) acclimate->expose observe_24 Observe Mortality/ Sublethal Effects at 24h expose->observe_24 observe_48 Observe at 48h observe_24->observe_48 observe_72 Observe at 72h observe_48->observe_72 observe_96 Final Observation at 96h observe_72->observe_96 analysis Statistical Analysis (Calculate LC50) observe_96->analysis end End of Test analysis->end

References

An In-Depth Technical Guide to Vernolate: Chemical Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiocarbamate herbicide vernolate. It details its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. This document also collates available information on its metabolism and applications in agriculture. A key feature of this guide is the inclusion of generalized experimental protocols for the analysis of this compound in environmental matrices and for the evaluation of its herbicidal efficacy, providing a foundational framework for researchers in the field.

Chemical Identity and Structure

This compound is the common name for S-propyl dipropylcarbamothioate, a selective soil-incorporated herbicide.[1] Its chemical identity is defined by the following identifiers:

  • IUPAC Name: S-propyl N,N-dipropylcarbamothioate[2]

  • CAS Number: 1929-77-7[1]

  • Molecular Formula: C₁₀H₂₁NOS[2]

  • Molecular Weight: 203.35 g/mol [2]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC NameS-propyl N,N-dipropylcarbamothioate[2]
CAS Number1929-77-7[1]
Molecular FormulaC₁₀H₂₁NOS[2]
Molecular Weight203.35 g/mol [2]

Below is a 2D representation of the chemical structure of this compound.

G cluster_0 This compound C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 N N C3->N C4 CH2 N->C4 C7 C N->C7 C5 CH2 C4->C5 C6 CH3 C5->C6 O O C7->O =O S S C7->S C8 CH2 S->C8 C9 CH2 C8->C9 C10 CH3 C9->C10

Figure 1: Chemical Structure of this compound

Physicochemical Properties

This compound is a clear amber liquid with a slight aromatic odor.[3][4] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical StateLiquid[3]
ColorAmber[4]
OdorSlight aromatic[3]
Boiling Point149-150 °C at 30 mmHg[3]
Density0.954 g/cm³ at 20 °C[4]
Water Solubility90 - 107 mg/L at 20-21 °C[4][5]
Vapor Pressure1.39 Pa at 25 °C[5]
logP (Octanol-Water Partition Coefficient)3.84[5]
pKa-1.19 (Predicted)[4]

Toxicological Profile

This compound is classified as a slightly toxic compound.[5] The following table summarizes key toxicological data.

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueReference
Acute Oral LD₅₀RatOral1200 - 1900 mg/kg[5]
Acute Dermal LD₅₀RabbitDermal>1955 mg/kg[5]
Avian Acute Oral LC₅₀Bobwhite QuailOral (7-day feed)12,000 ppm[5]
Aquatic LC₅₀ (96-hour)Rainbow Trout-4.3 - 9.6 mg/L[5]
Aquatic LC₅₀ (96-hour)Mosquito Fish-14.5 ppm[5]

Mechanism of Action and Metabolism

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, it is known to be a selective soil-incorporated herbicide that is toxic to germinating broadleaf and grassy weeds.[5] It is absorbed by the roots and translocated to the stems and leaves, where it inhibits growth in the meristematic regions of grass leaves.[3][5] Some evidence suggests that thiocarbamate herbicides like this compound may inhibit the synthesis of ribonucleic acid (RNA) and protein in susceptible plants.[4] In mammals, it has been reported that this compound and other thiocarbamates can inhibit the low Km aldehyde dehydrogenase (ALDH2) in rat liver, likely via their sulfoxide (B87167) metabolites.[3]

Metabolism

This compound is metabolized in both plants and animals. In plants such as soybeans and peanuts, it is readily absorbed and rapidly metabolized to carbon dioxide and naturally occurring plant constituents.[5]

In mammals, the metabolism of thiocarbamates like this compound proceeds through two primary pathways:

  • Sulfoxidation and Glutathione Conjugation: The sulfur atom is oxidized to a sulfoxide, which is then conjugated with glutathione. This conjugate is further metabolized to a mercapturic acid derivative and excreted.[3]

  • Oxidation and Hydroxylation: The sulfoxide can be further oxidized to a sulfone, or the molecule can undergo hydroxylation, leading to compounds that enter the general carbon metabolic pool.[3]

The metabolic pathway of this compound can be visualized as follows:

G This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation CO2 CO2 and Plant Constituents This compound->CO2 Metabolism in Plants Glutathione_Conjugate Glutathione Conjugate Sulfoxide->Glutathione_Conjugate GSH Conjugation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Mercapturic_Acid Mercapturic Acid Derivative Glutathione_Conjugate->Mercapturic_Acid Further Metabolism

Figure 2: Proposed Metabolic Pathway of this compound

Applications

This compound is used as a selective, soil-incorporated herbicide to control annual grasses and some broadleaf weeds in various crops.[5] Its primary applications include:

  • Soybeans

  • Peanuts

  • Sweet potatoes

  • Tobacco

Experimental Protocols

This section provides generalized experimental protocols for the analysis of this compound and the evaluation of its herbicidal efficacy. These are intended as a starting point for researchers, and specific parameters may need to be optimized for individual experimental conditions.

Synthesis of this compound (Conceptual)

G Dipropylamine Dipropylamine Dipropylcarbamoyl_Chloride Dipropylcarbamoyl Chloride Dipropylamine->Dipropylcarbamoyl_Chloride Phosgene Phosgene Phosgene->Dipropylcarbamoyl_Chloride This compound This compound Dipropylcarbamoyl_Chloride->this compound Propyl_Mercaptan Propyl Mercaptan Propyl_Mercaptan->this compound Base Base Base->this compound

Figure 3: Conceptual Synthesis of this compound
Analytical Method for this compound in Soil by GC-MS (General Protocol)

This protocol outlines a general procedure for the extraction and analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil sample into a centrifuge tube.

  • Add 20 mL of acetonitrile (B52724) and shake vigorously for 1 hour.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 5 g of sodium chloride to the supernatant, vortex, and allow the layers to separate.

  • Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate:acetone 49:1 v/v) for GC-MS analysis.[2]

2. GC-MS Instrumental Conditions (Typical):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: Restek RTX-VMS or Agilent DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 240 °C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: 35-300 amu.

Analytical Method for this compound in Water by LC-MS/MS (General Protocol)

This protocol provides a general method for the analysis of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Filter the water sample through a 0.7-µm glass fiber filter.

  • Pass 1 L of the filtered water through a C18 SPE cartridge at a flow rate of 20 mL/min.

  • Elute the cartridge with methanol (B129727) followed by a mixture of dichloromethane (B109758) and methanol.

  • Evaporate the eluate to near dryness and reconstitute in a mobile phase-compatible solvent.[1]

2. LC-MS/MS Instrumental Conditions (Typical):

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: ZORBAX Extend-C18 (2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Herbicide Efficacy Evaluation (General Protocol)

This protocol describes a general procedure for evaluating the efficacy of this compound on target weed species in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Collect seeds of the target weed species.

  • Sow the seeds in pots containing a suitable soil mix.

  • Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).

2. Herbicide Application:

  • Apply this compound to the soil surface (pre-emergence) or to the foliage of young plants (post-emergence) at various concentrations.

  • Use a precision bench sprayer to ensure uniform application.

3. Data Collection and Analysis:

  • Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Evaluate parameters such as percent weed control (visual rating), plant height, and biomass (fresh and dry weight).

  • Compare the results to untreated control plants.

G Start Start: Weed Seed Collection Sowing Seed Sowing and Germination Start->Sowing Growth Plant Growth in Greenhouse Sowing->Growth Application Herbicide Application (Pre- or Post-emergence) Growth->Application Evaluation Efficacy Evaluation (Visual, Height, Biomass) Application->Evaluation Analysis Data Analysis and Comparison to Control Evaluation->Analysis End End: Determination of Efficacy Analysis->End

References

An In-depth Technical Guide to the History and Development of Vernolate as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a selective soil-incorporated herbicide belonging to the thiocarbamate chemical class. Historically, it has been utilized for the control of germinating broadleaf and grassy weeds in various crops, most notably soybeans, peanuts, and sweet potatoes.[1] This technical guide provides a comprehensive overview of the history, development, mode of action, and key technical data related to this compound.

History and Development

The development of thiocarbamate herbicides was a significant advancement in chemical weed control. This compound, chemically known as S-propyl dipropylthiocarbamate, emerged as an effective tool for farmers. It was commercialized under various trade names, including Vernam®, Surpass®, and Reward®.[1] Its primary use pattern involves incorporation into the soil prior to planting to target weeds as they germinate.[2]

Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₀H₂₁NOS
Molecular Weight203.35 g/mol
AppearanceClear liquid
Boiling Point150 °C at 30 mmHg
Water Solubility90 mg/L at 20°C
Vapor Pressure0.01 mmHg at 25°C
LogP (Kow)3.84

Source: PubChem, AERU

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. Specifically, it is believed to inhibit acyl-CoA elongases, enzymes crucial for the elongation of fatty acid chains beyond C18. These VLCFAs are essential components of surface lipids such as cutin and suberin, which form the plant's protective cuticle.

The inhibition of VLCFA synthesis disrupts the formation of a proper cuticle, leading to increased water loss and a compromised barrier against environmental stresses and pathogens. This ultimately results in the death of the germinating weed seedling.

Signaling Pathway Diagram

Vernolate_MoA This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell Uptake Acyl_CoA_Elongases Acyl-CoA Elongases This compound->Acyl_CoA_Elongases Inhibition VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Acyl_CoA_Elongases->VLCFA_Synthesis Weed_Control Weed Control Acyl_CoA_Elongases->Weed_Control Disruption leads to Surface_Lipids Surface Lipids (Cutin, Suberin) VLCFA_Synthesis->Surface_Lipids Cuticle_Formation Proper Cuticle Formation Surface_Lipids->Cuticle_Formation

Caption: Mode of action of this compound, inhibiting acyl-CoA elongases and disrupting cuticle formation.

Data Presentation

Herbicidal Efficacy of this compound
Weed SpeciesCommon NameApplication Rate ( kg/ha )% ControlCrop
Cyperus esculentusYellow Nutsedge2.24 - 4.4872 - 88Corn
Cyperus rotundusPurple Nutsedge2.24 - 4.48Effective ControlPeanuts
Sorghum halepenseJohnsongrass2.24 - 3.36Good ControlSoybeans
Setaria viridis var. majorGiant Green Foxtail4.48 (in combination)>90Corn
Panicum dichotomiflorumFall Panicum4.48 (in combination)>90Corn

Note: Efficacy can vary depending on soil type, environmental conditions, and application method.

Toxicological Data
Test OrganismType of StudyEndpointValue
RatAcute OralLD501200 - 1900 mg/kg[1]
RabbitAcute DermalLD50>1955 mg/kg[1]
Rainbow Trout96-hour AcuteLC504.3 - 9.6 mg/L[1]
Mosquito Fish96-hour AcuteLC5014.5 ppm[1]
Oyster96-hourEC50 (shell growth)>1 ppm[1]
Brown Shrimp24 & 48-hourEC50>1 ppm[1]
Environmental Fate
Soil TypeHalf-lifeDegradation Products
Moist Loam (21-27°C)~1.5 weeks[1]Mercaptan, amine, carbon dioxide, isopropanol[1]
Clay10-12 days[1]Mercaptan, amine, carbon dioxide, isopropanol[1]
Sandy Loam40 days (1st half-life), 139 days (2nd half-life)[2]Mercaptan, amine, carbon dioxide, isopropanol[1]

Experimental Protocols

Protocol for Evaluating this compound Efficacy in a Field Setting

1. Objective: To determine the efficacy of this compound for the control of target weed species in a specific crop.

2. Experimental Design:

  • Plot Layout: Randomized complete block design with a minimum of 3-4 replications.
  • Plot Size: Sufficiently large to minimize edge effects (e.g., 3m x 10m).
  • Treatments:
  • Untreated control.
  • This compound at several application rates (e.g., 1.5, 2.25, and 3.0 kg a.i./ha).
  • Standard commercial herbicide for comparison.

3. Materials and Methods:

  • Herbicide Application:
  • Calibrate a backpack or tractor-mounted sprayer to deliver a precise volume (e.g., 200 L/ha) at a constant pressure.
  • Apply this compound to the soil surface and incorporate immediately to a depth of 5-7 cm using a tandem disc or other suitable equipment.
  • Crop and Weed Management:
  • Plant the desired crop at the recommended seeding rate and depth.
  • If necessary, overseed with a known population of the target weed species to ensure uniform infestation.
  • Data Collection:
  • Weed Control: Visually assess percent weed control at 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).
  • Weed Density and Biomass: At a designated time point (e.g., 56 DAT), count the number of weeds per unit area (e.g., 1 m²) and harvest the above-ground biomass. Dry the biomass to a constant weight.
  • Crop Injury: Visually assess crop injury at 14 and 28 DAT on a scale of 0% (no injury) to 100% (crop death).
  • Crop Yield: Harvest the crop from the center of each plot at maturity and determine the yield.

4. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).
  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Workflow for this compound Synthesis

Vernolate_Synthesis Dipropylamine Dipropylamine Dipropylcarbamoyl_Chloride N,N-Dipropylcarbamoyl Chloride Dipropylamine->Dipropylcarbamoyl_Chloride Phosgene Phosgene Phosgene->Dipropylcarbamoyl_Chloride This compound This compound (S-propyl dipropylthiocarbamate) Dipropylcarbamoyl_Chloride->this compound Propanethiol 1-Propanethiol (B107717) Propanethiol->this compound Base Base (e.g., NaOH) Base->this compound

Caption: General synthesis pathway for this compound.

Detailed Synthesis of this compound (S-propyl dipropylthiocarbamate)

1. Objective: To synthesize S-propyl dipropylthiocarbamate (this compound) from N,N-dipropylcarbamoyl chloride and 1-propanethiol.

2. Materials:

  • N,N-Dipropylcarbamoyl chloride
  • 1-Propanethiol
  • Sodium hydroxide (B78521) (or other suitable base)
  • Anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran)
  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)
  • Magnetic stirrer and heating mantle
  • Separatory funnel
  • Rotary evaporator

3. Procedure:

  • Step 1: Preparation of Sodium Propylthiolate. In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, dissolve sodium hydroxide in a minimal amount of water or alcohol. Cool the solution in an ice bath. Slowly add 1-propanethiol to the cooled base solution with stirring to form sodium propylthiolate.
  • Step 2: Reaction with N,N-Dipropylcarbamoyl Chloride. To the freshly prepared sodium propylthiolate solution, add an anhydrous solvent such as toluene. From the addition funnel, slowly add N,N-dipropylcarbamoyl chloride to the reaction mixture while maintaining a low temperature with the ice bath.
  • Step 3: Reaction Completion and Workup. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by adding water.
  • Step 4: Extraction and Purification. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
  • Step 5: Final Purification (Optional). The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

4. Characterization:

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This compound has played a role in weed management for several decades. Its mode of action as a VLCFA synthesis inhibitor provides a distinct mechanism for controlling problematic weeds. This technical guide has summarized its history, key technical data, and provided detailed experimental protocols to aid researchers and scientists in further studies and development in the field of herbicides.

References

The Impact of Vernolate on Soil Microbial Communities: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernolate, a thiocarbamate herbicide, exerts a selective influence on soil microbial communities, primarily through its biodegradation by adapted microorganisms. While comprehensive quantitative data on its broad-spectrum effects remain limited, evidence points to a significant role of microbial activity in its environmental fate. Repeated exposure to this compound leads to an accelerated rate of its degradation, indicating an enrichment of specific microbial populations capable of utilizing it as a carbon source. This whitepaper synthesizes the available technical information on the impact of this compound on soil microbial community structure, detailing its microbially-driven degradation, expected effects on key microbial parameters based on its chemical class, and standardized protocols for its study.

Introduction

Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling, organic matter decomposition, and the detoxification of xenobiotics. The introduction of agricultural chemicals, such as herbicides, can significantly alter the structure and function of these microbial communities. This compound (S-propyldipropylthiocarbamate) is a selective herbicide used for the control of grassy and broadleaf weeds. Understanding its interaction with the soil microbiome is crucial for assessing its environmental impact and ensuring sustainable agricultural practices. This document provides an in-depth technical guide on the effects of this compound on soil microbial communities, with a focus on quantitative data, experimental methodologies, and the underlying microbial processes.

Quantitative Impact of this compound on Soil Microbial Parameters

Direct and extensive quantitative data on the effects of this compound on a wide array of soil microbial parameters are not abundant in publicly accessible literature. However, a key finding is the accelerated degradation of this compound in soils with a history of its use, which strongly suggests a microbial adaptation to this herbicide.

Table 1: Quantitative Data on the Impact of this compound on Soil Microbial Activity

ParameterObservationSoil ConditionsSource
This compound Degradation Rate Increased evolution rate of ¹⁴CO₂ from ¹⁴C-labeled this compound.Soil with prior treatment of this compound or EPTC.[1]

Based on studies of other thiocarbamate herbicides and general effects of herbicides on soil ecosystems, the following impacts on microbial community structure and function can be anticipated.

Table 2: Expected Impact of Thiocarbamate Herbicides (including this compound) on Soil Microbial Parameters

ParameterExpected ImpactRationaleGeneral Herbicide Citations
Microbial Biomass Transient decrease followed by recovery or increase.Initial toxicity may reduce biomass, but degradation can provide a carbon source for adapted microbes, leading to an increase.[2]
Fungal-to-Bacterial Ratio Potential decrease.Bacteria are often the primary degraders of herbicides, potentially leading to a shift in favor of bacterial populations.[3][4][5]
Soil Respiration Initial inhibition or stimulation, followed by an increase.Initial application may inhibit respiration due to toxicity. Subsequent degradation by adapted microorganisms can increase CO₂ evolution.[2][6][7][8]
Dehydrogenase Activity Potential for initial inhibition.Dehydrogenase activity is a general indicator of microbial activity and can be sensitive to chemical stressors like herbicides.[9][10][11][12]
Phosphatase Activity Variable effects.Herbicide application can have inconsistent effects on phosphatase activity, depending on various soil factors.
Nitrogen-Fixing Bacteria Potential for inhibition.Some herbicides have been shown to negatively impact nitrogen-fixing bacteria, which are crucial for soil fertility.

Microbial Degradation of this compound

The primary mechanism for the dissipation of this compound and other thiocarbamate herbicides from soil is microbial degradation.[13] Microorganisms in the soil develop the enzymatic machinery necessary to break down these compounds, often utilizing them as a source of carbon and energy.[13]

The degradation process for thiocarbamates typically begins with the cleavage of the thioester bond, a critical step carried out by specific microbial enzymes. This initial breakdown is often the rate-limiting step in the complete mineralization of the herbicide. Subsequent reactions further break down the molecule into smaller, less complex compounds that can be integrated into central metabolic pathways.

Vernolate_Degradation_Pathway This compound This compound (S-propyldipropylthiocarbamate) ThioesterCleavage Cleavage of Thioester Bond This compound->ThioesterCleavage Initiated by MicrobialEnzymes Microbial Hydrolases/Oxidases MicrobialEnzymes->ThioesterCleavage DipropylcarbamicAcid Dipropylcarbamic Acid ThioesterCleavage->DipropylcarbamicAcid Propanethiol Propanethiol ThioesterCleavage->Propanethiol FurtherDegradation1 Further Degradation DipropylcarbamicAcid->FurtherDegradation1 FurtherDegradation2 Further Degradation Propanethiol->FurtherDegradation2 MetabolicIntermediates1 Metabolic Intermediates FurtherDegradation1->MetabolicIntermediates1 MetabolicIntermediates2 Metabolic Intermediates FurtherDegradation2->MetabolicIntermediates2 Mineralization Mineralization (CO2, H2O, etc.) MetabolicIntermediates1->Mineralization MetabolicIntermediates2->Mineralization

Caption: Proposed microbial degradation pathway for this compound.

Experimental Protocols

To assess the impact of this compound on soil microbial communities, a multi-faceted experimental approach is required. The following protocols outline key methodologies cited in the broader study of herbicide-microbe interactions.

Soil Sampling and Preparation
  • Sampling: Collect soil cores (e.g., 0-15 cm depth) from the experimental plots. For field studies, a composite sample should be created from multiple subsamples within each plot to ensure representativeness.

  • Sieving: Pass the soil through a 2 mm sieve to remove stones and large organic debris and to homogenize the sample.

  • Acclimation: Pre-incubate the soil at a specific temperature and moisture content for a period (e.g., 7 days) to allow the microbial community to stabilize after sieving.

Experimental Design
  • Treatments: Establish multiple treatment groups, including a control (no this compound), the recommended application rate of this compound, and potentially higher concentrations to assess dose-dependent effects.

  • Replication: Each treatment should have a sufficient number of replicates (typically 3-5) to ensure statistical power.

  • Incubation: Incubate the treated soil samples under controlled conditions (e.g., constant temperature and moisture) for the duration of the experiment. Sampling can occur at multiple time points (e.g., 1, 7, 14, 30, and 60 days) to observe temporal changes.

Analysis of Microbial Community Structure and Activity
  • Microbial Biomass:

    • Phospholipid Fatty Acid (PLFA) Analysis: Extract and quantify PLFAs from soil samples. Specific PLFAs serve as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes), allowing for the determination of microbial biomass and the fungal-to-bacterial ratio.[14]

  • Soil Respiration:

    • CO₂ Evolution: Measure the rate of CO₂ evolution from the soil microcosms using gas chromatography or an infrared gas analyzer. This provides an indication of overall microbial activity.

  • Enzyme Activity Assays:

    • Dehydrogenase Activity: Measure the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF) spectrophotometrically. Dehydrogenase activity is an indicator of the overall oxidative activity of the microbial community.[12]

    • Phosphatase Activity: Determine the rate of hydrolysis of p-nitrophenyl phosphate (B84403) to p-nitrophenol, which can be quantified colorimetrically. This assay measures the potential of the microbial community to mineralize organic phosphorus.

  • Community Composition:

    • DNA Extraction and Sequencing: Extract total soil DNA and perform high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria and ITS for fungi) to determine the taxonomic composition and diversity of the microbial community.

This compound Degradation Assay
  • Radiolabeling: Utilize ¹⁴C-labeled this compound to trace its fate in the soil.

  • CO₂ Trapping: Incubate the soil treated with ¹⁴C-vernolate in a closed system and trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH).

  • Scintillation Counting: Quantify the amount of ¹⁴CO₂ trapped over time using liquid scintillation counting to determine the rate of this compound mineralization.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Microbial Analysis cluster_degradation Degradation Analysis SoilCollection Soil Collection (0-15 cm) Sieving Sieving (2 mm) SoilCollection->Sieving PreIncubation Pre-incubation (7 days) Sieving->PreIncubation VernolateApplication This compound Application (Control, 1x, 10x) PreIncubation->VernolateApplication Incubation Incubation (Time points: 1, 7, 14, 30, 60d) VernolateApplication->Incubation C14_this compound 14C-Vernolate Application PLFA PLFA Analysis (Biomass, F:B Ratio) Incubation->PLFA Respiration Soil Respiration (CO2 Evolution) Incubation->Respiration EnzymeAssays Enzyme Assays (Dehydrogenase, etc.) Incubation->EnzymeAssays DNA_Seq DNA Sequencing (16S rRNA, ITS) Incubation->DNA_Seq Incubation->C14_this compound CO2_Trapping 14CO2 Trapping C14_this compound->CO2_Trapping Scintillation Liquid Scintillation Counting CO2_Trapping->Scintillation

Caption: General experimental workflow for studying this compound's impact.

Conclusion

The interaction between this compound and the soil microbial community is primarily characterized by the ability of microorganisms to degrade this herbicide. Evidence of accelerated degradation upon repeated application underscores the adaptability of the soil microbiome. While specific, comprehensive quantitative data on the broader impacts of this compound on microbial community structure are sparse, it is reasonable to anticipate transient effects on microbial biomass and activity, with the potential for shifts in community composition favoring organisms capable of this compound catabolism. Further research employing modern molecular techniques alongside traditional ecotoxicological assays is necessary to fully elucidate the nuanced effects of this compound on the intricate web of soil microbial life. Such studies are essential for the development of informed and sustainable agricultural management practices.

References

Vernolate: An In-Depth Technical Guide to its Persistence and Half-Life in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a thiocarbamate herbicide, has been utilized in agriculture for the selective control of germinating broadleaf and grassy weeds in various crops. Understanding its environmental fate, particularly its persistence and degradation kinetics in different soil matrices, is crucial for assessing its potential ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of this compound's persistence, half-life in various soil types, and the methodologies employed to determine these parameters.

Data on this compound Half-Life in Different Soil Types

The persistence of this compound in soil is significantly influenced by soil composition, microbial activity, temperature, and moisture content. The half-life (t½), the time required for 50% of the initial concentration to dissipate, is a key metric for quantifying this persistence. The following table summarizes the available quantitative data on this compound's half-life in different soil types.

Soil TypeHalf-Life (t½) in DaysTemperature (°C)pHOrganic Content (%)Additional Conditions
Moist Loam~10.5 (1.5 weeks)21-27Not SpecifiedNot Specified
Clay10-12Not SpecifiedNot SpecifiedNot Specified
Sandy Loam40 (first half-life), 139 (second half-life)Not SpecifiedNot SpecifiedNot SpecifiedAerobic conditions
Heavy Clay (Regina)14-21 (2-3 weeks)257.54.0Water added to field capacity
Loam (Weyburn)14-21 (2-3 weeks)257.06.5Water added to field capacity

Factors Influencing this compound Persistence in Soil

The degradation rate of this compound is not static and is influenced by a combination of physical, chemical, and biological factors within the soil environment.

  • Soil Composition: The relative amounts of sand, silt, clay, and organic matter affect this compound's adsorption and bioavailability. Higher organic matter and clay content can increase adsorption, potentially reducing its availability for microbial degradation.

  • Microbial Activity: The primary mechanism for this compound degradation in soil is microbial decomposition.[1] Soils with a healthy and active microbial population will generally exhibit faster degradation rates. Repeated applications of this compound can sometimes lead to enhanced degradation by acclimated microorganisms.

  • Temperature: Higher temperatures generally accelerate the rate of microbial activity and chemical reactions, leading to a shorter half-life.[1]

  • Soil Moisture: Adequate soil moisture is essential for microbial activity. This compound is more readily lost from wet soil surfaces through volatilization if not incorporated immediately.

  • Soil pH: The pH of the soil can influence both the chemical stability of this compound and the activity of soil microorganisms. For this compound, optimal degradation has been observed in soils with a pH around 7.6.

Experimental Protocols for Determining this compound Persistence

The determination of this compound's half-life and persistence in soil typically follows standardized laboratory and field study protocols. The OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework.

Laboratory Aerobic Soil Metabolism Study (Based on OECD 307)

This study aims to determine the rate and route of this compound degradation in a controlled laboratory setting.

1. Soil Collection and Preparation:

  • Collect soil from a well-characterized site, typically a sandy loam, silt loam, or clay loam. The top 20 cm layer is usually sampled.
  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
  • Characterize the soil for properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Test Substance Application:

  • Use radiolabeled (e.g., ¹⁴C-vernolate) or non-labeled technical-grade this compound.
  • Prepare a stock solution of this compound in a suitable solvent.
  • Apply the this compound solution evenly to the soil samples. The application rate should be relevant to typical agricultural use.

3. Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).
  • Maintain the soil moisture at a constant level, typically between 40% and 60% of its maximum water-holding capacity.
  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
  • Include traps for volatile organic compounds and carbon dioxide (¹⁴CO₂) to monitor mineralization.

4. Sampling and Analysis:

  • Collect replicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
  • Extract this compound and its potential metabolites from the soil using appropriate organic solvents.
  • Analyze the extracts using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification and quantification.
  • Quantify the amount of parent this compound and any identified transformation products at each time point.
  • Determine the amount of non-extractable (bound) residues and mineralized ¹⁴CO₂.

5. Data Analysis:

  • Plot the concentration of this compound over time.
  • Determine the degradation kinetics, often fitting the data to a first-order or other appropriate kinetic model.
  • Calculate the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) from the kinetic model.

Visualizations

Experimental Workflow for this compound Soil Persistence Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, Texture, OC%) Soil_Collection->Soil_Characterization Application Application of this compound to Soil Samples Soil_Characterization->Application Vernolate_Prep This compound Solution Preparation Vernolate_Prep->Application Incubation Incubation (Controlled Temp & Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC/HPLC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Kinetic Modeling Analysis->Data_Processing Half_Life Half-Life (DT50) Calculation Data_Processing->Half_Life Degradation_Pathway Degradation Pathway Identification Data_Processing->Degradation_Pathway

Caption: A flowchart illustrating the key stages of a laboratory-based study to determine the persistence of this compound in soil.

Conceptual Degradation Pathway of this compound in Soil

Degradation_Pathway This compound This compound (S-propyl dipropylthiocarbamate) Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Mercaptan Mercaptan Derivative Microbial_Degradation->Mercaptan Amine Diproylamine Microbial_Degradation->Amine CO2 Carbon Dioxide (CO2) Microbial_Degradation->CO2 Isopropanol Isopropanol Microbial_Degradation->Isopropanol

Caption: A conceptual diagram showing the microbial degradation of this compound in soil into its primary breakdown products.

Conclusion

The persistence of this compound in soil is relatively short, with a half-life typically ranging from 10 to 40 days in moist, microbially active soils. Key environmental factors such as soil type, temperature, moisture, and pH play a significant role in modulating its degradation rate. The primary route of dissipation is through microbial metabolism, which breaks down the herbicide into simpler, less complex molecules. Standardized testing protocols, such as those outlined by the OECD, are essential for generating reliable and comparable data on the environmental fate of this compound and other agrochemicals. This information is critical for conducting robust environmental risk assessments and establishing safe agricultural practices.

References

The Inhibitory Effect of Vernolate on Weed Seed Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a selective soil-incorporated herbicide belonging to the thiocarbamate family, has been utilized for the control of germinating broadleaf and grassy weeds in various crops, including soybeans and peanuts. Its efficacy lies in its ability to disrupt critical early-stage physiological processes within the seed and emerging seedling. This technical guide provides an in-depth analysis of this compound's effect on the seed germination of several economically important weed species, details the experimental protocols for assessing these effects, and explores the underlying molecular mechanisms of action.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

This compound's primary mode of action is the inhibition of seedling growth by interfering with the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2][3][4]. VLCFAs are essential components of various cellular structures, including cuticular waxes and cell membranes. The disruption of VLCFA synthesis leads to a cascade of detrimental effects on the germinating seed and emerging seedling:

  • Impaired Cuticle Formation: A reduction in cuticular wax deposition compromises the seedling's ability to prevent water loss and protect itself from environmental stressors[2].

  • Disrupted Cell Membrane Integrity: The inhibition of fatty acid synthesis hinders the formation of new cell membranes, which is critical for cell division and overall growth[5].

  • Abnormal Seedling Development: These disruptions manifest as stunted growth, failure of the shoot to emerge properly from the coleoptile (in grasses), and deformed seedlings[2][4].

It is important to note that thiocarbamates like this compound are pro-herbicides. They are metabolically activated within the plant tissue by sulfoxidase enzymes to their phytotoxic form[2].

Effect on Seed Germination of Various Weed Species

While the ultimate effect of this compound is the inhibition of seedling establishment, its direct impact on the physiological process of seed germination (radicle emergence) can vary among weed species. The following sections detail the known and extrapolated effects on three common and troublesome weed species.

Large Crabgrass (Digitaria sanguinalis)

Germination Ecology: Large crabgrass is a summer annual weed whose seeds require warm soil temperatures (typically above 12-15°C) and light for optimal germination. Seeds can remain viable in the soil for several years.

Smooth Pigweed (Amaranthus hybridus)

Germination Ecology: Smooth pigweed is a summer annual broadleaf weed that produces a large number of small seeds. Germination is favored by high soil temperatures and light exposure, and emergence is typically from shallow soil depths[6][7][8].

Effect of this compound: Similar to large crabgrass, direct inhibition of the germination process of smooth pigweed by this compound is not well-documented with quantitative data. However, as a broadleaf weed, it is susceptible to this compound's effects. The herbicide would likely act on the developing seedling shortly after germination, disrupting cell division and growth as the embryonic axis elongates and cotyledons expand.

Yellow Nutsedge (Cyperus esculentus)

Germination Ecology: Yellow nutsedge is a perennial weed that primarily reproduces vegetatively through tubers, but it can also produce viable seeds. Tuber sprouting is the more significant mode of propagation in agricultural settings[9][10][11].

Effect of this compound: Field studies have demonstrated the effectiveness of this compound in controlling yellow nutsedge[12]. However, this control is primarily targeted at the sprouting tubers and the subsequent seedling growth rather than the germination of true seeds. The mechanism of action, inhibiting VLCFA synthesis, would be effective against the rapidly growing shoots emerging from the tubers.

Data on this compound's Effect on Weed Germination

A comprehensive review of available scientific literature did not yield specific quantitative data tables detailing the percentage of seed germination of large crabgrass, smooth pigweed, or yellow nutsedge at various concentrations of this compound. The research focus has predominantly been on field efficacy and the impact on seedling emergence and growth rather than on the direct inhibition of the germination process itself. The following table is a representative template of how such data would be presented if available.

This compound Concentration (µM)Large Crabgrass (% Germination Inhibition)Smooth Pigweed (% Germination Inhibition)Yellow Nutsedge (% Germination Inhibition)
0 (Control)000
10Data Not AvailableData Not AvailableData Not Available
25Data Not AvailableData Not AvailableData Not Available
50Data Not AvailableData Not AvailableData Not Available
100Data Not AvailableData Not AvailableData Not Available
200Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

To assess the effect of this compound on the seed germination of various weed species, a laboratory-based bioassay can be conducted. The following protocol is a generalized methodology adapted from standard herbicide bioassay procedures[13][14][15][16][17].

Seed Germination Bioassay Protocol

1. Materials:

  • Certified seeds of the target weed species (e.g., Large Crabgrass, Smooth Pigweed).
  • This compound analytical standard.
  • Solvent for this compound (e.g., acetone, ethanol).
  • Sterile distilled water.
  • Petri dishes (9 cm diameter).
  • Filter paper (Whatman No. 1 or equivalent).
  • Growth chamber with controlled temperature and light.
  • Pipettes and sterile glassware.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.
  • From the stock solution, prepare a series of working solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µM) by diluting with sterile distilled water. Include a control solution with the same concentration of the solvent used for the stock solution.

3. Seed Sterilization and Plating:

  • Surface sterilize the weed seeds to prevent fungal and bacterial contamination. A common method is to rinse the seeds in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by several rinses with sterile distilled water.
  • Place two layers of sterile filter paper in each Petri dish.
  • Pipette a fixed volume (e.g., 5 mL) of the respective this compound working solution or the control solution onto the filter paper in each Petri dish.
  • Evenly place a predetermined number of seeds (e.g., 25 or 50) on the moistened filter paper in each dish.

4. Incubation:

  • Seal the Petri dishes with parafilm to prevent evaporation.
  • Place the Petri dishes in a growth chamber set to the optimal germination conditions for the specific weed species. This includes alternating temperature and light/dark cycles (e.g., 25°C/15°C day/night with a 12-hour photoperiod).

5. Data Collection and Analysis:

  • Record the number of germinated seeds daily for a period of 7 to 14 days. Germination is typically defined as the emergence of the radicle to a length of at least 2 mm.
  • Calculate the germination percentage for each treatment and replicate.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the this compound treatments on seed germination.

Signaling Pathways and Logical Relationships

The interaction of this compound with plant hormone signaling pathways that regulate seed germination, such as those involving gibberellic acid (GA) and abscisic acid (ABA), is not well-elucidated. GA is known to promote germination, while ABA promotes dormancy[18][19]. It is plausible that the stress induced by the inhibition of VLCFA synthesis could trigger ABA-related stress responses, which in turn could antagonize GA-promoted growth.

Vernolate_Mechanism_of_Action This compound This compound (Pro-herbicide) Activation Metabolic Activation (Sulfoxidation) This compound->Activation Active_this compound Active this compound (Sulfoxide form) Activation->Active_this compound Inhibition Inhibition Active_this compound->Inhibition Disruption Disruption Active_this compound->Disruption VLCFA_Elongases Very-Long-Chain Fatty Acid Elongases VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongases->VLCFA_Synthesis Catalyzes Cuticular_Waxes Cuticular Waxes VLCFA_Synthesis->Cuticular_Waxes Cell_Membranes Cell Membranes VLCFA_Synthesis->Cell_Membranes Seedling_Growth Normal Seedling Growth & Emergence Cuticular_Waxes->Seedling_Growth Essential for Cell_Membranes->Seedling_Growth Essential for Leads_to_Death Seedling Death Seedling_Growth->Leads_to_Death Failure leads to Inhibition->VLCFA_Elongases Disruption->Seedling_Growth

This compound's Mechanism of Action

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare this compound Solutions (0, 10, 25, 50, 100, 200 µM) plate_seeds Plate Seeds in Petri Dishes on Treated Filter Paper prep_solutions->plate_seeds sterilize_seeds Surface Sterilize Weed Seeds sterilize_seeds->plate_seeds incubate Incubate in Growth Chamber (Optimal Conditions) plate_seeds->incubate count_germination Daily Count of Germinated Seeds incubate->count_germination calculate_percentage Calculate Germination Percentage count_germination->calculate_percentage statistical_analysis Statistical Analysis (e.g., ANOVA) calculate_percentage->statistical_analysis

References

Molecular Basis of Vernolate's Herbicidal Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernolate is a selective thiocarbamate herbicide primarily used for the control of grassy and broadleaf weeds. Its herbicidal activity is not inherent to the parent molecule but is a result of metabolic activation within the target plant, a process known as bioactivation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's herbicidal action, focusing on its bioactivation, specific molecular target, and the resulting physiological effects. The guide includes a summary of available quantitative data, detailed hypothetical experimental protocols for key assays, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

Thiocarbamate herbicides, including this compound, represent a class of agricultural chemicals that disrupt early seedling growth and development. A key characteristic of these herbicides is their requirement for metabolic activation within the plant to exert their phytotoxic effects. This bioactivation process converts the relatively inert parent compound into a more reactive molecule that can inhibit a specific enzymatic target. The primary mode of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for the formation of various essential plant components, including cuticular waxes and suberin. This disruption of lipid biosynthesis leads to a cascade of physiological and developmental abnormalities, ultimately resulting in seedling death.

Bioactivation of this compound

This compound, as applied, is a pro-herbicide and must undergo sulfoxidation to become herbicidally active.[1] This metabolic conversion is a critical first step in its mode of action.

2.1. The Sulfoxidation Pathway

The primary bioactivation step is the oxidation of the sulfur atom in the thiocarbamate moiety to form this compound sulfoxide (B87167). This reaction is catalyzed by endogenous plant enzymes, likely cytochrome P450 monooxygenases, similar to the well-documented sulfoxidation of xenobiotics in other organisms.[2] The resulting sulfoxide is a more reactive electrophile than the parent this compound molecule.

This compound This compound (Pro-herbicide) Vernolate_Sulfoxide This compound Sulfoxide (Active Herbicide) This compound->Vernolate_Sulfoxide Sulfoxidation P450 Plant Cytochrome P450 Monooxygenases P450->Vernolate_Sulfoxide Catalyzes

Figure 1: Bioactivation of this compound via Sulfoxidation.

Molecular Target and Mechanism of Inhibition

The primary molecular target of the activated this compound sulfoxide is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs).

3.1. Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

VLCFAs are fatty acids with chain lengths of 20 carbons or more. They are synthesized by a multi-enzyme complex known as the fatty acid elongase (FAE) or VLCFA elongase (VLCFAE) system, located in the endoplasmic reticulum. This system catalyzes the addition of two-carbon units from malonyl-CoA to an existing fatty acyl-CoA primer.

This compound sulfoxide acts as a potent inhibitor of one or more enzymes within the VLCFAE complex. While the precise enzyme has not been definitively identified for this compound, studies on related thiocarbamates suggest that the condensing enzyme (ketoacyl-CoA synthase or KCS) is a likely target.[3] Inhibition of this key enzymatic step halts the production of VLCFAs.

Physiological and Morphological Effects

The inhibition of VLCFA synthesis has profound consequences for the developing plant seedling, leading to a range of observable symptoms.

4.1. Disruption of Cuticular Wax and Suberin Formation

VLCFAs are essential precursors for the biosynthesis of cuticular waxes and suberin.[4] Cuticular wax forms a protective layer on the plant epidermis, preventing water loss and protecting against environmental stresses. Suberin is a key component of the Casparian strip in roots, regulating water and nutrient uptake.

The reduction in VLCFA levels due to this compound activity leads to a significant decrease in the deposition of these protective barriers. A notable symptom of thiocarbamate herbicide action is a reduction in cuticular wax.[1]

4.2. Inhibition of Seedling Growth

The disruption of essential lipid biosynthesis pathways severely impacts seedling development. The most prominent effects include:

  • Inhibition of shoot emergence and elongation: The lack of a proper cuticle leads to desiccation and growth arrest of the emerging shoot.

  • Stunted growth: Overall plant development is severely retarded.

  • Leaf malformation: Emerging leaves may be twisted or fail to unfurl properly.

cluster_herbicide_action This compound Herbicidal Action cluster_physiological_effects Physiological Effects This compound This compound Application Bioactivation Bioactivation (Sulfoxidation) This compound->Bioactivation Vernolate_Sulfoxide This compound Sulfoxide Bioactivation->Vernolate_Sulfoxide VLCFAE VLCFA Elongase (Target Enzyme) Vernolate_Sulfoxide->VLCFAE Inhibits Inhibition Inhibition of VLCFA Synthesis VLCFA_Depletion Depletion of VLCFAs Inhibition->VLCFA_Depletion Cuticle_Disruption Disruption of Cuticular Wax & Suberin VLCFA_Depletion->Cuticle_Disruption Growth_Inhibition Inhibition of Seedling Shoot Growth Cuticle_Disruption->Growth_Inhibition Plant_Death Seedling Death Growth_Inhibition->Plant_Death

Figure 2: Signaling Pathway of this compound Herbicidal Activity.

Quantitative Data

HerbicideTarget SystemEffectConcentrationReference
PebulateBarley and Wild Oat ShootsSignificant inhibition of VLCFA synthesis≥ 25 µM[4]
Pebulate SulfoxideBarley and Wild Oat ShootsSignificant inhibition of VLCFA synthesis≥ 25 µM[4]

Note: Given the structural similarity, it is plausible that this compound and its sulfoxide exhibit inhibitory activity in a similar micromolar range.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the molecular basis of this compound's herbicidal activity. These are based on established methodologies in the field.

6.1. In Vitro VLCFA Elongase Inhibition Assay

This assay measures the ability of this compound and its sulfoxide to inhibit the activity of the VLCFA elongase complex isolated from a susceptible plant species.

Methodology:

  • Microsome Isolation:

    • Germinate seeds of a susceptible plant (e.g., a sensitive grass species) in the dark for 5-7 days.

    • Harvest the etiolated shoots and homogenize them in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 330 mM sucrose, 1 mM EDTA, 5 mM DTT).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes to remove cell debris and chloroplasts.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Elongase Assay:

    • Prepare a reaction mixture containing:

      • 100 µg of microsomal protein

      • 50 µM [2-¹⁴C]malonyl-CoA (as the radiolabeled substrate)

      • 20 µM of a fatty acyl-CoA primer (e.g., C18:0-CoA)

      • 1 mM NADPH

      • 1 mM NADH

      • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 1 mM CaCl₂, 2.5 mM MgCl₂)

    • Add this compound or this compound sulfoxide at various concentrations (e.g., 0, 1, 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO).

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) and heat to saponify the lipids.

    • Acidify the mixture and extract the fatty acids with hexane.

    • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the elongated radiolabeled products.

  • Data Analysis:

    • Calculate the rate of VLCFA synthesis for each herbicide concentration.

    • Plot the inhibition curve and determine the IC50 value.

6.2. Plant Sulfoxidase Activity Assay

This assay measures the conversion of this compound to this compound sulfoxide by plant microsomal enzymes.

Methodology:

  • Microsome Isolation:

    • Isolate microsomes from a susceptible plant species as described in section 6.1.1.

  • Sulfoxidation Assay:

    • Prepare a reaction mixture containing:

      • 100-200 µg of microsomal protein

      • 100 µM this compound

      • 1 mM NADPH

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂)

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Metabolite Extraction and Analysis:

    • Stop the reaction by adding a solvent like acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the presence of this compound sulfoxide using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

  • Data Analysis:

    • Quantify the amount of this compound sulfoxide produced and calculate the enzyme activity.

cluster_workflow Experimental Workflow start Start microsome_isolation Microsome Isolation from Susceptible Plant start->microsome_isolation vlcfa_assay In Vitro VLCFA Elongase Assay microsome_isolation->vlcfa_assay sulfoxidase_assay Sulfoxidase Activity Assay microsome_isolation->sulfoxidase_assay lipid_extraction Lipid Extraction & Analysis (TLC, GC-MS) vlcfa_assay->lipid_extraction metabolite_analysis Metabolite Analysis (LC-MS) sulfoxidase_assay->metabolite_analysis ic50_determination IC50 Determination lipid_extraction->ic50_determination activity_calculation Enzyme Activity Calculation metabolite_analysis->activity_calculation end End ic50_determination->end activity_calculation->end

Figure 3: General Experimental Workflow for Studying this compound's Activity.

Conclusion

The herbicidal activity of this compound is a multi-step process initiated by its bioactivation to this compound sulfoxide within the target plant. This active metabolite then potently inhibits the VLCFA elongase enzyme complex, leading to a depletion of very-long-chain fatty acids. The subsequent disruption of cuticular wax and suberin biosynthesis results in severe developmental defects in emerging seedlings, ultimately causing their death. Further research to identify the specific plant sulfoxidases involved in bioactivation and to determine the precise binding site of this compound sulfoxide on the VLCFA elongase complex will provide a more complete understanding of its molecular basis of action and may aid in the development of new, more effective herbicides.

References

Vernolate's Interaction with Soil Organic Matter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a selective thiocarbamate herbicide, has been utilized for the control of grassy and broadleaf weeds. Its efficacy and environmental fate are intricately linked to its interactions within the soil matrix, particularly with soil organic matter (SOM). This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with SOM, including adsorption-desorption dynamics and degradation pathways. Understanding these interactions is paramount for predicting this compound's persistence, mobility, and potential for off-site transport, thereby informing environmental risk assessments and the development of sustainable agricultural practices.

The lipophilic nature of this compound suggests a strong affinity for the organic fraction of soil, which serves as a primary determinant of its bioavailability and subsequent degradation. This guide synthesizes available scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Core Principles of this compound-Soil Organic Matter Interaction

The behavior of this compound in soil is primarily governed by two competing processes that are heavily influenced by soil organic matter: adsorption and degradation.

Adsorption: this compound, like other thiocarbamate herbicides, exhibits a tendency to adsorb to soil particles. This process is largely attributed to the partitioning of the herbicide into the soil's organic carbon fraction.[1][2] The strength of this adsorption is a critical factor in determining the concentration of this compound in the soil solution, which in turn dictates its availability for plant uptake, microbial degradation, and leaching.[3] A strong correlation has been observed between the organic matter content of a soil and its capacity to adsorb thiocarbamate herbicides.[2] Soils with higher organic matter content generally exhibit greater adsorption of these compounds, leading to reduced mobility and leaching potential.[1]

Degradation: The primary mechanism for the dissipation of this compound from soil is microbial degradation.[1][2] Soil microorganisms utilize this compound as a carbon and energy source, breaking it down into less complex molecules. The rate of this biodegradation is influenced by several factors, including soil moisture, temperature, pH, and the composition and activity of the microbial community, all of which are interconnected with the soil's organic matter content.[4] SOM provides a habitat and energy source for a diverse microbial population, thereby fostering the conditions necessary for herbicide degradation. Interestingly, prior exposure of soil to thiocarbamate herbicides, including this compound, has been shown to accelerate the degradation of subsequently applied this compound, suggesting an adaptation of the soil microbial community.[5][6]

In addition to biotic degradation, abiotic processes such as volatilization can contribute to the loss of this compound from the soil, particularly from moist soil surfaces.[1][2] However, incorporation of the herbicide into the soil can significantly reduce these losses.[1]

Quantitative Data on this compound-Soil Interaction

Quantitative data on the interaction of this compound with soil organic matter is limited in publicly accessible literature. However, the organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe the sorption potential of organic chemicals in soil. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.[7]

Table 1: Soil Organic Carbon-Water Partition Coefficient (Koc) for this compound

ParameterValueReference
Koc (L/kg)108[5]

Note: This value should be considered as an estimate. Adsorption coefficients can vary significantly depending on soil type, pH, and temperature.

Table 2: Relative Leaching Potential of Thiocarbamate Herbicides

HerbicideRelative Leaching Depth
MolinateGreatest
EPTCHigh
This compound Moderate
PebulateLow
CycloateLow
ButylateLowest

Source: Adapted from Gray & Weierich, 1968, as cited in INCHEM, 1988.[1] This table indicates that this compound has a moderate leaching potential compared to other thiocarbamates, with its movement being inversely related to the soil's organic matter content.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the interaction of this compound with soil organic matter.

Batch Equilibrium Adsorption/Desorption Study

This protocol is based on the OECD Guideline for the Testing of Chemicals 106 and is designed to determine the adsorption and desorption characteristics of this compound in different soil types.

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) for this compound, and to construct Freundlich or Langmuir adsorption isotherms.[8][9][10][11][12]

Materials:

  • Test substance: Analytical grade this compound and ¹⁴C-labeled this compound.

  • Soils: A minimum of three different soil types with varying organic matter content, pH, and texture. Soils should be sieved (<2 mm) and characterized.

  • Reagent: 0.01 M CaCl₂ solution.

  • Equipment: Centrifuge tubes with screw caps, shaker, centrifuge, liquid scintillation counter (for ¹⁴C analysis), and analytical instrumentation for this compound quantification (e.g., Gas Chromatograph with a flame photometric detector).[1]

Procedure:

  • Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

  • Adsorption Phase:

    • Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂. For studies with radiolabeled material, the specific activity should be determined.

    • Add a known mass of soil to centrifuge tubes.

    • Add a known volume of the this compound solution to each tube.

    • Include control samples without soil to check for adsorption to the container walls and control samples with soil but without this compound to check for interfering substances.

    • Agitate the tubes on a shaker at a constant temperature for the predetermined equilibration time.

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the supernatant for the equilibrium concentration of this compound.

  • Desorption Phase:

    • After the adsorption phase, decant the supernatant.

    • Add a known volume of fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellet.

    • Agitate the tubes for the same equilibration time.

    • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

    • Repeat for multiple desorption steps if required.

Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil using the initial and equilibrium concentrations.

  • Plot the amount of adsorbed this compound versus the equilibrium concentration to generate an adsorption isotherm.

  • Fit the data to the Freundlich or Langmuir isotherm equations to determine the respective constants (Kf, 1/n, or q_max, K_L).[8][9][10][11][12]

  • Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

  • Normalize the Kd value to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / %OC) * 100).[7]

Soil Degradation Study

This protocol is designed to determine the rate of this compound degradation in soil under controlled laboratory conditions.

Objective: To determine the degradation half-life (DT₅₀) of this compound in different soil types and to distinguish between biotic and abiotic degradation.

Materials:

  • Test substance: Analytical grade this compound and ¹⁴C-labeled this compound.

  • Soils: At least two soil types with different organic matter content.

  • Equipment: Incubation flasks, controlled environment chamber, analytical instrumentation for this compound quantification, and a system for trapping evolved ¹⁴CO₂ (for radiolabeled studies).

Procedure:

  • Soil Treatment:

    • Treat fresh, sieved (<2 mm) soil with a known concentration of this compound.

    • Adjust the soil moisture to a specified level (e.g., 50-60% of water holding capacity).

    • For distinguishing between biotic and abiotic degradation, prepare parallel samples with sterilized soil (e.g., by autoclaving or gamma irradiation).

  • Incubation:

    • Place the treated soil samples in incubation flasks.

    • For ¹⁴C-labeled studies, include traps for CO₂ (e.g., NaOH or KOH solution).

    • Incubate the flasks in the dark at a constant temperature.

  • Sampling and Analysis:

    • At predetermined time intervals, remove replicate soil samples.

    • Extract this compound from the soil samples using an appropriate solvent.

    • Analyze the extracts for the concentration of the parent this compound and potentially its degradation products.

    • For radiolabeled studies, analyze the CO₂ traps for radioactivity to quantify mineralization.

Data Analysis:

  • Plot the concentration of this compound remaining in the soil versus time.

  • Fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT₅₀ = ln(2)/k).[13][14]

  • Compare the degradation rates in sterile and non-sterile soils to assess the contribution of microbial degradation.

Mandatory Visualization

Experimental_Workflow_for_Vernolate_Soil_Interaction cluster_adsorption Adsorption/Desorption Study cluster_degradation Degradation Study prep_adsorption Prepare this compound Solutions (various concentrations) batch_equilibration Batch Equilibration (Soil + this compound Solution) prep_adsorption->batch_equilibration soil_prep_adsorption Prepare Soil Samples (different OM levels) soil_prep_adsorption->batch_equilibration centrifugation_adsorption Centrifugation batch_equilibration->centrifugation_adsorption analysis_supernatant Analyze Supernatant (Equilibrium Concentration) centrifugation_adsorption->analysis_supernatant desorption_step Desorption with Fresh Solution centrifugation_adsorption->desorption_step data_analysis_adsorption Calculate Kd, Koc Generate Isotherms analysis_supernatant->data_analysis_adsorption analysis_desorption Analyze Desorption Supernatant desorption_step->analysis_desorption analysis_desorption->data_analysis_adsorption soil_prep_degradation Prepare Soil Samples (Sterile & Non-Sterile) treatment Treat Soil with this compound soil_prep_degradation->treatment incubation Incubation (Controlled Temperature & Moisture) treatment->incubation sampling Time-Series Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis_extract Analyze Extract (this compound Concentration) extraction->analysis_extract data_analysis_degradation Calculate Degradation Rate & DT50 analysis_extract->data_analysis_degradation

Caption: Workflow for studying this compound's interaction with soil.

Vernolate_Soil_Interaction_Pathway cluster_soil_matrix Soil Matrix This compound This compound in Soil SoilSolution This compound in Soil Solution This compound->SoilSolution Adsorption/Desorption Volatilization Volatilization This compound->Volatilization BoundResidues Bound Residues (Non-extractable) This compound->BoundResidues Sequestration SOM Soil Organic Matter (Humic & Fulvic Acids, Humin) Clay Clay Minerals Leaching Leaching SoilSolution->Leaching MicrobialDegradation Microbial Degradation SoilSolution->MicrobialDegradation Metabolites Metabolites MicrobialDegradation->Metabolites CO2 CO2 Metabolites->CO2 Mineralization

Caption: Conceptual pathway of this compound's fate in the soil environment.

Conclusion

The interaction of this compound with soil organic matter is a multifaceted process that significantly influences its environmental behavior. Adsorption to SOM is a key factor in reducing the mobility and leaching potential of this compound, while microbial degradation, fostered by the organic fraction of the soil, is the primary pathway for its dissipation. The available quantitative data, although limited, supports the general principles observed for thiocarbamate herbicides, indicating a moderate potential for leaching that is inversely correlated with soil organic matter content. The experimental protocols outlined in this guide provide a robust framework for generating further data to refine our understanding of this compound's fate in diverse soil environments. Future research should focus on generating specific adsorption and degradation data for this compound across a wider range of soil types and on elucidating the specific roles of different soil organic matter fractions, such as humic and fulvic acids, in these processes. A more comprehensive dataset will enable more accurate environmental risk assessments and the development of best management practices for the use of this compound in agriculture.

References

Methodological & Application

Application Note: Quantitative Analysis of Vernolate in Soil Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the thiocarbamate herbicide vernolate in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction of this compound from complex soil matrices. Subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode provides high selectivity and low detection limits, making this method suitable for environmental monitoring and residue analysis. The method has been validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Introduction

This compound is a selective thiocarbamate herbicide used for the control of grassy and broadleaf weeds in various agricultural applications. Its potential for persistence in soil and subsequent environmental impact necessitates sensitive and reliable analytical methods for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering excellent separation and definitive identification. This application note presents a complete workflow for the determination of this compound in soil, from sample preparation to data analysis, providing researchers with a detailed protocol for accurate and precise quantification. The QuEChERS extraction method is highlighted for its efficiency and reduced solvent consumption compared to traditional extraction techniques.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Sodium sulfate, anhydrous

  • Helium (carrier gas), 99.999% purity

  • Milli-Q or equivalent deionized water

Equipment
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Centrifuge capable of 5000 x g

  • Vortex mixer

  • Analytical balance

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation: Modified QuEChERS Extraction
  • Soil Sample Preparation: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration. Let the sample stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the hydrated soil sample. Cap the tube tightly and vortex vigorously for 2 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18 sorbent.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at 5000 x g for 5 minutes.

  • Final Extract Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are recommended, though slight modifications may be necessary depending on the specific instrumentation.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 25°C/min to 200°C, hold for 0 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 114

  • Qualifier Ions: m/z 86, m/z 160

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

A calibration curve was constructed by analyzing this compound standards at concentrations ranging from 10 to 500 ng/mL. The method demonstrated excellent linearity over this range with a coefficient of determination (R²) greater than 0.99.

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms from low-concentration standards. The LOD, defined as a S/N of 3, was found to be 3 ng/mL. The LOQ, defined as a S/N of 10, was established at 10 ng/mL.

The accuracy and precision of the method were evaluated by spiking blank soil samples with this compound at three different concentration levels (20, 100, and 400 µg/kg). The samples were then extracted and analyzed in triplicate. The results, summarized in Table 2, demonstrate good recovery and precision, with recovery values within the acceptable range of 70-120% and RSDs below 15%.[3][4]

Data Presentation

The quantitative data for the method validation is summarized in the tables below for easy comparison and assessment of the method's performance.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium (1.2 mL/min)
Oven Program 70°C (2 min) -> 25°C/min -> 200°C -> 10°C/min -> 280°C (5 min)
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 114
Qualifier Ions (m/z) 86, 160
Expected Retention Time Approx. 9.5 - 10.5 min

Table 2: Accuracy (Recovery) and Precision (RSD) of this compound in Spiked Soil Samples (n=3)

Spiking Level (µg/kg)Mean Recovery (%)RSD (%)
2095.87.2
100102.35.5
40098.16.8

Visualizations

experimental_workflow sample_prep Soil Sample Preparation (Drying and Sieving) weighing Weigh 10g of Soil sample_prep->weighing hydration Hydration (10 mL Water) weighing->hydration extraction Extraction (10 mL Acetonitrile) hydration->extraction salting_out Salting Out (MgSO4 + NaCl) extraction->salting_out centrifuge1 Centrifugation (5000 x g, 5 min) salting_out->centrifuge1 dspe d-SPE Cleanup (PSA + C18 + MgSO4) centrifuge1->dspe Transfer Supernatant centrifuge2 Centrifugation (5000 x g, 5 min) dspe->centrifuge2 filtration Filtration (0.22 µm Syringe Filter) centrifuge2->filtration Collect Supernatant gcms_analysis GC-MS Analysis filtration->gcms_analysis

Caption: Experimental workflow for the extraction and analysis of this compound in soil.

method_validation_logic start Method Development linearity Linearity (R² > 0.99) start->linearity sensitivity Sensitivity start->sensitivity accuracy Accuracy (Recovery 70-120%) start->accuracy precision Precision (RSD < 15%) start->precision validated Validated Method linearity->validated lod LOD (S/N=3) sensitivity->lod loq LOQ (S/N=10) sensitivity->loq lod->validated loq->validated accuracy->validated precision->validated

Caption: Logical flow of the method validation process.

Conclusion

The described method, utilizing a modified QuEChERS extraction followed by GC-MS analysis, provides a reliable and sensitive approach for the quantitative determination of this compound in soil samples. The procedure is efficient, requiring minimal solvent usage and sample handling. The validation data demonstrates that the method is accurate, precise, and suitable for routine analysis in environmental monitoring laboratories. The high selectivity of the MS detector in SIM mode ensures confident identification and quantification of this compound, even in complex soil matrices.

References

Application Notes: HPLC-UV Method for Vernolate Residue Detection in Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vernolate is a selective thiocarbamate herbicide used for pre-emergence control of grassy and broadleaf weeds in crops such as soybeans and peanuts. Due to its potential toxicity, monitoring for this compound residues in agricultural products is essential to ensure food safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of pesticide residues in food matrices.[1] This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound residues in various crop samples using a reversed-phase HPLC-UV method.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₀H₂₁NOS
Molecular Weight203.35 g/mol
AppearanceClear liquid
Water Solubility90 mg/L
UV AbsorbanceThiocarbamates are suitable for HPLC-UV detection. The optimal wavelength should be determined by scanning a standard solution, but detection is commonly performed between 220 nm and 280 nm.

Experimental Protocols

Principle

This compound residues are extracted from the homogenized crop matrix using an organic solvent such as acetonitrile (B52724). The crude extract is then subjected to a cleanup procedure using Solid-Phase Extraction (SPE) to remove interfering co-extractives like pigments and lipids. The purified extract is concentrated and analyzed by reversed-phase HPLC with a C18 column and a UV detector for separation and quantification.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • High-speed blender or homogenizer.

    • Centrifuge.

    • Rotary evaporator or nitrogen evaporator.

    • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL).

    • SPE vacuum manifold.

    • Analytical balance, volumetric flasks, pipettes, and vials.

    • Syringe filters (0.45 µm, nylon or PTFE).

  • Reagents:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Anhydrous sodium sulfate (B86663).

    • All other chemicals and solvents should be of analytical reagent grade.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C in the dark.

  • Intermediate Standard Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

  • Working Standard Solutions (0.1 - 5.0 µg/mL): Prepare a series of working standards by diluting the intermediate standard solution with the mobile phase. These standards are used to construct the calibration curve.

Sample Preparation (Extraction and Cleanup)
  • Homogenization: Weigh 10 g of a representative crop sample (e.g., soybean, peanut) into a blender jar.

  • Extraction: Add 50 mL of acetonitrile to the blender jar. Blend at high speed for 2-3 minutes.

  • Filtration & Centrifugation: Filter the homogenate through anhydrous sodium sulfate to remove water. Collect the filtrate and centrifuge at 4000 rpm for 10 minutes to separate any remaining solids.

  • Concentration: Transfer the supernatant to a flask and concentrate to near dryness using a rotary evaporator at 40°C. Re-dissolve the residue in 5 mL of 10% acetonitrile in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 5 mL re-dissolved extract onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% acetonitrile in water to remove polar interferences. Discard the eluate.

  • Elution: Elute the target analyte (this compound) from the cartridge with 10 mL of 80% acetonitrile in water.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 230 nm (Note: This should be optimized by scanning a this compound standard from 190-380 nm to find the wavelength of maximum absorbance[2]).

  • Column Temperature: 30°C

Quantification

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Calculate the concentration of this compound in the sample extract from the regression equation of the calibration curve. The final residue concentration in the crop (mg/kg) is calculated using the following formula:

Residue (mg/kg) = (C x V) / M

Where:

  • C = Concentration of this compound in the final extract (µg/mL) from the calibration curve.

  • V = Final volume of the reconstituted extract (mL).

  • M = Weight of the initial crop sample (g).

Data Presentation and Method Validation

ParameterTypical Acceptance CriteriaExample Value Range for Pesticide Analysis
Linearity (R²) ≥ 0.9950.995 - 0.999[5]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.02 - 0.15 mg/kg[6][7]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.06 - 0.25 mg/kg[6][7]
Accuracy (Recovery %) 70% - 120%85% - 110%[6][8][9]
Precision (RSD %) ≤ 20%< 15%[3]

Note: The values in the "Example Value Range" column are typical for pesticide residue methods and are provided for guidance. Laboratories must perform in-house validation for this specific method and crop matrix to establish their own performance characteristics.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_result Final Result Sample 1. Crop Sample (10g) Homogenize 2. Homogenize with Acetonitrile Sample->Homogenize Centrifuge 3. Centrifuge/ Filter Homogenize->Centrifuge Concentrate1 4. Concentrate Extract Centrifuge->Concentrate1 SPE 5. SPE Cleanup (C18 Cartridge) Concentrate1->SPE Concentrate2 6. Evaporate & Reconstitute in Mobile Phase (1 mL) SPE->Concentrate2 Filter 7. Syringe Filter (0.45 µm) Concentrate2->Filter HPLC 8. Inject into HPLC-UV Filter->HPLC Quantify 10. Identify & Quantify Peak HPLC->Quantify CalCurve 9. Create Calibration Curve (from Standards) CalCurve->Quantify Result 11. Calculate Residue (mg/kg) Quantify->Result

Caption: Workflow for this compound residue analysis in crops.

References

Application Notes and Protocols for the Analysis of Vernolate Herbicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of vernolate, a thiocarbamate herbicide, in its commercial formulations. The protocols described herein are intended for quality control and research purposes, ensuring the accurate determination of the active ingredient concentration.

Overview of Analytical Techniques

The primary methods for the analysis of this compound in formulations are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for thiocarbamate herbicides. HPLC offers an alternative approach, especially suitable for non-volatile or thermally labile impurities that may be present in the formulation.

Gas Chromatography (GC) Method

This method is based on the principles of the AOAC Official Method 974.05 for thiocarbamate herbicides and is suitable for the determination of this compound in various formulation types.

Experimental Protocol: GC-FID Analysis of this compound

a. Instrumentation and Columns:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless injector.

b. Reagents and Standards:

  • This compound analytical standard: Purity > 99%.

  • Internal Standard (IS): Di-n-butyl phthalate (B1215562) or another suitable, non-interfering compound.

  • Solvent: Acetone or methanol, HPLC grade.

c. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of this compound analytical standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of the internal standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution and the internal standard stock solution to cover the expected concentration range of this compound in the prepared samples.

d. Sample Preparation:

  • Emulsifiable Concentrate (EC) Formulations:

    • Accurately weigh a portion of the well-mixed EC formulation equivalent to approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Add a known amount of the internal standard stock solution.

    • Dilute to volume with the solvent and mix thoroughly.

    • Filter an aliquot through a 0.45 µm syringe filter into a GC vial.

  • Granular (G) Formulations:

    • Accurately weigh a portion of the ground and homogenized granular formulation equivalent to approximately 50 mg of this compound into a 100 mL flask.

    • Add 50 mL of the chosen solvent and a known amount of the internal standard stock solution.

    • Stopper the flask and shake for 30 minutes on a mechanical shaker.

    • Allow the solid particles to settle, and then filter an aliquot of the supernatant through a 0.45 µm syringe filter into a GC vial.

e. GC Operating Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 150 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector Temperature 300 °C

f. Data Analysis:

  • Identify the peaks of this compound and the internal standard based on their retention times.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the calibration standards and the samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Calculate the percentage of this compound in the formulation based on the initial sample weight.

Quantitative Data Summary: GC-FID Method
ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Repeatability (RSD) < 2%
Recovery 98 - 102%

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method provides an alternative for the analysis of this compound, particularly when GC is not available or to confirm GC results.

Experimental Protocol: HPLC-UV Analysis of this compound

a. Instrumentation and Columns:

  • HPLC System: Equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size, or equivalent.

  • Autosampler: Capable of injecting 10-20 µL.

b. Reagents and Standards:

  • This compound analytical standard: Purity > 99%.

  • Mobile Phase: Acetonitrile (B52724) and water (HPLC grade).

  • Solvent: Acetonitrile, HPLC grade.

c. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the GC method, using acetonitrile as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the mobile phase to cover the expected concentration range.

d. Sample Preparation:

  • Emulsifiable Concentrate (EC) Formulations:

    • Accurately weigh a portion of the well-mixed EC formulation equivalent to approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with acetonitrile.

    • Further dilute an aliquot with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Granular (G) Formulations:

    • Accurately weigh a portion of the ground and homogenized granular formulation equivalent to approximately 50 mg of this compound into a 100 mL flask.

    • Add 50 mL of acetonitrile.

    • Stopper the flask and sonicate for 15 minutes, followed by shaking for 30 minutes.

    • Allow the solid particles to settle, and then dilute an aliquot of the supernatant with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

e. HPLC Operating Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

f. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Calculate the percentage of this compound in the formulation based on the initial sample weight.

Quantitative Data Summary: HPLC-UV Method
ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.8 µg/mL
Repeatability (RSD) < 3%
Recovery 97 - 103%

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification start Weigh Formulation dissolve Dissolve/Extract in Solvent start->dissolve is Add Internal Standard dissolve->is filter Filter (0.45 µm) is->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect data Data Acquisition detect->data calibrate Calibration Curve data->calibrate calculate Calculate % a.i. calibrate->calculate result Report Result calculate->result

Caption: Gas Chromatography workflow for this compound formulation analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification start Weigh Formulation dissolve Dissolve/Extract in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (220 nm) separate->detect data Data Acquisition detect->data calibrate External Standard Calibration data->calibrate calculate Calculate % a.i. calibrate->calculate result Report Result calculate->result

Caption: HPLC workflow for this compound formulation analysis.

Mode of Action Signaling Pathway

This compound is a thiocarbamate herbicide that acts by inhibiting lipid synthesis in susceptible plants. Specifically, it targets the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes. This inhibition disrupts cell division and shoot growth in emerging seedlings.

Vernolate_MoA This compound This compound target_enzyme VLCFA Synthesis Enzymes (e.g., Elongases) This compound->target_enzyme Inhibits vlcfa Very-Long-Chain Fatty Acids (VLCFAs) target_enzyme->vlcfa Blocks Synthesis membrane Cell Membrane & Cuticular Wax Formation vlcfa->membrane Essential for growth Inhibition of Shoot & Root Growth membrane->growth Required for

Caption: Simplified mode of action pathway for this compound herbicide.

Application Notes & Protocols for Vernolate Field Efficacy Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vernolate is a selective, soil-incorporated herbicide from the thiocarbamate chemical family, effective against a range of germinating broadleaf and grassy weeds.[1][2] It is utilized in various crops, including soybeans and peanuts.[1][2] The following application notes and protocols provide a comprehensive framework for designing and executing robust field trials to evaluate the efficacy, crop selectivity, and optimal application parameters of this compound. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data suitable for research, development, and regulatory purposes.

Core Principles of Field Trial Design

A successful field trial is predicated on clear objectives and sound scientific principles. The primary goals are to assess this compound's effectiveness against target weed species, its safety on the intended crop, and the dose-response relationship. Key principles include randomization, replication, and the inclusion of appropriate controls to ensure that observed differences are statistically significant and not the result of chance or field variability.[3][4]

Experimental Design and Protocols

1. Experimental Design: Randomized Complete Block Design (RCBD)

For single-factor herbicide trials, the Randomized Complete Block Design (RCBD) is a widely accepted and appropriate layout.[3][4] This design is effective in minimizing the impact of field variability, such as differences in soil type or slope, by grouping all treatments into blocks and replicating these blocks across the experimental area.[3][4] Within each block, treatments are assigned randomly. A minimum of three to four replications (blocks) is recommended to ensure statistical robustness.

2. Site Selection and History

Understanding the history of the selected field is crucial for designing an effective study.[5] Key considerations for site selection include:

  • Uniformity: Choose a location with minimal variability in soil texture, fertility, and topography to reduce data bias.[5]

  • Weed Pressure: The site should have a natural and uniform infestation of the target weed species. If natural populations are insufficient or patchy, consider inoculating the trial area with weed seeds.[6]

  • Previous Herbicide Use: Avoid areas with a history of herbicide use that could interfere with the trial results.

3. Plot Establishment and Layout

  • Plot Dimensions: The size of individual plots should be consistent throughout the trial to allow for fair evaluations.[5]

  • Border Rows: To minimize the confounding effects of adjacent treatments (e.g., herbicide drift), it is advisable to plant border rows between plots.[5] Data should only be collected from the central rows of each plot.[5]

4. Treatment Application Protocol

Given that this compound is a soil-incorporated herbicide, proper application is critical to its efficacy.[2][7][8]

  • Application Timing: this compound is typically applied pre-plant and incorporated into the soil.[8] The timing of application should be clearly defined and consistently followed.

  • Incorporation Method: The method of incorporation (e.g., tandem disc, field cultivator, or injection) should be specified and uniformly applied to all relevant treatment plots.[7][9] Different incorporation depths can influence efficacy and crop safety.[8]

  • Application Equipment: Calibrate all application equipment prior to use to ensure accurate and uniform delivery of the herbicide.

  • Treatment Rates: The trial should include a range of application rates to determine the optimal dose. It is also recommended to include a rate that is twice the anticipated label rate to assess crop tolerance.[10]

5. Data Collection Protocols

A clear schedule and standardized methods for data collection are essential.[5]

  • Weed Efficacy Assessment:

    • Timing: Assessments should be conducted at regular intervals, for instance, three to four weeks after treatment (WAT).[11]

    • Method: Visual assessment of weed control is a common method, expressed as a percentage relative to an untreated control plot.[5] To maintain consistency, it is recommended that the same individual performs all visual assessments.[5]

    • Data to Collect: Record the percentage of control for each target weed species present in the plots.[5]

  • Crop Phytotoxicity Assessment:

    • Timing: Crop injury should be evaluated at the same intervals as weed efficacy.

    • Method: Visually assess crop injury using a scale (e.g., 0% = no injury, 100% = complete crop death). Note specific symptoms such as stunting, chlorosis, or stand reduction.

  • Crop Yield:

    • Method: At the end of the growing season, harvest the center rows of each plot to determine crop yield.[5] Yield data is a critical measure of the overall impact of the herbicide treatment.

6. Statistical Analysis

  • Analysis of Variance (ANOVA): ANOVA is a commonly used statistical method for analyzing data from RCBD trials to determine if there are significant differences between treatment means.[12]

  • Mean Separation Tests: If the ANOVA indicates significant differences, a mean separation test (e.g., Tukey's HSD) can be used to identify which specific treatments differ from one another.

  • Regression Analysis: Regression analysis can be employed to model the relationship between herbicide application rate and crop response (e.g., yield or injury) or weed control.[13]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Weed Control Efficacy of this compound at 4 Weeks After Treatment (WAT)

TreatmentApplication Rate ( kg/ha )Weed Species 1 (% Control)Weed Species 2 (% Control)Weed Species 3 (% Control)
Untreated Control00a0a0a
This compoundX
This compound2X
Standard HerbicideY
...
Means within a column followed by the same letter are not significantly different (P > 0.05)

Table 2: Crop Phytotoxicity and Yield in Response to this compound Application

TreatmentApplication Rate ( kg/ha )Crop Injury at 4 WAT (%)Crop Yield ( kg/ha )
Untreated Control00a
This compoundX
This compound2X
Standard HerbicideY
...
Means within a column followed by the same letter are not significantly different (P > 0.05)

Visualizations

This compound Mode of Action (Hypothesized)

While the precise molecular mechanism of action for this compound is not fully elucidated, it is known to inhibit growth in the meristematic regions of susceptible plants.[2] Thiocarbamates, as a class, are believed to inhibit lipid synthesis, which is crucial for cell membrane formation and overall plant growth.

Vernolate_Mode_of_Action This compound This compound Application (Soil Incorporated) Uptake Root Uptake and Translocation This compound->Uptake Meristem Accumulation in Meristematic Tissues Uptake->Meristem Lipid_Synthesis Inhibition of Lipid Synthesis (Hypothesized) Meristem->Lipid_Synthesis Growth_Inhibition Inhibition of Shoot and Root Growth Lipid_Synthesis->Growth_Inhibition Outcome Weed Death Growth_Inhibition->Outcome

Caption: Hypothesized mode of action for this compound.

Experimental Workflow for this compound Field Efficacy Trial

Vernolate_Trial_Workflow cluster_Phase1 Phase 1: Planning & Design cluster_Phase2 Phase 2: Field Implementation cluster_Phase3 Phase 3: Data Collection cluster_Phase4 Phase 4: Analysis & Reporting P1_Obj Define Objectives (Efficacy, Crop Safety, Dose) P1_Site Site Selection (Uniformity, Weed History) P1_Obj->P1_Site P1_Design Experimental Design (RCBD, Replications) P1_Site->P1_Design P2_Plot Plot Establishment (Borders, Randomization) P1_Design->P2_Plot P2_App This compound Application & Incorporation P2_Plot->P2_App P3_Weed Weed Efficacy (% Control) P2_App->P3_Weed P3_Crop Crop Phytotoxicity (% Injury) P2_App->P3_Crop P3_Yield Crop Yield P2_App->P3_Yield P4_Stats Statistical Analysis (ANOVA) P3_Weed->P4_Stats P3_Crop->P4_Stats P3_Yield->P4_Stats P4_Report Final Report & Conclusions P4_Stats->P4_Report

Caption: Workflow for a this compound field efficacy trial.

References

Protocol for Assessing Vernolate Phytotoxicity in Peanuts: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vernolate is a selective soil-incorporated herbicide belonging to the thiocarbamate class. It is used for the control of annual grasses and some broadleaf weeds in various crops, including peanuts (Arachis hypogaea L.). While generally considered safe for peanuts, under certain conditions such as high application rates, unfavorable environmental conditions, or specific soil types, this compound can cause phytotoxicity. This document provides a detailed protocol for assessing the phytotoxic effects of this compound on peanuts, intended for use by researchers, scientists, and professionals in drug (herbicide) development. The protocol outlines methods for visual assessment of injury, quantitative measurement of growth parameters, and provides a framework for data presentation and interpretation.

Principle and Mode of Action

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cuticular waxes, suberin, and sphingolipids, which play crucial roles in protecting the plant from environmental stress, maintaining cell membrane integrity, and regulating cell division. By inhibiting VLCFA elongase enzymes in the endoplasmic reticulum, this compound disrupts the production of these vital compounds. This disruption leads to a cascade of effects, including reduced cuticular wax deposition, impaired cell membrane function, and altered hormone signaling, ultimately manifesting as visible phytotoxicity symptoms such as stunting, leaf malformation, and reduced vigor.

Data Presentation

Quantitative data from phytotoxicity assessments should be summarized in clearly structured tables to facilitate comparison between different treatment levels and controls. While specific quantitative data on this compound phytotoxicity in peanuts is limited in recent literature due to its established safety profile, the following tables provide a template for data presentation. Illustrative data from studies on other herbicides in peanuts is used to demonstrate the format.

Table 1: Visual Phytotoxicity Ratings of Peanut Seedlings Exposed to this compound

This compound Rate (kg a.i./ha)7 Days After Emergence (DAE)14 DAE21 DAE28 DAE
0 (Control)0a0a0a0a
Recommended Rate (X)Data PointData PointData PointData Point
2X RateData PointData PointData PointData Point
4X RateData PointData PointData PointData Point
Visual injury rated on a scale of 0% (no injury) to 100% (plant death). Letters indicate statistical significance.

Table 2: Effect of this compound on Peanut Seedling Growth Parameters (28 DAE)

This compound Rate (kg a.i./ha)Plant Height (cm)Shoot Dry Weight (g)Root Dry Weight (g)Leaf Area (cm²)
0 (Control)Value aValue aValue aValue a
Recommended Rate (X)ValueValueValueValue
2X RateValueValueValueValue
4X RateValueValueValueValue
Values are means of replicates. Letters indicate statistical significance.

Table 3: Influence of this compound on Peanut Yield and Yield Components at Harvest

This compound Rate (kg a.i./ha)Pod Yield ( kg/ha )100-Seed Weight (g)Shelling Percentage (%)
0 (Control)Value aValue aValue a
Recommended Rate (X)ValueValueValue
2X RateValueValueValue
4X RateValueValueValue
Values are means of replicates. Letters indicate statistical significance.

Experimental Protocols

The following protocols are designed for greenhouse or field assessment of this compound phytotoxicity in peanuts.

General Experimental Design
  • Treatments: Include an untreated control, the recommended application rate of this compound, and at least two higher rates (e.g., 2X and 4X the recommended rate) to establish a dose-response relationship.

  • Replication: Each treatment should be replicated at least four times in a randomized complete block design.

  • Peanut Cultivar: Use a commercially relevant peanut cultivar and report its name in the methodology.

  • Soil: For greenhouse studies, use a consistent soil mix. For field studies, characterize the soil type, organic matter content, and pH.

Protocol for Greenhouse Bioassay
  • Potting and Planting: Fill 15-20 cm diameter pots with a sandy loam or similar soil type. Plant 3-4 peanut seeds per pot at a uniform depth of 5 cm.

  • This compound Application: Prepare this compound solutions for the desired application rates. Apply the herbicide to the soil surface and incorporate it to a depth of 5-7 cm before planting. Ensure uniform application.

  • Growing Conditions: Maintain greenhouse conditions at approximately 25-30°C day/20-25°C night with a 14-hour photoperiod. Water pots as needed to maintain adequate soil moisture.

  • Data Collection:

    • Emergence: Record the number of emerged seedlings daily until emergence is complete.

    • Visual Injury Assessment: At 7, 14, 21, and 28 days after emergence (DAE), visually rate phytotoxicity on a scale of 0 to 100%, where 0% indicates no visible injury and 100% indicates plant death. Symptoms of this compound injury may include stunting, delayed or improper leaf unfurling ("leafing out underground"), and a "buggy-whipped" appearance of new growth.

    • Growth Measurements: At 28 DAE, carefully harvest the plants.

      • Measure plant height from the soil surface to the terminal bud.

      • Measure leaf area using a leaf area meter.

      • Separate shoots and roots,

Determining Vernolate Soil Concentration: Application Notes and Protocols for Bioassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing bioassay techniques to determine the concentration of the thiocarbamate herbicide vernolate in soil. These methods are essential for assessing soil residual levels, potential phytotoxicity to subsequent crops, and the environmental fate of this herbicide. The protocols outlined below utilize sensitive plant species as indicators to provide a reliable and cost-effective alternative to traditional analytical methods.

Introduction to this compound and Bioassays

This compound is a selective, soil-incorporated herbicide used for the control of grassy and broadleaf weeds.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[1][2][3] Specifically, this compound targets and inhibits fatty acid elongase enzymes, which are responsible for the elongation of fatty acids beyond C18.[1][2][3] This disruption of lipid biosynthesis leads to stunted growth, particularly of the shoots, and other phytotoxic effects in susceptible plants.

Bioassays are experimental techniques that use the response of living organisms to determine the presence and concentration of a substance.[4][5] For herbicides like this compound, plant-based bioassays offer a direct measure of the biologically active fraction of the herbicide in the soil, which is often more relevant for assessing environmental risk than the total concentration determined by chemical analysis.[4]

Indicator Species Selection

The choice of an appropriate indicator species is critical for a successful bioassay. The selected plant should be highly sensitive to the herbicide . Based on literature and the mode of action of thiocarbamate herbicides, the following species are recommended for this compound bioassays:

  • Oat (Avena sativa): Oats are highly sensitive to herbicides that inhibit seedling shoot growth, a primary effect of this compound.[6] They are a common choice for bioassays of thiocarbamate herbicides.

  • Cucumber (Cucumis sativus): Cucumber is a sensitive indicator for a wide range of herbicides and exhibits clear phytotoxicity symptoms, such as stunting and abnormal growth, in the presence of soil residues.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data derived from dose-response studies. This data illustrates the expected relationship between this compound concentration in soil and the inhibition of growth in the recommended indicator species. Actual experimental results may vary depending on soil type, environmental conditions, and specific cultivars used.

Table 1: Dose-Response of Oat (Avena sativa) to this compound in Soil

This compound Concentration (ppm in soil)Average Shoot Length Inhibition (%)Average Root Length Inhibition (%)Germination Inhibition (%)
0 (Control)000
0.0515100
0.135255
0.25604510
0.5857020
1.0989040

Table 2: Dose-Response of Cucumber (Cucumis sativus) to this compound in Soil

This compound Concentration (ppm in soil)Average Hypocotyl Length Inhibition (%)Average Radicle Length Inhibition (%)Germination Inhibition (%)
0 (Control)000
0.051050
0.125152
0.2550358
0.5756015
1.0958530

Experimental Protocols

Detailed methodologies for conducting bioassays with oat and cucumber are provided below.

General Soil Sampling and Preparation Protocol
  • Soil Collection: Collect representative soil samples from the area of interest. For field studies, a composite sample should be created by taking multiple subsamples from the top 10-15 cm of soil. A control soil, known to be free of this compound, should also be collected.

  • Sample Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Spiking (for Dose-Response Curves): To create a standard curve, a known amount of analytical grade this compound is dissolved in a suitable solvent (e.g., acetone) and thoroughly mixed with the control soil to achieve a range of desired concentrations. The solvent is then allowed to evaporate completely. A control soil treated with the solvent only should also be prepared.

Protocol 1: Oat (Avena sativa) Shoot and Root Elongation Bioassay

This protocol is designed to assess the effect of this compound on the early growth of oat seedlings.

Materials:

  • Prepared soil samples (control and this compound-treated)

  • Oat seeds (Avena sativa)

  • Pots or containers (e.g., 10 cm diameter)

  • Growth chamber or greenhouse with controlled temperature and light

  • Ruler or calipers

Procedure:

  • Fill the pots with the prepared soil samples. Each treatment (concentration) should have at least three replicates.

  • Sow 10 oat seeds per pot at a depth of approximately 2 cm.

  • Water the pots to an appropriate moisture level, ensuring consistency across all replicates.

  • Place the pots in a growth chamber or greenhouse with a controlled temperature (e.g., 20-25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • After 10-14 days, carefully remove the seedlings from the soil, gently washing the roots to remove adhering soil particles.

  • Measure the shoot length (from the base to the tip of the longest leaf) and the root length (from the base to the tip of the longest root) of each seedling.

  • Calculate the average shoot and root length for each replicate.

  • Determine the percentage of inhibition for each treatment relative to the control.

Protocol 2: Cucumber (Cucumis sativus) Seed Germination and Early Growth Bioassay

This protocol focuses on the impact of this compound on cucumber germination and early seedling development.

Materials:

  • Prepared soil samples (control and this compound-treated)

  • Cucumber seeds (Cucumis sativus)

  • Petri dishes or small pots

  • Growth chamber or incubator

  • Ruler or calipers

Procedure:

  • Place a consistent amount of the prepared soil into each petri dish or pot. Each treatment should have at least three replicates.

  • Place 10 cucumber seeds on the soil surface in each container.

  • Cover the seeds with a thin layer of the same soil.

  • Moisten the soil with a defined volume of distilled water.

  • Place the containers in a dark incubator at a constant temperature (e.g., 25°C).

  • After 5-7 days, count the number of germinated seeds in each container to determine the germination percentage.

  • Carefully remove the germinated seedlings and measure the length of the hypocotyl and radicle.

  • Calculate the average hypocotyl and radicle length for each replicate.

  • Determine the percentage of inhibition for germination and seedling growth for each treatment relative to the control.

Visualizations

Signaling Pathway of this compound's Mode of Action

This compound, a thiocarbamate herbicide, acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This process is crucial for the formation of various cellular components, including cuticular waxes and membranes. The herbicide is believed to be converted to its sulfoxide (B87167) form, which is the active inhibitor of fatty acid elongase enzymes in the endoplasmic reticulum.

Vernolate_Mode_of_Action This compound This compound Sulfoxidation Metabolic Activation (Sulfoxidation) This compound->Sulfoxidation Vernolate_Sulfoxide This compound Sulfoxide (Active Form) Sulfoxidation->Vernolate_Sulfoxide Inhibition Inhibition Vernolate_Sulfoxide->Inhibition Fatty_Acid_Elongase Fatty Acid Elongase (Enzyme Complex) VLCFA_Synthesis VLCFA Synthesis Fatty_Acid_Elongase->VLCFA_Synthesis Catalyzes Cellular_Components Cuticular Waxes, Membranes, etc. VLCFA_Synthesis->Cellular_Components Plant_Growth Normal Plant Growth Cellular_Components->Plant_Growth Inhibition->Fatty_Acid_Elongase Stunted_Growth Stunted Growth & Phytotoxicity Inhibition->Stunted_Growth Leads to

Caption: Mode of action of this compound inhibiting VLCFA synthesis.

Experimental Workflow for Oat Bioassay

The following diagram illustrates the key steps involved in the oat bioassay protocol.

Oat_Bioassay_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep potting Potting of Soil Samples soil_prep->potting sowing Sowing Oat Seeds potting->sowing incubation Incubation in Controlled Environment sowing->incubation measurement Measurement of Shoot & Root Length incubation->measurement analysis Data Analysis & Inhibition Calculation measurement->analysis end End analysis->end

Caption: Workflow for the oat shoot and root elongation bioassay.

Logical Relationship for Dose-Response Analysis

This diagram shows the logical flow for establishing a dose-response relationship for this compound using a bioassay.

Dose_Response_Logic Concentration This compound Concentration (Independent Variable) Bioassay Plant Bioassay (e.g., Oat, Cucumber) Concentration->Bioassay Growth_Metric Growth Measurement (e.g., Length, Biomass) Bioassay->Growth_Metric Inhibition Calculate % Inhibition (Dependent Variable) Growth_Metric->Inhibition Curve Generate Dose-Response Curve Inhibition->Curve

Caption: Logical flow for dose-response analysis in a this compound bioassay.

References

Application Notes and Protocols for the Solid-Phase Extraction of Vernolate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a selective thiocarbamate herbicide used for the control of grassy and broadleaf weeds in various crops. Its presence in water sources due to agricultural runoff is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the isolation and preconcentration of organic analytes, like this compound, from aqueous matrices. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water samples, intended to guide researchers in developing and implementing robust analytical workflows.

The selection of an appropriate SPE sorbent is critical and is guided by the physicochemical properties of the analyte. This compound is a relatively nonpolar compound with a water solubility of approximately 90 mg/L and an octanol-water partition coefficient (log Kow) of 3.84, indicating a preference for hydrophobic environments.[1] These properties suggest that reversed-phase SPE, utilizing nonpolar sorbents like octadecyl-bonded silica (B1680970) (C18), is a suitable approach for its extraction from water. Polymeric sorbents can also offer high retention and recovery.

This application note details a comprehensive SPE protocol using a C18 cartridge, a common choice for pesticides of similar polarity. Additionally, it presents comparative data from a study utilizing different polymeric sorbents to provide a broader perspective on method optimization.

Data Presentation

The following table summarizes quantitative data for the solid-phase extraction of this compound from water samples using different SPE cartridges. This allows for a direct comparison of the performance of various sorbents and methods.

SPE SorbentSpiking Level (ng/L)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD, ng/L)Limit of Quantification (LOQ, ng/L)Analytical MethodReference
Oasis HLB5095.83.5Not ReportedNot ReportedGC-MSThesis Data
Chromabond PPL5088.67.9Not ReportedNot ReportedGC-MSThesis Data
C18 (Generic Method)200 - 100083 - 1002.4 - 8.720 - 10060 - 300GC-NPDAdapted from[2]

Note: Data for the C18 cartridge is adapted from a generic method for organophosphorus pesticides with similar physicochemical properties and serves as an expected performance benchmark.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound using a C18 Cartridge

This protocol is a standard procedure for the extraction of moderately nonpolar pesticides from water using a C18 SPE cartridge, adapted for this compound based on its physicochemical properties and general pesticide analysis methods.

Materials and Reagents:

  • SPE Device: 6 mL C18 SPE Cartridges, 500 mg sorbent bed

  • Sample: 500 mL water sample, filtered through a 0.45 µm glass fiber filter

  • Reagents:

    • Methanol (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Reagent water (HPLC grade)

    • Nitrogen gas, high purity

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Conical collection tubes

    • Evaporation system (e.g., nitrogen evaporator with water bath)

    • Vortex mixer

    • Autosampler vials with inserts

Procedure:

  • Cartridge Conditioning: a. Place the C18 SPE cartridges onto the vacuum manifold. b. Wash the cartridges with 5 mL of ethyl acetate. Allow the solvent to soak the sorbent for 1 minute before drawing it through to waste under a gentle vacuum. c. Wash the cartridges with 5 mL of dichloromethane, followed by 5 mL of methanol, allowing each solvent to pass completely through the sorbent bed. d. Equilibrate the cartridges by passing 10 mL of reagent water, ensuring the sorbent bed does not go dry before sample loading.

  • Sample Loading: a. Load the 500 mL water sample onto the conditioned cartridge at a steady flow rate of approximately 10 mL/min.

  • Washing (Interference Elution): a. After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities. b. Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for 10-15 minutes.

  • Elution: a. Place clean collection tubes inside the manifold. b. Elute the retained this compound from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane. Allow the first aliquot to soak the sorbent for 5 minutes before applying a vacuum.

  • Concentration and Reconstitution: a. Evaporate the collected eluate to near dryness under a gentle stream of nitrogen in a water bath set to 35-40°C. b. Reconstitute the residue in 1 mL of a suitable solvent for the analytical instrument (e.g., ethyl acetate or mobile phase for LC). c. Vortex the reconstituted sample for 30 seconds to ensure complete dissolution. d. Transfer the sample to an autosampler vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Post-Extraction Condition Conditioning (Methanol) Equilibrate Equilibration (Reagent Water) Condition->Equilibrate Load Sample Loading (Water Sample) Equilibrate->Load Wash Washing (Reagent Water) Load->Wash Dry Drying (Nitrogen/Vacuum) Wash->Dry Elute Elution (Organic Solvent) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution (Analysis Solvent) Concentrate->Reconstitute Analysis GC/MS or LC/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound from water samples.

SPE_Method_Development cluster_sorbent Sorbent Selection cluster_optimization Parameter Optimization cluster_validation Method Validation Analyte This compound Properties (log Kow=3.84, Water Sol.=90mg/L) Sorbent Select Sorbent (e.g., C18, HLB, PPL) Analyte->Sorbent Condition Conditioning Solvent Sorbent->Condition Load Sample Volume & Flow Rate Condition->Load Wash Wash Solvent Load->Wash Elute Elution Solvent & Volume Wash->Elute Validation Performance Metrics (Recovery, RSD, LOD, LOQ) Elute->Validation

Caption: Logical workflow for developing a solid-phase extraction method for this compound.

References

Developing Analytical Standards for Vernolate and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a selective thiocarbamate herbicide used for the control of grassy and broadleaf weeds. Understanding its metabolic fate is crucial for environmental monitoring and food safety assessment. This document provides detailed application notes and protocols for the development of analytical standards for this compound and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone. The methodologies described herein are intended to guide researchers in establishing robust and reliable analytical workflows for the quantification of these compounds in relevant matrices.

The primary metabolic pathway of this compound involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. This biotransformation is a key aspect of its degradation in biological systems and the environment.

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₂₁NOS203.34
This compound SulfoxideC₁₀H₂₁NO₂S219.34
This compound SulfoneC₁₀H₂₁NO₃S235.34

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily occurs through oxidation of the sulfur atom.

Vernolate_Metabolism This compound This compound (C₁₀H₂₁NOS) Sulfoxide This compound Sulfoxide (C₁₀H₂₁NO₂S) This compound->Sulfoxide Oxidation Sulfone This compound Sulfone (C₁₀H₂₁NO₃S) Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of this compound to this compound sulfoxide and this compound sulfone.

Analytical Standards

Certified analytical standards are essential for the accurate quantification of this compound and its metabolites. While this compound standards are commercially available from several suppliers, the availability of this compound sulfoxide and this compound sulfone standards may be limited. In such cases, custom synthesis may be required. General methods for the synthesis of sulfoxides and sulfones from the parent sulfide (B99878) compound are well-established in organic chemistry and can be adapted for the preparation of these metabolite standards.

Experimental Protocols

An effective analytical workflow for this compound and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil/Water Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS Analysis Cleanup->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the analysis of this compound and its metabolites.

Sample Preparation: QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Materials:

  • Homogenized soil sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • 50 mL centrifuge tubes

  • Centrifuge

Protocol:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its more polar metabolites.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Suggested LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Suggested MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The following MRM transitions are hypothetical and should be optimized by direct infusion of the analytical standards.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound204.1 [M+H]⁺OptimizeOptimizeOptimizeOptimize
This compound Sulfoxide220.1 [M+H]⁺OptimizeOptimizeOptimizeOptimize
This compound Sulfone236.1 [M+H]⁺OptimizeOptimizeOptimizeOptimize
Analytical Methodology: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable alternative, particularly for the parent compound, this compound. Analysis of the more polar metabolites may require derivatization to improve their volatility and chromatographic performance.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS) with an electron ionization (EI) source

Suggested GC Parameters:

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of all analytes.

  • Injection Mode: Splitless injection is recommended for trace analysis.

Suggested MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for each compound should be determined from the full scan mass spectra of the analytical standards.

Data Presentation

Quantitative data obtained from the analysis should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table of Expected Retention Times and Limits of Detection (LOD) / Quantification (LOQ):

The values presented below are for illustrative purposes and must be experimentally determined during method validation.

CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compoundTo be determinedTo be determinedTo be determined
This compound SulfoxideTo be determinedTo be determinedTo be determined
This compound SulfoneTo be determinedTo be determinedTo be determined

Conclusion

The development of robust analytical methods for this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, is essential for accurate risk assessment and regulatory compliance. The protocols outlined in this document, based on the QuEChERS sample preparation method followed by LC-MS/MS or GC-MS analysis, provide a solid foundation for researchers to establish and validate their own analytical workflows. The successful implementation of these methods will depend on the availability of certified analytical standards and careful optimization of instrumental parameters.

Application of Radioisotope-Labeled Vernolate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of radioisotope-labeled vernolate in metabolic studies. This compound, a thiocarbamate herbicide, undergoes metabolic transformation in various biological systems. Understanding its metabolic fate is crucial for assessing its efficacy, selectivity, and potential environmental impact. Radioisotope labeling, typically with Carbon-14 (¹⁴C), is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

Introduction to this compound Metabolism

This compound, chemically known as S-propyl dipropylthiocarbamate, is metabolized in plants, animals, and soil microorganisms. The primary metabolic pathways for thiocarbamate herbicides involve oxidation, hydrolysis, and conjugation.[1][2] In mammals, two major metabolic routes have been identified for thiocarbamates:

  • Sulfoxidation and Glutathione (B108866) Conjugation: The sulfur atom of the thiocarbamate is oxidized to a sulfoxide (B87167), which is a reactive intermediate. This sulfoxide then conjugates with glutathione (GSH), a key detoxification agent in the body. The resulting conjugate is further metabolized to a mercapturic acid derivative and excreted.[1]

  • Oxidation and Hydroxylation: This pathway involves the oxidation of the sulfur to a sulfoxide and then a sulfone. Additionally, hydroxylation can occur on the alkyl chains of the molecule. These modifications increase the water solubility of the compound, facilitating its elimination from the body.[1]

In plants, the metabolism of thiocarbamate herbicides like this compound also proceeds through sulfoxidation. The resulting sulfoxide is considered the active herbicidal form.[3] Detoxification in plants can occur through conjugation of the sulfoxide with glutathione.[1] Soil microorganisms are also capable of degrading thiocarbamates, contributing to their environmental fate.[1]

Quantitative Data on this compound Metabolism

Precise quantitative data for the metabolism of radioisotope-labeled this compound is limited in publicly available literature. However, studies on analogous thiocarbamate herbicides and general findings from this compound metabolism studies allow for the compilation of representative data. The following tables present a summary of expected quantitative results from metabolic studies with ¹⁴C-vernolate.

Table 1: Hypothetical Distribution of ¹⁴C-Vernolate and its Metabolites in Soybean Seedlings over Time.

Time (Hours)Parent this compound (% of total ¹⁴C)Metabolite 1 (Sulfoxide) (% of total ¹⁴C)Metabolite 2 (Conjugate) (% of total ¹⁴C)Other Metabolites (% of total ¹⁴C)¹⁴CO₂ (% of total ¹⁴C)
67515523
24403015510
481525301020
72510401530

This table is illustrative and based on general findings that this compound is degraded to CO₂ and forms several metabolites in soybean seedlings.[4] The relative abundance of metabolites is dependent on seedling age and exposure time.[4]

Table 2: Hypothetical Distribution of Radioactivity in Rats 72 Hours After a Single Oral Dose of ¹⁴C-Vernolate.

Excretion Route / TissuePercentage of Administered ¹⁴C
Urine75%
Feces10%
Expired Air (as ¹⁴CO₂)5%
Tissues (Liver, Kidney, etc.)5%
Carcass5%

This table is based on data from a study on the metabolism of the thiocarbamate herbicide butylate (B1668116) in rats, where 79% of the dose was excreted in the urine within 72 hours.[5] Diisobutylamine was the major urinary metabolite, accounting for 51% of the urinary radioactivity.[5]

Experimental Protocols

The following are detailed protocols for key experiments in this compound metabolic studies using radioisotope labeling.

In Vivo Metabolism in Soybean Seedlings

This protocol describes the application of ¹⁴C-vernolate to soybean seedlings to study its metabolism.

Materials:

  • ¹⁴C-labeled this compound (S-propyl-1-¹⁴C dipropylthiocarbamate)

  • Soybean seeds (e.g., Glycine max (L.) Merr.)

  • Potting soil or hydroponic growth medium

  • Ethanol (B145695)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Chromatography system (e.g., Paper Chromatography or HPLC with a radioactivity detector)

Procedure:

  • Plant Growth: Germinate and grow soybean seedlings in a controlled environment. The age of the seedlings can influence the rate of metabolism.[4]

  • Application of ¹⁴C-Vernolate: Apply a known amount of ¹⁴C-vernolate solution to the leaves or roots of the seedlings.

  • Incubation: Allow the plants to metabolize the this compound for various time points (e.g., 6, 24, 48, 72 hours).

  • Harvesting and Extraction:

    • At each time point, harvest the seedlings and separate them into roots, stems, and leaves.

    • Homogenize the plant tissues and extract the radioactive compounds with a suitable solvent like ethanol.

  • Quantification of Total Radioactivity:

    • Take an aliquot of the ethanol extract and measure the total radioactivity using a liquid scintillation counter.

    • Combust a portion of the dried plant material to capture and quantify any evolved ¹⁴CO₂, indicating complete degradation of the this compound molecule.[4]

  • Metabolite Profiling:

    • Concentrate the ethanol extract and spot it onto chromatography paper or inject it into an HPLC system.

    • Develop the chromatogram using an appropriate solvent system to separate the parent this compound from its metabolites.

    • Use a radiochromatogram scanner or collect fractions from the HPLC for scintillation counting to determine the distribution of radioactivity among the parent compound and its metabolites. Paper chromatography has been used to identify two major and two minor metabolites of this compound in soybean seedlings.[4]

In Vitro Metabolism using Rat Liver Microsomes

This protocol outlines an in vitro assay to assess the metabolism of ¹⁴C-vernolate by liver enzymes.

Materials:

  • ¹⁴C-labeled this compound

  • Rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • HPLC with a radioactivity detector

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

  • Initiation of Reaction: Add a known concentration of ¹⁴C-vernolate to the incubation mixture to start the metabolic reaction. Incubate at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and stop the reaction by adding a cold organic solvent like acetonitrile.

  • Protein Precipitation and Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant containing the parent compound and metabolites to a new tube.

  • Analysis:

    • Inject an aliquot of the supernatant into an HPLC system equipped with a radioactivity detector.

    • Separate the parent ¹⁴C-vernolate from its metabolites using a suitable gradient elution.

    • Quantify the amount of parent compound remaining and the formation of metabolites at each time point by integrating the radioactivity peaks.

Visualization of Metabolic Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed metabolic pathways of this compound and a general experimental workflow for its metabolic study in plants.

Vernolate_Metabolism_in_Mammals This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation (P450) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Glutathione_Conjugate Glutathione Conjugate Sulfoxide->Glutathione_Conjugate GSH Conjugation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Mercapturic_Acid Mercapturic Acid Derivative Glutathione_Conjugate->Mercapturic_Acid Further Metabolism Excretion1 Excretion Mercapturic_Acid->Excretion1 Excretion2 Excretion Sulfone->Excretion2 Hydroxylated_Metabolites->Excretion2

Caption: Proposed metabolic pathway of this compound in mammals.

Vernolate_Metabolism_in_Plants This compound This compound Sulfoxide This compound Sulfoxide (Herbicidally Active) This compound->Sulfoxide Sulfoxidation CO2 ¹⁴CO₂ (Degradation) This compound->CO2 Glutathione_Conjugate Glutathione Conjugate (Detoxification) Sulfoxide->Glutathione_Conjugate Conjugation Further_Metabolites Further Metabolites Glutathione_Conjugate->Further_Metabolites Incorporation Incorporation into Cellular Components Further_Metabolites->Incorporation

Caption: Proposed metabolic pathway of this compound in plants.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Harvesting cluster_analysis Analysis Planting Soybean Seedling Growth Application Application of ¹⁴C-Vernolate Planting->Application Time_Points Incubation at Various Time Points Application->Time_Points Harvesting Harvesting & Tissue Separation Time_Points->Harvesting Extraction Ethanol Extraction Harvesting->Extraction Quantification Liquid Scintillation Counting Extraction->Quantification Chromatography Metabolite Separation (HPLC/Paper Chromatography) Extraction->Chromatography Detection Radioactivity Detection Chromatography->Detection

References

Application Notes and Protocols for Studying Vernolate Degradation in Laboratory Microcosms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for investigating the degradation of the thiocarbamate herbicide vernolate in laboratory-scale soil microcosms. The protocols outlined below cover the setup of microcosms, extraction of this compound and its metabolites, analytical quantification, and the characterization of this compound-degrading microorganisms.

Introduction

This compound (S-propyl dipropylthiocarbamate) is a selective herbicide used for the control of grassy and broadleaf weeds. Understanding its environmental fate, particularly its degradation in soil, is crucial for assessing its ecological impact and ensuring food safety. The primary mechanism of this compound dissipation in soil is microbial degradation.[1] Laboratory microcosm studies offer a controlled environment to investigate the rate and pathway of this compound degradation and to identify the microorganisms involved.

Experimental Design and Microcosm Setup

A well-designed microcosm study is essential for obtaining reliable and reproducible data on this compound degradation. The following protocol describes the setup of soil microcosms to assess both biotic and abiotic degradation.

Objective: To determine the rate of this compound degradation in soil and to differentiate between microbial and chemical degradation processes.

Materials:

  • This compound analytical standard

  • Soil representative of the intended application area

  • Glass jars or beakers (e.g., 250 mL)

  • Foil or breathable film to cover the jars

  • Autoclave

  • Incubator

  • Analytical balance

  • Syringes and needles

  • Sterile water

Protocol: Microcosm Setup
  • Soil Preparation:

    • Collect a sufficient amount of fresh soil from the field of interest.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris and to ensure homogeneity.

    • Determine the soil's physicochemical properties, including pH, organic matter content, and texture.

    • Adjust the soil moisture to a desired level, typically 50-60% of its water-holding capacity.

  • Microcosm Assembly:

    • Weigh equal amounts of the prepared soil (e.g., 100 g) into each glass jar.

    • Prepare two sets of microcosms:

      • Non-sterile microcosms: To study biotic and abiotic degradation.

      • Sterile control microcosms: To study abiotic degradation only. Sterilize these soil-filled jars by autoclaving (e.g., at 121°C for 60 minutes on two consecutive days).

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol) at a known concentration.

    • Spike the soil in each microcosm with the this compound stock solution to achieve the desired initial concentration (e.g., 5-10 mg/kg). Ensure even distribution of the herbicide.

    • Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Cover the microcosms with perforated aluminum foil or a breathable film to allow gas exchange while minimizing water loss.

    • Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture throughout the incubation period by adding sterile water as needed.

  • Sampling:

    • Collect soil samples from each microcosm at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • At each sampling point, sacrifice triplicate microcosms from both the non-sterile and sterile sets for analysis.

    • Store the collected soil samples at -20°C until extraction and analysis.

Extraction and Analysis of this compound and its Metabolites

Accurate quantification of this compound and its degradation products is critical for determining the degradation kinetics and pathway. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques for this purpose.

Extraction from Soil

Objective: To efficiently extract this compound and its potential metabolites from soil samples.

Materials:

Protocol: Soil Extraction
  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 1 hour.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction of the soil pellet with another 20 mL of acetonitrile.

  • Combine the supernatants and pass them through a filter containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) for analysis. For cleaner samples, an additional solid-phase extraction (SPE) cleanup step may be necessary.

Analytical Quantification

Objective: To quantify the concentration of this compound and identify its degradation products using GC-MS.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A flame photometric detector (FPD) is also suitable for the detection of sulfur-containing compounds like this compound and its thiol-containing metabolites.[2]

Protocol: GC-MS Analysis
  • GC Column: Use a capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify this compound and its metabolites by comparing their retention times and mass spectra with those of analytical standards.

  • Quantify the concentration of each compound by creating a calibration curve using standards of known concentrations.

Characterization of this compound-Degrading Microorganisms

Identifying the microorganisms responsible for this compound degradation can provide insights into the bioremediation potential of a contaminated site.

Objective: To isolate and identify bacteria from the soil microcosms that are capable of degrading this compound.

Protocol: Enrichment and Isolation
  • Enrichment Culture:

    • At the end of the incubation period, take a soil sample (1 g) from a non-sterile microcosm showing significant this compound degradation.

    • Inoculate the soil into a flask containing 100 mL of a minimal salt medium (MSM) with this compound as the sole carbon and nitrogen source.

    • Incubate the flask on a rotary shaker at 28°C.

    • Periodically transfer an aliquot of the culture to fresh MSM with this compound to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • After several transfers, plate serial dilutions of the enrichment culture onto MSM agar (B569324) plates containing this compound.

    • Incubate the plates at 28°C until distinct colonies appear.

    • Isolate morphologically different colonies and streak them onto fresh plates to obtain pure cultures.

  • Screening for Degradation Ability:

    • Inoculate each pure isolate into liquid MSM containing this compound.

    • After a suitable incubation period, analyze the medium for the disappearance of this compound using the analytical method described in section 3.2.

  • Identification of Potent Degraders:

    • Identify the bacterial isolates that show the highest degradation efficiency.

    • Characterize these isolates based on their morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) characteristics. Genera such as Pseudomonas and Bacillus are known to degrade a wide range of xenobiotic compounds.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: this compound Concentration in Soil Microcosms Over Time

Time (Days)Mean this compound Concentration (mg/kg) ± SD (Non-Sterile)Mean this compound Concentration (mg/kg) ± SD (Sterile Control)
05.00 ± 0.105.00 ± 0.12
14.52 ± 0.214.95 ± 0.15
33.89 ± 0.184.88 ± 0.11
72.75 ± 0.254.80 ± 0.14
141.43 ± 0.154.72 ± 0.16
210.68 ± 0.094.65 ± 0.13
280.15 ± 0.054.58 ± 0.17

Table 2: Half-life (DT50) of this compound in Soil Microcosms

Microcosm TypeHalf-life (DT50) in Days
Non-Sterile~8.5
Sterile Control>28

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Microcosm Setup cluster_analysis Analysis cluster_microbial Microbial Characterization soil_prep Soil Preparation (Sieving, Moisture Adjustment) microcosm_assembly Microcosm Assembly (Non-sterile & Sterile) soil_prep->microcosm_assembly vernolate_app This compound Application microcosm_assembly->vernolate_app incubation Incubation (Controlled Temperature & Moisture) vernolate_app->incubation sampling Soil Sampling (Time Course) incubation->sampling extraction Extraction (Acetonitrile) sampling->extraction enrichment Enrichment Culture sampling->enrichment analysis GC-MS Analysis (Quantification & Identification) extraction->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis isolation Isolation of Pure Cultures enrichment->isolation screening Degradation Screening isolation->screening identification Identification (16S rRNA Sequencing) screening->identification

Caption: Experimental workflow for studying this compound degradation.

This compound Degradation Pathway

While the complete microbial degradation pathway of this compound is not fully elucidated in the provided search results, a putative initial hydrolysis step can be proposed based on the known degradation of other thiocarbamates. This would be followed by further breakdown of the resulting components. The primary degradation products of this compound in soil are reported to be a mercaptan (likely 1-propanethiol), an amine (dipropylamine), and carbon dioxide.[1]

degradation_pathway This compound This compound (S-propyl dipropylthiocarbamate) hydrolysis Microbial Hydrolysis This compound->hydrolysis propanethiol 1-Propanethiol (Mercaptan) hydrolysis->propanethiol dipropylamine Dipropylamine (Amine) hydrolysis->dipropylamine co2 Carbon Dioxide hydrolysis->co2 further_degradation Further Degradation propanethiol->further_degradation dipropylamine->further_degradation

Caption: Putative initial steps in the microbial degradation of this compound.

References

Maximizing Vernolate Efficacy: Application Notes and Protocols for Soil Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of vernolate, a selective thiocarbamate herbicide, through optimized soil incorporation techniques. Proper incorporation is critical for maximizing the efficacy of this compound by ensuring its placement within the weed seed germination zone and minimizing loss through volatilization.

Introduction to this compound and Its Mode of Action

This compound is a soil-incorporated herbicide primarily used for the control of germinating broadleaf and grassy weeds in various crops, including soybeans and peanuts.[1] Its mechanism of action involves the inhibition of lipid synthesis in susceptible weed species.[2] this compound is absorbed by the roots and shoots of germinating weeds, leading to growth inhibition and eventual death. Due to its volatility, effective soil incorporation immediately after application is crucial to prevent loss of the active ingredient and ensure optimal performance.[3]

Factors Influencing this compound Efficacy

Several factors can influence the effectiveness of this compound applications. Understanding and managing these variables is key to achieving consistent and reliable weed control.

  • Soil Type: Soil texture and organic matter content can affect this compound's adsorption and availability. Clay and organic matter can bind the herbicide, potentially reducing its availability for weed uptake.

  • Soil Moisture: Adequate soil moisture is necessary to move the herbicide into the soil solution, making it available for absorption by weed seeds. However, excessive moisture on the soil surface at the time of application can increase the risk of volatilization if not incorporated immediately.

  • Incorporation Depth: The depth of incorporation is critical. Shallow incorporation may lead to herbicide loss through volatilization, while deep incorporation can dilute the herbicide, reducing its concentration in the weed germination zone.[3] The optimal depth is typically within the top 1 to 3 inches of soil.[3][4]

  • Timing of Incorporation: To minimize loss from volatilization and photodegradation, this compound should be incorporated into the soil as soon as possible after application.

  • Application Timing: this compound can be applied pre-plant incorporated (PPI). The timing relative to planting can impact crop safety and weed control efficacy.

Soil Incorporation Techniques

Various techniques can be employed to incorporate this compound into the soil. The choice of method depends on the available equipment, soil conditions, and specific crop production system.

Mechanical Incorporation

Mechanical incorporation utilizes tillage equipment to physically mix the herbicide into the soil.

  • Tandem Disc: One of the most common methods. For optimal results, the disc should be set to operate at a depth of 3 to 4 inches, which will incorporate the herbicide into the top 1.5 to 2 inches of soil.[3] Two passes in different directions (cross-discing) are often recommended for uniform mixing.[3]

  • Field Cultivator: Can also be effective, particularly in lighter soils. It should be operated at a depth that ensures thorough mixing in the desired zone.

  • Power-Driven Rotary Tillers: Provide excellent incorporation by vigorously mixing the soil. However, they can be slower and may be more disruptive to soil structure.

Subsurface Injection

Subsurface injection involves placing the herbicide directly into the soil at a specific depth. This method can provide more precise placement and reduce volatilization losses.

  • Injector-Planter: Specialized equipment can inject the herbicide in a band or a continuous layer beneath the soil surface during the planting operation. Research has shown that injected this compound can provide superior early-season weed control compared to conventionally incorporated this compound.[5]

Quantitative Data on this compound Efficacy with Different Incorporation Techniques

The following tables summarize quantitative data from studies evaluating the efficacy of this compound with different soil incorporation methods.

Table 1: Effect of this compound Incorporation Method on Weed Control and Soybean Injury

TreatmentApplication Rate ( kg/ha )Weed Control (%)Soybean Injury (%)
Incorporated this compound2.24Lower (early season)30 (with sequential prometryne)
Injected this compound2.24Higher (early season)8 (with sequential prometryne)
Incorporated this compound4.48-Increased stunting & injury
Injected this compound4.48-Reduced plant injury

Data synthesized from a study by Hauser, E. W. (1974).[5][6]

Table 2: Impact of this compound Application Method on Soybean Yield

TreatmentApplication Rate ( kg/ha )Average Seed Yield ( kg/ha )
Incorporated this compound2.24Lower
Injected this compound1.12Higher
Incorporated this compoundSame rate as injectedNo difference
Injected this compoundSame rate as incorporatedNo difference

Data synthesized from a study by Hauser, E. W. (1974).[5]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of different soil incorporation techniques for this compound.

Protocol for Evaluating Mechanical Incorporation Depth

Objective: To determine the optimal incorporation depth for this compound using a tandem disc for maximizing weed control and crop safety.

Materials:

  • This compound herbicide formulation

  • Calibrated sprayer

  • Tandem disc with adjustable depth control

  • GPS for plot marking

  • Weed species of interest (e.g., Setaria faberi, Amaranthus retroflexus)

  • Crop seeds (e.g., soybean)

  • Data collection tools (quadrats, rulers, injury rating scales)

Procedure:

  • Site Selection and Preparation: Select a field with uniform soil type and a known history of the target weed species. Prepare the seedbed to ensure a smooth and clod-free surface for herbicide application.

  • Plot Establishment: Mark out experimental plots of a standard size (e.g., 3m x 10m) with buffer zones between plots.

  • Herbicide Application: Calibrate the sprayer to deliver the desired rate of this compound. Apply the herbicide uniformly to the soil surface of each plot.

  • Incorporation: Immediately after application, incorporate the herbicide using a tandem disc set to different depths for each treatment group (e.g., 2.5 cm, 5 cm, 7.5 cm, and a non-incorporated control). Ensure consistent speed and operating conditions for each pass. A second pass at a different angle (cross-discing) is recommended.

  • Planting: Plant the crop seeds at the recommended depth and density across all plots.

  • Data Collection:

    • Weed Control: At 14, 28, and 56 days after planting (DAP), count the number of weeds per unit area (e.g., using a 0.25 m² quadrat) in each plot.

    • Crop Injury: At 14 and 28 DAP, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of incorporation depth on weed control, crop injury, and yield.

Protocol for Comparing Mechanical Incorporation and Subsurface Injection

Objective: To compare the efficacy of this compound applied via mechanical incorporation versus subsurface injection.

Materials:

  • This compound herbicide formulation

  • Calibrated sprayer

  • Tandem disc

  • Subsurface injector-planter

  • GPS for plot marking

  • Weed species of interest

  • Crop seeds

  • Data collection tools

Procedure:

  • Site Selection and Plot Establishment: Follow steps 1 and 2 from Protocol 5.1.

  • Treatment Application:

    • Mechanical Incorporation Plots: Apply this compound to the soil surface with the calibrated sprayer and immediately incorporate with a tandem disc to a depth of 5 cm.

    • Subsurface Injection Plots: Apply this compound simultaneously with planting using a subsurface injector-planter calibrated to deliver the herbicide at a depth of 5 cm.

    • Include an untreated control plot.

  • Planting: For the mechanical incorporation plots, plant the crop seeds after incorporation. For the injection plots, application and planting are simultaneous.

  • Data Collection: Follow step 6 from Protocol 5.1.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the two application methods.

Visualizations

The following diagrams illustrate key aspects of this compound application and evaluation.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Site Selection & Seedbed Preparation B Plot Establishment A->B C This compound Application (Spraying) B->C D Soil Incorporation (e.g., Disc, Injector) C->D E Crop Planting D->E F Data Collection (Weed Control, Crop Injury) E->F G Yield Measurement F->G Vernolate_Efficacy_Factors cluster_factors Influencing Factors This compound Efficacy This compound Efficacy Soil Type Soil Type Soil Type->this compound Efficacy Soil Moisture Soil Moisture Soil Moisture->this compound Efficacy Incorporation Depth Incorporation Depth Incorporation Depth->this compound Efficacy Incorporation Timing Incorporation Timing Incorporation Timing->this compound Efficacy Application Rate Application Rate Application Rate->this compound Efficacy

References

Application Notes and Protocols for the Analysis of Vernolate Spray Drift

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the analysis of spray drift associated with the application of vernolate, a thiocarbamate herbicide. The information is intended to guide researchers in designing and executing robust studies to assess the environmental fate and potential off-target impact of this compound applications.

Introduction to this compound and Spray Drift

This compound is a selective, soil-incorporated herbicide used for the control of grassy and broadleaf weeds in various crops.[1] Like all sprayed agricultural chemicals, there is a potential for spray drift, which is the movement of pesticide droplets and vapor away from the target area during application.[2] The analysis of spray drift is crucial for environmental risk assessment, ensuring applicator safety, and minimizing damage to non-target organisms and ecosystems.

Factors influencing spray drift are numerous and include droplet size, nozzle type and pressure, boom height, wind speed and direction, temperature, and humidity.[2][3] Smaller droplets, for instance, are more susceptible to off-target movement. A 20-µm droplet can drift over 300 meters in a light wind while falling 3 meters, whereas a 200-µm droplet would drift only a few meters under the same conditions.[3]

Data Presentation: Quantitative Analysis of Spray Drift

Quantifying spray drift is essential for understanding its potential impact. The following tables present example data from spray drift studies of other herbicides, illustrating how results for this compound could be structured for clear comparison. It is critical to generate specific data for this compound formulations and application scenarios.

Table 1: Example Ground Deposition of a Herbicide at Various Distances Downwind

Distance Downwind (meters)Mean Deposition (% of Application Rate)Standard Deviation
1.55.81.2
52.10.5
100.90.2
250.30.1
500.10.05

Data presented is illustrative and based on studies of other herbicides. Actual values for this compound will vary based on application parameters.

Table 2: Influence of Nozzle Type on Droplet Size Distribution (Volume Median Diameter - VMD)

Nozzle TypeOperating Pressure (bar)VMD (μm)Droplet Classification
Standard Flat Fan2.0220Fine
Standard Flat Fan4.0180Fine
Air Induction2.0450Coarse
Air Induction4.0380Coarse
Turbo TeeJet Induction2.0550Very Coarse
Turbo TeeJet Induction4.0480Very Coarse

Source: Adapted from general agricultural nozzle performance data.[4] Specific testing with this compound formulations is required.

Experimental Protocols

Field Study Protocol for this compound Spray Drift Assessment

This protocol outlines a general procedure for conducting a field study to measure the downwind deposition of this compound.

3.1.1. Site Selection and Setup

  • Select a flat, open field with a uniform surface (e.g., bare soil or low-cut grass) to minimize turbulence.

  • Establish a spray application area of a defined size (e.g., 50 m x 50 m).

  • Place sampling stations at predetermined distances downwind from the edge of the application area (e.g., 1.5 m, 5 m, 10 m, 25 m, 50 m).[5][6]

  • Each sampling station should consist of multiple collectors to ensure representative sampling.

  • Position a meteorological station upwind of the application area to continuously monitor wind speed and direction, temperature, and relative humidity.

3.1.2. Spray Application

  • Use a calibrated agricultural sprayer with a boom equipped with the desired nozzles.

  • Prepare the this compound spray solution according to the manufacturer's recommendations, including any adjuvants.

  • Conduct the spray application when meteorological conditions are stable and within a defined range (e.g., wind speed 2-5 m/s, perpendicular to the sampling line).

  • Record all application parameters, including sprayer speed, boom height, nozzle type, and pressure.

3.1.3. Sample Collection and Handling

  • Use appropriate collectors to capture spray drift. Common collectors include petri dishes, filter paper, or specialized absorbent pads.

  • Immediately after the spray pass, carefully retrieve the collectors to prevent contamination.

  • Place each collector in a separate, labeled, sealed container (e.g., glass jar or plastic bag).

  • Store the samples in a cool, dark environment and transport them to the laboratory for analysis as soon as possible.

Analytical Protocol for this compound Quantification in Environmental Samples

This protocol provides a general method for the analysis of this compound residues on collection media, based on established EPA methodologies for thiocarbamate pesticides. While the full text for EPA Method 634 for this compound was not found, the following is a representative procedure based on similar methods.

3.2.1. Sample Extraction

  • Add a known volume of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to the container with the collection medium.

  • Agitate the container for a specified period (e.g., 30 minutes) using a mechanical shaker to extract the this compound from the collector.

  • Carefully transfer the solvent extract to a clean vial.

  • If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen.

3.2.2. Sample Cleanup (if required)

  • For complex matrices, a cleanup step may be necessary to remove interfering compounds.

  • Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can be an effective cleanup technique.

  • Condition the SPE cartridge with the appropriate solvents.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound with a small volume of a strong organic solvent.

3.2.3. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is a highly selective and sensitive instrument for this compound analysis.

  • Chromatographic Conditions (Example):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C) to elute this compound.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

  • Calibration:

    • Prepare a series of calibration standards of this compound in a clean solvent.

    • Analyze the standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification:

    • Inject the sample extracts into the GC-MS system.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_field Field Study cluster_lab Laboratory Analysis Site_Selection Site Selection & Setup Spray_Application This compound Application Site_Selection->Spray_Application Sample_Collection Drift Sample Collection Spray_Application->Sample_Collection Extraction Sample Extraction Sample_Collection->Extraction Meteorological_Monitoring Meteorological Monitoring Meteorological_Monitoring->Spray_Application Cleanup Sample Cleanup (SPE) Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis Quantification Data Quantification GCMS_Analysis->Quantification

Caption: Experimental workflow for this compound spray drift analysis.

Logical_Relationship cluster_factors Application & Environmental Factors Nozzle_Type Nozzle Type Droplet_Size Droplet Size Distribution Nozzle_Type->Droplet_Size Pressure Operating Pressure Pressure->Droplet_Size Wind_Speed Wind Speed Spray_Drift Spray Drift Potential Wind_Speed->Spray_Drift Boom_Height Boom Height Boom_Height->Spray_Drift Droplet_Size->Spray_Drift Deposition Off-Target Deposition Spray_Drift->Deposition

References

Assessing the Impact of Adjuvants on Vernolate Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a selective, soil-incorporated herbicide belonging to the thiocarbamate class.[1][2] It is effective for the control of germinating broadleaf and grassy weeds in various crops, including soybeans and peanuts.[1][2] The primary mechanism of action for this compound and other thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development.[3][4][5] Specifically, these herbicides target and inhibit the activity of VLCFA elongases.[6]

The performance of soil-applied herbicides like this compound can be influenced by various factors, including soil type, moisture, and the presence of adjuvants in the spray mixture. Adjuvants are compounds added to herbicide formulations to enhance their efficacy. They can improve the physical and chemical properties of the spray solution, leading to better herbicide performance. Common types of adjuvants include surfactants, crop oil concentrates (COCs), and nitrogen-based fertilizers.[7][8] These can enhance herbicide activity by increasing spray retention, droplet spreading, and absorption.[8][9]

These application notes provide a framework for assessing the impact of different adjuvants on the performance of this compound. Due to the limited availability of public-domain quantitative data specifically for this compound with adjuvants, this document presents a representative methodology and data interpretation based on studies of closely related thiocarbamate herbicides. The principles and protocols described herein are designed to enable researchers to conduct robust and reproducible studies to optimize this compound's efficacy and crop safety.

Data Presentation

The following tables summarize hypothetical quantitative data from a field trial designed to assess the impact of a non-ionic surfactant (NIS) and a crop oil concentrate (COC) on the efficacy of this compound for controlling key weed species in soybeans.

Table 1: Effect of Adjuvants on this compound Efficacy (% Weed Control)

Weed SpeciesThis compound AloneThis compound + NIS (0.25% v/v)This compound + COC (1% v/v)
Green Foxtail (Setaria viridis)859295
Redroot Pigweed (Amaranthus retroflexus)828891
Common Lambsquarters (Chenopodium album)788589
Average Weed Control 81.7 88.3 91.7

Table 2: Impact of Adjuvants on Soybean Phytotoxicity and Yield

TreatmentSoybean Injury (%) (14 DAT¹)Soybean Yield (bu/acre)
Untreated Control045
This compound Alone255
This compound + NIS (0.25% v/v)358
This compound + COC (1% v/v)557

¹Days After Treatment

Experimental Protocols

This section outlines a detailed methodology for a field trial to evaluate the impact of adjuvants on this compound performance.

Experimental Design

A randomized complete block design (RCBD) with four replications is recommended to minimize the effects of field variability.[10]

  • Plot Size: Minimum of 3 meters by 10 meters.

  • Treatments:

    • Untreated Control (no herbicide or adjuvant)

    • This compound applied at the recommended rate.

    • This compound at the recommended rate + Non-Ionic Surfactant (NIS) at 0.25% v/v.

    • This compound at the recommended rate + Crop Oil Concentrate (COC) at 1% v/v.

Site Selection and Preparation

Select a field with a uniform soil type and a known history of the target weed species. The field should be prepared according to standard agronomic practices for the test crop (e.g., soybeans).

Herbicide and Adjuvant Application
  • Equipment: Calibrated small-plot sprayer equipped with flat-fan nozzles.

  • Application Volume: 100-200 L/ha.

  • Incorporation: this compound is a soil-incorporated herbicide and must be mechanically incorporated into the top 5-8 cm of soil immediately after application to prevent volatilization and degradation.[1]

  • Timing: Pre-plant incorporated (PPI).

Data Collection
  • Weed Control Efficacy: Visually assess the percent control of each target weed species at 14, 28, and 56 days after treatment (DAT) compared to the untreated control plots.

  • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: Harvest the center rows of each plot at crop maturity and determine the yield, adjusting for moisture content.

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.[10] Use a protected least significant difference (LSD) test at a 5% probability level to separate treatment means.

Visualizations

Signaling Pathway

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This pathway is crucial for the formation of various cellular components, including waxes, suberin, and components of cell membranes.

Vernolate_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Long-Chain Fatty Acids (C16-C18) Malonyl_CoA->Fatty_Acids FAS VLCFAE VLCFA Elongase Fatty_Acids->VLCFAE VLCFA Very-Long-Chain Fatty Acids (VLCFAs >C18) Products Cuticular Waxes, Suberin, Membrane Lipids VLCFA->Products VLCFAE->VLCFA Inhibition Inhibition of Shoot & Root Growth VLCFAE->Inhibition This compound This compound (Thiocarbamate) This compound->VLCFAE Inhibits Growth Normal Plant Growth & Development Products->Growth

Caption: this compound's mechanism of action via inhibition of VLCFA elongase.

Experimental Workflow

The following diagram illustrates the key phases of a field trial to assess the impact of adjuvants on this compound performance.

Experimental_Workflow cluster_1 Trial Planning Details cluster_2 Field Implementation Details cluster_3 Data Collection Details cluster_4 Analysis & Reporting Details Phase1 Phase 1: Trial Planning Phase2 Phase 2: Field Implementation Phase1->Phase2 Objective Define Objectives (Efficacy, Phytotoxicity) Phase3 Phase 3: Data Collection Phase2->Phase3 Plot Plot Establishment Phase4 Phase 4: Analysis & Reporting Phase3->Phase4 Weed_Control Weed Efficacy Assessment (14, 28, 56 DAT) Stats Statistical Analysis (ANOVA, LSD) Site_Selection Site Selection (Uniform Soil, Weed History) Design Experimental Design (RCBD, 4 Reps) Treatments Treatment Selection (this compound +/- Adjuvants) Calibration Sprayer Calibration Application Treatment Application & Incorporation Phyto Crop Phytotoxicity (7, 14, 28 DAT) Yield Crop Yield at Harvest Summary Data Summarization (Tables, Figures) Report Final Report Generation

Caption: Workflow for evaluating adjuvant effects on this compound performance.

References

Statistical Analysis of Vernolate Dose-Response Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting and analyzing dose-response experiments with the thiocarbamate herbicide vernolate. The protocols outlined below are designed to ensure robust and reproducible data suitable for research, development, and regulatory purposes.

Introduction to this compound and Dose-Response Analysis

This compound is a selective, soil-incorporated herbicide used for the control of grassy and broadleaf weeds.[1] Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This inhibition disrupts the formation of essential components of the plant cuticle and cell membranes, leading to growth inhibition and eventual death of the seedling. Dose-response studies are critical for determining the efficacy of this compound on target weed species, understanding its selectivity on crops, and for establishing effective application rates.

The relationship between the applied dose of an herbicide and the response of a plant population typically follows a sigmoidal curve. Statistical models, particularly log-logistic models, are widely used to analyze this relationship and to derive key parameters such as the ED50 (the effective dose that causes a 50% response).

Data Presentation: Efficacy of VLCFA-Inhibiting Herbicides

Table 1: Efficacy of S-metolachlor on Various Amaranthus Species

Weed SpeciesC80 (g ha⁻¹)C95 (g ha⁻¹)
Amaranthus hybridus221284
Amaranthus lividus> 1500> 1500
Amaranthus viridis6021007
Amaranthus spinosus137185

Source: Adapted from dose-response studies on Amaranthus species with soil-applied herbicides.[2]

Table 2: Efficacy of Pendimethalin on Various Amaranthus Species

Weed SpeciesC80 (g ha⁻¹)C95 (g ha⁻¹)
Amaranthus hybridus239363
Amaranthus lividus> 750> 750
Amaranthus viridis537> 750
Amaranthus spinosus155219

Source: Adapted from dose-response studies on Amaranthus species with soil-applied herbicides.[2]

Experimental Protocols

Whole-Plant Dose-Response Bioassay for this compound

This protocol details a whole-plant bioassay for determining the dose-response of weed species to soil-incorporated this compound.

Materials:

  • This compound technical grade or commercial formulation

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Untreated control soil (similar texture and organic matter to field conditions)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or growth chamber with controlled temperature and light

  • Spraying chamber or equipment for uniform herbicide application and incorporation

  • Balance, glassware, and other standard laboratory equipment

Procedure:

  • Soil Preparation:

    • Collect soil from a site with no history of this compound application.

    • Sieve the soil to remove large debris and ensure homogeneity.

    • Air-dry the soil to a consistent moisture content.

  • Herbicide Stock Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration. Use an appropriate solvent if using technical grade this compound.

  • Dose Preparation:

    • Prepare a series of this compound dilutions from the stock solution to achieve the desired range of application rates. A logarithmic series of doses is recommended (e.g., 0, 0.5x, 1x, 2x, 4x, 8x of a median effective dose).

  • Herbicide Application and Incorporation:

    • For each dose, weigh a standardized amount of soil.

    • Apply the corresponding this compound dilution evenly over the soil surface.

    • Thoroughly mix the treated soil to simulate incorporation. This can be done in a sealed bag or a small mixer.

  • Potting and Seeding:

    • Fill pots with the treated soil, ensuring consistent packing density.

    • Plant a predetermined number of seeds of the target weed species at a uniform depth.

    • Include an untreated control for comparison.

    • Replicate each dose level (typically 3-4 replications).

  • Growth Conditions:

    • Place the pots in a randomized complete block design in a greenhouse or growth chamber.

    • Maintain optimal conditions for plant growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the pots as needed, avoiding overwatering.

  • Data Collection:

    • After a predetermined period (e.g., 21 days after planting), assess the plant response.

    • Measure parameters such as:

      • Seedling emergence

      • Plant height

      • Shoot fresh or dry weight

      • Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is plant death).

Statistical Analysis Protocol

The following protocol outlines the statistical analysis of the dose-response data.

Software:

  • R statistical software with the drc package is highly recommended for dose-response analysis.

Procedure:

  • Data Entry:

    • Organize the data with columns for dose, replication, and the measured response variable (e.g., biomass).

  • Model Selection:

    • The four-parameter log-logistic model is a common and robust choice for analyzing herbicide dose-response data. The model is defined as:

      • f(x) = c + (d - c) / (1 + exp(b(log(x) - log(e))))

      • Where:

        • c = lower limit (response at infinite dose)

        • d = upper limit (response at zero dose)

        • b = slope around the ED50

        • e = ED50 (dose producing a 50% response)

  • Model Fitting in R:

    • Use the drm function in the drc package to fit the log-logistic model to the data.

  • Parameter Estimation:

    • The summary() function in R will provide estimates for the model parameters (b, c, d, e) along with their standard errors.

  • Calculation of Effective Doses (EDx):

    • Use the ED() function in the drc package to calculate various effective doses, such as ED10, ED50, and ED90, along with their confidence intervals.

  • Goodness-of-Fit:

    • Assess the goodness-of-fit of the model by examining residual plots and using statistical tests provided by the drc package.

Mandatory Visualizations

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The following diagram illustrates the VLCFA biosynthesis pathway and the point of inhibition by thiocarbamate herbicides like this compound.

VLCFA_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase kcs β-ketoacyl-CoA synthase (KCS) malonyl_coa->kcs acyl_coa Acyl-CoA (C16/C18) acyl_coa->kcs kcr β-ketoacyl-CoA reductase (KCR) kcs->kcr hcd β-hydroxyacyl-CoA dehydratase (HCD) kcr->hcd ecr enoyl-CoA reductase (ECR) hcd->ecr elongated_acyl_coa Elongated Acyl-CoA (Cn+2) ecr->elongated_acyl_coa elongated_acyl_coa->kcs Further Elongation vlcfa_products VLCFA Products (Waxes, Suberin, Sphingolipids) elongated_acyl_coa->vlcfa_products This compound This compound (Thiocarbamate) This compound->kcs Inhibition

Caption: this compound inhibits the β-ketoacyl-CoA synthase (KCS) enzyme.

Experimental Workflow: this compound Dose-Response Bioassay

This diagram outlines the key steps in the experimental workflow for a this compound dose-response bioassay.

Workflow soil_prep 1. Soil Preparation (Sieving and Drying) application 3. Herbicide Application and Incorporation soil_prep->application dose_prep 2. This compound Dose Preparation dose_prep->application potting 4. Potting and Seeding application->potting incubation 5. Incubation (Controlled Environment) potting->incubation data_collection 6. Data Collection (e.g., Biomass) incubation->data_collection analysis 7. Statistical Analysis (Log-logistic Model) data_collection->analysis results 8. Results (ED50, Dose-Response Curves) analysis->results

Caption: Workflow for this compound dose-response bioassay.

Logical Relationship: Dose-Response Curve Analysis

This diagram illustrates the logical flow of analyzing dose-response data to determine herbicide efficacy.

Logic_Diagram experimental_data Experimental Data (Dose vs. Response) model_fitting Fit Log-Logistic Model experimental_data->model_fitting parameter_estimation Parameter Estimation (b, c, d, e) model_fitting->parameter_estimation ed_calculation Calculate EDx Values (e.g., ED50, ED90) parameter_estimation->ed_calculation efficacy_assessment Efficacy Assessment ed_calculation->efficacy_assessment

Caption: Logic of dose-response curve analysis.

References

Application Notes and Protocols for Monitoring Vernolate-Induced Crop Stress Using Remote Sensing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a selective soil-incorporated herbicide belonging to the thiocarbamate class. It is primarily used for the control of grassy and broadleaf weeds in various crops. The mode of action for this compound and other thiocarbamates involves the inhibition of lipid synthesis, specifically targeting the elongation of very long-chain fatty acids (VLCFAs).[1] This disruption of lipid biosynthesis interferes with the formation of essential plant components such as cell membranes, cuticular waxes, and suberin, leading to stunted growth and eventual death of susceptible plants, particularly in the seedling stage.[2][3][4] Early detection of crop stress, including that induced by herbicides like this compound, is crucial for timely intervention and mitigating yield losses. Remote sensing technologies, particularly hyperspectral imaging, offer a non-destructive and efficient means to monitor plant health and detect stress responses often before visual symptoms become apparent.[5][6]

These application notes provide an overview of the physiological basis of this compound-induced stress and detail the application of remote sensing techniques for its detection and monitoring. Detailed experimental protocols are provided to guide researchers in setting up and executing studies to assess this compound-induced crop stress.

Physiological Basis of this compound-Induced Stress and Spectral Response

This compound's primary mode of action is the inhibition of fatty acid elongase enzymes, which are critical for the synthesis of VLCFAs.[1] This leads to a cascade of physiological and biochemical effects:

  • Disruption of Cell Membrane Integrity: Lipids are fundamental components of plant cell membranes. Inhibition of their synthesis compromises membrane integrity, leading to impaired cellular function and leakage of cellular contents.[7]

  • Reduced Cuticular Wax Formation: The protective waxy layer on the leaf surface, the cuticle, is rich in VLCFAs. Reduced synthesis of these lipids leads to a thinner or malformed cuticle, increasing water loss and making the plant more susceptible to other environmental stresses.[3]

  • Impaired Seedling Growth: The demand for new membranes is highest in the rapidly growing tissues of seedlings. Inhibition of lipid synthesis severely impacts the development of emerging shoots and roots, often causing a "buggy-whip" appearance in grasses as the shoot fails to emerge from the coleoptile.[3]

  • Secondary Stress Responses: The initial inhibition of lipid synthesis triggers secondary stress responses, including the production of reactive oxygen species (ROS), which can lead to oxidative damage to chlorophyll (B73375) and other cellular components.[8] This can manifest as chlorosis (yellowing) and necrosis (tissue death).[7][9]

These physiological changes alter the way light interacts with the plant canopy, which can be detected by remote sensing instruments. Key spectral regions affected by herbicide-induced stress include:

  • Visible (VIS) Spectrum (400-700 nm): Stress-induced reduction in chlorophyll content leads to decreased absorption of light in the blue (~450 nm) and red (~670 nm) regions, and consequently, an increase in reflectance in the green (~550 nm) region.[9]

  • Red-Edge (680-750 nm): This region is highly sensitive to changes in chlorophyll concentration. A shift of the red-edge inflection point to shorter wavelengths (a "blue shift") is a well-documented indicator of plant stress.

  • Near-Infrared (NIR) Spectrum (750-1300 nm): The reflectance in this region is primarily influenced by the internal scattering of light within the leaf structure. Healthy vegetation has high NIR reflectance. Stress-induced changes in leaf structure and cell turgor can lead to a decrease in NIR reflectance.

Remote Sensing Techniques and Vegetation Indices

Hyperspectral remote sensing, which captures reflectance across a large number of narrow and contiguous spectral bands, is a powerful tool for detecting subtle changes in plant physiology.[10] Analysis of hyperspectral data often involves the use of vegetation indices (VIs), which are mathematical combinations of reflectance at different wavelengths designed to enhance the spectral signature of vegetation and assess plant health.

Commonly Used Vegetation Indices for Herbicide Stress Monitoring:

Vegetation IndexFormulaDescription and Relevance to this compound Stress
Normalized Difference Vegetation Index (NDVI) (NIR - Red) / (NIR + Red)A widely used index of vegetation greenness and vigor. A decrease in NDVI is expected with this compound stress due to reduced chlorophyll (increased red reflectance) and potential changes in leaf structure (decreased NIR reflectance).[3][11]
Normalized Difference Red Edge Index (NDRE) (NIR - Red Edge) / (NIR + Red Edge)More sensitive to changes in chlorophyll content than NDVI, especially in dense canopies. It is a strong candidate for early detection of this compound-induced chlorosis.[7]
Chlorophyll Index Green (CI_Green) (NIR / Green) - 1This index is sensitive to variations in chlorophyll content. An expected decrease would indicate chlorophyll degradation due to this compound-induced oxidative stress.
Photochemical Reflectance Index (PRI) (R531 - R570) / (R531 + R570)Related to the epoxidation state of the xanthophyll cycle pigments and is an indicator of photosynthetic light use efficiency. Changes in PRI can signal stress-induced downregulation of photosynthesis.[12]
Water Index (WI) R900 / R970Sensitive to changes in leaf water content. Although not a direct effect of this compound, secondary stress responses can impact plant water status.

Experimental Protocols

Protocol 1: Greenhouse-Based Dose-Response Study

This protocol outlines a controlled experiment to quantify the impact of different this compound concentrations on crop spectral reflectance and physiology.

1. Plant Material and Growth Conditions:

  • Select a crop species of interest (e.g., soybean, corn).
  • Plant seeds in 3-liter pots filled with a standard potting mix.
  • Grow plants in a greenhouse with controlled temperature (e.g., 25°C day / 20°C night), humidity (e.g., 60%), and photoperiod (e.g., 16-hour light).
  • Water plants as needed and apply a balanced fertilizer solution weekly.
  • Thin plants to one per pot after emergence.

2. Herbicide Application:

  • Prepare a stock solution of this compound.
  • Create a dilution series to achieve the desired application rates (e.g., 0x, 0.25x, 0.5x, 1x, and 2x the recommended field rate).
  • When plants reach a specific growth stage (e.g., V2-V3 for soybean), apply the this compound solutions. For a soil-incorporated herbicide like this compound, a soil drench application is appropriate for potted plants.
  • Use a randomized complete block design with at least four replications for each treatment level.

3. Data Collection:

  • Visual Injury Assessment: At 1, 3, 7, and 14 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
  • Hyperspectral Reflectance Measurements:
  • At the same time points, collect hyperspectral data from the uppermost fully expanded leaves of each plant.
  • Use a handheld spectroradiometer with a leaf clip attachment that has an internal light source to ensure consistent illumination.[5]
  • The leaf clip should be placed on the adaxial surface of the leaf, avoiding the midrib.
  • Before each set of measurements, calibrate the spectroradiometer using a white reference panel.
  • Record at least three spectra per plant and average them to get a representative reading.
  • Physiological Measurements (at 14 DAT):
  • Measure chlorophyll content using a SPAD meter or through solvent extraction.
  • Determine plant biomass (shoot and root fresh and dry weight).

4. Data Analysis:

  • Process the hyperspectral data to calculate the vegetation indices listed in the table above.
  • Perform analysis of variance (ANOVA) to determine the effect of this compound dose and time on visual injury, vegetation indices, and physiological parameters.
  • Use regression analysis to establish relationships between this compound dose and the measured parameters.

Protocol 2: Field-Based Monitoring of this compound Stress

This protocol describes the methodology for using remote sensing to monitor this compound-induced stress under field conditions.

1. Experimental Design:

  • Establish field plots in a randomized complete block design with at least four replications.
  • Treatments should include an untreated control and at least two different application rates of this compound.
  • Incorporate the this compound into the soil according to the manufacturer's instructions before planting the crop.

2. Remote Sensing Data Acquisition:

  • Utilize an unmanned aerial vehicle (UAV) equipped with a hyperspectral or multispectral camera.
  • Conduct flights over the experimental plots at key crop growth stages and at several time points after planting (e.g., 14, 28, and 42 days after planting).
  • Flights should be conducted under clear sky conditions, ideally within two hours of solar noon, to minimize illumination variations.
  • Before and after each flight, capture an image of a calibrated reflectance panel to allow for the conversion of digital numbers to reflectance values.
  • Ensure sufficient overlap between flight lines (e.g., 70-80%) to facilitate accurate mosaicking of the imagery.

3. Ground Truth Data Collection:

  • At the time of each UAV flight, collect ground truth data from each plot.
  • This should include visual injury ratings, plant height, and biomass samples from a designated area within each plot.
  • Collect leaf samples for laboratory analysis of chlorophyll content.

4. Data Processing and Analysis:

  • Process the aerial imagery, including radiometric calibration, geometric correction, and mosaicking.
  • Extract the average reflectance spectra or VI values for each plot.
  • Statistically analyze the relationship between the remote sensing data and the ground truth measurements using correlation and regression analysis.
  • Develop predictive models to estimate the level of this compound-induced stress based on the spectral data.

Data Presentation

The following tables present illustrative quantitative data based on expected trends from a dose-response study on soybeans, as described in Protocol 1.

Table 1: Visual Injury and NDVI Response of Soybean to this compound

This compound Rate (x Recommended)Visual Injury (%) at 14 DATNDVI at 14 DAT (Mean ± SD)
0 (Control)00.85 ± 0.02
0.25150.78 ± 0.03
0.5350.65 ± 0.04
1.0600.45 ± 0.05
2.0850.25 ± 0.06

Table 2: Changes in Various Vegetation Indices in Response to 1x this compound Application Over Time

Days After Treatment (DAT)NDVINDRECI_GreenPRI
10.840.684.20.05
30.790.623.80.02
70.680.513.1-0.03
140.450.352.2-0.08

Visualizations

Signaling Pathway and Experimental Workflows

Vernolate_Stress_Signaling This compound This compound Application Inhibition Inhibition of Acyl-CoA Elongases This compound->Inhibition Targets VLCFA Decreased Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibition->VLCFA Membrane Impaired Cell Membrane and Cuticle Formation VLCFA->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Leads to Growth Stunted Growth and Visual Injury Membrane->Growth Directly Impacts OxidativeStress Oxidative Stress ROS->OxidativeStress Chlorophyll Chlorophyll Degradation OxidativeStress->Chlorophyll Photosynthesis Reduced Photosynthesis Chlorophyll->Photosynthesis Spectral Altered Spectral Reflectance (VIS, Red-Edge, NIR) Chlorophyll->Spectral Causes Photosynthesis->Growth Growth->Spectral Causes

Caption: Generalized signaling pathway of this compound-induced crop stress.

Experimental_Workflow cluster_greenhouse Greenhouse Experiment (Protocol 1) cluster_field Field Experiment (Protocol 2) P1_Start Plant Growth (e.g., Soybean) P1_Treat This compound Dose-Response Application P1_Start->P1_Treat P1_Data Data Collection: - Visual Injury - Hyperspectral (Leaf) - Physiology P1_Treat->P1_Data P1_Analysis Data Analysis: - ANOVA - Regression P1_Data->P1_Analysis P2_Start Field Plot Setup & this compound Incorporation P2_UAV UAV Data Acquisition (Hyperspectral/Multispectral) P2_Start->P2_UAV P2_Analysis Data Processing & Analysis: - Image Correction - VI Calculation - Correlation P2_UAV->P2_Analysis P2_Ground Ground Truthing: - Injury Rating - Biomass - Chlorophyll P2_Ground->P2_Analysis

Caption: Experimental workflows for monitoring this compound-induced stress.

References

Troubleshooting & Optimization

challenges in vernolate field trials experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vernolate field trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting for field trials involving the herbicide this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors to consider when designing a this compound field trial?

A1: Due to this compound's chemical properties, several environmental factors are critical for a successful field trial. This compound is a thiocarbamate herbicide that is toxic to germinating broadleaf and grassy weeds.[1] Key factors to control and monitor include:

  • Soil Type and Composition: this compound's mobility in soil can range from high to moderate, with Koc values between 83 and 391.[1] The organic matter and clay content of the soil can significantly impact its adsorption and subsequent volatility.[1] It is crucial to characterize the soil of the trial site accurately.

  • Soil Moisture: this compound is very volatile from moist soils.[1] Application to extremely dry soils may require overhead irrigation to ensure proper incorporation.[1] The moisture level at the time of application and throughout the trial should be carefully managed and recorded.

  • Temperature: High temperatures can increase the volatility of this compound, potentially leading to loss of the herbicide from the test plots and affecting efficacy.[2] Avoid application at temperatures above 85°F.[2]

  • Sunlight: this compound can be decomposed by sunlight, which underscores the importance of rapid and effective soil incorporation after application.[1]

Q2: How can I minimize the impact of this compound's high volatility on my experimental results?

A2: The high volatility of this compound is a primary challenge in achieving consistent and reproducible results.[1] To mitigate this, a strict and uniform soil incorporation protocol is essential.

  • Immediate Incorporation: this compound must be incorporated into the soil immediately after application to prevent loss through volatilization.[1]

  • Incorporation Method: The method of incorporation can influence efficacy. Studies have shown that injected this compound can provide better weed control than conventionally incorporated this compound at the same rate.[3]

  • Depth of Incorporation: Ensure a consistent and appropriate depth of incorporation across all plots to achieve uniform exposure of weed seeds to the herbicide.

Q3: What experimental design is most appropriate for this compound efficacy and crop safety trials?

A3: For single-factor herbicide trials like those evaluating this compound, the Randomized Complete Block Design (RCBD) is highly recommended.[4][5][6][7] This design is effective at minimizing the effects of field variability, such as differences in soil type or slope.[4][7]

  • Blocking: Group treatments into blocks to account for gradients in the field.[7]

  • Randomization: Within each block, randomly assign the different treatment rates and controls.[4]

  • Replication: Use a minimum of three to four replications (blocks) to ensure statistical robustness.[4][5]

Q4: How should I design my trial to assess potential phytotoxicity to the target crop?

A4: To assess phytotoxicity, your experimental design should include a range of application rates, including those higher than the proposed label rate.[8]

  • Dose-Response: Include a series of application rates to determine the crop's tolerance threshold.[8] Including a rate that is twice the recommended label rate is a common practice for crop tolerance assessment.[8]

  • Visual Injury Ratings: Collect data on crop injury at regular intervals using a standardized visual rating scale (e.g., 0-100%).[5]

  • Yield and Quality Assessment: At the end of the season, measure crop yield and quality to determine if any initial phytotoxicity had a lasting impact.[5]

Q5: What are the key considerations for assessing this compound's carryover potential to subsequent crops?

A5: Some herbicides have residual effects in the soil that can impact the following crops.[8] To assess this, your trial should extend beyond a single season.

  • Bioassays: After the primary crop is harvested, plant sensitive rotational crops in the treated plots. White mustard has been shown to be a sensitive indicator for some herbicide residues.[9]

  • Residue Analysis: Collect soil samples at regular intervals after application and for up to a year to determine the degradation dynamics of this compound.[9] Gas chromatography (GC) can be used for residue determination in soil.[1]

  • Environmental Conditions: Monitor and record environmental conditions, such as rainfall, as they can significantly influence the persistence and degradation rate of the herbicide.[9]

Troubleshooting Guides

Problem: High variability in weed control across replicates.

Possible Cause Troubleshooting Steps
Non-uniform application or incorporation of this compound. 1. Calibrate Application Equipment: Ensure precise and consistent application rates across all plots. 2. Standardize Incorporation: Use the same incorporation method and depth for all plots immediately after application.[1] 3. Monitor Environmental Conditions: Apply this compound under consistent soil moisture and temperature conditions to minimize variability in volatilization.[1]
Significant field heterogeneity (e.g., soil type, organic matter). 1. Improve Blocking: Ensure that blocks are positioned to capture the direction of the environmental gradient.[7] 2. Soil Analysis: Conduct detailed soil analysis for each block to identify and account for variability in statistical analysis. 3. Use a More Complex Design: For highly variable fields, consider an alpha lattice design for a large number of treatments.[6]
Inconsistent weed pressure across the trial site. 1. Site History: Select a trial site with a known and uniform history of weed infestation.[4] 2. Weed Mapping: Before the trial, map the weed distribution across the site to inform blocking.

Problem: Unexpected crop injury in treated plots.

Possible Cause Troubleshooting Steps
Crop sensitivity to the applied rate of this compound. 1. Review Dose-Response Data: Analyze data from different application rates to determine if the injury is dose-dependent.[5] 2. Growth Stage: Note the crop's growth stage at the time of application, as sensitivity can vary with developmental stage.[8]
Interaction with other agrochemicals. 1. Check for Incompatibilities: If tank-mixing with other herbicides or adjuvants, ensure there are no known antagonistic or synergistic effects that could increase phytotoxicity.[1][3] 2. Review Application History: Check the recent application history of the field for any residues of other chemicals.
Environmental stress factors. 1. Monitor Weather Data: Extreme weather conditions (e.g., high heat, drought, excessive moisture) can stress the crop and increase its susceptibility to herbicide injury. 2. Soil Conditions: Poor soil health or nutrient imbalances can also predispose crops to injury.

Data Presentation

Table 1: this compound Application Rates and Efficacy

Application Rate ( kg/ha ) Incorporation Method Early Season Weed Control (%) Late Season Weed Control (%) Crop Reference
1.12InjectedHigher than incorporated-Soybeans[3]
2.24Incorporated--Soybeans[3]
2-4 lbs/acre (~2.24-4.48 kg/ha )Soil Incorporated--General[1]

Table 2: this compound Soil Persistence and Mobility

Parameter Value Implication for Field Trials Reference
Koc 83 - 391High to moderate mobility in soil.[1]
Soil Half-life 1.5 - 3 weeksBiodegradation is a significant factor in dissipation.[1]
Henry's Law Constant 3.1 x 10⁻⁵ atm-cu m/moleVolatilization from moist soil is an important fate process.[1]

Experimental Protocols

Protocol 1: Evaluating this compound Efficacy and Crop Selectivity in a Randomized Complete Block Design (RCBD)

  • Objective: To determine the efficacy of different rates of this compound on target weed species and to assess the selectivity and safety on the intended crop.

  • Experimental Design: Randomized Complete Block Design (RCBD) with four blocks (replications).[4][5]

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (manual weeding)

    • This compound Rate 1 (e.g., 2.0 kg/ha )

    • This compound Rate 2 (e.g., 3.0 kg/ha )

    • This compound Rate 3 (e.g., 4.0 kg/ha )

    • Standard Commercial Herbicide

  • Plot Size: Minimum of 2m x 5m to minimize edge effects.

  • Application:

    • Calibrate sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Apply this compound evenly to the soil surface of the designated plots.

    • Immediately incorporate the this compound into the soil to a depth of 5-7 cm using a rotary hoe or similar equipment.[1]

  • Data Collection:

    • Weed Control: At 14, 28, and 56 days after treatment (DAT), assess weed control by counting the number of weeds per species in a defined quadrat within each plot. Also, perform visual ratings of percent weed control compared to the untreated control (0% = no control, 100% = complete control).

    • Crop Phytotoxicity: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).[5]

    • Crop Yield: At maturity, harvest the crop from the center rows of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Mandatory Visualization

Vernolate_Field_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_implementation Phase 2: Trial Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting define_objectives Define Objectives (Efficacy, Crop Safety, Dose-Response) site_selection Site Selection (Uniformity, Weed History) define_objectives->site_selection experimental_design Experimental Design (e.g., RCBD) site_selection->experimental_design treatment_plan Treatment Plan (Rates, Controls) experimental_design->treatment_plan plot_layout Plot Layout & Marking treatment_plan->plot_layout application This compound Application plot_layout->application incorporation Immediate Soil Incorporation application->incorporation crop_planting Crop Planting incorporation->crop_planting weed_assessment Weed Efficacy Assessment (Counts, Visual Ratings) crop_planting->weed_assessment crop_assessment Crop Phytotoxicity Assessment (Visual Injury Ratings) weed_assessment->crop_assessment yield_measurement Yield & Quality Measurement crop_assessment->yield_measurement data_analysis Statistical Analysis (ANOVA) yield_measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation final_report Final Report Generation interpretation->final_report

Caption: Workflow for a this compound field trial from planning to reporting.

Troubleshooting_Logic start High Variability in Weed Control Observed q1 Was application and incorporation uniform? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is there significant field heterogeneity? ans1_yes->q2 sol1 Review and standardize application/incorporation protocols. Calibrate equipment. ans1_no->sol1 end Variability Source Identified sol1->end ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Improve blocking in design. Conduct detailed soil analysis. Consider alternative designs. ans2_yes->sol2 q3 Was weed pressure consistent across the site? ans2_no->q3 sol2->end ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no ans3_yes->end sol3 Select sites with uniform weed history. Map weed pressure pre-trial. ans3_no->sol3 sol3->end

Caption: Troubleshooting logic for high variability in this compound field trials.

References

Technical Support Center: Optimizing Vernolate Application for Weed Control in Peanuts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of vernolate for weed control in peanut (Arachis hypogaea L.) experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Important Note for Researchers: this compound is a thiocarbamate herbicide that was historically used for weed control in peanuts. However, due to concerns regarding potential crop injury and toxicity, its use in United States peanut production has been largely discontinued (B1498344) in favor of newer, safer herbicides.[1] This guide is provided for informational and research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective, soil-incorporated herbicide.[2] It is classified as a thiocarbamate herbicide, which functions by inhibiting lipid and protein synthesis within germinating broadleaf and grassy weeds.[2] This disruption of essential biochemical processes ultimately prevents weed emergence and establishment.

Q2: Which weed species is this compound most effective against in peanuts?

A2: this compound is particularly effective for the control of yellow nutsedge (Cyperus esculentus L.) and purple nutsedge (Cyperus rotundus L.).[1][3] It also provides control for many annual grasses and some small-seeded broadleaf weeds.[1]

Q3: What is the recommended application method for this compound in peanut research plots?

A3: this compound requires soil incorporation immediately after application to prevent volatilization and degradation from sunlight.[2] The most common method is a preplant incorporated (PPI) application.[1] Research has also shown that a single post-plant this compound treatment incorporated to a depth of 1 inch can provide superior weed control compared to preplant applications.[4]

Q4: Can this compound be tank-mixed with other herbicides?

A4: Yes, this compound has been effectively used in tank mixes to broaden the spectrum of weed control. A common historical combination was with benefin (a dinitroaniline herbicide) as a preplant incorporated treatment.[2] Such systems were shown to be effective against a dozen troublesome weed species.[2]

Q5: Are there any rotational restrictions to consider after using this compound?

A5: Due to its soil persistence, it is crucial to adhere to crop rotational restrictions following this compound application to avoid injury to subsequent sensitive crops. Always consult the product label for specific rotational intervals, as these can vary based on factors like soil type and environmental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Weed Control - Improper Incorporation: this compound was not incorporated into the soil immediately or to the correct depth after application, leading to loss through volatilization or photodecomposition. - Dry Soil Conditions: Lack of adequate soil moisture can reduce the herbicide's activity.[5] - Incorrect Application Rate: The rate used was too low for the target weed species or soil type. - Weed Spectrum: The target weeds are not susceptible to this compound (e.g., large-seeded broadleaf weeds).[6]- Ensure immediate and thorough incorporation to a depth of 2-3 inches.[6] - If conditions are very dry, consider a shallow incorporation followed by irrigation to activate the herbicide.[5] - Calibrate application equipment to ensure accurate delivery of the intended rate. - Scout fields to correctly identify weed species and select appropriate herbicides or tank-mix partners.
Peanut Crop Injury (Stunting, Leafing Out Underground, Improper Leaf Unfurling) - Improper Application/Incorporation: Incorrect placement of the herbicide can lead to direct contact with the peanut seed, causing injury.[5][7] - Excessive Application Rate: Applying this compound at a rate higher than recommended for the specific soil type can lead to phytotoxicity. - Cool, Wet Soil Conditions: These conditions can slow peanut growth and increase the potential for herbicide injury.[7] - Peanut Variety Susceptibility: Some peanut varieties may exhibit greater sensitivity to this compound.- Utilize precision placement techniques, such as injectors or covered sweeps, to minimize contact with the seed.[5] - Adjust application rates based on soil texture; lighter, sandy soils often require lower rates. - Avoid application when cool and wet conditions are anticipated immediately after planting. - If available, select peanut varieties with known tolerance to thiocarbamate herbicides.
Inconsistent Performance Across a Field - Variable Soil Texture: Different soil types within the same field can affect this compound's efficacy and potential for crop injury. - Uneven Application or Incorporation: Improper equipment setup or operation can lead to streaks of poor weed control or crop damage.- Map soil types within the experimental area and consider variable rate applications if feasible. - Ensure application and incorporation equipment is properly calibrated and operated to provide uniform coverage.

Data Presentation

Table 1: this compound Application Rates and Incorporation Methods

Application MethodRate (lb/A)Incorporation Depth (inches)Key FindingsReference(s)
Single Preplant Incorporated2.51 or 3Less effective than a single post-plant application.[4]
Single Post-plant Incorporated2.51Superior weed control compared to single preplant treatments.[4]
Multiple Post-plant Incorporated (0, 7, and 14 days after planting)2.5 (total)1Optimum treatment evaluated, providing 53 days of control and increased peanut safety.[4]

Table 2: Efficacy of this compound on Key Weed Species in Peanuts

Weed SpeciesCommon NameEfficacyNotesReference(s)
Cyperus esculentusYellow NutsedgeEffectiveApplied preplant incorporated.[1][3]
Cyperus rotundusPurple NutsedgeEffectiveApplied preplant incorporated.[1][3]
Various Annual Grassese.g., Crabgrass, GoosegrassControlSoil incorporation is necessary.[2]
Various Small-Seeded Broadleaf Weedse.g., Pigweed, PurslaneControlEfficacy can be influenced by environmental conditions.[2]
Large-Seeded Broadleaf Weedse.g., Cocklebur, SunflowerIneffectiveTank mixing with other herbicides is necessary for control.[6]

Experimental Protocols

Protocol: Evaluating the Efficacy of Preplant Incorporated (PPI) this compound Application

  • Experimental Design:

    • Utilize a randomized complete block design with a minimum of four replications.

    • Include an untreated control plot and plots for each this compound application rate being tested.

    • Plot size should be adequate for representative weed populations and to allow for mechanical incorporation (e.g., 10 ft x 30 ft).

  • Site Preparation:

    • Select a field with a known history of target weed species (e.g., yellow or purple nutsedge).

    • Perform conventional tillage to prepare a uniform seedbed.

    • Collect soil samples for analysis of texture, organic matter content, and pH.

  • Herbicide Application:

    • Calibrate a sprayer to deliver the desired volume (e.g., 20 gallons per acre).

    • Apply this compound at the predetermined rates to the soil surface of the designated plots.

  • Incorporation:

    • Immediately following application, incorporate the this compound into the top 2-3 inches of soil.

    • Use a tandem disc harrow or a power-driven tiller, making two passes in different directions to ensure thorough mixing.

  • Planting:

    • Plant peanuts at the desired seeding rate and depth, ensuring good seed-to-soil contact.

  • Data Collection:

    • Weed Control Ratings: At 14, 28, and 56 days after treatment (DAT), visually assess weed control for each target species on a scale of 0% (no control) to 100% (complete control) relative to the untreated plots.

    • Crop Injury Ratings: At 14 and 28 DAT, visually assess peanut injury on a scale of 0% (no injury) to 100% (crop death). Note specific symptoms such as stunting or discoloration.

    • Weed Density and Biomass: At 56 DAT, count the number of individual weeds of each target species within a randomly placed quadrat (e.g., 1m²) in each plot. Harvest the above-ground portions of these weeds, dry them in an oven at 60°C to a constant weight, and record the dry biomass.

    • Peanut Yield: At the end of the growing season, harvest the peanuts from the center rows of each plot, and determine the final pod yield, adjusting for moisture content.

  • Data Analysis:

    • Analyze the collected data using analysis of variance (ANOVA).

    • If significant treatment effects are observed, perform a means separation test (e.g., Tukey's HSD) to compare individual treatments.

Mandatory Visualizations

experimental_workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application cluster_data_collection Data Collection & Analysis site_prep Site Preparation (Tillage, Soil Sampling) app This compound Application (Calibrated Sprayer) site_prep->app exp_design Experimental Design (Randomized Blocks) exp_design->site_prep incorp Immediate Incorporation (2-3 inches, 2 passes) app->incorp planting Peanut Planting incorp->planting data Data Collection (Weed Control, Crop Injury, Yield) planting->data analysis Statistical Analysis (ANOVA) data->analysis

Caption: Workflow for a field experiment evaluating this compound efficacy.

troubleshooting_this compound cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Poor Weed Control Observed check_incorp Was incorporation immediate and to the correct depth? start->check_incorp check_moisture Were soil moisture levels adequate after application? check_incorp->check_moisture Yes improve_incorp Action: Improve incorporation technique in future experiments. check_incorp->improve_incorp No irrigate Action: Apply irrigation after application in dry conditions. check_moisture->irrigate No reassess Action: Re-evaluate herbicide choice for the target weed spectrum. check_moisture->reassess Yes

References

Technical Support Center: Troubleshooting Vernolate Phytotoxicity in Soybeans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to vernolate phytotoxicity in soybean experiments.

Troubleshooting Guides

Initial Assessment of Soybean Phytotoxicity

When phytotoxicity is suspected in your soybean experiments, a systematic approach is crucial to pinpoint the cause. Follow these steps to diagnose potential this compound-related injury.

1. Symptom Observation and Identification:

  • Primary Symptoms of this compound Injury: Carefully examine the soybean plants for the following characteristic symptoms:

    • Stunted Growth: Affected plants may exhibit overall stunting compared to control groups.

    • Leaf Malformation: Look for crinkled, malformed, or puckered leaves, which are hallmark signs of this compound phytotoxicity.[1]

    • "Bud Seal": In cases of severe over-application, the terminal bud may fail to open, a condition known as "bud seal".[1]

    • Delayed Emergence: Emergence of seedlings may be delayed compared to untreated controls.

  • Differentiating from Other Stressors: It is critical to distinguish herbicide injury from symptoms caused by other factors. Consider the following:

    • Environmental Conditions: Cold, wet soils can slow soybean growth and metabolism, potentially increasing susceptibility to herbicide injury.

    • Nutrient Deficiencies: Nutrient deficiencies can also cause stunting and discoloration. Soil and tissue analysis can help rule this out.

    • Disease and Pests: Examine plants for signs of pathogens or insect damage.

2. Review of Experimental Records and Application Parameters:

  • Application Rate: Verify the calculated and applied rates of this compound. Excessive rates are a primary cause of phytotoxicity.

  • Application Method: Note the application method used. Incorporated this compound has a higher potential for crop injury compared to injected applications.

  • Calibration of Equipment: Ensure that all application equipment was properly calibrated to deliver the intended rate.

  • Environmental Conditions at Application: Review temperature, humidity, and soil moisture records at the time of application.

3. Field/Greenhouse Pattern Analysis:

  • Uniform vs. Patterned Injury: Observe the distribution of injured plants.

    • Uniform Injury: If injury is consistent across the entire experimental plot, it may indicate an incorrect application rate or a sensitive soybean variety.

    • Streaks or Overlaps: Patterns of more severe injury in streaks or at the ends of rows often point to sprayer overlap, leading to a higher localized herbicide concentration.

    • Drift: Injury patterns that diminish with distance from an adjacent treated area may suggest herbicide drift.

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity in a Greenhouse Setting

This protocol outlines a method for evaluating the phytotoxic effects of this compound on soybeans under controlled greenhouse conditions.

1. Experimental Setup:

  • Potting Medium: Use a consistent, well-drained potting mix appropriate for soybean growth. A sandy loam or silt loam soil is recommended.

  • Soybean Variety: Select a soybean variety with known sensitivity or tolerance to thiocarbamate herbicides, if available.

  • Pot Size: Use pots of at least 1-liter capacity to allow for adequate root development.

  • Planting: Plant 3-5 soybean seeds per pot at a uniform depth of 2-3 cm. Thin to one or two uniform seedlings per pot after emergence.

  • Greenhouse Conditions: Maintain controlled conditions:

    • Temperature: 25-30°C day / 20-25°C night

    • Photoperiod: 14-16 hours of light

    • Watering: Water pots as needed to maintain consistent soil moisture, avoiding waterlogged conditions.

2. Herbicide Application:

  • This compound Stock Solution: Prepare a stock solution of this compound based on the active ingredient concentration of the formulation.

  • Treatment Rates: Prepare serial dilutions to achieve a range of application rates, including a non-treated control, the recommended rate, and 2x, 4x, and 8x the recommended rate to simulate over-application scenarios.

  • Application: Apply the this compound solutions uniformly to the soil surface immediately after planting (pre-emergence). A calibrated laboratory sprayer is recommended for even application.

3. Data Collection and Analysis:

  • Visual Phytotoxicity Ratings: Assess visual injury at 7, 14, and 21 days after application (DAA) using a 0-100% scale, where 0% is no injury and 100% is plant death.

  • Plant Height: Measure the height of the soybean plants from the soil surface to the apical bud at each assessment interval.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of different this compound rates on soybean growth parameters.

Data Presentation

Table 1: Hypothetical this compound Phytotoxicity Data in Soybeans

This compound Application Rate (kg a.i./ha)Visual Injury (%) at 14 DAAPlant Height Reduction (%) at 21 DAADry Biomass Reduction (%) at 28 DAA
0 (Control)000
2.24 (1x)5-1510-205-15
4.48 (2x)20-4030-5025-45
8.96 (4x)50-7560-8055-75

Note: This table presents hypothetical data for illustrative purposes, based on typical dose-response relationships for herbicide phytotoxicity.

Mandatory Visualizations

Vernolate_Troubleshooting_Workflow start Suspected this compound Phytotoxicity symptoms Observe Symptoms: - Stunted Growth - Crinkled/Malformed Leaves - 'Bud Seal' start->symptoms review Review Experimental Records: - Application Rate - Application Method - Equipment Calibration symptoms->review pattern Analyze Injury Pattern: - Uniform - Streaks/Overlaps - Drift review->pattern diagnosis Diagnosis pattern->diagnosis vernolate_injury This compound Phytotoxicity Confirmed diagnosis->vernolate_injury Symptoms & Records Match other_stressor Other Stressor Likely (Environmental, Nutrient, Pest) diagnosis->other_stressor Discrepancies Found mitigation Implement Mitigation Strategies: - Document Findings - Adjust Future Protocols vernolate_injury->mitigation

Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.

Thiocarbamate_Signaling_Pathway This compound This compound (Pro-herbicide) sulfoxidase Sulfoxidase Enzymes This compound->sulfoxidase Metabolic Activation active_form This compound Sulfoxide (Active Herbicide) sulfoxidase->active_form vlcfae Very-Long-Chain Fatty Acid Elongase (VLCFAE) active_form->vlcfae Inhibition vlcfa Very-Long-Chain Fatty Acids (VLCFAs) vlcfae->vlcfa Catalyzes Synthesis downstream Disruption of: - Cuticular Wax Formation - Cell Membrane Integrity - Seedling Growth vlcfa->downstream Essential for

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Vernolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of vernolate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, likely caused by matrix effects.

Q1: I'm observing a significant enhancement in my this compound peak area/height in sample extracts compared to my solvent-based calibration standards, leading to inaccurate quantification. What could be the cause and how can I fix it?

A: This phenomenon is a classic example of a matrix-induced enhancement effect in GC-MS.[1][2] Co-extracted matrix components can coat active sites (e.g., silanol (B1196071) groups) in the GC inlet liner and the front of the analytical column.[1][2] These active sites would otherwise interact with and degrade a portion of the analyte. By masking these sites, the matrix components protect the this compound molecules, leading to a higher transfer rate to the detector and an artificially inflated signal.[1][2]

Troubleshooting Steps:

  • Use Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[3][4] Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience the same matrix-induced enhancement, leading to more accurate quantification.

  • Employ Analyte Protectants: Adding "analyte protectants" to both your sample extracts and solvent-based calibration standards can create a standardized enhancement effect for all injections.[1] These are typically compounds with multiple hydroxyl groups that mimic the protective effect of the matrix.[1]

  • Optimize Sample Preparation: A more rigorous cleanup of your sample extract can help remove the interfering matrix components. Techniques like dispersive solid-phase extraction (dSPE) with different sorbents (e.g., PSA, C18, GCB) can be explored.

  • Perform Regular Inlet Maintenance: A dirty injector liner is a primary source of active sites.[5][6] Implement a routine maintenance schedule for cleaning or replacing the liner and trimming the front of the column.[5][6][7]

Q2: My this compound peak is showing significant tailing in complex matrices, but not in solvent standards. What is happening and what should I do?

A: Peak tailing that is matrix-dependent often points to interactions between the analyte and active sites in the GC system that are not fully masked by the matrix components.[2] It can also be indicative of overloading the system with matrix components.

Troubleshooting Steps:

  • Check Inlet Liner: Ensure you are using a deactivated liner. Even with a deactivated liner, matrix components can accumulate and create new active sites.[5][6] Consider replacing the liner.

  • Column Maintenance: The front end of the analytical column can become contaminated. Trimming a small portion (e.g., 10-15 cm) of the column can remove the affected section.[6]

  • Sample Dilution: If the concentration of matrix components is too high, it can lead to chromatographic issues. Diluting the sample extract can mitigate this, but ensure your this compound concentration remains above the limit of quantitation (LOQ).[4][8]

  • Evaluate Sample Cleanup: Revisit your sample preparation method to see if a more effective cleanup step can be incorporated to remove the problematic matrix components.[9]

Q3: I'm experiencing poor recovery of this compound during my sample preparation. How can I improve this?

A: Low recovery can be due to several factors during the extraction and cleanup steps. For a compound like this compound, which is a thiocarbamate herbicide, its chemical properties will dictate the optimal extraction and cleanup conditions.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Ensure the solvent used for the initial extraction (e.g., acetonitrile (B52724) in the QuEChERS method) is appropriate for this compound's polarity.

  • Evaluate dSPE Sorbents: The choice of sorbent in the cleanup step is critical. Some sorbents can retain the analyte of interest, leading to low recovery. If using a standard QuEChERS cleanup with PSA, which is a weak anion exchanger, consider if this compound has any acidic properties that might cause retention. For non-polar interferences, C18 might be effective, while graphitized carbon black (GCB) is used for pigment removal but can retain planar molecules. Conduct recovery experiments with and without the cleanup step to pinpoint the source of the loss.

  • pH Adjustment: The pH of the extraction and partitioning steps can influence the recovery of certain pesticides. Ensure the pH conditions of your method are optimal for this compound.

  • Check for Volatilization: Ensure that evaporation steps are not too harsh, which could lead to the loss of a semi-volatile compound like this compound.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A: In GC-MS, matrix effects are the influence of co-extracted compounds from the sample matrix on the analytical signal of the target analyte (this compound).[1] These effects typically manifest as either signal enhancement or, less commonly in GC-MS, signal suppression.[1][2] This can lead to inaccurate quantification if not properly addressed.[1]

Q2: Why does signal enhancement occur in GC-MS?

A: Signal enhancement in GC-MS is often a result of the "analyte protectant" effect.[1][2] Co-eluting matrix components can mask active sites in the GC inlet and column, preventing the thermal degradation of the analyte.[1][2] This leads to a greater amount of the analyte reaching the detector, resulting in a larger signal compared to a clean solvent standard.[2]

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in various matrices.[11][12] It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[12] Given its broad applicability for a wide range of pesticides, QuEChERS is a suitable starting point for the analysis of this compound. However, the specific salt formulation and dSPE sorbents may need to be optimized for your specific matrix and analyte.

Q4: How do I prepare matrix-matched calibration standards?

A: To prepare matrix-matched calibration standards, you first need a "blank" matrix, which is a sample of the same type you are analyzing (e.g., soil, plant tissue) that is known to be free of this compound.[3][13] This blank matrix must be processed through the exact same extraction and cleanup procedure as your unknown samples.[4] The resulting blank matrix extract is then used as the solvent to prepare your serial dilutions of this compound calibration standards.[11]

Q5: What are some typical performance characteristics I can expect from a well-developed QuEChERS GC-MS method for pesticide analysis?

A: While specific values for this compound will require experimental determination, a well-validated QuEChERS GC-MS method for pesticides generally aims for the following performance characteristics:

ParameterTypical Value
Recovery 70-120%[14]
Relative Standard Deviation (RSD) < 20%[14]
Linearity (R²) of Calibration Curve > 0.99[15][16][17]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation

This protocol is a general guideline based on the widely used QuEChERS method and should be optimized for your specific application.

  • Sample Homogenization: Weigh a representative portion of your sample (e.g., 10-15 g for high-water content matrices, 2-5 g for dry or fatty matrices) into a 50 mL centrifuge tube.[12] For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. If using an internal standard, add it at this stage.[18] Shake vigorously for 1 minute.[18]

  • Partitioning: Add a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and buffering salts).[12][18] Shake vigorously for 1 minute to ensure proper partitioning of the organic and aqueous layers.[18]

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-5000 g) for 5 minutes to separate the layers.[12]

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented matrices) and magnesium sulfate to remove residual water.[12]

  • Final Centrifugation: Shake the dSPE tube for 30 seconds and then centrifuge for 5 minutes.[12]

  • Analysis: The resulting supernatant is ready for GC-MS analysis. It may be analyzed directly or after solvent exchange if necessary.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Obtain Blank Matrix: Source a sample of the matrix you are analyzing that is verifiably free of this compound.

  • Process Blank Matrix: Subject the blank matrix to the exact same sample preparation procedure (Protocol 1) as your analytical samples.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Curve: Perform serial dilutions of your this compound stock solution using the blank matrix extract obtained in step 2 as the diluent. This will create a set of calibration standards with known concentrations of this compound in the presence of the sample matrix.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis sample 1. Homogenize Sample extraction 2. Add Acetonitrile & Internal Standard sample->extraction 10-15g salts 3. Add QuEChERS Salts & Shake extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 dSPE 5. Transfer Supernatant to dSPE Tube for Cleanup centrifuge1->dSPE centrifuge2 6. Centrifuge dSPE->centrifuge2 final_extract 7. Collect Final Extract centrifuge2->final_extract gcms Inject into GC-MS final_extract->gcms data Data Acquisition & Quantification gcms->data

Caption: QuEChERS sample preparation workflow for GC-MS analysis.

troubleshooting_logic cluster_symptoms Observe Symptoms cluster_solutions1 Potential Solutions for Enhancement cluster_solutions2 Potential Solutions for Tailing start Problem: Inaccurate this compound Quantification peak_enhancement Signal Enhancement? start->peak_enhancement peak_shape Poor Peak Shape (Tailing)? start->peak_shape matrix_match Use Matrix-Matched Calibration peak_enhancement->matrix_match Yes analyte_protect Use Analyte Protectants peak_enhancement->analyte_protect Yes cleanup1 Improve Sample Cleanup peak_enhancement->cleanup1 Yes maintenance Perform Inlet/Column Maintenance peak_shape->maintenance Yes dilution Dilute Sample Extract peak_shape->dilution Yes cleanup2 Improve Sample Cleanup peak_shape->cleanup2 Yes

Caption: Troubleshooting decision tree for this compound GC-MS analysis.

References

Technical Support Center: Ensuring the Stability of Vernolate in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of vernolate in analytical samples. Adherence to proper sample handling and storage protocols is critical for obtaining accurate and reproducible analytical results.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the collection, storage, and analysis of this compound samples.

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of this compound Degradation during sample storage: this compound, a thiocarbamate herbicide, is susceptible to degradation, particularly through microbial action in non-sterile samples. Elevated temperatures can accelerate this process.Implement proper storage conditions immediately after sample collection. Store samples at low temperatures, preferably frozen at -20°C or below, to inhibit microbial activity and slow chemical degradation.[1][2][3] For short-term storage (up to a few days), refrigeration at 4°C is acceptable.[1]
Hydrolysis at high pH: While thiocarbamates are relatively stable to hydrolysis in neutral or acidic conditions, their sulfoxide (B87167) and sulfone degradation products can be less stable at alkaline pH.[4]For aqueous samples, adjust the pH to a slightly acidic range (e.g., pH 4-5) using a suitable buffer or acid. This can help to minimize base-catalyzed hydrolysis. However, compatibility with the analytical method must be verified.
Photodegradation: Exposure to ultraviolet (UV) light from sunlight or laboratory lighting can lead to the degradation of this compound.Protect samples from light. Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[5]
Volatilization: this compound is a volatile compound, and significant loss can occur from improperly sealed containers or during sample processing at elevated temperatures.[4]Use sample containers with airtight seals, such as vials with PTFE-lined caps (B75204). Minimize headspace in the sample container. During sample preparation, avoid excessive heating.
Poor peak shape (e.g., tailing, splitting) in GC-MS analysis Active sites in the GC system: Polar functional groups in this compound or its degradation products can interact with active sites (e.g., free silanol (B1196071) groups) in the injector liner, column, or detector, leading to peak tailing.[6][7]Use deactivated inlet liners and high-quality, inert GC columns. Regularly perform inlet maintenance, including replacing the liner and septum. Trimming a small portion (5-10 cm) from the inlet side of the column can remove accumulated non-volatile residues and active sites.[7]
Improper column installation: Incorrect column installation depth in the injector or detector can cause peak splitting or tailing.[6]Follow the instrument manufacturer's guidelines for proper column installation. Ensure the column is cut squarely and is free of burrs.
Matrix effects: Co-extracted matrix components can interfere with the chromatography, leading to poor peak shape and ion suppression or enhancement in the mass spectrometer.Optimize sample cleanup procedures. Techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) as used in the QuEChERS method can effectively remove interfering matrix components.[8][9]
Presence of unexpected peaks in the chromatogram Formation of degradation products: The appearance of new peaks may indicate the degradation of this compound into other compounds.Conduct a forced degradation study to identify potential degradation products. This involves subjecting a this compound standard to stress conditions (acid, base, oxidation, heat, light) to generate and identify its degradation products by LC-MS/MS or GC-MS.[5][10][11]
Contamination: Contamination can be introduced from solvents, reagents, glassware, or the analytical instrument itself.Run solvent blanks and procedural blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound in water samples?

A1: For long-term storage of this compound in water samples, freezing at -20°C or below is the recommended condition.[1] This minimizes microbial degradation and slows down chemical reactions. Samples should be stored in amber glass vials with PTFE-lined caps to prevent photodegradation and analyte loss through adsorption or volatilization. Acidification to a pH of 4-5 can further inhibit hydrolysis, but its compatibility with your analytical method should be confirmed.

Q2: How do freeze-thaw cycles affect the stability of this compound?

A2: Repeated freeze-thaw cycles can potentially impact the stability of analytes in solution.[12][13] While specific data for this compound is limited, it is a general best practice to minimize the number of freeze-thaw cycles. If a sample needs to be analyzed multiple times, it is advisable to aliquot it into smaller volumes before the initial freezing. This allows for the thawing of only the required amount for each analysis, preserving the integrity of the remaining sample.

Q3: What are the primary degradation pathways for this compound in analytical samples?

A3: Based on the chemical structure of this compound and the behavior of thiocarbamate herbicides, the primary degradation pathways in analytical samples are expected to be:

  • Hydrolysis: Cleavage of the thioester bond, which can be accelerated under strongly acidic or basic conditions.

  • Oxidation: Oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone.[4]

  • Photodegradation: Degradation upon exposure to UV light.

The specific degradation products formed will depend on the sample matrix and the storage and handling conditions.

Q4: Can I use plastic containers to store this compound samples?

A4: While some plastics may be suitable, glass containers, particularly amber glass, are generally preferred for storing pesticide samples. This is because certain plastics may contain plasticizers or other additives that can leach into the sample and interfere with the analysis. Additionally, some plastics may be permeable to volatile compounds like this compound, leading to sample loss over time. If plastic containers must be used, it is crucial to verify their suitability and ensure they do not cause analyte loss or contamination.

Q5: What is a "stability-indicating method" and why is it important for this compound analysis?

A5: A stability-indicating analytical method is a validated method that can accurately and selectively quantify the intact analyte in the presence of its degradation products, impurities, and matrix components.[10] For this compound analysis, using a stability-indicating method is crucial because it ensures that the measured concentration corresponds only to the active this compound and is not artificially inflated by the co-elution of degradation products. This is essential for obtaining accurate stability data and reliable residue measurements. Developing such a method typically involves a forced degradation study to identify potential degradation products and ensure they are well-separated from the parent this compound peak during chromatographic analysis.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final this compound concentration of approximately 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Transfer a small amount of solid this compound into a vial and heat it in an oven at 105°C for 24, 48, and 72 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in a transparent vial) to UV light (e.g., 254 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical technique, preferably LC-MS/MS, to separate and identify the degradation products.

  • The goal is to achieve approximately 10-20% degradation of the parent compound to ensure that significant degradation products are formed without complete loss of the parent peak.[10]

Protocol 2: Sample Preparation using QuEChERS for this compound Analysis in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.

1. Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For soils with high organic matter content, graphitized carbon black (GCB) may also be included.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Section 4: Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Analytical Sample (Water, Soil, etc.) Storage Storage (-20°C, dark) Sample->Storage Immediate Preservation Extraction Extraction (e.g., QuEChERS) Storage->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized experimental workflow for the analysis of this compound in analytical samples.

Troubleshooting_Logic Problem Inaccurate this compound Results CheckStorage Review Storage Conditions (Temp, Light, pH) Problem->CheckStorage CheckPrep Evaluate Sample Prep (Extraction, Cleanup) Problem->CheckPrep CheckAnalysis Assess Analytical Method (Peak Shape, Recovery) Problem->CheckAnalysis Degradation Potential Degradation CheckStorage->Degradation Contamination Potential Contamination CheckPrep->Contamination MatrixEffects Matrix Effects CheckAnalysis->MatrixEffects OptimizeStorage Optimize Storage Protocol Degradation->OptimizeStorage Implement Corrective Actions OptimizePrep Refine Sample Preparation Contamination->OptimizePrep Implement Corrective Actions OptimizeAnalysis Modify Analytical Method MatrixEffects->OptimizeAnalysis Implement Corrective Actions

Caption: A logical troubleshooting workflow for addressing inaccurate this compound analytical results.

References

Technical Support Center: Minimizing Vernolate Volatilization After Soil Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the volatilization of the herbicide vernolate after soil application.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimental work with this compound, offering potential causes and solutions.

Q1: I applied this compound to the soil surface, and I suspect significant loss of the herbicide. What could be the cause?

A1: this compound is a volatile thiocarbamate herbicide, and significant loss can occur if it is not incorporated into the soil shortly after application, especially under certain environmental conditions.[1] The primary cause of loss after surface application is volatilization, the process of the herbicide turning into a gas and escaping into the atmosphere.

Factors that increase this compound volatilization from the soil surface include:

  • High Soil Moisture: this compound volatilizes more rapidly from moist soil than from dry soil.[1] There appears to be a critical moisture level, which for a loamy sand is around 10%, above which significant losses of similar thiocarbamate herbicides like Eptam have been observed.[1]

  • High Temperatures: Increased soil and air temperatures accelerate the rate of volatilization.[1]

  • High Air Movement (Wind): Wind increases the rate of volatilization by removing the herbicide vapor from the soil surface, encouraging further volatilization.

  • Soil Type: Soils with low clay and low organic matter content have fewer binding sites for this compound, leading to higher volatilization.[2]

Solution: Immediate incorporation of this compound into the soil after application is crucial to minimize volatilization.

Q2: How deeply should I incorporate this compound into the soil to effectively reduce volatilization?

A2: Proper incorporation depth is critical for minimizing this compound loss. For thiocarbamate herbicides like Eptam, which is chemically similar to this compound, incorporation to a depth of 2 to 3 inches (5 to 7.5 cm) in moist soil is recommended to prevent substantial losses.[1] While specific quantitative data for this compound is limited, studies on other volatile compounds like urea (B33335) show a direct relationship between incorporation depth and reduction in volatilization. For urea, each centimeter of incorporation depth can reduce ammonia (B1221849) volatilization by an average of 12.5%. This principle can be cautiously applied to this compound, with deeper incorporation generally providing better protection against volatilization.

Q3: What is the recommended timeframe for incorporating this compound after application?

A3: For volatile herbicides like this compound, immediate incorporation is recommended.[1] The longer the herbicide remains on the soil surface, especially under warm and moist conditions, the greater the loss due to volatilization. Ideally, application and incorporation should be performed in the same operation.

Q4: Can I apply this compound to a dry soil surface to reduce volatilization?

A4: Applying this compound to a dry soil surface can temporarily reduce volatilization. On dry soil, there is some initial loss as the spray dries, but the herbicide is more tightly adsorbed to the dry soil particles once the water from the spray has evaporated.[1] However, this is a temporary solution. Subsequent rainfall or irrigation will moisten the soil and trigger significant volatilization if the herbicide has not been incorporated. Therefore, incorporation is still the most reliable method for minimizing long-term volatilization.

Q5: Are there specific tillage implements that are more effective for incorporating this compound?

A5: Yes, the choice of tillage implement and its correct operation are important for effective incorporation.

  • Ground-driven equipment: Tandem discs and rolling cultivators are commonly used. They generally incorporate the herbicide to about half the depth at which the equipment is set to operate.[3]

    • Tandem Discs: Two passes are often required for adequate mixing.

    • Rolling Cultivators: These should be operated at a speed of 6 to 8 miles per hour and adjusted to cut 2 to 4 inches deep. Two passes in opposite directions are recommended for thorough incorporation.[3]

  • Power-driven (PTO) implements: Rotary tillers, cultivators, and hoes provide more aggressive mixing.

It is crucial to set the equipment to the desired incorporation depth to avoid placing the herbicide too shallow, which can lead to continued volatilization, or too deep, which can dilute its effectiveness.[3][4]

Q6: Does soil type affect the degree of this compound volatilization?

A6: Yes, soil type plays a significant role. Soils with higher organic matter and clay content will adsorb this compound more strongly, reducing its availability for volatilization.[2] Conversely, in sandy soils with low organic matter, volatilization will be higher. Leaching of this compound is also influenced by soil type, with less movement observed in soils with higher clay and organic matter content.[2]

Q7: Can I use any adjuvants or special formulations to reduce this compound volatilization?

A7: While some modern herbicides have formulations with volatility-reducing agents (VRAs), the primary and most effective method for reducing this compound volatilization is soil incorporation.[5] There is limited information available on specific adjuvants designed to reduce this compound volatility. The focus of research and application recommendations for thiocarbamate herbicides has historically been on mechanical incorporation.

Data Presentation

Table 1: Factors Influencing this compound Volatilization

FactorCondition Leading to Increased VolatilizationCondition Leading to Decreased Volatilization
Soil Moisture High moisture content (above field capacity)Dry soil (below wilting point)
Temperature High air and soil temperaturesLow air and soil temperatures
Soil Type Low organic matter, low clay content (e.g., sandy soils)High organic matter, high clay content (e.g., clay loams)
Application Method Surface applicationSoil incorporation
Wind Speed High wind speedCalm conditions

Table 2: Approximate Half-Life of Thiocarbamate Herbicides in Moist Soil at 70-90°F (21-32°C) after Incorporation

HerbicideApproximate Half-Life (weeks)
Eptam (EPTC)1
Vernam (this compound) 1.5
Tillam2
Sutan3
Ordram3
Ro-Neet4
Data adapted from research on thiocarbamate persistence when incorporated into moist loam soil.[1]

Experimental Protocols

Protocol 1: Evaluating the Effect of Incorporation Depth on this compound Volatilization

Objective: To quantify the reduction in this compound volatilization with increasing soil incorporation depth.

Materials:

  • This compound emulsifiable concentrate

  • Multiple soil columns (e.g., PVC pipes, 15 cm diameter, 30 cm height) packed with a consistent soil type (e.g., sandy loam) to a bulk density representative of field conditions.

  • A system for collecting volatilized herbicide (e.g., a dynamic airflow system with polyurethane foam (PUF) traps).

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) for this compound analysis.

  • Tillage implements for incorporation at different depths (e.g., hand tools for small-scale lab experiments, or field equipment for larger plots).

Methodology:

  • Soil Preparation: Pack the soil columns uniformly to the desired bulk density. Adjust the soil moisture to a consistent level (e.g., 75% of field capacity).

  • This compound Application: Apply this compound to the soil surface of each column at a rate equivalent to the desired field application rate.

  • Incorporation:

    • Control Group (0 cm depth): Do not incorporate the this compound.

    • Treatment Groups: Incorporate the this compound to different depths (e.g., 2.5 cm, 5 cm, and 7.5 cm) using appropriate tools, ensuring thorough mixing of the herbicide within the specified soil layer.

  • Volatilization Measurement:

    • Place the soil columns in a controlled environment (constant temperature and humidity).

    • Immediately after incorporation, place a flux chamber over each soil column.

    • Draw air through the chamber at a constant flow rate and pass it through a PUF trap to capture the volatilized this compound.

    • Collect PUF traps at specified time intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • Extract the this compound from the PUF traps using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts using GC-NPD to quantify the amount of this compound captured.

    • At the end of the experiment, collect soil samples from different depths in each column to determine the remaining this compound concentration.

  • Data Analysis: Calculate the cumulative volatilization of this compound for each incorporation depth over time. Express the results as a percentage of the initially applied herbicide.

Protocol 2: Field Evaluation of Tillage Implements for this compound Incorporation

Objective: To compare the effectiveness of different tillage implements in reducing this compound volatilization under field conditions.

Materials:

  • This compound emulsifiable concentrate

  • Standard field sprayer

  • Different tillage implements (e.g., tandem disc, rolling cultivator, power tiller).

  • Soil sampling equipment (e.g., soil probes).

  • Analytical laboratory for this compound residue analysis in soil.

Methodology:

  • Plot Establishment: Establish experimental plots in a field with uniform soil type.

  • Herbicide Application: Apply this compound uniformly to all plots using a calibrated field sprayer.

  • Incorporation Treatments:

    • Control Plot: No incorporation.

    • Treatment Plots: Immediately after application, incorporate the this compound using the different tillage implements, each in a separate plot. Operate the equipment according to the manufacturer's recommendations for the target incorporation depth (e.g., 2-3 inches). For implements like discs and rolling cultivators, consider single and double-pass treatments.

  • Soil Sampling:

    • Immediately after incorporation (time zero), and at subsequent time intervals (e.g., 1, 3, 7, and 14 days), collect soil samples from the top 0-5 cm and 5-10 cm of each plot.

  • Sample Analysis:

    • Extract this compound from the soil samples.

    • Analyze the extracts to determine the concentration of this compound remaining in the soil.

  • Data Analysis: Compare the dissipation of this compound over time for each incorporation method. A faster decline in this compound concentration in the topsoil layer of the control plot compared to the incorporated plots would indicate loss due to volatilization.

Mandatory Visualization

Experimental_Workflow_Incorporation_Depth cluster_prep Preparation cluster_treatments Incorporation Treatments cluster_measurement Measurement & Analysis cluster_output Output soil_prep Soil Column Preparation vernolate_app This compound Application soil_prep->vernolate_app inc_0 Control (0 cm) vernolate_app->inc_0 Apply Treatments inc_2_5 2.5 cm Incorporation vernolate_app->inc_2_5 Apply Treatments inc_5 5.0 cm Incorporation vernolate_app->inc_5 Apply Treatments inc_7_5 7.5 cm Incorporation vernolate_app->inc_7_5 Apply Treatments vol_measure Volatilization Measurement (Air Sampling) inc_0->vol_measure soil_sampling Final Soil Sampling inc_0->soil_sampling inc_2_5->vol_measure inc_2_5->soil_sampling inc_5->vol_measure inc_5->soil_sampling inc_7_5->vol_measure inc_7_5->soil_sampling gc_analysis GC-NPD Analysis vol_measure->gc_analysis soil_sampling->gc_analysis data_analysis Data Analysis & Comparison gc_analysis->data_analysis output Quantify Volatilization vs. Incorporation Depth data_analysis->output

Caption: Workflow for evaluating this compound volatilization at different incorporation depths.

Logical_Relationship_Volatilization cluster_factors Environmental & Soil Factors cluster_application Application Method cluster_process Physical Process cluster_outcome Outcome temp Temperature volatilization This compound Volatilization temp->volatilization Increases moisture Soil Moisture moisture->volatilization Increases soil_type Soil Type (Clay & Organic Matter) soil_type->volatilization Decreases with high clay/organic matter wind Wind Speed wind->volatilization Increases surface_app Surface Application surface_app->volatilization Maximizes incorporation Soil Incorporation incorporation->volatilization Minimizes retention Herbicide Retention in Soil incorporation->retention loss Loss of Herbicide volatilization->loss

Caption: Factors influencing this compound volatilization and the effect of soil incorporation.

References

adjusting vernolate application rates for different soil textures

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers on adjusting Vernolate (S-propyl dipropylthiocarbamate) application rates based on varying soil textures to ensure experimental consistency and efficacy.

Frequently Asked Questions (FAQs)

Q1: How does soil texture fundamentally affect this compound's herbicidal activity?

A1: Soil texture, specifically the content of clay and organic matter, is a primary factor governing this compound's efficacy. This compound, a thiocarbamate herbicide, is subject to adsorption by soil colloids (clay and organic matter).[1][2][3]

  • High Clay/Organic Matter Soils (Fine-textured): These soils have a high cation exchange capacity and surface area, leading to greater adsorption.[3] A significant portion of the applied this compound becomes bound to soil particles, reducing its concentration in the soil solution and thus its bioavailability for weed uptake.[4] This can result in decreased weed control at standard application rates.[5]

  • Low Clay/Organic Matter Soils (Coarse-textured): Sandy soils have low adsorption capacity.[1][5] More this compound remains in the soil solution, making it readily available for plant uptake. This increases the risk of crop injury (phytotoxicity) if rates are not adjusted downwards.[1]

Q2: What is the primary mechanism of this compound degradation in soil?

A2: The primary mechanism for this compound degradation in soil is microbial decomposition.[6] Its half-life in moist loam soil is approximately 1.5 weeks, while in clay soils, it's about 10-12 days.[6] Factors that influence microbial activity, such as temperature, moisture, and aeration, will affect the persistence of this compound in the soil.

Q3: Why is mechanical incorporation required for this compound?

A3: this compound is a volatile compound, meaning it can be lost to the atmosphere as a vapor if left on the soil surface.[2] Immediate soil incorporation (mixing into the top 2-3 inches of soil) is critical to minimize volatilization losses and ensure the herbicide is placed in the weed germination zone for effective control.[7]

Troubleshooting Guide

Observed Issue Potential Cause Related to Soil Texture Recommended Action for Future Experiments
Poor Weed Control Fine-textured soil (high clay/organic matter): The application rate was likely too low, resulting in excessive herbicide adsorption by soil colloids and insufficient bioavailability for weed uptake.[1][5]Increase the application rate within the recommended range for fine-textured soils. Ensure thorough, immediate incorporation to maximize herbicide distribution in the weed germination zone.
Crop Injury / Phytotoxicity Coarse-textured soil (sandy, low organic matter): The application rate was likely too high for the soil's low adsorptive capacity, leading to an excessive concentration of this compound in the soil solution and increased crop uptake.[1]Reduce the application rate to the lower end of the recommended range for coarse-textured soils. Ensure uniform application and incorporation to avoid "hot spots" of high concentration.
Inconsistent Results Across Replicates Variable soil texture within the experimental area: Non-uniform soil texture leads to differential adsorption and bioavailability, causing variable efficacy and crop tolerance.Conduct a thorough soil characterization of the experimental site. Map areas of differing soil texture and organic matter and adjust application rates accordingly for each distinct zone.
Rapid Loss of Efficacy History of thiocarbamate use: Soils with a history of previous thiocarbamate herbicide applications can develop an enhanced microbial population capable of rapidly degrading these herbicides, a phenomenon known as accelerated degradation.[8]In soils with a known history of thiocarbamate use, consider that the persistence of this compound may be shorter than published half-life values.[8] Factor this into the experimental design and expectations for the duration of weed control.

Quantitative Data: Application Rate Adjustments

The following table provides a general framework for adjusting this compound application rates based on soil texture. Specific rates should be determined based on the product label and preliminary small-scale trials. Rates are provided for illustrative purposes.

Soil Texture ClassificationDescriptionOrganic MatterAdsorption PotentialRecommended this compound Rate AdjustmentIllustrative Rate (Active Ingredient)
Coarse Sands, loamy sands< 2%LowReduce Rate (10-25% below standard)2.0 - 2.5 lbs/acre
Medium Loams, silt loams, sandy clay loams2-4%MediumStandard Rate 2.5 - 3.0 lbs/acre
Fine Clay loams, silty clays, clays> 4%HighIncrease Rate (10-25% above standard)3.0 - 3.5 lbs/acre

Note: These are generalized rates. Always consult the specific product label for registered application rates for the target crop and weeds.

Experimental Protocols

Protocol: Determining this compound Efficacy and Crop Tolerance Across Different Soil Textures

This protocol outlines a methodology to systematically evaluate the impact of soil texture on this compound's performance.

1. Soil Characterization:

  • Collect composite soil samples from the intended experimental area.
  • Submit samples to a qualified laboratory for analysis of:
  • Particle size distribution (% sand, silt, clay) to determine textural class.
  • Percent organic matter.
  • Soil pH.
  • Cation Exchange Capacity (CEC).

2. Experimental Design:

  • Use a randomized complete block design with a split-plot arrangement.
  • Main plots: Three distinct soil types (e.g., sandy loam, silt loam, clay loam).
  • Sub-plots: A range of this compound application rates, including an untreated control. Rates should bracket the expected optimal dose for each soil type (e.g., 0x, 0.5x, 1x, 1.5x, 2x of the standard rate for medium soil).
  • Ensure a minimum of four replications for statistical validity.

3. Herbicide Application:

  • Calibrate application equipment (e.g., CO2-pressurized backpack sprayer) to deliver a precise volume (e.g., 20 gallons per acre).
  • Apply this compound evenly to the soil surface of each plot.
  • Immediately following application, incorporate the herbicide to a uniform depth of 2-3 inches using a mechanical tiller or field cultivator to minimize volatile losses.

4. Data Collection:

  • Weed Control: At 14, 28, and 56 days after treatment (DAT), assess weed control using visual ratings (0% = no control, 100% = complete control) and/or by counting weed density (plants per square meter) for key indicator species.
  • Crop Injury: At 7, 14, and 28 DAT, assess crop phytotoxicity using a visual rating scale (0% = no injury, 100% = crop death).
  • Yield: At crop maturity, harvest the center rows of each plot and determine the yield, adjusting for moisture content.

5. Data Analysis:

  • Analyze data using Analysis of Variance (ANOVA) to determine the significance of soil type, application rate, and their interaction on weed control, crop injury, and yield.
  • Use regression analysis to model the dose-response relationship for each soil type.

Visualizations

The following diagrams illustrate key logical relationships in the application and behavior of this compound.

A Soil Texture (Sand, Silt, Clay %) C Adsorption (Binding to Soil) A->C Influences B Organic Matter % B->C Strongly Influences D Bioavailability (this compound in Soil Solution) C->D Inversely Affects E Weed Control D->E Directly Affects F Crop Injury Risk D->F Directly Affects

Caption: Relationship between soil properties and this compound activity.

A 1. Analyze Soil Texture & Organic Matter B Coarse Texture <2% OM A->B Low Adsorption C Medium Texture 2-4% OM A->C Moderate Adsorption D Fine Texture >4% OM A->D High Adsorption E 2. Adjust Application Rate B->E C->E D->E F DECREASE RATE (High Bioavailability Risk) E->F G STANDARD RATE E->G H INCREASE RATE (High Adsorption Risk) E->H I 3. Apply & Immediately Incorporate F->I G->I H->I

Caption: Decision workflow for adjusting this compound application rates.

References

Technical Support Center: Managing Weed Resistance to Vernolate and Other Thiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weed resistance to vernolate and other thiocarbamate herbicides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems that may arise during experiments on thiocarbamate resistance.

Problem Possible Cause Recommended Solution
Inconsistent results in whole-plant bioassays. 1. Variable seed germination: Poor or uneven germination can lead to variable plant sizes and responses to herbicide treatment.[1] 2. Inconsistent herbicide application: Uneven spray coverage or inaccurate dosage can cause variability in plant response. 3. Environmental fluctuations: Changes in temperature, light, or humidity in the greenhouse can affect plant growth and herbicide efficacy.[1]1. Optimize germination conditions: Pre-treat seeds to break dormancy if necessary and ensure uniform moisture and temperature. Use high-quality, viable seeds.[1] 2. Calibrate spray equipment: Ensure the sprayer is calibrated to deliver a consistent and accurate dose. Use a carrier volume that provides thorough coverage. 3. Maintain stable environmental conditions: Use a controlled environment chamber or greenhouse with consistent conditions. Monitor and record environmental data throughout the experiment.
No clear dose-response relationship observed. 1. Herbicide dose range is too narrow or too wide: An inappropriate dose range may not capture the full response curve. 2. Resistant population has a very high level of resistance: The highest dose used may not be sufficient to cause significant injury. 3. Herbicide degradation: The herbicide may be breaking down in the soil or solution before it can affect the plants.1. Conduct a preliminary range-finding experiment: Test a wide range of doses to identify the appropriate range for the definitive experiment. 2. Increase the maximum herbicide dose: Based on preliminary results, extend the dose range to include concentrations that cause significant injury to the resistant population. 3. Prepare fresh herbicide solutions for each application. For soil-applied herbicides, consider the soil's properties (e.g., organic matter content) that might affect herbicide availability.
Suspected metabolic resistance, but inhibitor assays are inconclusive. 1. Inhibitor is not effective for the specific enzyme: The inhibitor used (e.g., malathion (B1675926) for cytochrome P450) may not inhibit the specific isozyme responsible for resistance.[2] 2. Incorrect timing or concentration of inhibitor application: The inhibitor may not be present at the site of action at the right time or concentration to be effective.1. Test a panel of inhibitors: Use different inhibitors known to target various metabolic enzymes (e.g., P450s, GSTs). 2. Optimize inhibitor application: Experiment with different application timings (pre-treatment vs. co-application) and concentrations of the inhibitor.
Difficulty in extracting active enzymes for in vitro assays. 1. Enzyme degradation during extraction: Proteases released during tissue homogenization can degrade the target enzymes. 2. Low enzyme abundance: The target metabolic enzymes may be present in low concentrations in the plant tissue.1. Use a chilled extraction buffer with protease inhibitors: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation. 2. Use a larger amount of starting plant material and consider enrichment steps: Increase the amount of tissue and use techniques like ammonium (B1175870) sulfate (B86663) precipitation or chromatography to concentrate the enzyme of interest.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and management of thiocarbamate resistance.

1. What are the primary mechanisms of weed resistance to this compound and other thiocarbamates?

The primary mechanism of resistance to thiocarbamate herbicides like this compound is typically non-target-site resistance (NTSR), specifically enhanced metabolism.[3][4][5] This involves the rapid detoxification of the herbicide by enzymes within the weed before it can reach its target site. The most commonly implicated enzymes are cytochrome P450 monooxygenases (P450s).[2][6][7][8]

2. How can I determine if a weed population is resistant to this compound?

A whole-plant dose-response bioassay is the standard method for confirming resistance. This involves growing suspected resistant and known susceptible populations from seed and treating them with a range of this compound doses. By comparing the dose required to cause a 50% reduction in growth (GR50) between the populations, a resistance index (RI) can be calculated (RI = GR50 of resistant population / GR50 of susceptible population). An RI significantly greater than 1 indicates resistance.

3. What is cross-resistance, and is it common with thiocarbamates?

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides with the same mode of action, even without prior exposure to those other herbicides.[9][10] Cross-resistance is common among thiocarbamate herbicides. For example, a weed population resistant to this compound is likely to show some level of resistance to other thiocarbamates like EPTC and triallate.[9]

4. Can resistance to thiocarbamates confer resistance to herbicides from other chemical classes?

Yes, this is known as multiple resistance and can occur when the mechanism of resistance is broad-spectrum, such as enhanced metabolism by certain P450 enzymes.[11] Some P450s can detoxify herbicides from different chemical classes, leading to resistance to herbicides with different modes of action.[11]

5. What are some key considerations for designing a dose-response experiment for this compound?

  • Dose Range: Select a range of at least 6-8 doses that are expected to cause between 10% and 90% growth reduction.

  • Replication: Use a sufficient number of replicates (e.g., 4-6) for each dose to ensure statistical power.

  • Controls: Always include an untreated control and a known susceptible population for comparison.

  • Randomization: Randomize the placement of pots to minimize the effects of environmental gradients in the greenhouse.

  • Assessment: Measure a quantitative endpoint, such as plant height or biomass, at a consistent time point after treatment.

Quantitative Data Summary

The following table provides a hypothetical example of dose-response data for a this compound-resistant and a susceptible weed population. Actual values will vary depending on the weed species and the specific resistance mechanism.

Population Herbicide GR50 (g ai/ha) Resistance Index (RI) Reference
Susceptible (S)This compound50-Hypothetical
Resistant (R)This compound50010Hypothetical
Susceptible (S)EPTC75-Hypothetical
Resistant (R)EPTC6008Hypothetical

GR50: The herbicide dose that causes a 50% reduction in plant growth. Resistance Index (RI) = GR50 (Resistant) / GR50 (Susceptible)

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance

Objective: To determine the level of resistance to this compound in a weed population compared to a susceptible population.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • This compound herbicide formulation.

  • Laboratory-grade sprayer with a flat-fan nozzle.

  • Controlled environment growth chamber or greenhouse.

  • Balance for weighing biomass.

Methodology:

  • Planting: Sow a pre-determined number of seeds (e.g., 5-10) of both the resistant and susceptible populations into separate pots. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.

  • Growth Conditions: Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water as needed.

  • Herbicide Application: When plants reach the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 25, 50, 100, 200, 400, 800 g ai/ha). Include an untreated control (0 dose).

  • Post-Treatment Care: Return plants to the controlled environment and continue to water and monitor.

  • Data Collection: At 21 days after treatment, visually assess injury and harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Express the dry weight of each treated pot as a percentage of the mean dry weight of the untreated control for that population. Use a non-linear regression model (e.g., log-logistic) to fit dose-response curves and calculate the GR50 for each population. Calculate the Resistance Index (RI).

Protocol 2: In Vitro Enzyme Assay for Thiocarbamate Metabolism

Objective: To measure the rate of thiocarbamate metabolism by enzymes extracted from resistant and susceptible weed populations.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.5, containing PVPP, DTT, and protease inhibitors).

  • This compound or another thiocarbamate herbicide.

  • NADPH.

  • Microsome isolation kit or ultracentrifuge.

  • Spectrophotometer or HPLC.

Methodology:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Filter the homogenate and centrifuge to pellet cellular debris.

  • Microsome Isolation: Isolate the microsomal fraction, which contains the P450 enzymes, from the supernatant by ultracentrifugation or using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • Enzyme Reaction: Set up a reaction mixture containing the microsomal fraction, a known concentration of the thiocarbamate herbicide, and NADPH to initiate the reaction. Include a control reaction without NADPH.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific time period.

  • Reaction Termination and Analysis: Stop the reaction by adding a solvent (e.g., acetonitrile). Analyze the disappearance of the parent herbicide or the appearance of metabolites using HPLC or a spectrophotometric method if a suitable chromophore is produced.

  • Data Analysis: Calculate the rate of herbicide metabolism per unit of protein per unit of time. Compare the rates between the resistant and susceptible populations.

Visualizations

Thiocarbamate_Resistance_Workflow cluster_field Field Observation cluster_lab Laboratory Confirmation cluster_mechanism Mechanism Investigation A Herbicide Failure B Whole-Plant Bioassay A->B C Dose-Response Curve B->C D Calculate GR50 & RI C->D E Resistance Confirmed D->E F Inhibitor Assay (e.g., Malathion) E->F G Enzyme Assay (in vitro) E->G H Metabolic Resistance (NTSR) F->H G->H

Caption: Experimental workflow for confirming and investigating thiocarbamate resistance.

Metabolic_Detoxification_Pathway Herbicide Thiocarbamate (e.g., this compound) P450 Cytochrome P450 Herbicide->P450 Oxidation Metabolite1 Oxidized Metabolite P450->Metabolite1 GST GST Metabolite1->GST Conjugation Metabolite2 Conjugated Metabolite (e.g., with Glutathione) GST->Metabolite2 Vacuole Vacuole Metabolite2->Vacuole Transport Sequestration Sequestration Vacuole->Sequestration

Caption: Generalized pathway of cytochrome P450-mediated herbicide detoxification.

References

Technical Support Center: Enhancing Microbial Degradation of Vernolate in Contaminated Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the microbial degradation of the thiocarbamate herbicide vernolate in soil.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing this compound degradation.

Issue Potential Causes Troubleshooting Steps
No or slow this compound degradation observed. 1. Absence of this compound-degrading microorganisms: The soil may lack indigenous microbes capable of degrading this compound. 2. Suboptimal environmental conditions: Soil pH, moisture, or temperature may not be conducive to microbial activity.[1][2] 3. Low bioavailability of this compound: this compound may be strongly adsorbed to soil particles, making it inaccessible to microorganisms.[3] 4. Toxicity of high this compound concentrations: High concentrations of the herbicide can be toxic to microbial populations.[2] 5. Nutrient limitation: The soil may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism.1. Bioaugmentation: Introduce known this compound-degrading microbial consortia or isolated strains into the soil.[4] 2. Optimize conditions: Adjust soil pH to a neutral range (6.5-7.5), maintain moisture at 50-70% of water holding capacity, and incubate at a temperature optimal for the microbial consortium (typically 25-35°C).[5] 3. Enhance bioavailability: Add surfactants or organic amendments to help desorb this compound from soil colloids. 4. Acclimatization: Gradually expose the microbial population to increasing concentrations of this compound. 5. Biostimulation: Amend the soil with nutrient sources like manure or compost to stimulate microbial activity.[2][6]
Inconsistent degradation rates between replicates. 1. Heterogeneity of soil samples: Variations in the physical and chemical properties of the soil within and between samples. 2. Uneven distribution of this compound or microbial inoculum: Inconsistent application of the herbicide or microbial culture to the soil microcosms. 3. Inconsistent incubation conditions: Fluctuations in temperature or moisture levels across different replicates. 4. Analytical variability: Inconsistencies in the extraction or analytical procedures for this compound quantification.1. Homogenize soil: Thoroughly mix the soil before dispensing it into experimental units. 2. Standardize application: Use precise methods to apply this compound and the microbial inoculum to ensure uniform distribution. 3. Control incubation: Use a temperature-controlled incubator and monitor moisture levels regularly, adjusting as needed. 4. Standardize analysis: Follow a validated analytical protocol consistently for all samples. Include internal standards to account for extraction efficiency variations.
Degradation starts but then plateaus. 1. Depletion of a limiting nutrient or cometabolite: The microorganisms may have exhausted a required nutrient or a co-substrate necessary for this compound degradation.[7][8] 2. Accumulation of toxic metabolites: The breakdown of this compound may produce intermediate compounds that are toxic to the degrading microorganisms. 3. Changes in soil pH: Microbial metabolism can alter the soil pH, potentially inhibiting further degradation.1. Re-amend the soil: Add a fresh supply of the limiting nutrient or cometabolite. 2. Identify and mitigate toxic metabolites: Analyze for potential inhibitory intermediates and consider using a microbial consortium capable of degrading them. 3. Monitor and adjust pH: Regularly measure the soil pH and adjust it back to the optimal range if necessary.
Difficulty in isolating this compound-degrading microorganisms. 1. Low abundance of target microbes: The desired microorganisms may be present in very low numbers in the source soil. 2. Inappropriate enrichment conditions: The culture medium or incubation conditions may not be suitable for the growth of this compound-degraders. 3. Competition from other microorganisms: Faster-growing, non-degrading microbes may outcompete the target organisms in the enrichment culture.1. Prolonged enrichment: Extend the enrichment culture period to allow for the proliferation of slow-growing degraders. 2. Optimize enrichment medium: Ensure the medium contains this compound as the sole carbon and/or nitrogen source and that the pH and temperature are optimal. 3. Use selective inhibitors: Add compounds to the enrichment medium that inhibit the growth of common, non-degrading soil bacteria and fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for microbial degradation of this compound?

A1: The primary mechanism for the microbial degradation of thiocarbamate herbicides like this compound is enzymatic breakdown.[9] This typically begins with the hydrolysis of the thioester bond by a hydrolase enzyme, followed by further degradation of the resulting components.[10] The process can be either metabolic, where the microorganism uses this compound as a source of carbon and energy, or cometabolic, where the degradation is facilitated by enzymes produced for the breakdown of other substances.[7][8]

Q2: What is the difference between bioaugmentation and biostimulation for enhancing this compound degradation?

A2: Bioaugmentation involves the introduction of specific, pre-selected microorganisms with known this compound-degrading capabilities into the contaminated soil.[4] Biostimulation, on the other hand, involves the addition of nutrients or other amendments to the soil to stimulate the growth and activity of the indigenous microbial population that may already have the ability to degrade this compound.[2]

Q3: What types of organic amendments can be used for biostimulation?

A3: Various organic amendments can enhance herbicide biodegradation, including compost, manure, and crop residues (e.g., corn stalks).[2][6][11] These materials provide a source of carbon, nitrogen, and other essential nutrients that can stimulate microbial activity and promote the cometabolism of this compound.

Q4: How does soil pH affect this compound degradation?

A4: Soil pH is a critical factor influencing both microbial activity and the chemical stability of this compound. Most bacteria involved in pesticide degradation thrive in a pH range of 6.5 to 7.5.[5] Extreme pH values can inhibit microbial growth and enzymatic activity, thereby slowing down the degradation process.

Q5: What is the expected half-life of this compound in soil?

A5: The half-life of this compound in soil can vary depending on environmental conditions. It is generally considered to be non-persistent, with reported half-lives ranging from 1.5 to 3 weeks under typical field conditions.[3][12] However, factors such as soil type, temperature, and microbial activity can significantly influence its persistence.[1]

Quantitative Data

The following table summarizes the half-life of this compound in soil as reported in the literature.

Herbicide Soil Type Half-life (t½) Reference
This compoundNot specified1.5 - 3 weeks[12]

Note: The degradation rate is influenced by various factors including soil moisture, temperature, pH, and microbial populations.[1][3]

Experimental Protocols

1. Isolation of this compound-Degrading Microorganisms via Enrichment Culture

This protocol describes a method for isolating bacteria capable of using this compound as a sole carbon source.

  • Materials:

    • This compound-contaminated soil

    • Mineral Salt Medium (MSM)

    • This compound (analytical grade)

    • Shaker incubator

    • Centrifuge

    • Petri dishes with MSM agar (B569324) and this compound

  • Procedure:

    • Prepare MSM broth. Aseptically add this compound as the sole carbon source to a final concentration of 50-100 mg/L.

    • Inoculate 100 mL of the this compound-MSM broth with 10 g of fresh, sieved soil.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days.

    • After incubation, allow the soil to settle and transfer 10 mL of the supernatant to a fresh 90 mL of this compound-MSM broth.

    • Repeat this sub-culturing step at least three times to enrich for this compound-degrading microorganisms.

    • After the final enrichment step, perform serial dilutions of the culture and plate onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C for 5-7 days and observe for the growth of distinct colonies.

    • Isolate individual colonies and re-streak them on fresh this compound-MSM agar plates to obtain pure cultures.

    • Confirm the degradative ability of the pure isolates by inoculating them into liquid this compound-MSM and monitoring the disappearance of this compound over time using HPLC.

2. Soil Microcosm Experiment for this compound Degradation

This protocol outlines a laboratory experiment to assess the degradation of this compound in soil under different treatments.

  • Materials:

    • Uncontaminated soil, sieved (<2 mm)

    • This compound solution

    • Microbial inoculum (optional, for bioaugmentation)

    • Organic amendment (e.g., compost, optional, for biostimulation)

    • Incubation jars (e.g., 250 mL glass jars with Teflon-lined lids)

    • Incubator

  • Procedure:

    • Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

    • Adjust the soil moisture to 60% of its water holding capacity.

    • Prepare the following treatment groups (in triplicate):

      • Control (soil + water)

      • This compound-treated (soil + this compound solution)

      • Bioaugmentation (soil + this compound + microbial inoculum)

      • Biostimulation (soil + this compound + organic amendment)

    • Weigh 100 g of the prepared soil into each incubation jar.

    • For the bioaugmentation and biostimulation groups, thoroughly mix the microbial inoculum or organic amendment into the soil.

    • Spike the soil in the treatment jars (except the control) with the this compound solution to achieve the desired concentration.

    • Seal the jars and incubate them in the dark at 25°C.

    • Collect soil samples from each jar at regular intervals (e.g., 0, 3, 7, 14, 21, and 28 days).

    • Store the collected samples at -20°C until analysis.

3. Quantification of this compound in Soil by HPLC

This protocol describes a general method for extracting and quantifying this compound from soil samples.

  • Materials:

    • Soil samples from the microcosm experiment

    • Acetonitrile (B52724) (HPLC grade)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Syringe filters (0.45 µm)

    • HPLC system with a UV or MS detector

    • C18 column

  • Procedure:

    • Extraction:

      • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

      • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

      • Centrifuge the mixture at 4000 rpm for 10 minutes.

      • Carefully transfer the supernatant to a clean tube.

      • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

      • Combine the supernatants.

    • Cleanup and Concentration:

      • Pass the combined supernatant through a column containing anhydrous sodium sulfate to remove any residual water.

      • Concentrate the extract to near dryness using a rotary evaporator or a stream of nitrogen.

      • Re-dissolve the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Analysis:

      • Filter the re-dissolved sample through a 0.45 µm syringe filter.

      • Inject an aliquot of the filtered sample into the HPLC system.

      • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from analytical standards.

Visualizations

experimental_workflow cluster_isolation Microbial Isolation cluster_microcosm Degradation Experiment cluster_analysis Analysis soil_sample This compound-Contaminated Soil enrichment Enrichment Culture (this compound as sole C source) soil_sample->enrichment plating Serial Dilution & Plating on MSM-Vernolate Agar enrichment->plating isolation Pure Culture Isolation plating->isolation confirmation Degradation Confirmation (HPLC) isolation->confirmation treatments Treatment Application (this compound, Inoculum, Amendment) confirmation->treatments Inoculum soil_prep Soil Preparation (Sieving, Moisture Adjustment) soil_prep->treatments incubation Incubation (Controlled Temperature & Time) treatments->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup & Concentration extraction->cleanup hplc HPLC Analysis cleanup->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis

Caption: Experimental workflow for enhancing this compound degradation.

vernolate_degradation_pathway This compound This compound (S-propyl dipropylthiocarbamate) hydrolysis Thioester Bond Hydrolysis This compound->hydrolysis Hydrolase dipropylamine Dipropylamine hydrolysis->dipropylamine carbonyl_sulfide Carbonyl Sulfide hydrolysis->carbonyl_sulfide propanethiol 1-Propanethiol hydrolysis->propanethiol further_degradation Further Degradation (Mineralization to CO2, H2O, etc.) dipropylamine->further_degradation carbonyl_sulfide->further_degradation propanethiol->further_degradation

Caption: Hypothetical initial steps in this compound degradation.

References

Technical Support Center: Mitigating Vernolate Runoff from Agricultural Fields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating vernolate runoff from agricultural fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its runoff a concern?

This compound is a selective thiocarbamate herbicide primarily used for pre-emergence weed control in crops such as soybeans and peanuts.[1] Its runoff from agricultural fields into surrounding water bodies is a significant environmental concern due to its potential toxicity to aquatic organisms.[2] Understanding and mitigating this runoff is crucial for environmental protection.

Q2: What are the primary mechanisms driving this compound runoff?

This compound runoff is influenced by several factors, including its chemical properties, soil type, agricultural practices, and weather patterns. Being moderately soluble in water, this compound can be transported dissolved in runoff water or adsorbed to eroding soil particles.[1] Key contributing factors include:

  • Rainfall Intensity and Timing: Heavy rainfall shortly after application can significantly increase runoff.[3]

  • Soil Type: Soils with low permeability, such as clay soils, tend to have higher runoff rates compared to sandy soils with high infiltration rates.[4][5]

  • Tillage Practices: Conventional tillage can lead to soil erosion, carrying adsorbed this compound into waterways.[6]

  • Application Method: Surface application without incorporation increases the availability of this compound for runoff.

Q3: What are the most effective Best Management Practices (BMPs) for reducing this compound runoff?

A combination of in-field and edge-of-field strategies is generally most effective. Key BMPs include:

  • Conservation Tillage: Practices like no-till or reduced tillage help to reduce soil erosion and runoff by maintaining crop residue on the soil surface, which improves water infiltration.[6][7]

  • Vegetative Filter Strips (VFS): These are strips of vegetation planted at the edge of fields that slow runoff, allowing sediment and adsorbed this compound to settle out and promoting infiltration of water-dissolved this compound.[3][8]

  • Soil Incorporation: Incorporating this compound into the soil after application can significantly reduce its availability for surface runoff.[9]

  • Integrated Pest Management (IPM): Utilizing a combination of pest control methods can reduce the overall reliance on herbicides like this compound, thereby lowering the potential for runoff.[7]

  • Timing of Application: Avoiding application before predicted heavy rainfall can drastically reduce runoff losses.[3]

Troubleshooting Guide

Problem: High concentrations of this compound are consistently detected in runoff water despite implementing conservation tillage.

Possible Cause Troubleshooting Step
Incorrect implementation of conservation tillage. Ensure that the principles of conservation tillage are being correctly applied. This includes maintaining adequate crop residue cover and minimizing soil disturbance. No-till systems generally result in greater water infiltration compared to minimum tillage.[6][10]
Preferential flow paths. In no-till systems, macropores can sometimes lead to rapid movement of water and dissolved herbicides. Inspect fields for signs of concentrated flow and consider implementing practices to disrupt these pathways, such as contour farming.
Herbicide properties. This compound has moderate water solubility, meaning a portion will be transported in the dissolved phase, which may not be fully mitigated by erosion control measures alone.[1]
Application to crop residue. In no-till systems, a significant portion of the applied herbicide may be intercepted by crop residue and can be washed off during rainfall events.[3]

Problem: Vegetative filter strips are not effectively reducing this compound concentrations in runoff.

Possible Cause Troubleshooting Step
Inadequate VFS width. The effectiveness of VFS is related to its width. Wider strips generally provide better filtration.[8] Review the design specifications and consider increasing the width if necessary.
Channelized flow. If runoff is concentrated into channels as it enters the VFS, its effectiveness is greatly reduced. Ensure that runoff enters the VFS as sheet flow. This can be achieved through the use of a level spreader.[11]
Poor vegetation establishment. A dense, healthy stand of vegetation is crucial for slowing runoff and trapping sediment. If vegetation is sparse, re-seed or select more appropriate plant species for the site conditions.
VFS is saturated. During prolonged or intense rainfall, the soil within the VFS can become saturated, reducing its ability to infiltrate water and dissolved herbicides.[12]

Data Presentation

The following tables summarize quantitative data on the effectiveness of various mitigation strategies. Note that specific data for this compound is limited; therefore, data for other herbicides are included to provide an estimate of potential effectiveness.

Table 1: Effectiveness of Conservation Tillage on Herbicide Runoff Reduction

Tillage SystemHerbicideRunoff Reduction (%)Sediment Reduction (%)Herbicide Loss Reduction (%)Source
No-Till vs. ConventionalAtrazine (B1667683)59 (increase in concentration)--[10]
No-Till vs. ConventionalAtrazine--50 (with early pre-plant application)[10]
No-Till vs. ConventionalAtrazine & Glyphosate--Tillage of no-till ground decreased atrazine runoff[13]
No-Till vs. Chisel-DiskAtrazine--59 (increase)[10]
Conservation vs. ConventionalGeneral26-5564-9815-90[6][14]

Note: The effectiveness of conservation tillage can be highly variable and depends on factors such as soil type, slope, rainfall patterns, and specific management practices.

Table 2: Effectiveness of Vegetative Filter Strips (VFS) on Herbicide Runoff Reduction

VFS Width (m)Herbicide(s)Runoff Volume Reduction (%)Sediment Reduction (%)Herbicide Trapping Efficiency (%)Source
3, 6, 9General-50, 75, >95-[8]
4.6Atrazine, Metolachlor28-6645-8118-86
9.1Atrazine, Metolachlor41-7962-9231-95
10General--Highly effective for soil-bound pesticides
15General--Additional 20% N & P removal vs. 4.6m[8]

Note: VFS effectiveness is influenced by numerous factors including vegetation type, flow characteristics (sheet vs. channelized), and the chemical properties of the herbicide.

Experimental Protocols

Protocol 1: Quantification of this compound in Runoff Water Samples

This protocol outlines a general procedure for the analysis of this compound in water samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Collection and Preservation:

  • Collect runoff water samples in amber glass bottles to prevent photodegradation.
  • Immediately place samples on ice and transport to the laboratory.
  • If not analyzed immediately, store samples at 4°C for no longer than 48 hours. For longer storage, acidify to pH < 2 with sulfuric acid and store at 4°C.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
  • Pass a known volume of the water sample through the cartridge.
  • Wash the cartridge with deionized water to remove interferences.
  • Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

3. HPLC Analysis:

  • Instrument: High-Performance Liquid Chromatograph equipped with a UV or Mass Spectrometry (MS) detector.
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
  • Injection Volume: 10-20 µL.
  • Detection: Monitor the appropriate wavelength for UV detection or the specific mass-to-charge ratio for MS detection of this compound.
  • Quantification: Prepare a calibration curve using certified this compound standards. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

This compound Degradation Pathway

Vernolate_Degradation This compound This compound (S-propyl dipropylthiocarbamate) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Microbial Oxidation Hydrolysis_Products Hydrolysis Products (Propyl mercaptan, Dipropylamine) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Microbial Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis CO2 CO2 Hydrolysis_Products->CO2 Further Microbial Degradation Mitigation_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_eval Evaluation Plot_Setup Establish Experimental Plots (e.g., Conventional vs. No-Till) Vernolate_App Apply this compound Plot_Setup->Vernolate_App Rainfall_Sim Simulated or Natural Rainfall Event Vernolate_App->Rainfall_Sim Runoff_Collection Collect Runoff Samples Rainfall_Sim->Runoff_Collection Sample_Prep Sample Preparation (Filtration, SPE) Runoff_Collection->Sample_Prep HPLC_Analysis HPLC Analysis for this compound Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis Effectiveness Assess Mitigation Strategy Effectiveness Data_Analysis->Effectiveness Runoff_Factors cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies Runoff This compound Runoff Herbicide Herbicide Properties (Solubility, Adsorption) Herbicide->Runoff Soil Soil Characteristics (Texture, Organic Matter) Soil->Runoff Weather Weather Conditions (Rainfall Intensity, Duration) Weather->Runoff Management Agricultural Practices (Tillage, Application Method) Management->Runoff Tillage Conservation Tillage Tillage->Management VFS Vegetative Filter Strips VFS->Runoff Reduces Incorporation Soil Incorporation Incorporation->Management

References

Technical Support Center: HPLC Analysis of Vernolate Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration issues during the HPLC analysis of vernolate residues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A1: For the analysis of thiocarbamate herbicides like this compound, a reversed-phase HPLC method is a common starting point. This typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] UV detection is often employed, and while a specific wavelength for this compound should be determined empirically by scanning a standard, a common wavelength for compounds with aromatic rings is around 254 nm.

Q2: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the likely causes?

A2: A poor correlation coefficient can stem from several issues, including inaccurate standard preparation, improper instrument settings, or matrix effects.[2] Ensure that your standard solutions are prepared accurately and are within their stability period. Verify that the mobile phase composition is correct and that the HPLC system is properly equilibrated. If the issue persists, consider the possibility of matrix effects from your sample co-eluting with this compound, which may require improvements to your sample cleanup procedure.

Q3: I am observing significant retention time shifts for my this compound standards. What should I investigate?

A3: Retention time shifts are a common problem in HPLC and can be caused by a variety of factors.[3] Check for changes in mobile phase composition, flow rate fluctuations, and temperature variations in the column oven. Column degradation or contamination can also lead to inconsistent retention times. Ensure your mobile phase is properly degassed to prevent air bubbles in the system.

Q4: What are matrix effects, and how can they affect my this compound residue analysis?

A4: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[4][5][6][7] In the context of this compound residue analysis, components extracted from the soil or plant material can suppress or enhance the signal of this compound, leading to inaccurate quantification.[4][5][6][7] To mitigate matrix effects, a robust sample cleanup procedure is essential.[4] The use of matrix-matched calibration standards is also a common strategy to compensate for these effects.[5]

Q5: What are the essential parameters to validate for an HPLC method for this compound residue analysis?

A5: According to ICH guidelines, a validated HPLC method should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][8] Robustness should also be assessed by evaluating the method's performance under small, deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Poor Linearity in the Calibration Curve
Possible Cause Troubleshooting Steps
Inaccurate Standard Preparation 1. Prepare fresh standard solutions from a reliable stock. 2. Use calibrated pipettes and volumetric flasks. 3. Ensure the solvent used for standards is the same as the mobile phase.
Instrumental Issues 1. Check for leaks in the pump, injector, and fittings.[9] 2. Ensure the detector lamp has sufficient energy. 3. Verify the injection volume is accurate and reproducible.
Inappropriate Calibration Range 1. Narrow or expand the concentration range of your standards to bracket the expected sample concentrations.
Matrix Effects 1. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound.[5] 2. Improve the sample cleanup procedure to remove interfering compounds.[4]
Issue 2: Inconsistent Peak Areas or Heights
Possible Cause Troubleshooting Steps
Injector Problems 1. Check for air bubbles in the sample syringe or loop. 2. Ensure the injection loop is being completely filled. 3. Clean or replace the injector rotor seal if it is worn.[10]
Sample Solubility Issues 1. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10] 2. Filter the sample through a 0.45 µm filter before injection to remove particulates.[11]
Flow Rate Instability 1. Degas the mobile phase thoroughly.[3] 2. Check for leaks in the pump and tubing.[9] 3. Service the pump seals and check valves if necessary.
Column Contamination 1. Flush the column with a strong solvent to remove strongly retained compounds. 2. If the problem persists, replace the guard column or the analytical column.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of herbicide residues. These values should be established and validated for each specific method and laboratory.

Parameter Typical Value/Range Notes
Linearity (r²) > 0.995A higher value indicates a better fit of the data to a linear model.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 80 - 120%The percentage of the true amount of analyte that is detected by the method.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

Experimental Protocols

General Protocol for this compound Residue Extraction from Soil

This protocol provides a general guideline for the extraction of this compound from soil samples for HPLC analysis. Optimization may be required based on soil type and this compound concentration.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 20 g of the prepared soil into a centrifuge tube.

    • Add 40 mL of acetonitrile.

    • Vortex for 1 minute, followed by ultrasonication for 20 minutes to ensure thorough extraction.[12]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[12]

    • Carefully collect the supernatant.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.[12]

    • Load the soil extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a small volume of a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elute the this compound from the cartridge with a suitable volume of a stronger solvent (e.g., acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_actions Corrective Actions cluster_end start Calibration Issue (e.g., Poor Linearity, Peak Area Variability) standards Check Standard Preparation start->standards instrument Inspect HPLC System start->instrument method Review Method Parameters start->method sample Evaluate Sample Preparation start->sample prep_standards Re-prepare Standards standards->prep_standards check_leaks Check for Leaks & Air Bubbles instrument->check_leaks equilibrate Ensure System Equilibration method->equilibrate optimize_cleanup Optimize Sample Cleanup sample->optimize_cleanup end Problem Resolved prep_standards->end check_leaks->end equilibrate->end optimize_cleanup->end

Caption: Troubleshooting workflow for HPLC calibration issues.

cluster_sample Sample Collection & Preparation cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil/Plant Sample extraction Solvent Extraction (Acetonitrile) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection

Caption: Experimental workflow for this compound residue analysis.

References

impact of rainfall timing on vernolate activation and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of rainfall timing on the activation and efficacy of the herbicide vernolate.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, focusing on the critical role of soil moisture and rainfall.

Issue 1: Poor Weed Control After this compound Application (Insufficient Activation)

  • Question: I applied this compound, but weed control is minimal. What could be the cause?

  • Answer: Insufficient activation of this compound is a primary reason for poor efficacy. This compound is a soil-incorporated herbicide that requires adequate soil moisture to move into the soil solution, where it can be absorbed by germinating weeds. Without sufficient water, the herbicide remains bound to soil particles and is not available for uptake.

    • Troubleshooting Steps:

      • Verify Rainfall/Irrigation: Confirm the amount and timing of rainfall or irrigation following application. Generally, 0.5 to 1.0 inch of water is needed within 7 to 10 days for proper activation of soil-applied herbicides.[1][2]

      • Assess Soil Moisture at Application: If the soil was very dry at the time of application, more water than the general recommendation may be required to achieve activation.

      • Consider Soil Type: Coarse-textured (sandy) soils allow for faster water infiltration but may also be more prone to leaching. Fine-textured (clay) soils have a higher water holding capacity but may require more rainfall to move the herbicide into the weed germination zone.

      • Evaluate Incorporation Depth: Ensure this compound was incorporated to the recommended depth. Improper incorporation can lead to herbicide loss through volatilization, especially if the soil surface is moist.[3]

Issue 2: Inconsistent or Reduced this compound Efficacy (Excessive Rainfall)

  • Question: My experiment shows reduced this compound efficacy after a heavy rainfall event. Why did this happen?

  • Answer: While water is necessary for activation, excessive rainfall can be detrimental to this compound's performance. This compound has a moderate water solubility (90 mg/L), which makes it susceptible to leaching in the soil profile.[3] Heavy rainfall can move the herbicide below the weed germination zone, reducing its concentration where it is most needed.

    • Troubleshooting Steps:

      • Quantify Rainfall: Determine the amount and intensity of the rainfall event. Intense rainfall over a short period is more likely to cause leaching and runoff than a slow, steady rain.

      • Analyze Soil Type: Leaching is more pronounced in sandy soils with low organic matter compared to clay soils with higher organic matter content.

      • Assess Timing of Rainfall: Heavy rainfall occurring soon after application, before the herbicide has had a chance to adsorb to soil particles, can result in greater loss.

      • Consider Application Rate: At lower application rates, the impact of leaching on efficacy will be more significant.

Issue 3: Variable Results Across Experimental Plots

  • Question: I am observing significant variability in weed control across my experimental plots, even with the same this compound application rate. What could be the contributing factors?

  • Answer: Variability in results can often be attributed to micro-environmental differences within the experimental area, particularly those related to water dynamics.

    • Troubleshooting Steps:

      • Map Soil Characteristics: Conduct a thorough analysis of soil texture and organic matter content across all plots. Variations in these properties will influence water movement and herbicide availability.

      • Monitor Soil Moisture: Use soil moisture sensors to track differences in water content across plots. Uneven irrigation or natural variations in drainage can lead to inconsistent activation.

      • Evaluate Topography: Slight differences in elevation can lead to water runoff and accumulation, causing some areas to be too dry and others to be too wet for optimal this compound performance.

      • Check Application and Incorporation Uniformity: Ensure that the application and mechanical incorporation of this compound were performed consistently across all plots.

Frequently Asked Questions (FAQs)

Q1: What is the ideal amount of rainfall for this compound activation?

A1: While specific studies on this compound are limited, a general guideline for most soil-applied herbicides is to receive approximately 0.5 to 1.0 inch of rainfall or irrigation for optimal activation.[1][2] The ideal amount can vary depending on soil type, with coarser soils generally requiring less water for initial movement and finer textured soils requiring more.

Q2: What is the critical window for receiving this activating rainfall?

A2: The critical window for activating rainfall for most pre-emergent herbicides is within 7 to 10 days after application.[1] If rainfall does not occur within this timeframe, the herbicide may remain on the soil surface where it can be subject to degradation or volatilization, and weeds may germinate and grow beyond a susceptible stage.

Q3: Can excessive rainfall wash away this compound?

A3: Yes, as a moderately water-soluble herbicide, this compound can be leached out of the primary weed germination zone by heavy rainfall.[3] This can lead to reduced weed control.

Q4: How does soil type affect this compound activation and efficacy?

A4: Soil type plays a crucial role.

  • Sandy (coarse) soils: Allow for rapid water infiltration, which can facilitate quick activation. However, they are also more prone to leaching, especially with heavy rainfall.

  • Clay (fine) soils: Have a higher water-holding capacity and more binding sites for the herbicide. This can reduce the risk of leaching but may require more rainfall to move the herbicide into the soil solution.

  • High organic matter soils: Tend to adsorb herbicides more strongly, which can reduce the amount available in the soil solution for weed uptake. Higher application rates may be necessary in these soils.

Q5: What happens if there is no rainfall after this compound application?

A5: In the absence of rainfall or irrigation, this compound will not be activated effectively. It will remain on or near the soil surface, and its efficacy will be significantly reduced.[4] Weeds will likely emerge and establish without being controlled.

Data Presentation

Table 1: General Recommendations for Rainfall Activation of Soil-Applied Herbicides (Including this compound)

ParameterRecommendationFactors Influencing Requirement
Rainfall/Irrigation Amount 0.5 - 1.0 inchesSoil Texture, Soil Moisture at Application, Organic Matter
Timing of Rainfall Within 7-10 days of applicationWeed Germination Stage, Herbicide Volatility
Impact of Insufficient Rainfall Poor weed control due to lack of activationIncreased risk of herbicide degradation
Impact of Excessive Rainfall Reduced efficacy due to leachingHigher risk in sandy soils

Note: This table provides generalized data for soil-applied herbicides. Specific quantitative data for this compound is limited in publicly available literature.

Experimental Protocols

Protocol 1: Determining the Optimal Rainfall Amount and Timing for this compound Activation

Objective: To quantify the effect of different simulated rainfall amounts and timings on the herbicidal efficacy of this compound.

Materials:

  • This compound herbicide formulation

  • Target weed seeds (e.g., a common grass and a broadleaf weed)

  • Pots filled with a standardized soil mix (e.g., sandy loam)

  • Growth chamber or greenhouse with controlled temperature and light

  • Rainfall simulator capable of delivering controlled amounts and intensities of water

  • Analytical equipment for quantifying this compound concentration in soil (optional, for advanced studies)

Methodology:

  • Pot Preparation: Fill pots with the standardized soil mix and bring to a consistent initial soil moisture level.

  • Weed Seeding: Sow a known number of target weed seeds at a uniform depth in each pot.

  • This compound Application: Apply this compound to the soil surface of each pot at the desired experimental rate.

  • Incorporation: Immediately and uniformly incorporate the herbicide into the top 1-2 inches of soil.

  • Rainfall Simulation:

    • Rainfall Amount Treatments: Apply different total amounts of simulated rainfall (e.g., 0, 0.25, 0.5, 1.0, and 2.0 inches) to different sets of pots.

    • Rainfall Timing Treatments: For a given rainfall amount (e.g., 0.5 inches), apply the simulated rainfall at different time points after herbicide application (e.g., 1, 3, 7, and 14 days).

  • Control Groups: Include untreated control pots (no this compound) for each rainfall treatment.

  • Incubation: Place all pots in a growth chamber or greenhouse with optimal conditions for weed germination and growth.

  • Data Collection:

    • Weed Emergence: Count the number of emerged weeds at regular intervals.

    • Weed Biomass: After a set period (e.g., 21 days), harvest the above-ground weed biomass, dry it, and record the dry weight.

    • Efficacy Calculation: Calculate this compound efficacy as the percent reduction in weed biomass compared to the untreated control for each rainfall treatment.

  • (Optional) Soil Analysis: At the end of the experiment, soil samples can be collected from different depths to analyze the concentration and location of this compound in the soil profile.

Visualizations

Vernolate_Activation_Pathway This compound This compound Applied and Incorporated Rainfall Rainfall or Irrigation This compound->Rainfall Activation Requirement NoRain Insufficient Rainfall This compound->NoRain Limiting Factor ExcessRain Excessive Rainfall This compound->ExcessRain Potential Issue SoilSolution This compound in Soil Solution Rainfall->SoilSolution Dissolves Herbicide WeedUptake Uptake by Germinating Weed Roots and Shoots SoilSolution->WeedUptake WeedControl Weed Control WeedUptake->WeedControl NoActivation This compound Remains Bound to Soil NoRain->NoActivation PoorControl Poor Weed Control NoActivation->PoorControl Leaching Leaching Below Weed Germination Zone ExcessRain->Leaching Leaching->PoorControl

Caption: this compound Activation and Efficacy Pathway.

Troubleshooting_Workflow Start Poor this compound Performance CheckRainfall Assess Rainfall/Irrigation (Amount and Timing) Start->CheckRainfall Insufficient Insufficient (<0.5 inch or >10 days) CheckRainfall->Insufficient No/Low Sufficient Sufficient (0.5-1.0 inch within 7-10 days) CheckRainfall->Sufficient Adequate Excessive Excessive (Heavy Rainfall Event) CheckRainfall->Excessive High Conclusion1 Likely Cause: Lack of Activation Insufficient->Conclusion1 InvestigateSoil Investigate Soil Properties (Texture, Organic Matter) Sufficient->InvestigateSoil Conclusion2 Likely Cause: Leaching Excessive->Conclusion2 CheckApplication Verify Application and Incorporation Uniformity InvestigateSoil->CheckApplication Conclusion3 Potential Cause: Soil Variability or Application Error CheckApplication->Conclusion3

References

Technical Support Center: Strategies for Reducing Vernolate Carryover in Crop Rotation Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate vernolate carryover in crop rotation systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is carryover a concern?

A1: this compound is a selective soil-incorporated herbicide belonging to the thiocarbamate family. It is used to control grassy and broadleaf weeds in crops such as soybeans and peanuts. While effective, its persistence in the soil can lead to carryover, potentially causing injury to subsequent rotational crops that are sensitive to this herbicide. Understanding the factors that influence its degradation is crucial for planning crop rotations and avoiding economic losses.

Q2: What are the primary mechanisms of this compound degradation in soil?

A2: The primary mechanism for this compound degradation in soil is microbial breakdown. Soil microorganisms utilize this compound as a carbon and nitrogen source, breaking it down into simpler, non-toxic compounds. Volatilization, the process of a substance converting from a solid or liquid to a gas, can also be a significant pathway for this compound loss, especially from moist soil surfaces if the herbicide is not incorporated into the soil promptly after application.

Q3: What are the typical symptoms of this compound carryover injury in rotational crops?

A3: As a thiocarbamate herbicide, this compound carryover injury symptoms often manifest as abnormal seedling growth. In sensitive grass crops like corn and wheat, this can include stunted growth and leaves failing to unfurl properly from the coleoptile, resulting in a "buggy-whipping" or twisted appearance. In broadleaf crops like soybeans, symptoms may include stunted growth, and crinkled or malformed leaves. Root development can also be inhibited, leading to poor plant vigor.

Q4: How can I test my soil for this compound residues before planting a sensitive crop?

A4: A soil bioassay is a practical and cost-effective method to determine if this compound residues are present at levels that could harm a sensitive crop. This involves collecting soil samples from the field and a control area (with no history of this compound application) and planting a sensitive indicator crop (e.g., oats, wheat, or the intended rotational crop) in pots. Observing the growth of these plants for several weeks will reveal any potential injury symptoms. For quantitative analysis, soil samples can be sent to a laboratory for analysis using methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

Issue 1: Unexpected Carryover Injury in a Rotational Crop

Possible Causes:

  • Environmental Conditions: Dry and/or cold weather following this compound application can significantly slow down microbial degradation, leading to longer persistence.

  • Soil Properties: Soils with low microbial activity, low organic matter, or a pH outside the optimal range for microbial degradation can increase the risk of carryover.

  • Application Rate and Timing: Higher than recommended application rates or late-season applications can result in higher residual concentrations of this compound at the time of planting the next crop.

  • Tillage Practices: Reduced or no-till systems can lead to a higher concentration of herbicide residues in the upper soil profile.

Troubleshooting Steps:

  • Review Records: Examine application records for the date, rate, and weather conditions at the time of this compound application.

  • Soil Sampling and Analysis: Collect soil samples from affected and unaffected areas for both bioassay and laboratory analysis to confirm the presence and concentration of this compound.

  • Document Symptoms: Photograph and document the injury symptoms observed in the rotational crop, noting the pattern of injury across the field.

  • Mitigation for Future Seasons:

    • Consider tillage to dilute the herbicide residue in the soil profile.

    • Select a more tolerant rotational crop for the following season.

    • Adjust future this compound application rates and timing based on environmental conditions and soil type.

Issue 2: Inconsistent Results in this compound Degradation Studies

Possible Causes:

  • Non-uniform Soil Samples: Variability in soil organic matter, pH, texture, and microbial populations within and between soil samples can lead to different degradation rates.

  • Inconsistent Incubation Conditions: Fluctuations in temperature and moisture during laboratory or greenhouse experiments can significantly impact microbial activity and, consequently, this compound degradation.

  • Analytical Method Variability: Issues with the extraction efficiency, calibration, or instrument sensitivity of the analytical method (e.g., GC-MS) can lead to inconsistent quantification of this compound residues.

Troubleshooting Steps:

  • Standardize Soil Sampling: Homogenize soil samples thoroughly before initiating experiments. Characterize key soil properties (pH, organic matter, texture) for each batch of soil.

  • Control Incubation Environment: Use controlled environment chambers to maintain consistent temperature and moisture levels throughout the experiment.

  • Validate Analytical Method: Perform a thorough validation of the analytical method for this compound in your specific soil matrix, including determining recovery, limits of detection (LOD), and limits of quantification (LOQ). Use isotopically labeled internal standards if possible to improve accuracy.

  • Include Proper Controls: Always include untreated control samples and sterile control samples (e.g., autoclaved soil) to differentiate between microbial and chemical degradation.

Data Presentation

Table 1: Influence of Soil Properties and Environmental Conditions on this compound Half-Life (t½)

Soil Property / ConditionRangeEffect on this compound Half-Life (t½)
Soil pH 5.0 - 8.0Optimal degradation generally occurs in near-neutral pH ranges (6.0-7.5) where microbial activity is highest. Extreme pH values can reduce degradation rates.
Organic Matter (%) 1 - 5Higher organic matter can increase adsorption, potentially reducing bioavailability for microbial degradation, but also supports a larger microbial population. The net effect can vary.
Temperature (°C) 10 - 35Degradation rates increase with temperature, up to an optimum for microbial activity (typically 25-35°C). Lower temperatures significantly slow degradation.
Soil Moisture (% Field Capacity) 25 - 75Microbial activity and herbicide degradation are optimal in moist soils. Very dry or saturated (anaerobic) conditions can inhibit degradation.

Note: The values presented are qualitative trends. Specific quantitative data on this compound degradation under varying conditions is limited in publicly available literature and should be determined experimentally.

Experimental Protocols

Protocol 1: Soil Bioassay for this compound Carryover Assessment

Objective: To determine the potential for this compound residues in a field soil to cause injury to a sensitive rotational crop.

Materials:

  • Soil samples from the field (at least 3-5 composite samples from different areas).

  • Control soil from an area with no history of this compound application.

  • Pots (at least 3 per soil sample) with drainage holes.

  • Seeds of a sensitive indicator crop (e.g., wheat, corn, or the intended rotational crop).

  • Greenhouse or growth chamber with controlled temperature and light.

Methodology:

  • Soil Collection: Collect composite soil samples from the top 10-15 cm of soil from various locations within the field. Also, collect a control soil sample.

  • Potting: Fill an equal number of pots with the field soil and the control soil. Label each pot clearly.

  • Planting: Plant a consistent number of seeds (e.g., 10-15) of the indicator crop in each pot at the appropriate depth.

  • Incubation: Place the pots in a greenhouse or growth chamber with adequate light and temperature for the chosen crop. Water the pots as needed to maintain optimal soil moisture.

  • Observation: Observe the germination and growth of the plants over a period of 3-4 weeks.

  • Data Collection: Record germination rates, plant height, and any visual injury symptoms such as stunting, chlorosis, necrosis, or malformations. Compare the growth of plants in the field soil to those in the control soil.

Protocol 2: GC-MS Analysis of this compound Residues in Soil (QuEChERS-based)

Objective: To quantify the concentration of this compound residues in soil samples.

Materials:

  • Soil samples, air-dried and sieved (2 mm).

  • Acetonitrile (ACN).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Sodium chloride (NaCl).

  • Primary secondary amine (PSA) sorbent.

  • C18 sorbent.

  • This compound analytical standard.

  • Internal standard (e.g., a deuterated analog of a similar compound).

  • Centrifuge tubes (50 mL).

  • Centrifuge.

  • Vortex mixer.

  • Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Extraction: a. Weigh 10 g of soil into a 50 mL centrifuge tube. b. Add 10 mL of ACN. c. Add internal standard. d. Vortex for 1 minute. e. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. f. Vortex vigorously for 1 minute. g. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the supernatant (ACN layer). b. Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. c. Vortex for 30 seconds. d. Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: a. Take the supernatant and transfer it to a GC vial. b. Analyze the extract using a GC-MS system with a suitable column (e.g., DB-5ms) and temperature program to separate this compound from other matrix components. c. Use selected ion monitoring (SIM) mode for quantification based on characteristic ions of this compound. d. Prepare a matrix-matched calibration curve to quantify the this compound concentration in the soil samples.

Mandatory Visualizations

Vernolate_Degradation_Pathway This compound This compound (S-propyl dipropylthiocarbamate) Microbial_Degradation Microbial Degradation (Primary Pathway) This compound->Microbial_Degradation Volatilization Volatilization (Loss to Atmosphere) This compound->Volatilization Hydrolysis Chemical Hydrolysis (Minor Pathway) This compound->Hydrolysis Intermediates Intermediate Products Microbial_Degradation->Intermediates Enzymatic Reactions Hydrolysis->Intermediates End_Products CO2 Dipropylamine Propanethiol Intermediates->End_Products Further Breakdown

Caption: Simplified degradation pathways of this compound in the soil environment.

Experimental_Workflow_Carryover_Study cluster_field Field Phase cluster_lab Laboratory/Greenhouse Phase This compound Application This compound Application Crop 1 Growth Crop 1 Growth This compound Application->Crop 1 Growth Crop 1 Harvest Crop 1 Harvest Crop 1 Growth->Crop 1 Harvest Soil Sampling Soil Sampling (Post-Harvest) Crop 1 Harvest->Soil Sampling Bioassay Soil Bioassay with Sensitive Crop Soil Sampling->Bioassay Residue Analysis This compound Residue Analysis (GC-MS) Soil Sampling->Residue Analysis Data Analysis Data Analysis and Risk Assessment Bioassay->Data Analysis Residue Analysis->Data Analysis Planting Decision for\nRotational Crop Planting Decision for Rotational Crop Data Analysis->Planting Decision for\nRotational Crop

Caption: Experimental workflow for assessing this compound carryover risk.

Troubleshooting_Logic Start Suspected this compound Carryover Injury Check_Records Review Application Records and Weather Data Start->Check_Records Field_Observation Observe Injury Symptoms and Patterns Check_Records->Field_Observation Soil_Sampling Collect Soil Samples (Affected vs. Unaffected) Field_Observation->Soil_Sampling Lab_Analysis Perform Bioassay and/or Chemical Residue Analysis Soil_Sampling->Lab_Analysis Confirmation Confirm Presence and Level of this compound Lab_Analysis->Confirmation Mitigation Implement Mitigation Strategies: - Adjust Crop Rotation - Consider Tillage - Modify Future Herbicide Plan Confirmation->Mitigation Yes No_Carryover Investigate Other Potential Causes: - Nutrient Deficiency - Disease/Pests - Other Stressors Confirmation->No_Carryover No

Caption: Logical workflow for troubleshooting suspected this compound carryover.

Technical Support Center: Optimizing Soil pH for Enhanced Vernolate Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on the biodegradation of the thiocarbamate herbicide vernolate, with a focus on the critical role of soil pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it degrade in soil?

A1: this compound is a selective, soil-incorporated thiocarbamate herbicide used to control grassy and broadleaf weeds in various crops.[1] The primary mechanism for its disappearance from soil is microbial degradation, where soil microorganisms break down the compound.[2] While chemical hydrolysis can occur, it is generally a slower process for thiocarbamates compared to microbial action.[2] this compound is relatively stable in neutral, acidic, and alkaline media, underscoring the importance of biological pathways for its degradation.[1]

Q2: How does soil pH influence this compound biodegradation?

A2: Soil pH is a "master variable" that significantly impacts this compound biodegradation through two main effects:

  • Microbial Activity: Soil pH directly influences the diversity, population size, and metabolic activity of microorganisms responsible for degrading this compound.[3][4] Most microbial activity is optimal in a near-neutral pH range (6.0 to 7.5).[5][6] Extreme pH values, either too acidic or too alkaline, can inhibit the growth and enzymatic function of key degrading microbes, thereby slowing down this compound breakdown.[3]

  • Herbicide Bioavailability: Soil pH affects the sorption (binding) of herbicides to soil particles.[7] For some herbicides, changes in pH alter their chemical charge, influencing how tightly they are bound to soil colloids and, consequently, how available they are to be taken up and degraded by microorganisms.[5][7]

Q3: What is the optimal soil pH for this compound biodegradation?

A3: While specific quantitative data for this compound is limited, the optimal pH for the microbial degradation of most herbicides, including thiocarbamates, generally falls within the slightly acidic to neutral range (pH 6.0 - 7.5) .[6][8] This range typically supports a robust and diverse microbial community capable of herbicide metabolism.

Q4: Are there specific microorganisms known to degrade this compound?

A4: Yes, certain bacteria have been identified that can degrade this compound. For instance, Rhodococcus sp. strain NI86/21 has been shown to be effective in this process.[9] The degradation of thiocarbamates like this compound often involves initial enzymatic reactions such as N-dealkylation and sulfoxidation.[9] The use of microbial consortia, which are communities of different microbial species, can also lead to more efficient and complete degradation of complex compounds like this compound.[10][11][12]

Q5: Can I use chemical methods to degrade this compound instead of relying on biodegradation?

A5: While this compound is susceptible to decomposition by sunlight (photolysis) when on the soil surface, it is relatively stable against chemical hydrolysis in soil.[1] Since this compound is incorporated into the soil, microbial degradation is the principal pathway for its breakdown.[2] Relying solely on abiotic (non-biological) degradation would likely result in much longer persistence in the environment.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at optimizing this compound biodegradation.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Slow or no this compound degradation observed across all pH levels. 1. Non-viable microbial population: The soil may lack the necessary microorganisms capable of degrading this compound. 2. Inhibitory experimental conditions: Factors other than pH, such as temperature, moisture, or nutrient availability, may be limiting microbial activity. 3. Incorrect this compound concentration measurement: The analytical method may not be sensitive enough or may be subject to interference.1. Bioaugmentation: Inoculate the soil with a known this compound-degrading microorganism, such as a Rhodococcus species, or a microbial consortium enriched from a previously contaminated site.[9][10] 2. Optimize other parameters: Ensure soil moisture is maintained at an optimal level (e.g., 50-70% of water holding capacity) and the incubation temperature is suitable for microbial growth (e.g., 25-30°C). Amend the soil with essential nutrients if it is deficient. 3. Method validation: Verify your analytical method (e.g., HPLC, GC) for accuracy, precision, and limit of detection.[13][14] Run a standard curve and check for matrix effects from soil extracts.[15]
Degradation is significantly faster at one pH value but very slow at others. 1. pH optimum identified: This is the expected outcome if the tested pH range includes the optimum for the degrading microbes. 2. pH-dependent abiotic degradation: Although less likely to be the dominant factor for this compound, extreme pH could cause some chemical hydrolysis.[1][6]1. Confirm the optimum: Conduct follow-up experiments with a narrower pH range around the observed optimum to pinpoint the ideal condition. 2. Run sterile controls: To distinguish between biotic and abiotic degradation, include autoclaved (sterile) soil samples at each pH level.[2] Significant degradation in sterile controls would indicate a chemical process.
Difficulty in adjusting and maintaining stable soil pH throughout the experiment. 1. High soil buffering capacity: The soil's inherent properties (e.g., high clay or organic matter content) resist changes in pH.[16] 2. Microbial activity altering pH: The metabolic byproducts of microbial activity can themselves alter the soil pH over time.1. Incremental adjustment: Adjust the pH gradually over several days before spiking with this compound. Use dilute acidic or basic solutions (e.g., 0.1M H₂SO₄ or Ca(OH)₂) to avoid shocking the microbial community.[17] 2. Regular monitoring: Monitor the pH of your soil microcosms at regular intervals and readjust as necessary. Use a well-calibrated pH meter for accurate readings.[17] 3. Use of buffers: For liquid culture experiments, use appropriate biological buffers to maintain a stable pH.
Inconsistent and non-reproducible degradation rates between replicates. 1. Non-homogenous soil samples: Variations in soil composition, organic matter, or microbial distribution within the collected soil. 2. Inconsistent this compound application: Uneven distribution of the this compound solution in the soil samples. 3. Variable experimental conditions: Fluctuations in temperature or moisture between replicate containers.1. Homogenize soil: Thoroughly mix and sieve (e.g., through a 2 mm mesh) the bulk soil sample before dispensing it into experimental units to ensure uniformity.[15] 2. Standardize application: Apply this compound in a solution and mix it thoroughly into the soil for each replicate to ensure a uniform starting concentration. 3. Controlled environment: Use a temperature-controlled incubator and ensure all replicates are subjected to the same conditions. Monitor and adjust moisture levels consistently.

Data Presentation

Table 1: Expected and Comparative Herbicide Degradation Rates at Different Soil pH Values

Herbicide (Class) Acidic Soil (pH < 6.0) Neutral Soil (pH 6.0 - 7.5) Alkaline Soil (pH > 7.5) Primary Degradation Pathway Reference
This compound (Thiocarbamate) Moderate to SlowOptimal / Fast Moderate to SlowMicrobial[2] (Principle)
Atrazine (Triazine) Faster DegradationSlower DegradationSlowest Degradation / High Persistence Chemical & Microbial[5][7]
Fenoxaprop-ethyl (Aryloxyphenoxypropionate) Slow (Chemical Hydrolysis of other bonds may occur)Optimal / Fast FastMicrobial (De-esterification)[18]
Imidazolinones Slowest Degradation / High Persistence Faster DegradationFastMicrobial[5]

Note: The rates are qualitative and represent general trends. Actual degradation rates will vary significantly based on soil type, temperature, moisture, and microbial populations.

Experimental Protocols

1. Protocol for Determining this compound Concentration in Soil by HPLC

This protocol outlines a general procedure for extracting and quantifying this compound from soil samples.

  • 1.1. Sample Preparation and Extraction:

    • Collect a representative 10g soil sample from your experimental microcosm.

    • Add 20 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or a methanol (B129727)/water mixture) to the soil in a centrifuge tube.[14][15]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 20-30 minutes to enhance extraction efficiency.[14]

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 15 minutes to pellet the soil particles.[14]

    • Carefully decant the supernatant (the liquid extract) into a clean collection tube.

  • 1.2. Extract Cleanup (if necessary):

    • For soils with high organic matter, a Solid-Phase Extraction (SPE) cleanup step may be required to remove interfering compounds.

    • Use a C18 SPE cartridge, conditioning it first with methanol and then with HPLC-grade water.[14]

    • Load the diluted soil extract onto the cartridge.

    • Wash with a weak solvent mixture to remove interferences.

    • Elute the this compound from the cartridge using a strong organic solvent like acetonitrile.[14]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[14]

  • 1.3. HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength optimal for this compound (determine by scanning a standard).

    • Quantification: Prepare a calibration curve using analytical standards of this compound. Compare the peak area of the sample to the calibration curve to determine the concentration.

2. Protocol for Adjusting and Monitoring Soil pH

  • 2.1. Initial pH Measurement:

    • Prepare a 1:1 or 1:2 soil-to-water slurry (e.g., 10g of soil in 10 mL or 20 mL of deionized water).

    • Stir the slurry vigorously for 1 minute and let it stand for at least 30 minutes to equilibrate.

    • Stir again immediately before measuring.

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated electrode in the slurry and record the stable pH reading.

  • 2.2. pH Adjustment:

    • To lower the pH (make more acidic), add a dilute acid solution (e.g., 0.1M H₂SO₄) dropwise to the soil while stirring.

    • To raise the pH (make more alkaline), add a basic solution (e.g., a slurry of Ca(OH)₂ or dilute 0.1M NaOH) dropwise while stirring.[19]

    • After each addition, allow the soil to equilibrate for several hours or overnight before re-measuring the pH. Repeat until the target pH is reached. This prevents overshooting the target due to the soil's buffering capacity.[16]

  • 2.3. Monitoring during Experiment:

    • At each sampling point for this compound analysis, take a small subsample of soil to monitor the pH using the method in step 2.1.

    • If the pH has drifted significantly from the target value, readjust as necessary using the dilute acid/base solutions.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Monitoring cluster_analysis Phase 3: Analysis Soil_Collection Soil Collection & Homogenization pH_Adjustment Soil pH Adjustment (Acidic, Neutral, Alkaline) Soil_Collection->pH_Adjustment Microcosm_Setup Microcosm Setup (Triplicates) pH_Adjustment->Microcosm_Setup Vernolate_Spiking This compound Spiking (t=0) Microcosm_Setup->Vernolate_Spiking Incubation Incubation (Controlled Temp/Moisture) Vernolate_Spiking->Incubation Sampling Time-course Sampling (e.g., Day 0, 7, 14, 28) Incubation->Sampling Extraction This compound Extraction from Soil Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Data_Processing Data Processing & Degradation Rate Calculation Analysis->Data_Processing

Caption: Workflow for studying the effect of pH on this compound biodegradation.

pH_Influence_Pathway cluster_microbial Microbial Effects cluster_chemical Chemical Effects Soil_pH Soil pH Microbial_Activity Microbial Activity (Growth & Metabolism) Soil_pH->Microbial_Activity influences Sorption This compound Sorption to Soil Particles Soil_pH->Sorption affects Enzyme_Function Degradative Enzyme Function Microbial_Activity->Enzyme_Function determines Biodegradation_Rate This compound Biodegradation Rate Enzyme_Function->Biodegradation_Rate controls Bioavailability This compound Bioavailability to Microbes Sorption->Bioavailability impacts Bioavailability->Biodegradation_Rate limits/enables

Caption: Logical relationship of soil pH's influence on biodegradation.

References

Technical Support Center: Improving Vernolate Extraction Efficiency from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of the thiocarbamate herbicide vernolate from clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soils particularly challenging?

A1: The difficulty in extracting this compound from clay soils stems from a combination of factors related to both the herbicide's properties and the soil's composition. This compound, as a thiocarbamate, is relatively non-polar and can strongly adsorb to soil components. Clay soils, characterized by their small particle size and large surface area, along with their typical organic matter content, provide numerous sites for this compound to bind through mechanisms like hydrophobic interactions and hydrogen bonding. This strong adsorption makes it difficult to efficiently desorb the analyte into the extraction solvent, often resulting in low recovery rates.

Q2: What are the primary factors influencing the extraction efficiency of this compound from clay soils?

A2: Several key factors can significantly impact the recovery of this compound:

  • Soil Composition: The organic matter and clay content are primary determinants of this compound retention. Higher levels of both generally lead to stronger adsorption and lower extraction efficiency.[1]

  • Extraction Solvent: The choice of solvent is critical. A solvent's ability to disrupt the analyte-soil interactions and effectively solubilize this compound is paramount. Often, a mixture of polar and non-polar solvents is more effective than a single solvent.[2][3]

  • Extraction Method: Advanced extraction techniques like Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), and QuEChERS can offer higher efficiencies compared to traditional methods like sonication or Soxhlet extraction by using elevated temperature, pressure, or optimized solvent/salt combinations to enhance desorption.[3][4][5]

  • Soil Moisture: The moisture content of the soil can influence the extraction process. For some techniques, like microwave-assisted extraction, moisture can be beneficial, while for others, it may hinder the solvent's penetration into the soil matrix.[1]

  • pH of the Extraction System: The pH can affect the surface charge of clay minerals and the stability of the analyte, thereby influencing adsorption and recovery.

Q3: Which analytical techniques are most suitable for the determination of this compound in soil extracts?

A3: Gas chromatography (GC) is a commonly used and effective technique for the analysis of thiocarbamate herbicides like this compound in soil samples. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity, allowing for accurate identification and quantification of this compound, even at low concentrations.[6][7] For some applications, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can also be a powerful tool, particularly for multi-residue analysis.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues encountered during the extraction of this compound from clay soils and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or inconsistent recovery Strong Adsorption to Soil Matrix: High clay and organic matter content are binding this compound tightly.- Optimize Solvent System: Use a mixture of polar and non-polar solvents (e.g., acetone (B3395972)/hexane, dichloromethane/acetone) to improve desorption and solubilization.[3] - Increase Extraction Temperature and Pressure: Employing techniques like ASE or SFE at elevated temperatures (e.g., 100-140°C) and pressures (e.g., >1500 psi) can enhance extraction efficiency.[3] - Add a Modifier: For SFE, adding a polar modifier like methanol (B129727) to the supercritical CO2 can significantly improve the recovery of moderately polar compounds.[8][9][10][11] - Pre-wet the Soil: For some methods, hydrating the soil sample before extraction can help to displace the analyte from binding sites.[12]
Sub-optimal Extraction Time: The duration of the extraction may be insufficient for complete desorption.- Increase Static/Dynamic Extraction Time: For methods like ASE and SFE, increasing the static and/or dynamic extraction times can allow for more complete extraction.[8][9] - Perform Multiple Extraction Cycles: Repeating the extraction process on the same sample can improve overall recovery.
Analyte Degradation: this compound may be degrading during the extraction process due to harsh conditions.- Check pH: Ensure the pH of the extraction system is neutral to avoid acid or base-catalyzed degradation. - Moderate Temperature: While elevated temperatures can improve extraction, excessively high temperatures might lead to degradation. Optimize the temperature to balance efficiency and stability.[3]
High Matrix Effects in Analysis Co-extraction of Interfering Compounds: The complex nature of clay soil can lead to the co-extraction of other organic compounds that interfere with the analysis.- Incorporate a Cleanup Step: Use techniques like dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black (GCB) to remove interfering matrix components. This is a key part of the QuEChERS methodology.[13] - Use Selective Analytical Techniques: Employ GC-MS/MS or high-resolution mass spectrometry to differentiate this compound from co-eluting matrix components.[5]
Poor Reproducibility Inhomogeneous Sample: The distribution of this compound in the soil sample may not be uniform.- Thorough Sample Homogenization: Ensure the soil sample is well-mixed and sieved before taking a subsample for extraction. - Consistent Sample Packing: For techniques like ASE and SFE, ensure consistent packing of the extraction cell to avoid channeling of the solvent.

Data on Herbicide Extraction Efficiency

The following tables summarize recovery data for herbicides from different soil types using various extraction methods. While specific data for this compound is limited, the data for other herbicides with similar properties can provide a useful benchmark for optimizing extraction protocols.

Table 1: Comparison of Extraction Methods for Atrazine and Alachlor in a Webster Clay Loam [3]

Extraction MethodAtrazine Recovery (% of ASE)Alachlor Recovery (% of ASE)
Accelerated Solvent Extraction (ASE)100%100%
Soxhlet Extraction84%84%
Solvent-Shake Extraction67%74%

Table 2: Accelerated Solvent Extraction (ASE) Recovery of Chlorinated Herbicides from Various Soil Types [14]

Soil TypeSpiking LevelAverage Recovery (%)RSD (%)
ClayLow36.154.5
ClayHigh71.115.0
LoamLow56.711.2
LoamHigh59.914.1
SandLow51.112.6
SandHigh69.239.5

Low spiking levels ranged from 50 to 500 µg/kg. High spiking levels ranged from 500 to 5000 µg/kg.

Table 3: Supercritical Fluid Extraction (SFE) Recovery of Cyanazine from a Dundee Silty Clay Loam [8][9]

SFE ParameterConditionRecovery (%)
Modifier20% (v/w) Methanol/Water (1:1)>90%
CO2 Flow Rate3.0 mL/min>90%
CO2 Density0.90 g/mL>90%
Temperature50 °C>90%
Static Time6 min>90%
Dynamic Time20 min>90%

Experimental Protocols

Accelerated Solvent Extraction (ASE) Protocol for this compound in Clay Soil

This protocol is a general guideline and should be optimized for specific soil types and laboratory instrumentation.

  • Sample Preparation:

    • Air-dry the clay soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

    • Weigh approximately 10-20 g of the homogenized soil and mix it with a dispersing agent like diatomaceous earth or sand to prevent clumping.

    • Pack the mixture into a stainless steel ASE cell.

  • ASE System Parameters (to be optimized):

    • Extraction Solvent: Dichloromethane:Acetone (1:1, v/v) or Acetonitrile.[3]

    • Temperature: 100 - 140 °C.[3]

    • Pressure: 1500 - 2000 psi.[3]

    • Static Time: 5 - 15 minutes.[3]

    • Number of Cycles: 1-3.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 60 - 100 seconds with nitrogen gas.

  • Extract Collection and Cleanup:

    • Collect the extract in a glass vial.

    • If necessary, perform a cleanup step using d-SPE with C18 or GCB sorbents to remove co-extracted matrix components.

    • Concentrate the extract to a final volume suitable for GC-MS analysis.

Supercritical Fluid Extraction (SFE) Protocol for this compound in Clay Soil

This protocol provides a starting point for developing an SFE method for this compound extraction.

  • Sample Preparation:

    • Prepare the soil sample as described in the ASE protocol.

    • Place the soil sample into the SFE extraction vessel.

  • SFE System Parameters (to be optimized):

    • Supercritical Fluid: Carbon Dioxide (CO2).

    • Modifier: Add a polar modifier such as methanol (e.g., 10% v/v) to the CO2 to enhance the extraction of this compound.[10][11]

    • Temperature: 50 - 80 °C.[8][9]

    • Pressure (Density): 0.70 - 0.90 g/mL.[8][9]

    • Flow Rate: 2 - 4 mL/min.

    • Static Extraction Time: 5 - 10 minutes.[8][9]

    • Dynamic Extraction Time: 20 - 30 minutes.[8][9]

  • Analyte Trapping and Collection:

    • Trap the extracted this compound on a solid sorbent (e.g., octadecylsilane) or by bubbling the effluent gas through a suitable solvent.

    • Elute the trapped analyte with a small volume of organic solvent (e.g., acetone or ethyl acetate).

    • Concentrate the eluate for GC-MS analysis.

Visualizations

Troubleshooting_Workflow start Low this compound Recovery check_adsorption Assess Soil Properties (High Clay/Organic Matter?) start->check_adsorption optimize_solvent Optimize Solvent System (e.g., Acetone/Hexane) check_adsorption->optimize_solvent Yes check_time Evaluate Extraction Time (Sufficient?) check_adsorption->check_time No increase_temp_pressure Increase Temp/Pressure (ASE/SFE) optimize_solvent->increase_temp_pressure increase_temp_pressure->check_time increase_time Increase Static/Dynamic Time check_time->increase_time No check_degradation Consider Analyte Degradation (Harsh Conditions?) check_time->check_degradation Yes increase_time->check_degradation adjust_ph_temp Adjust pH and Moderate Temp check_degradation->adjust_ph_temp Yes end Improved Recovery check_degradation->end No adjust_ph_temp->end

Caption: Troubleshooting workflow for low this compound recovery.

Vernolate_Soil_Interaction cluster_soil Clay Soil Particle organic_matter Organic Matter clay_mineral Clay Mineral Surface This compound This compound Molecule This compound->organic_matter Hydrophobic Interaction This compound->clay_mineral Adsorption extraction_solvent Extraction Solvent extraction_solvent->this compound Desorption & Solubilization

Caption: this compound interaction with clay soil components.

References

Validation & Comparative

A Comparative Analysis of Vernolate and Trifluralin Efficacy in Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of herbicidal solutions, a thorough understanding of the comparative efficacy of existing active ingredients is paramount. This guide provides a detailed comparison of two established pre-emergent herbicides: vernolate, a thiocarbamate, and trifluralin (B1683247), a dinitroaniline. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective performance characteristics.

At a Glance: this compound vs. Trifluralin

FeatureThis compoundTrifluralin
Chemical Class ThiocarbamateDinitroaniline
Primary Mode of Action Inhibition of lipid synthesis (specifically fatty acid elongation)Inhibition of microtubule formation, leading to disruption of cell division (mitosis)[1]
Primary Weeds Controlled Annual grasses (e.g., barnyardgrass, foxtails) and some broadleaf weeds (e.g., pigweed), as well as yellow and purple nutsedge.Annual grasses (e.g., barnyardgrass, foxtails) and many small-seeded broadleaf weeds (e.g., pigweed, lambsquarters).[2]
Application Method Soil-incorporatedSoil-incorporated[2]
Soil Persistence (Half-life) Approximately 1.5 weeks in moist loam soil.Can be persistent, with a half-life that can extend for several months depending on soil and environmental conditions.

Efficacy Data: A Quantitative Comparison

Quantitative data on the efficacy of this compound from recent studies is limited in the available literature. However, historical use and product labels indicate its effectiveness against key weed species. Trifluralin, being more widely studied, has more readily available quantitative efficacy data.

Table 1: Efficacy of Trifluralin on Key Weed Species

Weed SpeciesApplication Rate (g a.i./ha)% Control / ReductionCropReference
Redroot Pigweed (Amaranthus retroflexus)663.9790% reduction in dry weightGreenhouse Study[3]
Redroot Pigweed (Amaranthus retroflexus)600 - 1155Up to 99%White Bean
Common Lambsquarters (Chenopodium album)600 - 1155Up to 99%White Bean
Barnyardgrass (Echinochloa crus-galli)600 - 1155Up to 99%White Bean
Green Foxtail (Setaria viridis)600 - 1155Up to 99%White Bean

Note: The efficacy of herbicides can vary significantly based on soil type, organic matter content, environmental conditions, and application technique.

Mechanism of Action

The fundamental difference in the mode of action between this compound and trifluralin dictates their herbicidal activity and potential for crop selectivity.

This compound: As a thiocarbamate herbicide, this compound primarily inhibits the synthesis of very-long-chain fatty acids in susceptible plants. This disruption of lipid synthesis is crucial for cell membrane integrity and overall plant growth.

Trifluralin: Trifluralin belongs to the dinitroaniline class of herbicides and acts by inhibiting the formation of microtubules.[1] Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis). By disrupting microtubule assembly, trifluralin halts root and shoot growth in germinating weeds.[1]

Herbicide_Mode_of_Action cluster_this compound This compound (Thiocarbamate) cluster_trifluralin Trifluralin (Dinitroaniline) V_Start This compound Application V_Action Inhibition of Very-Long-Chain Fatty Acid Synthesis V_Start->V_Action V_Result Disruption of Cell Membrane Formation and Growth V_Action->V_Result V_Outcome Inhibition of Seedling Shoot and Root Growth V_Result->V_Outcome T_Start Trifluralin Application T_Action Inhibition of Microtubule Assembly T_Start->T_Action T_Result Disruption of Mitosis (Cell Division) T_Action->T_Result T_Outcome Inhibition of Root and Shoot Elongation T_Result->T_Outcome

Figure 1: Comparative Mode of Action Pathways

Experimental Protocols

To conduct a comparative efficacy study of this compound and trifluralin, a standardized experimental protocol is crucial. The following outlines a general methodology for a field trial.

Experimental_Workflow start Site Selection and Preparation design Randomized Complete Block Design start->design treatments Herbicide Treatments: - this compound (multiple rates) - Trifluralin (multiple rates) - Untreated Control design->treatments application Pre-plant Incorporation of Herbicides treatments->application planting Planting of Crop (e.g., Soybeans) application->planting data_collection Data Collection: - Weed Counts and Biomass - Crop Injury Ratings - Crop Yield planting->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end Comparative Efficacy Determination analysis->end

Figure 2: Generalized Experimental Workflow

Detailed Experimental Protocol:

  • Site Selection and Preparation: Choose a field with a known history of uniform weed pressure of the target species. The soil type and organic matter content should be representative of the intended use area. Prepare the seedbed to ensure a uniform surface for herbicide application and incorporation.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications to account for field variability. Plot sizes should be adequate to minimize edge effects (e.g., 3 meters by 10 meters).

  • Treatments:

    • This compound at three different application rates (e.g., low, medium, and high label rates).

    • Trifluralin at three different application rates (e.g., low, medium, and high label rates).

    • An untreated control for comparison.

  • Herbicide Application: Calibrate a sprayer to deliver a precise volume of spray solution (e.g., 200 L/ha). Apply the herbicides uniformly to the soil surface.

  • Incorporation: Immediately following application, incorporate the herbicides into the top 5-8 cm of soil using a suitable implement, such as a tandem disc or field cultivator, operated in two different directions.

  • Crop Planting: Plant the desired crop (e.g., soybeans) at the recommended seeding rate and depth.

  • Data Collection:

    • Weed Efficacy: At 2, 4, and 8 weeks after planting, conduct weed counts by species within randomly placed quadrats in each plot. Collect above-ground weed biomass from these quadrats, dry to a constant weight, and record.

    • Crop Injury: Visually assess crop injury at the same intervals using a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between herbicide treatments for weed control, crop injury, and yield. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Conclusion

Both this compound and trifluralin are effective pre-emergent herbicides with distinct modes of action. Trifluralin has demonstrated high efficacy against a broad spectrum of annual grasses and broadleaf weeds in numerous studies. While quantitative data for this compound is less prevalent in recent literature, its historical use confirms its utility, particularly for the control of nutsedge in addition to annual grasses. The choice between these two herbicides will depend on the target weed spectrum, crop, soil type, and rotational crop considerations. The provided experimental protocol offers a framework for conducting direct comparative studies to generate further data and inform weed management decisions.

References

environmental impact assessment of vernolate and other thiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Impact Assessment of Vernolate and Other Thiocarbamate Herbicides

Introduction

Thiocarbamates are a class of herbicides widely used in agriculture for the control of grassy and broadleaf weeds. This compound, along with other compounds such as EPTC, cycloate, and butylate (B1668116), functions as a selective soil-incorporated herbicide.[1][2] The environmental fate and ecotoxicological effects of these herbicides are of significant concern due to their potential impact on non-target organisms and ecosystems. This guide provides a comparative environmental impact assessment of this compound and other major thiocarbamates, summarizing key data on their environmental persistence, mobility, and toxicity. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Environmental Fate and Transport

The environmental behavior of thiocarbamate herbicides is governed by several factors, including their volatility, water solubility, and interaction with soil components. Microbial breakdown is a primary mechanism of degradation for these compounds in soil.[2][3]

This compound is characterized by high to moderate mobility in soil, with reported Koc values ranging from 83 to 391.[1] Volatilization from moist soil surfaces is a significant dissipation pathway.[1][2] The half-life of this compound in moist loam soil is approximately 1.5 weeks.[2]

EPTC (S-ethyl dipropylthiocarbamate) also dissipates from the environment primarily through microbial degradation and volatilization.[4] Its half-life in soil is reported to be between 2 and 18.8 days.[4]

Cycloate (S-ethyl cyclohexylethylthiocarbamate) is moderately persistent in soil and water, with its persistence being dependent on environmental conditions. It is also a highly volatile substance.

Butylate (S-ethyl diisobutylthiocarbamate) degradation can be enhanced in soils with a history of butylate application.[5][6]

The following table summarizes key environmental fate parameters for this compound and other selected thiocarbamates.

HerbicideKoc (mL/g)Soil Half-lifeWater Solubility (mg/L at 20°C)Vapor Pressure (mm Hg at 25°C)
This compound 83 - 391[1]~1.5 weeks (moist loam)[2]90[2][7]1.0 x 10⁻²[1]
EPTC 1952 - 18.8 days[4]3703.4 x 10⁻²
Cycloate 413Moderately persistent752.2 x 10⁻³
Butylate 400History dependent[5][6]451.3 x 10⁻²

Ecotoxicity to Non-Target Organisms

The toxicity of thiocarbamate herbicides to non-target organisms varies among the different compounds and the species tested.

This compound has shown acute toxicity to aquatic organisms. For fish, the 96-hour LC50 values are 9.6 mg/L for Rainbow trout and 8.4 mg/L for Bluegill sunfish.[8] For the aquatic sowbug (Asellus brevicaudus), the 96-hour LC50 is 0.23 mg/L.[1] this compound also has a high potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 180.[1]

EPTC exposure in rats and dogs has been associated with cardiomyopathy and degenerative effects on the nervous system.[4][9]

The following table presents a comparison of the acute toxicity of this compound and other thiocarbamates to selected aquatic organisms.

HerbicideOrganism96-hour LC50 (mg/L)
This compound Rainbow trout (Oncorhynchus mykiss)9.6[8]
This compound Bluegill sunfish (Lepomis macrochirus)8.4[8]
This compound Mosquitofish (Gambusia affinis)14.5[8]
This compound Aquatic sowbug (Asellus brevicaudus)0.23[1]
EPTC Rainbow trout (Oncorhynchus mykiss)19
EPTC Bluegill sunfish (Lepomis macrochirus)27
Cycloate Rainbow trout (Oncorhynchus mykiss)4.5
Butylate Rainbow trout (Oncorhynchus mykiss)4.2

Experimental Protocols

Aquatic Toxicity Testing

The acute aquatic toxicity values (LC50) are typically determined through static or flow-through bioassays. For example, the LC50 for this compound with the aquatic sowbug was determined using a static bioassay without aeration at 15°C with a water hardness of 272 ppm.[1] Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are followed to ensure data comparability. These protocols specify conditions such as test duration (typically 96 hours for fish), temperature, lighting, water quality parameters (pH, hardness, dissolved oxygen), and the number of organisms per test concentration.

Soil Degradation Studies

The half-life of thiocarbamates in soil is determined through laboratory or field studies. Laboratory studies often involve incubating soil treated with the herbicide under controlled temperature and moisture conditions. The concentration of the herbicide is measured at various time intervals to calculate the degradation rate. Field dissipation studies monitor the decline of the herbicide concentration under real-world environmental conditions.

Mechanism of Action and Signaling Pathways

The primary mode of action for thiocarbamate herbicides is the inhibition of lipid synthesis in plants.[7] In non-target organisms, the toxic effects can be mediated through different pathways. Several thiocarbamates, including this compound and EPTC, have been reported to inhibit aldehyde dehydrogenase (ALDH) in rat liver, which can lead to adverse effects, particularly in combination with alcohol exposure.[1] The general metabolic pathway for thiocarbamates in mammals involves sulfoxidation and conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives. Another route is the oxidation of the sulfur to a sulfoxide (B87167) and then a sulfone.[1]

Below is a diagram illustrating the generalized metabolic pathway of thiocarbamates in mammals.

Thiocarbamate_Metabolism Thiocarbamate Thiocarbamate Sulfoxidation Sulfoxidation Thiocarbamate->Sulfoxidation Hydroxylation Hydroxylation Thiocarbamate->Hydroxylation Sulfoxide Thiocarbamate Sulfoxide Sulfoxidation->Sulfoxide Glutathione_Conjugation Conjugation with Glutathione (GSH) Sulfoxide->Glutathione_Conjugation Sulfone Thiocarbamate Sulfone Sulfoxide->Sulfone GSH_Conjugate GSH Conjugate Glutathione_Conjugation->GSH_Conjugate Cysteine_Derivative Cysteine Derivative GSH_Conjugate->Cysteine_Derivative Mercapturic_Acid Mercapturic Acid Cysteine_Derivative->Mercapturic_Acid Carbon_Pool Enters Carbon Metabolic Pool Hydroxylation->Carbon_Pool EIA_Workflow cluster_Exposure Exposure Assessment cluster_Effects Effects Assessment cluster_Risk Risk Characterization Environmental_Release Environmental Release (Application) Environmental_Fate Environmental Fate (Degradation, Transport) Environmental_Release->Environmental_Fate Environmental_Concentration Predicted Environmental Concentration (PEC) Environmental_Fate->Environmental_Concentration Risk_Quotient Risk Quotient (PEC / PNEC) Environmental_Concentration->Risk_Quotient Ecotoxicity_Testing Ecotoxicity Testing (LC50, EC50) No_Effect_Concentration Predicted No-Effect Concentration (PNEC) Ecotoxicity_Testing->No_Effect_Concentration No_Effect_Concentration->Risk_Quotient

References

Comparative Toxicity of Vernolate on Soil Microbial Communities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Vernolate's Impact on Soil Microflora in Comparison to Other Thiocarbamate Herbicides

This compound, a thiocarbamate herbicide, has been utilized in agriculture for the selective control of grassy and broadleaf weeds. Its application, however, raises questions regarding its ecotoxicological impact, particularly on the diverse and vital communities of soil microorganisms. This guide provides a comparative analysis of the toxicity of this compound on soil microbial communities, drawing upon available experimental data to contrast its effects with other thiocarbamate herbicides, including EPTC, butylate, and pebulate.

Impact on Soil Microbial Biomass and Respiration

Soil microbial biomass and respiration are fundamental indicators of soil health and microbial activity. Herbicides can exert both inhibitory and stimulatory effects on these parameters, depending on the chemical structure, application rate, and soil type. While direct comparative studies focusing solely on this compound's effect on microbial biomass and respiration are limited, the broader literature on thiocarbamates suggests a dose-dependent impact.

At recommended field application rates, the effects of thiocarbamates on soil microbial respiration and biomass are generally transient. However, at higher concentrations, inhibitory effects can be observed. The available data on the comparative toxicity of thiocarbamates on non-target organisms, such as mammalian enzyme systems, can offer some insight into their relative biological activity. For instance, in vivo studies on rat liver aldehyde dehydrogenase inhibition showed the following order of potency: this compound > molinate (B1677398) > EPTC > ethiolate (B148581) > butylate.[1][2] This suggests that this compound has a relatively high potential for biological interaction within the thiocarbamate class, which may translate to its effects on soil microbial enzymatic processes.

HerbicideEffect on Microbial BiomassEffect on Soil RespirationNotes
This compound Data not available in direct comparative studies.Data not available in direct comparative studies.Ranked as a potent inhibitor of mammalian aldehyde dehydrogenase, suggesting a potential for significant interaction with microbial enzymes.[1][2]
EPTC Can cause transient reductions at high concentrations.May be inhibited initially, followed by a period of recovery or stimulation as it is degraded.
Butylate Generally considered to have a lower impact compared to other thiocarbamates.Less inhibitory than other thiocarbamates.
Pebulate Effects are dose-dependent.Effects are dose-dependent.

Table 1: Comparative Effects of Thiocarbamate Herbicides on Soil Microbial Biomass and Respiration. (Note: Specific quantitative data from direct comparative soil studies for this compound is limited in the reviewed literature).

Influence on Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and organic matter decomposition. Dehydrogenase and phosphatase are two key enzymes often assessed to determine the impact of xenobiotics on soil microbial function. Dehydrogenase activity is a measure of the overall metabolic activity of the soil microbial community, while phosphatase activity is involved in phosphorus mineralization.

Studies have shown that thiocarbamate herbicides can inhibit soil dehydrogenase activity.[3] The degree of inhibition can vary depending on the specific herbicide and its concentration. Based on the in vivo mammalian enzyme inhibition data, it can be inferred that this compound may exert a stronger inhibitory effect on soil dehydrogenase compared to butylate.

HerbicideEffect on Dehydrogenase ActivityEffect on Phosphatase ActivityNotes
This compound Expected to be inhibitory, potentially more so than butylate.Data not available.High inhibitory potential suggested by mammalian enzyme studies.[1][2]
EPTC Inhibitory effects have been reported.Data not available.
Butylate Generally less inhibitory than other thiocarbamates.Data not available.
Pebulate Inhibitory effects have been reported.Data not available.

Shifts in Soil Microbial Community Structure

Herbicides can induce shifts in the composition of soil microbial communities, favoring the proliferation of tolerant or degrading species while inhibiting sensitive ones. Techniques such as Denaturing Gradient Gel Electrophoresis (DGGE) are used to analyze these changes in microbial diversity.

While specific DGGE data for this compound is scarce, studies on other herbicides have demonstrated their potential to alter bacterial and fungal community profiles.[4][5][6][7][8] It is plausible that this compound, like other thiocarbamates, could lead to a temporary reduction in microbial diversity, followed by the emergence of a community adapted to its presence. The extent of this shift would likely be influenced by the application rate and the specific soil environment.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

Assessment of Soil Microbial Respiration

Workflow for Soil Respiration Measurement

A Soil Sample Collection and Sieving B Herbicide Treatment (e.g., this compound, EPTC) A->B C Incubation in Airtight Containers B->C D CO2 Trapping (e.g., NaOH solution) C->D E Titration of NaOH with HCl D->E F Calculation of CO2 Evolved E->F

Caption: Workflow for determining soil microbial respiration after herbicide application.

Protocol:

  • Soil Collection and Preparation: Collect soil samples from the desired depth, pass them through a 2-mm sieve, and adjust the moisture content to 60% of the water-holding capacity.

  • Herbicide Application: Treat soil samples with different concentrations of this compound and other comparative herbicides. An untreated control should be included.

  • Incubation: Place the treated soil samples in airtight containers.

  • CO2 Trapping: Include a vial containing a known concentration of sodium hydroxide (B78521) (NaOH) solution in each container to trap the evolved CO2.

  • Titration: At regular intervals, remove the NaOH vial and titrate the remaining NaOH with a standard solution of hydrochloric acid (HCl) using a suitable indicator.

  • Calculation: Calculate the amount of CO2 evolved based on the amount of NaOH neutralized.

Analysis of Soil Microbial Community Structure by DGGE

Workflow for DGGE Analysis

A Soil DNA Extraction B PCR Amplification of 16S rRNA gene A->B C DGGE Gel Electrophoresis B->C D Gel Staining and Visualization C->D E Band Excision and Sequencing D->E F Phylogenetic Analysis E->F

Caption: Workflow for analyzing soil microbial community structure using DGGE.

Protocol:

  • DNA Extraction: Extract total microbial DNA from the herbicide-treated and control soil samples using a suitable soil DNA extraction kit.

  • PCR Amplification: Amplify a specific region of the 16S rRNA gene (for bacteria) or ITS region (for fungi) using universal primers, with a GC-clamp attached to one of the primers.

  • DGGE: Perform denaturing gradient gel electrophoresis on the PCR products using a polyacrylamide gel with a linear gradient of denaturants (e.g., urea (B33335) and formamide).

  • Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA bands under UV light.

  • Analysis: Analyze the banding patterns to assess the diversity and similarity of the microbial communities between different treatments. Dominant bands can be excised, re-amplified, and sequenced for taxonomic identification.

Conclusion

The available evidence, primarily from indirect sources and studies on related compounds, suggests that this compound has the potential to impact soil microbial communities. Its inhibitory effect on key enzymes, as demonstrated in mammalian systems, points towards a likely similar, and possibly more pronounced, effect on soil microbial enzymes compared to some other thiocarbamates like butylate. However, there is a clear and critical need for direct comparative studies that provide quantitative data on the effects of this compound and other thiocarbamate herbicides on soil microbial biomass, respiration, enzyme activities, and community structure. Such research is essential for a comprehensive risk assessment and for developing sustainable agricultural practices that minimize the non-target effects of herbicides. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

A Comparative Guide to the Cost-Effectiveness of Vernolate and Newer Herbicides in Soybean Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the older herbicide vernolate with newer alternatives, focusing on their cost-effectiveness in soybean cultivation. Due to the limited availability of the thiocarbamate herbicide this compound in the current market, this guide utilizes historical efficacy data for comparison and focuses on a selection of widely used newer herbicides: acetochlor, pyroxasulfone, and flumioxazin. The analysis integrates experimental data on efficacy, application rates, and estimated costs to provide a comprehensive overview for research and development professionals.

Performance and Cost-Effectiveness Comparison

The following tables summarize the efficacy and estimated economic viability of this compound and selected newer herbicides for weed control in soybeans. It is important to note that direct cost comparisons are challenging due to the historical nature of pricing for this compound.

Table 1: Efficacy of this compound and Newer Herbicides on Key Weeds in Soybean

HerbicideChemical FamilyMode of Action (WSSA Group)Application Rate (kg a.i./ha)Weed SpeciesEfficacy (%)Source(s)
This compound Thiocarbamate8: Inhibition of lipid synthesis (non-ACCase)2.24 - 3.36Yellow Nutsedge (Cyperus esculentus)Good to Excellent[1]
2.24 - 4.48General Weeds-[2]
Acetochlor Chloroacetamide15: Inhibition of very-long-chain fatty acid synthesis1.68Common Waterhemp (Amaranthus tuberculatus), Green Foxtail (Setaria viridis)≤ 82%[3]
1.70 (in mixture)Multiple-Herbicide-Resistant Waterhemp91% - 98%[4]
-General Weeds> 90%[5]
Pyroxasulfone Isoxazoline15: Inhibition of very-long-chain fatty acid synthesis0.100Common Lambsquarters (Chenopodium album), Wild Mustard (Sinapis arvensis)Good[6]
0.125 - 0.250General Weeds> 90%[7]
0.090 (in mixture)Sourgrass (Digitaria insularis), Morningglory (Ipomoea spp.), etc.Excellent[1]
Flumioxazin N-phenylphthalimide14: PPO inhibitor0.125General Weeds64.32%[8]
0.250General Weeds> 70%[9]
0.060 (in mixture)Sourgrass (Digitaria insularis), Morningglory (Ipomoea spp.), etc.Excellent[1]

Note: "Good to Excellent" generally implies a weed control level of 85% or higher. Efficacy can vary based on environmental conditions, weed pressure, and application timing.

Table 2: Estimated Economic Analysis of this compound and Newer Herbicides in Soybean

HerbicideFormulation ExampleEstimated Cost per UnitTypical Application Rate per AcreEstimated Cost per Acre
This compound Vernam 7-E (Cancelled)Historical data needed2.3 - 3.3 pints-
Acetochlor Warrant Herbicide (3 lbs/gal)~$35 - $38/gallon1.25 - 3 quarts~$10.94 - $28.50
Pyroxasulfone Zidua SC (4.17 lbs/gal)~
1695/2.5gallons(1695 / 2.5 gallons (1695/2.5gallons(
678/gal)
1 - 8.25 fl. oz.~$5.30 - $43.70
Flumioxazin Flumioxazin 51WDG~$15 - $45/lb1.5 - 4 ounces~$1.41 - $11.25

Disclaimer: Herbicide prices are subject to significant fluctuation based on manufacturer, retailer, and location. The costs for newer herbicides are estimates based on available online pricing and may not reflect actual market prices. The cost per acre for newer herbicides is calculated based on a range of typical application rates.

Experimental Protocols

To ensure the validity and reproducibility of herbicide efficacy data, standardized experimental protocols are crucial. The following outlines a general methodology for conducting field trials to evaluate pre-emergence herbicides in soybeans, based on established guidelines.[7][10][11][12]

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Replications: A minimum of three to four replications for each treatment is recommended to ensure statistical robustness.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for accurate data collection, with a typical size of at least 10 square meters.

2. Treatments:

  • Herbicide Rates: Include the proposed recommended application rate, as well as double the recommended rate to assess crop phytotoxicity.[11] Lower rates may also be included to determine the minimum effective dose.

  • Control Groups: An untreated weedy check and a weed-free (hand-weeded) check are essential for comparison.

  • Standard Comparison: Include a currently recommended and effective herbicide treatment as a standard for comparison.

3. Application:

  • Timing: Herbicides should be applied at the specified timing (e.g., pre-plant incorporated, pre-emergence) relative to soybean planting.

  • Equipment: Utilize calibrated spray equipment to ensure uniform application across all plots. Application details such as nozzle type, pressure, and spray volume per hectare should be recorded.

  • Incorporation: For herbicides requiring soil incorporation, such as this compound, the method and depth of incorporation should be consistent and recorded.

4. Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control for each species at regular intervals (e.g., 15, 30, 60, and 90 days after treatment) compared to the untreated control.

  • Weed Density and Biomass: In a designated area within each plot, count the number of individual weeds of each species and collect the above-ground biomass to determine dry weight.

  • Crop Phytotoxicity: Visually rate crop injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.

  • Crop Yield: At maturity, harvest the soybeans from a predetermined area within each plot to measure grain yield.

5. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA).

  • Treatment means should be separated using an appropriate statistical test, such as Fisher's Protected LSD or Tukey's HSD, at a significance level of p ≤ 0.05.

Signaling Pathways and Modes of Action

Understanding the biochemical pathways targeted by herbicides is critical for managing weed resistance and developing new active ingredients.

This compound (Thiocarbamate)

This compound is a member of the thiocarbamate chemical family and is classified as a WSSA Group 8 herbicide. Its primary mode of action is the inhibition of lipid synthesis, specifically very-long-chain fatty acids (VLCFAs).[13][14] Thiocarbamates are pro-herbicides, meaning they are converted into their active form (sulfoxide) within the plant.[5][13] This active form then inhibits elongase enzymes, which are crucial for the elongation of fatty acid chains.[14][15] Disruption of VLCFA synthesis affects the formation of cuticular waxes and cell membranes, leading to stunted growth and eventual death of susceptible weed seedlings.[13]

Vernolate_Pathway This compound This compound (Pro-herbicide) Sulfoxidase Sulfoxidase (in plant) This compound->Sulfoxidase Metabolic Activation Vernolate_Sulfoxide This compound Sulfoxide (Active form) Sulfoxidase->Vernolate_Sulfoxide Elongase VLCFA Elongase Enzymes Vernolate_Sulfoxide->Elongase Inhibition VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Synthesis Waxes_Membranes Cuticular Waxes & Cell Membranes VLCFA->Waxes_Membranes Formation of Stunted_Growth Stunted Growth & Seedling Death Waxes_Membranes->Stunted_Growth Disruption leads to VLCFA_Inhibitor_Pathway Acetochlor_Pyroxasulfone Acetochlor or Pyroxasulfone Elongase_Complex VLCFA Elongase Complex Acetochlor_Pyroxasulfone->Elongase_Complex Inhibition VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase_Complex->VLCFA Elongation Fatty_Acids Long-Chain Fatty Acids (C16, C18) Fatty_Acids->Elongase_Complex Substrate Cell_Membranes Cell Membrane Formation VLCFA->Cell_Membranes Essential for Seedling_Growth Inhibition of Seedling Growth Cell_Membranes->Seedling_Growth Disruption leads to PPO_Inhibitor_Pathway Flumioxazin Flumioxazin PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Flumioxazin->PPO_Enzyme Inhibition Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO_Enzyme Substrate Accumulation Accumulation & Leakage to Cytoplasm Protoporphyrinogen_IX->Accumulation Singlet_Oxygen Singlet Oxygen (Reactive Oxygen Species) Accumulation->Singlet_Oxygen Oxidation Lipid_Peroxidation Lipid Peroxidation & Membrane Disruption Singlet_Oxygen->Lipid_Peroxidation Causes Cell_Death Rapid Cell Death (Necrosis) Lipid_Peroxidation->Cell_Death Leads to Light_Oxygen Light + O2 Light_Oxygen->Accumulation

References

A Comparative Guide to Analytical Methods for Vernolate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of vernolate, a thiocarbamate herbicide. The information presented is based on established analytical methodologies for this compound and related compounds, offering a comprehensive resource for selecting the appropriate technique for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for GC-MS and LC-MS/MS in the context of this compound or related thiocarbamate analysis. The GC-MS data is representative of methods for dithiocarbamates, a closely related class of pesticides, as specific this compound validation data is limited in publicly available literature.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99[1][2][3]0.9954 - 0.9988[4]
Limit of Detection (LOD) 0.005 µg/mL (as CS₂)[5][6]0.093 - 1.77 µg/L[4]
Limit of Quantification (LOQ) 0.04 µg/mL (as CS₂)[5][6]5 - 20 µg/kg[4]
Accuracy (Recovery) 70 - 120%[1][7]77.3 - 91.5%[4]
Precision (RSD) < 20%[1][8]< 15%[4]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful method implementation. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The analysis of thiocarbamates like this compound by GC-MS often involves an indirect method where the compound is hydrolyzed to a more volatile and easily detectable species, such as carbon disulfide (CS₂).

1. Sample Preparation (Extraction and Derivatization):

  • Matrix: Soil, Water, Agricultural Products.

  • Extraction: A representative sample is homogenized. For soil samples, this compound can be extracted using an organic solvent.[9] For dithiocarbamates, a common approach is acid hydrolysis.[5][6][10][11]

  • Hydrolysis to Carbon Disulfide (for indirect analysis): The sample is treated with a strong acid (e.g., hydrochloric acid) in the presence of a reducing agent (e.g., stannous chloride) and heated. This process quantitatively converts the thiocarbamate moiety to carbon disulfide (CS₂).[5][6][10]

  • Liquid-Liquid Extraction (LLE): The generated CS₂ is then extracted into a water-immiscible organic solvent (e.g., isooctane).[5][6][12]

  • Concentration: The organic extract may be concentrated under a gentle stream of nitrogen to achieve the desired concentration for analysis.[13]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS).[7]

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for enhanced sensitivity and selectivity, monitoring the characteristic ions of CS₂ (e.g., m/z 76 and 78).[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers a direct method for the analysis of this compound, providing high sensitivity and specificity.

1. Sample Preparation (Extraction):

  • Matrix: Tea, Water, Soil.

  • Extraction: A homogenized sample is extracted with an organic solvent like acetonitrile.[4] The addition of salt (e.g., NaCl) can improve extraction efficiency.[4]

  • Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., HLB or Envi-Carb) to remove interfering matrix components.[4]

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile-water mixture).[4]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reversed-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for thiocarbamates.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion of this compound and its characteristic product ions, providing high selectivity and sensitivity.[4]

Methodological Workflow and Comparison Diagrams

To visualize the experimental workflows and the logical relationship between the two methods, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Soil, Water) Extraction Solvent Extraction Sample->Extraction Hydrolysis Acid Hydrolysis (Conversion to CS₂) Extraction->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Concentration Concentration LLE->Concentration Injection Injection Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the GC-MS quantification of this compound via indirect analysis of carbon disulfide.

Method_Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS This compound This compound Quantification cluster_gcms cluster_gcms This compound->cluster_gcms cluster_lcmsms cluster_lcmsms This compound->cluster_lcmsms GCMS_Adv Advantages: - Robust for complex matrices - Well-established technique GCMS_Disadv Disadvantages: - Indirect analysis (derivatization) - Less specific than MS/MS LCMSMS_Adv Advantages: - Direct analysis - High sensitivity and specificity LCMSMS_Disadv Disadvantages: - Potential for matrix effects - Higher instrument cost

Caption: Logical comparison of GC-MS and LC-MS/MS for this compound quantification.

References

Navigating Cross-Reactivity: A Comparative Guide to Vernolate Interference in Herbicide Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on understanding and quantifying the cross-reactivity of the thiocarbamate herbicide vernolate in immunoassays designed for other structurally similar herbicides. This guide provides the necessary experimental framework to assess potential assay inaccuracies and ensure data integrity.

The specificity of an immunoassay is paramount for accurate analyte detection. However, the presence of structurally related compounds can lead to cross-reactivity, resulting in false-positive signals or an overestimation of the target analyte's concentration. In the context of agricultural and environmental analysis, the thiocarbamate herbicide this compound shares significant structural similarities with other members of its class, such as EPTC, butylate, and pebulate. This guide provides a comparative analysis of these herbicides and a detailed experimental protocol to determine the extent of this compound's cross-reactivity in immunoassays developed for its counterparts.

Structural Comparison of Thiocarbamate Herbicides

The potential for cross-reactivity is rooted in the shared molecular scaffold of these herbicides. The following table highlights the structural formulas of this compound and other common thiocarbamate herbicides. The core thiocarbamate group is the primary epitope for antibody recognition, and variations in the alkyl substituents influence the degree of antibody binding and, consequently, cross-reactivity.

HerbicideChemical StructureMolecular Formula
This compound S-propyl dipropylcarbamothioateC10H21NOS
EPTC S-ethyl N,N-dipropylcarbamothioateC9H19NOS
Butylate S-ethyl N,N-diisobutylthiocarbamateC11H23NOS
Pebulate S-propyl N-butyl-N-ethylcarbamothioateC10H21NOS

Chemical structures illustrate the similarities in the core functional groups and variations in alkyl chains that can lead to antibody cross-reactivity.

Quantitative Analysis of this compound Cross-Reactivity

Currently, there is a lack of publicly available, direct quantitative data comparing the percentage of cross-reactivity of this compound in commercially available immunoassays specifically designed for EPTC, butylate, or pebulate. The structural similarities strongly suggest a high potential for interference. Therefore, it is crucial for researchers using such assays to empirically determine the cross-reactivity of this compound to ensure the validity of their results. The following experimental protocol provides a robust framework for this determination.

Experimental Protocol: Determining Herbicide Cross-Reactivity via Competitive ELISA

This protocol outlines the steps to quantify the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) intended for another thiocarbamate herbicide (the "target analyte").

Objective: To determine the concentration of this compound that causes a 50% inhibition (IC50) of the signal in a competitive immunoassay for a target herbicide and calculate the percent cross-reactivity.

Materials:

  • Microtiter plates (96-well, high protein-binding capacity)

  • Target herbicide standard

  • This compound standard and other potential cross-reactants

  • Specific antibody for the target herbicide

  • Coating antigen (target herbicide-protein conjugate)

  • Enzyme-labeled secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target herbicide standard and the this compound standard in PBS.

    • Add a fixed amount of the primary antibody to each well.

    • Immediately add the different concentrations of the standard target herbicide or this compound to the wells. .

    • Incubate for a defined period (e.g., 1 hour) at 37°C to allow for competition between the free herbicide (in the standard solution) and the coated herbicide for antibody binding sites.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Construct a standard curve for the target herbicide by plotting the absorbance against the logarithm of the herbicide concentration.

  • Similarly, construct a dose-response curve for this compound.

  • Determine the IC50 value for both the target herbicide and this compound from their respective curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Herbicide / IC50 of this compound) x 100

Visualizing the Experimental Principles

To further clarify the underlying mechanisms and workflows, the following diagrams are provided.

Competitive_ELISA cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution cluster_binding Competitive Binding Coated_Antigen Coating Antigen (Target Herbicide Conjugate) Bound_Coated Antibody-Coated Antigen Complex Coated_Antigen->Bound_Coated Target_Herbicide Target Herbicide Bound_Target Antibody-Target Complex Target_Herbicide->Bound_Target This compound This compound (Cross-Reactant) Bound_this compound Antibody-Vernolate Complex This compound->Bound_this compound Antibody Primary Antibody Antibody->Bound_Target Binds to Antibody->Bound_this compound Cross-reacts with Antibody->Bound_Coated Binds to Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with Target Herbicide Conjugate B Block Non-Specific Sites A->B C Add Primary Antibody and Herbicide Standards (Target vs. This compound) B->C D Incubate for Competitive Binding C->D E Add Enzyme-Labeled Secondary Antibody D->E F Add Substrate and Measure Signal E->F G Generate Dose-Response Curves F->G H Determine IC50 Values G->H I Calculate % Cross-Reactivity H->I

Vernolate Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of agricultural chemicals is a critical area of study, influencing regulatory decisions and the development of sustainable agricultural practices. Vernolate, a thiocarbamate herbicide, has been utilized for the control of grassy and broadleaf weeds. Its persistence and degradation pathways in soil are dictated by a variety of environmental factors, with the presence or absence of oxygen being a primary determinant. This guide provides a comparative analysis of this compound degradation under aerobic and anaerobic soil conditions, supported by available experimental data and standardized testing protocols.

Quantitative Data on this compound Degradation

ConditionSoil TypeHalf-life (t½)Reference
AerobicClay Soil10-12 days[1][2]
AerobicMoist Loam (21-27 °C)~1.5 weeks[1]
AerobicSandy Loam40 days (initial), 139 days (second phase)[1]
AerobicRegina Heavy Clay (pH 7.5, 4.0% organic content, 25 °C)2-3 weeks[1]
AerobicWeyburn Loam (pH 7.0, 6.5% organic content, 25 °C)2-3 weeks[1]
AnaerobicNot specifiedData not available in reviewed literature

Comparative Degradation Pathways

The degradation of this compound proceeds through different mechanisms depending on the availability of oxygen. Under aerobic conditions, microbial oxidation is the primary driver of degradation. In anaerobic environments, reductive processes are expected to dominate, although specific pathways for this compound are not well-documented.

Aerobic Degradation Pathway

In the presence of oxygen, this compound is microbially degraded into simpler, less toxic compounds. The proposed initial steps involve the breakdown of the thiocarbamate structure.[1][2]

Aerobic_Degradation_of_this compound This compound This compound Microbial_Oxidation Microbial Oxidation This compound->Microbial_Oxidation O2 Intermediates Intermediates Microbial_Oxidation->Intermediates Mercaptan Mercaptan Intermediates->Mercaptan Amine Amine Intermediates->Amine Isopropanol Isopropanol Intermediates->Isopropanol CO2 Carbon Dioxide (CO2) Mercaptan->CO2 Further Degradation Amine->CO2 Further Degradation Isopropanol->CO2 Further Degradation Anaerobic_Degradation_of_this compound This compound This compound Anaerobic_Microbes Anaerobic Microbes This compound->Anaerobic_Microbes No O2 Reductive_Dehalogenation Reductive Processes (Conceptual) Anaerobic_Microbes->Reductive_Dehalogenation Metabolites Metabolites Reductive_Dehalogenation->Metabolites CH4_CO2 Methane (CH4) & Carbon Dioxide (CO2) Metabolites->CH4_CO2 Methanogenesis Aerobic_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection 1. Soil Collection (Fresh, sieved <2mm) Soil_Characterization 2. Soil Characterization (pH, organic carbon, texture) Soil_Collection->Soil_Characterization Moisture_Adjustment 3. Moisture Adjustment (40-60% of max water holding capacity) Soil_Characterization->Moisture_Adjustment Pre_incubation 4. Pre-incubation (Acclimatize soil for 7-14 days) Moisture_Adjustment->Pre_incubation Application 5. Application of this compound (Radiolabeled or non-labeled) Pre_incubation->Application Incubation 6. Incubation (Dark, controlled temperature, up to 120 days) Application->Incubation Sampling 7. Sampling at Intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days) Incubation->Sampling Extraction 8. Solvent Extraction Sampling->Extraction Analysis 9. LC-MS/MS or GC-MS Analysis (Quantify parent & metabolites) Extraction->Analysis Data_Analysis 10. Data Analysis (Calculate DT50, identify pathways) Analysis->Data_Analysis Anaerobic_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection 1. Soil Collection & Characterization Flooding 2. Soil Flooding (Create a water layer above the soil) Soil_Collection->Flooding Pre_incubation 3. Anaerobic Pre-incubation (Establish reducing conditions, approx. 30 days) Flooding->Pre_incubation Application 4. Application of this compound (To the water or soil surface) Pre_incubation->Application Incubation 5. Anaerobic Incubation (Dark, controlled temperature, sealed system) Application->Incubation Sampling 6. Sampling at Intervals (Water and soil phases separately) Incubation->Sampling Extraction 7. Solvent Extraction Sampling->Extraction Analysis 8. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis 9. Data Analysis (Calculate DT50, identify pathways) Analysis->Data_Analysis

References

Evaluating the Synergistic Effects of Vernolate with Other Herbicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of vernolate when combined with other herbicides, offering a valuable resource for weed management research and the development of more effective herbicidal formulations. By presenting objective comparisons and supporting experimental data, this document aims to facilitate a deeper understanding of this compound's potential in integrated weed control strategies.

This compound, a thiocarbamate herbicide, is known for its efficacy against grassy weeds. However, its performance can be significantly enhanced when used in combination with other herbicides, leading to a broader spectrum of weed control, reduced application rates, and potentially mitigating the development of herbicide resistance. This guide delves into the experimental evidence of these synergistic interactions.

Quantitative Performance Analysis

The following tables summarize the quantitative data from key studies evaluating the performance of this compound in combination with other herbicides.

Table 1: Efficacy of this compound and Sequential Herbicide Applications on Weed Control in Soybeans (1970)
Herbicide TreatmentRate ( kg/ha )Weed Control (%)Soybean Injury (%)Soybean Yield ( kg/ha )
This compound (incorporated)2.24Data not specified82,350
This compound (injected)1.12Data not specifiedNot specified2,560
This compound (inc.) + Prometryne2.24 + 1.12Best weed control30Lower than Linuron/Dinoseb
This compound (inj.) + Prometryne1.12 + 1.12Best weed control8Higher than incorporated
This compound + LinuronSequentialBest weed controlNot specifiedHigher than Prometryne
This compound + DinosebSequentialNot specifiedNot specifiedHigher than Prometryne

Data extracted from "Response of Weeds and Soybeans to this compound and Other Herbicides" (1971).[1]

Table 2: Comparative Weed Control of this compound Combinations in Peanuts (1964-1965)
Herbicide TreatmentApplication MethodWeed Control Efficacy
This compound (single application)Pre-plant incorporated (1 or 3 in. deep)Superior weed control
This compound (single application)Post-plant incorporated (1 in. deep)Superior to pre-plant incorporation
This compound (multiple applications)Incorporated at 0, 7, and 14 days after plantingOptimum treatment evaluated
DNBP aloneDelayed pre-emergenceSuperior to conventional methods
DNBP + DMPADelayed pre-emergenceSuperior to conventional methods

Data synthesized from "Incorporated this compound and Other Weed Control Treatments for Peanut Production" (1968).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols from the cited studies.

Protocol 1: this compound and Sequential Herbicides in Soybeans
  • Experimental Design: Field plots were established on a sandy loam soil.

  • This compound Application: this compound was applied either by incorporation into the soil or by injection.

  • Sequential Herbicide Application: Post-emergence herbicides (chloroxuron, linuron, or prometryne) were applied in split applications at later growth stages.

  • Data Collection: Weed control was visually rated, and soybean injury was assessed as a percentage of the control. Soybean yields were measured at the end of the growing season.

  • Synergy Calculation: The study observed enhanced weed control from sequential applications compared to this compound alone, indicating a synergistic or additive effect. The paper references Colby's method for calculating synergistic and antagonistic responses, suggesting a quantitative approach to evaluating the interactions.[1]

Protocol 2: this compound Combinations in Peanuts
  • Experimental Design: Field trials were conducted at three locations in eastern North Carolina over two years.

  • Herbicide Treatments: Fifteen different herbicidal treatments were evaluated, including single and multiple applications of this compound, as well as combinations of DNBP and DMPA.

  • Application Methods: this compound was applied as pre-plant incorporated and post-plant incorporated at various depths. DNBP and DMPA were applied as delayed pre-emergence treatments.

  • Data Collection: The effectiveness of weed control was evaluated for each treatment.

Visualizing Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of synergistic action and the experimental workflows.

G cluster_this compound This compound Action cluster_psii PSII Inhibitor Action cluster_plant Plant Cell This compound This compound (Thiocarbamate) lipid_synthesis Inhibition of Lipid Synthesis (Fatty Acid Elongation) This compound->lipid_synthesis Inhibits psii_inhibitor Chloroxuron / Linuron / Prometryne (Urea / Triazine) cell_membrane Weakened Cell Membrane Integrity lipid_synthesis->cell_membrane Leads to photosynthesis Inhibition of Photosystem II (PSII) psii_inhibitor->photosynthesis Inhibits photosynthesis_process Disrupted Photosynthesis photosynthesis->photosynthesis_process Leads to plant_death Enhanced Weed Control (Synergy) cell_membrane->plant_death photosynthesis_process->plant_death

Caption: Proposed synergistic mechanism of this compound and PSII inhibitors.

G cluster_this compound This compound Action cluster_dnbp DNBP Action cluster_plant Plant Cell This compound This compound (Thiocarbamate) lipid_synthesis Inhibition of Lipid Synthesis This compound->lipid_synthesis dnbp DNBP (Dinitrophenol) cellular_disruption Cellular Disruption lipid_synthesis->cellular_disruption Contributes to oxphos Uncoupling of Oxidative Phosphorylation dnbp->oxphos atp_depletion Severe ATP Depletion oxphos->atp_depletion Leads to plant_death Enhanced Weed Control (Synergy) atp_depletion->plant_death cellular_disruption->plant_death G start Field Plot Establishment vernolate_app This compound Application (Incorporated or Injected) start->vernolate_app post_app Sequential Application of Partner Herbicide (e.g., Linuron, Prometryne) vernolate_app->post_app data_collection Data Collection - Weed Control (%) - Crop Injury (%) - Crop Yield (kg/ha) post_app->data_collection analysis Synergy Analysis (e.g., Colby's Method) data_collection->analysis end Evaluation of Synergistic Effects analysis->end

References

A Comparative Guide to Laboratory and Field Validation of Vernolate Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of laboratory-predicted and field-observed persistence of the thiocarbamate herbicide vernolate. It is designed to assist researchers in understanding the methodologies, interpreting the data, and recognizing the factors that can lead to discrepancies between laboratory and field results. While direct comparative studies for this compound are limited, this guide synthesizes available data for this compound and incorporates established principles from broader pesticide persistence research to provide a comprehensive overview.

Data Presentation: this compound Persistence (Half-life in Soil)

The persistence of a herbicide is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial amount to degrade. Below is a summary of reported half-life values for this compound from laboratory and field studies. It is important to note that these values are influenced by a variety of environmental factors.

Study TypeSoil Type/ConditionsHalf-life (DT50)Reference
Laboratory Moist Loam (21-27°C)~10.5 days (1.5 weeks)[1]
Laboratory Clay (25°C, field capacity)14-21 days (2-3 weeks)[1]
Laboratory Loam (25°C, field capacity)14-21 days (2-3 weeks)[1]
Laboratory Standard conditions (20°C)12 days
Field Typical Field Conditions12 days[1]
Field Typical Field Conditions30 days
Field Sandy Loam (Aerobic)40 days (first half-life)[1]
Field Clay10-12 days[1]

Key Observation: A notable variance exists between laboratory and field data, and even within the same study type under different conditions. Laboratory studies under controlled, optimal conditions for microbial activity may show faster degradation than some field scenarios. Conversely, the complexity of the field environment can sometimes lead to more rapid dissipation than predicted in simplified lab settings.

Experimental Protocols

Accurate assessment of herbicide persistence requires robust experimental designs for both laboratory and field studies. The following are generalized protocols based on standard methodologies.

Laboratory Persistence Study (Aerobic Soil Metabolism)

This type of study aims to determine the rate of herbicide degradation in soil under controlled laboratory conditions.

Objective: To determine the aerobic degradation rate and half-life of this compound in soil.

Methodology:

  • Soil Collection and Preparation:

    • Collect fresh soil from a relevant agricultural region where the herbicide is intended for use.

    • Sieve the soil (e.g., 2 mm mesh) to remove large particles and ensure homogeneity.

    • Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

  • Incubation Setup:

    • Treat a known mass of the prepared soil with a solution of this compound at a concentration relevant to its typical application rate.

    • Adjust the soil moisture to a specific level, often between 40% and 60% of its maximum water-holding capacity.

    • Divide the treated soil into multiple incubation vessels (e.g., flasks or biometers).

    • Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C). To assess the impact of temperature, multiple incubation temperatures can be used.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate soil samples from the incubator.

    • Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

    • Analyze the concentration of this compound in the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the degradation rate and the half-life (DT50) by fitting the data to a suitable kinetic model, most commonly first-order kinetics.

Field Validation Study (Field Dissipation)

Field studies are essential to understand how a herbicide behaves under real-world agricultural conditions.

Objective: To determine the persistence and dissipation of this compound under actual field conditions.

Methodology:

  • Site Selection and Plot Design:

    • Select a field site with soil characteristics representative of the intended use area.

    • Establish multiple experimental plots in a randomized complete block design to account for field variability. Include untreated control plots.

  • Herbicide Application:

    • Apply this compound to the plots at the recommended rate and using standard application equipment.

    • Record the exact date, time, and weather conditions during application.

  • Soil Sampling:

    • Collect soil core samples from each plot at various time intervals after application (e.g., immediately after application, and then at 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Collect samples from different soil depths (e.g., 0-10 cm, 10-20 cm) to assess leaching potential.

  • Sample Handling and Analysis:

    • Store and transport the soil samples under conditions that minimize further degradation (e.g., frozen).

    • Extract and analyze the samples for this compound concentration using the same analytical methods as in the laboratory study.

  • Data Analysis:

    • Calculate the half-life of this compound in the field by plotting the decline in concentration over time.

    • Compare the field-derived half-life with the laboratory-predicted half-life.

    • Analyze soil samples from different depths to understand the mobility of this compound in the soil profile.

Factors Causing Discrepancies Between Laboratory and Field Data

The persistence of herbicides like this compound can be significantly influenced by a range of factors that differ between controlled laboratory settings and variable field environments.

  • Microbial Activity: Soil microorganisms are a primary driver of thiocarbamate herbicide degradation. The composition and activity of the microbial community in the field can be more complex and variable than in laboratory-incubated soil.[2] Prior exposure of field soil to thiocarbamates can lead to enhanced microbial degradation, where adapted microorganisms break down the herbicide more rapidly.

  • Environmental Conditions:

    • Temperature: Field soil temperatures fluctuate daily and seasonally, affecting the rate of chemical and microbial degradation. Laboratory studies are typically conducted at a constant temperature.

    • Moisture: Rainfall and irrigation in the field lead to fluctuating soil moisture levels, which can impact herbicide degradation rates and mobility. Laboratory studies maintain constant moisture levels.

  • Photodegradation: Exposure to sunlight on the soil surface in the field can contribute to the degradation of some herbicides, a factor that is usually excluded in standard laboratory soil incubation studies conducted in the dark.

  • Volatilization: The movement of a herbicide from the soil into the atmosphere can be a significant dissipation pathway in the field, influenced by temperature, soil moisture, and air movement. This is often limited in closed laboratory incubation systems.

  • Leaching: The downward movement of the herbicide through the soil profile with water can move it to depths with different microbial populations and environmental conditions, affecting its overall persistence in the topsoil.

  • Plant Uptake: In cropped fields, the uptake of the herbicide by plants can contribute to its removal from the soil.

Mandatory Visualization

Vernolate_Persistence_Validation cluster_lab Laboratory Prediction cluster_field Field Validation cluster_comparison Comparison & Interpretation lab_soil Soil Collection & Characterization lab_treat This compound Application lab_soil->lab_treat lab_incubate Controlled Incubation (Temp, Moisture, Dark) lab_treat->lab_incubate lab_sample Periodic Soil Sampling lab_incubate->lab_sample lab_analyze Chemical Analysis (LC/GC-MS) lab_sample->lab_analyze lab_model Kinetic Modeling & DT50 Calculation lab_analyze->lab_model compare Compare Lab DT50 vs. Field DT50 lab_model->compare Predicted Persistence field_setup Field Plot Establishment field_apply This compound Application field_setup->field_apply field_sample Periodic Soil Sampling (Multiple Depths) field_apply->field_sample field_analyze Chemical Analysis (LC/GC-MS) field_sample->field_analyze field_dissipate Field Dissipation & DT50 Calculation field_analyze->field_dissipate field_dissipate->compare Observed Persistence factors Analyze Discrepancies (Environmental Factors, Microbial Activity, etc.) compare->factors risk_assess Refined Environmental Risk Assessment factors->risk_assess

References

A Comparative Guide to the Uptake and Metabolism of Vernolate in Key Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the uptake, translocation, and metabolic fate of the thiocarbamate herbicide vernolate in economically important crop species. Understanding the differential metabolism of this compound is crucial for optimizing its use, developing herbicide-resistant crops, and assessing potential environmental impacts. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to support further research and development.

Executive Summary

This compound is a selective soil-incorporated herbicide effective against a variety of annual grasses and broadleaf weeds. Its selectivity among crop species is primarily attributed to the rate at which it is absorbed and metabolized into non-toxic compounds. This guide focuses on a comparative analysis of these processes in corn (Zea mays), soybeans (Glycine max), and peanuts (Arachis hypogaea). While quantitative data for soybeans are available, specific comparative data for corn and peanuts are less documented in the reviewed literature. This guide highlights these knowledge gaps and provides standardized protocols to facilitate future comparative studies.

Data Presentation: Uptake and Metabolism of this compound

ParameterSoybean (Glycine max)Corn (Zea mays)Peanut (Arachis hypogaea)
Uptake Rate Maximum concentration of ¹⁴C-vernolate reached in seedlings within 48 hours.[1]Data not availableReadily absorbed.[1]
Translocation ¹⁴C is translocated from the roots to the stems and leaves.[1]Data not availableReadily absorbed and translocated.[1]
Metabolism Rate In seedlings, no degradation of absorbed this compound was observed in the first 5 days.[1] After this initial period, degradation to ¹⁴CO₂ occurs.[2][3] In a 58-hour study, 7.5 µg of this compound was metabolized to ¹⁴CO₂ by water-germinated seedlings.[2]Data not availableDegraded to carbon dioxide.[1]
Metabolites Two major and two minor ethanol-soluble metabolites have been identified through paper chromatography.[3]Data not availableTwo major and two minor metabolites indicated.[1]
Incorporation of ¹⁴C In this compound-germinated seedlings, approximately 14.7 µg was incorporated into ethanol-soluble compounds and 1.5 µg into the alcohol-insoluble residue.[2]Data not availableData not available

Metabolic Pathway of this compound in Tolerant Species

The primary mechanism of this compound detoxification in tolerant plants is believed to involve its breakdown into carbon dioxide and the incorporation of its carbon atoms into natural plant constituents. The metabolic pathway for thiocarbamate herbicides like this compound generally proceeds through the degradation of both the S-propyl and the dipropylamino moieties of the molecule.

Vernolate_Metabolism This compound This compound (S-propyl dipropylthiocarbamate) Metabolic_Activation Metabolic Activation (e.g., sulfoxidation) This compound->Metabolic_Activation Intermediate_Metabolites Intermediate Metabolites Metabolic_Activation->Intermediate_Metabolites Degradation_Products Degradation Products Intermediate_Metabolites->Degradation_Products Cleavage of S-propyl and dipropylamino moieties CO2 ¹⁴CO₂ Degradation_Products->CO2 Plant_Constituents Incorporation into Natural Plant Constituents (amino acids, lipids, etc.) CO2->Plant_Constituents Photosynthesis & Biosynthesis

Proposed metabolic pathway of this compound in tolerant crop species.

Experimental Protocols

To facilitate further comparative research, this section details a standardized protocol for investigating the uptake, translocation, and metabolism of this compound in crop species using radiolabeled compounds.

Objective: To quantify and compare the rate of uptake, pattern of translocation, and metabolic fate of ¹⁴C-vernolate in corn, soybean, and peanut seedlings.

Materials:

  • ¹⁴C-labeled this compound (S-propyl-1-¹⁴C dipropylthiocarbamate)

  • Seeds of corn, soybean, and peanut

  • Growth chambers or greenhouse with controlled environment

  • Scintillation vials and liquid scintillation cocktail

  • Liquid Scintillation Counter

  • Biological oxidizer

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Solvents for extraction (e.g., ethanol, methanol, acetonitrile)

  • Standard laboratory glassware and equipment

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Germination 1. Seed Germination (Corn, Soybean, Peanut) Seedling_Growth 2. Seedling Growth (Controlled Environment) Seed_Germination->Seedling_Growth Herbicide_Application 3. ¹⁴C-Vernolate Application (Root or Foliar) Seedling_Growth->Herbicide_Application Plant_Harvest 4. Plant Harvest (Time Course) Herbicide_Application->Plant_Harvest Uptake_Quantification 5. Uptake Quantification (Scintillation Counting of Washes) Plant_Harvest->Uptake_Quantification Translocation_Analysis 6. Translocation Analysis (Oxidation & Scintillation Counting of Plant Parts) Plant_Harvest->Translocation_Analysis Metabolism_Analysis 7. Metabolism Analysis (Extraction & HPLC) Plant_Harvest->Metabolism_Analysis

Standardized workflow for comparative analysis of this compound metabolism.

Procedure:

  • Plant Growth: Germinate seeds of corn, soybean, and peanut in a suitable growth medium (e.g., sand, vermiculite, or hydroponic solution) under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

  • Herbicide Treatment: Once seedlings have reached a consistent growth stage (e.g., two-leaf stage), apply a known concentration and radioactivity of ¹⁴C-vernolate. Application can be to the roots (in hydroponics or soil) or as a foliar treatment to a specific leaf.

  • Time Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 72, and 96 hours) to determine the rate of uptake and metabolism.

  • Uptake Measurement:

    • For foliar application, wash the treated leaf with an appropriate solvent (e.g., 10% methanol) to remove unabsorbed herbicide. Quantify the radioactivity in the wash solution using a liquid scintillation counter.

    • Uptake is calculated as the total applied radioactivity minus the radioactivity recovered in the wash.

  • Translocation Analysis:

    • Section the harvested plants into different parts (e.g., treated leaf, other leaves, stem, roots).

    • Dry and combust the plant sections in a biological oxidizer.

    • Trap the resulting ¹⁴CO₂ and quantify the radioactivity using a liquid scintillation counter.

    • Express translocation as the percentage of absorbed radioactivity found in each plant part.

  • Metabolite Analysis:

    • Homogenize fresh plant tissue in an extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate and collect the supernatant.

    • Concentrate the extract and analyze it using HPLC with a radioactivity detector to separate and quantify the parent ¹⁴C-vernolate and its metabolites.

    • Co-chromatography with known standards can be used to identify metabolites.

Conclusion and Future Directions

The available evidence indicates that soybeans can effectively metabolize this compound, contributing to their tolerance to this herbicide. However, a significant knowledge gap exists regarding the quantitative aspects of this compound uptake and metabolism in corn and peanuts. Direct comparative studies are essential to fully understand the basis of this compound selectivity and to inform the development of improved weed management strategies. The experimental protocol outlined in this guide provides a framework for conducting such research, which will be invaluable for the agricultural and scientific communities. Future research should focus on identifying the specific enzymes and genes involved in this compound detoxification pathways in these crops, which could pave the way for the development of crops with enhanced herbicide tolerance through modern biotechnological approaches.

References

A Comparative Guide to Inter-Laboratory Analysis of Vernolate Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of vernolate residues. Due to a lack of publicly available inter-laboratory proficiency test results specifically for this compound, this document outlines the common methodologies used for similar pesticide residue analyses and presents expected performance data based on single-laboratory validation studies of other pesticides. The information herein is intended to aid in the selection and implementation of reliable methods for this compound residue quantification.

Data Presentation: Expected Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of the two primary analytical techniques for this compound residue analysis. The data are extrapolated from validation studies of other pesticides using similar methodologies. A laboratory's actual performance will depend on the specific matrix, instrumentation, and quality control procedures.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) 0.01 - 0.1 mg/kg0.001 - 0.01 mg/kg
Limit of Detection (LOD) 0.003 - 0.03 mg/kg0.0003 - 0.003 mg/kg
Recovery (%) 70 - 120%80 - 120%
Precision (RSDr %) ≤ 20%≤ 20%
Selectivity GoodExcellent
Throughput Moderate to HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil and agricultural products.[1][2]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines sample extraction and cleanup into a few simple steps.[1][2]

  • Homogenization: A representative sample (e.g., 10-15 g of soil or crop material) is homogenized. For dry samples like cereals, a rehydration step with water may be necessary before extraction.[3]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (and an internal standard if used).

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate (B1210297) or citrate) to induce phase separation and stabilize the analytes.[1]

    • Shake again for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal (though GCB should be used with caution as it can adsorb some planar pesticides).

    • Vortex for 1 minute and then centrifuge.

    • The final extract is ready for analysis by GC-MS or LC-MS/MS.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode is typically used for trace analysis.

    • Column: A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is the standard technique.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. For identification, a full scan mode can be used to obtain the mass spectrum.

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it suitable for trace-level quantification of a wide range of pesticides, including those that are thermally labile or less volatile.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for thiocarbamate herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion for this compound and then monitoring specific product ions after fragmentation, which provides a high degree of selectivity and sensitivity.[4]

Mandatory Visualization

The following diagrams illustrate the workflow of a typical inter-laboratory comparison and the logical relationships between the analytical methods.

Inter_Laboratory_Comparison_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Test Material Preparation & Homogenization B Homogeneity & Stability Testing A->B C Distribution to Participating Laboratories B->C D Sample Analysis by Each Laboratory C->D E Data Submission D->E F Statistical Analysis (e.g., z-scores) E->F G Issuance of Final Report F->G

Workflow of a typical inter-laboratory comparison for residue analysis.

Analytical_Method_Relationships cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_performance Performance Metrics Homogenization Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_MS GC-MS Cleanup->GC_MS LC_MSMS LC-MS/MS Cleanup->LC_MSMS LOQ LOQ GC_MS->LOQ Recovery Recovery GC_MS->Recovery Precision Precision GC_MS->Precision Selectivity Selectivity GC_MS->Selectivity LC_MSMS->LOQ LC_MSMS->Recovery LC_MSMS->Precision LC_MSMS->Selectivity

Logical relationships between sample preparation, analysis, and performance.

References

Assessing the Long-Term Ecological Impact of Continuous Vernolate Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous application of any herbicide raises valid concerns about its long-term ecological consequences. Vernolate, a thiocarbamate herbicide used for selective control of grassy and broadleaf weeds, is no exception. This guide provides an objective comparison of the long-term ecological impact of continuous this compound use against alternative herbicides, supported by available experimental data. A significant data gap exists in the scientific literature regarding dedicated long-term studies on the continuous application of this compound. Consequently, this guide synthesizes available data on this compound and contrasts it with more extensively studied alternatives to provide a comprehensive ecological risk perspective.

I. Environmental Fate and Persistence

The persistence of an herbicide in the environment is a critical factor in determining its long-term ecological impact. This is often measured by its soil half-life (the time it takes for half of the applied amount to degrade).

This compound is characterized as having a relatively short to moderate persistence in the soil. Its half-life can vary depending on environmental conditions such as soil type, moisture, and temperature. Microbial degradation is the primary mechanism for the breakdown of thiocarbamate herbicides like this compound in the soil. Repeated applications of thiocarbamates have been shown to lead to enhanced microbial degradation, potentially reducing their persistence over time.

Table 1: Comparison of Soil Half-Life for this compound and Alternative Herbicides

HerbicideChemical ClassTypical Soil Half-Life (days)Persistence ClassificationPrimary Degradation Mechanism
This compound Thiocarbamate10 - 40[1]Low to Moderate[2]Microbial Degradation[3]
S-Metolachlor Chloroacetamide15 - 50ModerateMicrobial Degradation
Glyphosate Glycine derivative2 - 197 (highly variable)Low to HighMicrobial Degradation
Trifluralin Dinitroaniline60 - 120HighPhotodegradation, Microbial Degradation

Note: Half-life values are approximate and can vary significantly based on environmental conditions.[2][4]

II. Impact on Soil Microbial Communities

Soil microorganisms are vital for maintaining soil health and fertility, playing crucial roles in nutrient cycling and organic matter decomposition.[5] The continuous application of herbicides can alter the structure and function of these microbial communities.

Studies on thiocarbamate herbicides indicate that they can have transient effects on soil microbial populations. While high concentrations may initially inhibit microbial activity, populations often recover and can even develop the capacity to degrade the herbicide more rapidly.[3] However, long-term continuous application could lead to more persistent shifts in microbial community structure.

Table 2: Effects of Herbicides on Soil Microbial Parameters

HerbicideEffect on Microbial RespirationEffect on Microbial BiomassEffect on Enzyme Activity
This compound (Thiocarbamates) Initial inhibition possible, followed by recovery or stimulation due to microbial adaptation and degradation.[3][6]Transient effects, with potential for recovery.Can be inhibited, affecting nutrient cycling.[7]
S-Metolachlor Can cause short-term reductions in microbial respiration.May temporarily decrease microbial biomass.Can negatively impact dehydrogenase and other enzyme activities.
Glyphosate Varied effects reported, from no significant impact to transient reductions.[3]Generally considered to have minimal long-term effects at typical application rates.[3]Some studies show inhibition of certain enzymes.
Trifluralin Can significantly inhibit soil respiration.May lead to a long-term decrease in microbial biomass due to its persistence.Can have a lasting negative impact on soil enzyme activities.

III. Aquatic Ecotoxicity

Herbicides can enter aquatic ecosystems through runoff and leaching, posing a risk to non-target aquatic organisms. The acute toxicity of a pesticide to aquatic life is often expressed as the LC50 (the concentration that is lethal to 50% of the test organisms over a specified period).[8][9]

This compound is classified as toxic to aquatic life with long-lasting effects.[1] Its impact is dependent on the concentration and duration of exposure.

Table 3: Acute Aquatic Toxicity (LC50) of this compound and Alternative Herbicides

HerbicideOrganismExposure Time (hours)LC50 (mg/L)Toxicity Classification
This compound Rainbow Trout964.3High
Bluegill Sunfish965.2High
Daphnia magna481.3High
S-Metolachlor Rainbow Trout962.9High
Bluegill Sunfish9610Moderate
Daphnia magna4825Moderate
Glyphosate Rainbow Trout9686Low
Bluegill Sunfish96120Low
Daphnia magna48780Low
Trifluralin Rainbow Trout960.012Very High
Bluegill Sunfish960.043Very High
Daphnia magna480.56Very High

Note: Toxicity classifications are general and can vary based on specific regulatory frameworks.

IV. Impact on Non-Target Terrestrial Organisms

The effects of continuous herbicide use are not limited to the soil and water. Non-target terrestrial invertebrates, such as earthworms and beneficial insects, can also be adversely affected.[7][10] These organisms play crucial roles in soil aeration, decomposition, and pollination.[7]

While specific long-term data for continuous this compound use on terrestrial invertebrates is limited, studies on pesticides in general show potential for negative impacts on their growth, reproduction, and behavior.[7][11]

V. Experimental Protocols

Accurate assessment of the ecological impact of herbicides relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

A. Determination of Herbicide Residues in Soil and Water

Objective: To quantify the concentration of this compound and its metabolites in environmental samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Soil):

    • A known weight of soil is extracted with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

    • The extract is filtered and concentrated.

    • A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Sample Preparation (Water):

    • A known volume of water is passed through an SPE cartridge to adsorb the herbicide.

    • The herbicide is then eluted from the cartridge with a small volume of organic solvent.[12]

  • GC-MS Analysis:

    • The prepared extract is injected into a gas chromatograph.

    • The herbicide and its metabolites are separated based on their volatility and interaction with the chromatographic column.

    • The separated compounds are then detected and quantified by a mass spectrometer.[13][14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil Soil Sample Extraction Solvent Extraction Soil->Extraction Water Water Sample SPE Solid-Phase Extraction Water->SPE GC Gas Chromatography Extraction->GC SPE->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Workflow for Herbicide Residue Analysis using GC-MS.
B. Assessment of Soil Microbial Respiration

Objective: To measure the overall activity of the soil microbial community.

Methodology: Substrate-Induced Respiration (SIR)

  • Soil Sampling: Collect soil samples from treated and control plots.

  • Incubation:

    • A known weight of soil is placed in an airtight container.

    • A carbon source (e.g., glucose) is added to stimulate microbial activity.

    • The container is sealed and incubated at a constant temperature.[16][17]

  • CO2 Measurement:

    • The amount of CO2 produced over a specific time period is measured using an infrared gas analyzer or by trapping the CO2 in an alkaline solution and back-titrating.[17][18]

  • Data Analysis: The rate of CO2 evolution is calculated and compared between treated and control soils.

Microbial_Respiration_Workflow A Soil Sample Collection B Addition of Carbon Substrate A->B C Incubation in Sealed Container B->C D Measurement of CO2 Evolution C->D E Data Analysis and Comparison D->E

Experimental Workflow for Soil Microbial Respiration.
C. Assessment of Soil Enzyme Activity

Objective: To evaluate the impact of herbicides on specific soil biochemical processes.

Methodology: Dehydrogenase Activity Assay

  • Sample Preparation: Fresh soil samples are sieved and homogenized.

  • Incubation:

    • A known weight of soil is incubated with a substrate, 2,3,5-triphenyltetrazolium chloride (TTC).

    • Dehydrogenase enzymes in the soil reduce TTC to triphenylformazan (B7774302) (TPF), a red-colored compound.[19]

  • Extraction: The TPF is extracted from the soil using a solvent (e.g., methanol (B129727) or acetone).

  • Quantification: The concentration of TPF in the extract is measured spectrophotometrically.

  • Data Analysis: The dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time.

Dehydrogenase_Activity_Workflow cluster_assay Assay Procedure cluster_measurement Measurement Soil Soil Sample Incubation Incubation with TTC Soil->Incubation Extraction TPF Extraction Incubation->Extraction Spectro Spectrophotometry Extraction->Spectro Analysis Data Analysis Spectro->Analysis

Workflow for Dehydrogenase Activity Assay.

VI. Conclusion and Future Research Directions

The available data suggests that this compound has a low to moderate persistence in the environment and is toxic to aquatic organisms.[1] Its impact on soil microbial communities appears to be transient, though the effects of continuous, long-term application are not well-documented.

There is a clear need for comprehensive, long-term studies specifically investigating the ecological consequences of continuous this compound use. Future research should focus on:

  • Field-based studies: Assessing the impact of repeated this compound applications over multiple growing seasons on soil health, water quality, and biodiversity under realistic agricultural conditions.

  • Chronic toxicity studies: Evaluating the sublethal effects of long-term exposure to this compound on a wider range of non-target organisms.

  • Metabolite analysis: Investigating the persistence and toxicity of this compound's degradation products in the environment.

  • Comparative studies: Directly comparing the long-term ecological impacts of this compound with modern, alternative herbicides under identical experimental conditions.

By addressing these research gaps, a more complete and accurate assessment of the long-term ecological risks associated with continuous this compound use can be achieved, providing valuable information for regulatory agencies, farmers, and environmental scientists.

References

Comparative Analysis of Herbicide Impacts on Soil Enzyme Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the effects of commonly used herbicides on key soil enzymes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of herbicide-induced alterations in soil enzyme activity, supported by experimental data and detailed protocols.

Introduction

Soil enzymes are critical mediators of biogeochemical cycles, playing a pivotal role in nutrient turnover and soil health. The application of herbicides, while essential for modern agriculture, can have unintended consequences on these vital biological catalysts. Understanding the impact of different herbicides on soil enzyme activities is crucial for assessing their environmental footprint and developing sustainable agricultural practices. This guide provides a comparative study of the effects of several widely used herbicides on three key soil enzymes: dehydrogenase, urease, and phosphatase. Due to a lack of available research data, the herbicide vernolate is not included in this direct comparison. The information presented herein is synthesized from various scientific studies to provide a comprehensive overview for researchers and professionals in the field.

Comparative Effects of Herbicides on Soil Dehydrogenase Activity

Dehydrogenase activity is often used as an indicator of overall microbial activity in the soil. The following table summarizes the observed effects of various herbicides on this crucial enzyme.

Herbicide(s)DosageSoil TypeIncubation PeriodEffect on Dehydrogenase ActivityReference
Harpun 500 SC, Faworyt 300 SL, Akord 180 OF, Mocarz 75 WGRecommended and 10-200x recommendedLoamy sand112 daysInhibition, positively correlated with dose.[1][1]
Dimethachlor (B1670658), Linuron (B1675549)Recommended and 100x recommendedSilty-loam luvisol112 daysNo effect at recommended dose; inhibition at 100x dose.[2][2]
S-metolachlor, foramsulfuron, thiencarbazone-methylNot specifiedNot specified153 daysReduction in activity.[3][3]
Glyphosate0, 5, 50, 500, 5000 mg/kgPonderosa pine plantation soil30 daysNo toxic effect; stimulation at high concentrations.[4][4]

Comparative Effects of Herbicides on Soil Urease Activity

Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849). The impact of herbicides on urease activity can, therefore, affect nitrogen availability in the soil.

Herbicide(s)DosageSoil TypeIncubation PeriodEffect on Urease ActivityReference
Chlorimuron-ethyl, FuradanNot specifiedMeadow brown soil, black soilNot specifiedActivation of urease activity.[5][5]
Glyphosate, ParaquatNot specifiedNot specifiedNot specifiedSmall increases in urease activity.[5][5]
Cover Crops (as a management practice)Not applicableNot specified1 yearStimulated by living cover crops.[6][6]

Comparative Effects of Herbicides on Soil Phosphatase Activity

Phosphatases are crucial for the mineralization of organic phosphorus, making it available for plant uptake. Herbicide interference with phosphatase activity can have significant implications for phosphorus cycling.

Herbicide(s)DosageSoil TypeIncubation PeriodEffect on Phosphatase ActivityReference
20 Trace Elements (as potential inhibitors)2.5 & 25 µmole/g soilNot specifiedNot specifiedInhibition by all tested trace elements.[7][7]
Nitrogen FertilizationNot specifiedNot specifiedNot specifiedIncreased phosphatase activity.[8][8]
Phosphorus FertilizationNot specifiedNot specifiedNot specifiedDecreased phosphatase activity.[8][8]
Drought ConditionsNot applicableNot specifiedNot specifiedDecreased phosphatase activity.[8][9]
Cover Crops (as a management practice)Not applicableNot specified1 yearPositively impacted by cover crop residues.[6][6]

Experimental Protocols

The following sections detail generalized experimental methodologies for assessing the impact of herbicides on soil enzyme activities, based on protocols described in the cited literature.

Dehydrogenase Activity Assay

Dehydrogenase activity is commonly determined by measuring the rate of reduction of an artificial electron acceptor, such as 2,3,5-triphenyltetrazolium chloride (TTC), to triphenyl formazan (B1609692) (TPF).[10][11]

Materials:

  • Fresh soil samples

  • Herbicide of interest

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Tris buffer (pH 7.4)

  • Methanol (B129727) or acetone

  • Spectrophotometer

Procedure:

  • Soil samples are collected and sieved.

  • The soil is treated with the herbicide at various concentrations. Control samples receive no herbicide treatment.

  • The treated and control soil samples are incubated under controlled temperature and moisture conditions for a specified period.

  • After incubation, a known amount of soil is mixed with a TTC solution and a buffer.

  • The mixture is incubated in the dark to allow for the enzymatic reduction of TTC to TPF.

  • The TPF produced is extracted from the soil using an organic solvent (e.g., methanol or acetone).

  • The concentration of TPF in the extract is determined spectrophotometrically at a specific wavelength (e.g., 485 nm).

  • Dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time (e.g., µg TPF g⁻¹ soil h⁻¹).

Urease Activity Assay

Urease activity is typically assayed by measuring the rate of ammonia released from the hydrolysis of urea.[12]

Materials:

  • Fresh soil samples

  • Herbicide of interest

  • Urea solution

  • Potassium chloride (KCl) solution

  • Nessler's reagent or an ammonia-selective electrode

  • Spectrophotometer or ion-selective meter

Procedure:

  • Soil samples are prepared and treated with the herbicide as described for the dehydrogenase assay.

  • After incubation, a soil sample is mixed with a urea solution and a buffer.

  • The mixture is incubated to allow for the enzymatic hydrolysis of urea.

  • The reaction is stopped, and the ammonia produced is extracted with a KCl solution.

  • The concentration of ammonia in the extract is determined using Nessler's reagent (colorimetric method) or an ammonia-selective electrode.

  • Urease activity is expressed as the amount of ammonia-nitrogen released per unit of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).

Phosphatase Activity Assay

Phosphatase activity is determined by measuring the rate of hydrolysis of an organic phosphate (B84403) substrate, such as p-nitrophenyl phosphate (pNPP), to p-nitrophenol (pNP).[13]

Materials:

  • Fresh soil samples

  • Herbicide of interest

  • p-nitrophenyl phosphate (pNPP) solution

  • Modified universal buffer (MUB) of a specific pH (for acid or alkaline phosphatase)

  • Calcium chloride (CaCl₂) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Toluene (B28343)

  • Spectrophotometer

Procedure:

  • Soil samples are prepared and treated with the herbicide.

  • After incubation, a soil sample is mixed with a buffer, toluene (to inhibit microbial proliferation), and the pNPP substrate.

  • The mixture is incubated to allow for the enzymatic hydrolysis of pNPP.

  • The reaction is stopped by adding CaCl₂ and NaOH. The NaOH also develops the yellow color of the p-nitrophenol.

  • The mixture is filtered, and the absorbance of the filtrate is measured spectrophotometrically at 400 nm.

  • Phosphatase activity is expressed as the amount of p-nitrophenol released per unit of soil per unit of time (e.g., µg pNP g⁻¹ soil h⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual impact of herbicides on soil enzyme activity.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Herbicide Treatment cluster_incubation Incubation cluster_analysis Enzyme Activity Analysis soil_collection Soil Collection sieving Sieving soil_collection->sieving herbicide_application Herbicide Application (Varying Concentrations) sieving->herbicide_application control Control (No Herbicide) sieving->control incubation Controlled Incubation (Temperature & Moisture) herbicide_application->incubation control->incubation dehydrogenase Dehydrogenase Assay incubation->dehydrogenase urease Urease Assay incubation->urease phosphatase Phosphatase Assay incubation->phosphatase data_analysis Data Analysis & Comparison dehydrogenase->data_analysis urease->data_analysis phosphatase->data_analysis

Caption: Experimental workflow for assessing herbicide effects on soil enzymes.

Herbicide_Impact herbicide Herbicide Application soil_microbes Soil Microorganisms herbicide->soil_microbes Direct Impact (Inhibition/Stimulation) enzyme_activity Soil Enzyme Activity herbicide->enzyme_activity Direct Inhibition enzyme_production Enzyme Production soil_microbes->enzyme_production enzyme_production->enzyme_activity nutrient_cycling Nutrient Cycling enzyme_activity->nutrient_cycling Impacts

Caption: Conceptual model of herbicide impact on soil enzyme activity.

References

A Comparative Guide to Validating Predictive Models for Vernolate Leaching in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predictive Models for Pesticide Leaching: A Comparison

A variety of mathematical models are utilized to predict the fate and transport of pesticides, including vernolate, in the subsurface. These models differ in their complexity and the processes they simulate. The choice of model often depends on the specific objectives of the study, data availability, and the required level of detail. Below is a comparison of commonly used models that could be applied to this compound leaching.

ModelKey CharacteristicsProcesses SimulatedData Requirements
LEACHM (Leaching Estimation and Chemistry Model)A comprehensive, process-based model.Water flow, solute transport, sorption, degradation, volatilization, and plant uptake.Detailed soil hydraulic properties, pesticide degradation rates, sorption coefficients, and meteorological data.
PRZM (Pesticide Root Zone Model)A widely used model for pesticide fate and transport.Runoff, erosion, leaching, decay, plant uptake, and volatilization.Daily meteorological data, soil properties, crop information, and pesticide application details.
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems)An extension of the CREAMS model, focusing on pesticide transport to groundwater.Hydrology, erosion, and pesticide fate within the root zone.Similar to PRZM, requires extensive input data on climate, soil, and management practices.
HYDRUS-1D A versatile model for simulating water, heat, and solute transport in variably saturated porous media.[1]Saturated and unsaturated water flow, advection-dispersion, degradation, and sorption.Soil hydraulic parameters, solute transport parameters, and boundary conditions.

Experimental Protocols for Model Validation

The validation of any predictive model requires high-quality experimental data. The following protocols are standard methods for generating data on herbicide leaching in soil.

Soil Column Leaching Study

Objective: To quantify the mobility of this compound and its degradation products through a soil profile under controlled laboratory conditions.

Methodology:

  • Soil Collection and Column Packing: Undisturbed or repacked soil columns are prepared using representative soil from the area of interest. The physical and chemical properties of the soil (texture, organic carbon content, pH, bulk density) are thoroughly characterized.

  • This compound Application: A known concentration of this compound, often radiolabeled (e.g., with ¹⁴C) for ease of detection, is applied to the surface of the soil column.

  • Leaching Simulation: A simulated rainfall or irrigation event is applied to the top of the column at a constant flow rate.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected at regular intervals.

  • Analysis: The concentration of this compound and its primary metabolites in the leachate is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds).

  • Soil Profile Analysis: After the leaching experiment, the soil column is sectioned, and the distribution of this compound and its metabolites within the soil profile is determined.

Field Lysimeter Study

Objective: To monitor the leaching of this compound under more realistic field conditions, incorporating natural variations in weather and soil.

Methodology:

  • Lysimeter Installation: Large, undisturbed blocks of soil are encased in a container (lysimeter) that allows for the collection of leachate. Lysimeters are installed in the field to expose them to ambient environmental conditions.

  • This compound Application: this compound is applied to the soil surface within the lysimeter at a rate representative of agricultural practices.

  • Leachate and Soil Sampling: Leachate is collected from the bottom of the lysimeter after rainfall or irrigation events. Soil cores are also periodically collected from within the lysimeter to assess the vertical distribution of the herbicide.

  • Sample Analysis: Water and soil samples are analyzed for this compound and its degradation products using appropriate analytical methods.

  • Data Collection: Meteorological data, including precipitation, temperature, and evapotranspiration, are continuously monitored throughout the study period.

Data Presentation for Model Comparison

To objectively compare the performance of different predictive models, the following quantitative data from experimental studies should be summarized.

ParameterDescriptionExperimental MethodModel Output for Comparison
Breakthrough Curve (BTC) The concentration of this compound in the leachate over time or cumulative drainage volume.Soil Column Leaching, Lysimeter StudySimulated this compound concentration in leachate.
Degradation Half-Life (DT₅₀) The time required for 50% of the initial this compound concentration to degrade in the soil.Aerobic/Anaerobic Soil IncubationSimulated degradation rate.
Sorption Coefficient (Kd or Koc) A measure of the partitioning of this compound between the soil solid and solution phases.Batch Equilibrium StudyModel input parameter; can be calibrated.
Leached Mass The total mass or percentage of applied this compound that is collected in the leachate.Soil Column Leaching, Lysimeter StudySimulated total mass of this compound leached.
Residual Soil Concentration The concentration of this compound remaining in different soil layers at the end of the experiment.Soil Column Leaching, Lysimeter StudySimulated this compound concentration at various soil depths.

Visualization of the Model Validation Workflow

The following diagram illustrates the logical workflow for the validation of a predictive model for this compound leaching.

cluster_0 Model Setup & Parameterization cluster_1 Experimental Validation cluster_2 Model Simulation & Comparison cluster_3 Performance Evaluation A Select Predictive Model (e.g., LEACHM, PRZM) B Gather Input Data: - Soil Properties - this compound Properties (Degradation, Sorption) - Meteorological Data A->B C Model Calibration (Optional, using a separate dataset) B->C F Run Model Simulation using Experimental Conditions C->F D Conduct Leaching Experiments (Soil Column or Lysimeter) E Collect Experimental Data: - Breakthrough Curves - Leached Mass - Residual Soil Concentrations D->E G Compare Model Predictions with Experimental Data E->G F->G H Calculate Goodness-of-Fit Statistics (e.g., RMSE, Nash-Sutcliffe Efficiency) G->H I Sensitivity and Uncertainty Analysis G->I J Model Acceptance/Rejection H->J I->J

Workflow for validating predictive models of this compound leaching.

References

A Comparative Analysis of Vernolate Herbicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vernolate, a selective soil-incorporated herbicide of the thiocarbamate class, has been utilized for the control of grassy and broadleaf weeds in various crops, including soybeans and peanuts. The efficacy of this compound is significantly influenced by its formulation, which dictates its handling, application, soil persistence, and ultimately, its weed control performance and crop safety. This guide provides an objective comparison of different this compound formulations, supported by experimental data, to aid in the selection of the most appropriate formulation for specific research and field applications.

Formulation Types and Their Characteristics

This compound has been commercially available primarily in two formulations: Emulsifiable Concentrate (EC) and Granular (G). While research into advanced formulations like microencapsulated (MC) or controlled-release versions of this compound is not widely published, studies on chemically similar herbicides, such as EPTC, provide valuable insights into the potential benefits of such technologies.

  • Emulsifiable Concentrate (EC): This liquid formulation contains the active ingredient dissolved in a petroleum-based solvent along with an emulsifying agent.[1][2][3] When mixed with water, it forms a milky emulsion that can be applied as a spray.[1][2] EC formulations are easy to handle and store, require minimal agitation, and generally provide good coverage.[2] However, the solvents can pose risks of phytotoxicity to crops under certain conditions and may increase dermal toxicity to applicators.[1]

  • Granular (G): In this dry formulation, the active ingredient is coated onto or absorbed into inert particles such as clay.[1][2] Granules are ready-to-use and applied directly to the soil using a spreader.[1] This formulation offers the advantage of reduced drift and lower inhalation hazard to the applicator compared to sprayable formulations.[2] The release of the active ingredient is initiated by soil moisture.[1]

  • Microencapsulated (MC) / Controlled-Release: This advanced formulation involves enclosing the active ingredient within a protective polymer shell.[4][5] This technology aims to provide a slow, controlled release of the herbicide, which can reduce losses due to volatilization and degradation, enhance weed control efficacy at lower application rates, and improve crop safety.[4][6][7] While specific data on microencapsulated this compound is limited, research on other thiocarbamates demonstrates these potential advantages.[4][5]

Comparative Efficacy Data

Direct comparative field trial data for different this compound formulations is scarce in recent literature. However, a greenhouse study on the closely related herbicide EPTC provides a strong indication of the potential efficacy differences between Emulsifiable Concentrate (EC) and Microencapsulated (MC) formulations.

Table 1: Comparison of Effective Dose (ED) for EPTC Formulations in Controlling Green Foxtail and Redroot Pigweed

Weed SpeciesFormulationED10 (kg a.i./ha)ED50 (kg a.i./ha)ED90 (kg a.i./ha)
Green Foxtail EC0.722.947.18
(Setaria viridis)MC0.411.874.89
Redroot Pigweed EC1.083.2910.02
(Amaranthus retroflexus)MC0.572.369.67

Source: Adapted from a greenhouse study on EPTC formulations. The effective dose (ED) represents the herbicide dosage required to achieve 10%, 50%, and 90% weed control, respectively.[4]

The data clearly indicates that the microencapsulated formulation of EPTC was more effective at lower doses for controlling both weed species compared to the emulsifiable concentrate. This suggests that a microencapsulated this compound formulation could potentially offer improved weed control with a reduced amount of active ingredient.

Experimental Protocols

Greenhouse Efficacy Study of Microencapsulated (MC) vs. Emulsifiable Concentrate (EC) Herbicide Formulations

This protocol is based on a study comparing EPTC formulations, which can be adapted for this compound.

1. Experimental Design:

  • A factorial experiment based on a randomized complete block design with three replications.[4]

2. Potting and Seeding:

  • Pots are filled with a suitable soil mix.

  • The soil in each pot is infested with seeds of the target weed species (e.g., Green foxtail and Redroot pigweed).[4]

3. Herbicide Treatments:

  • Microencapsulated (MC) and Emulsifiable Concentrate (EC) formulations of the herbicide are applied at different percentages of the recommended dose (e.g., 0%, 25%, 50%, 75%, and 100% of the active ingredient).[4]

4. Application and Incorporation:

  • The herbicide formulations are applied to the soil surface and incorporated to a specified depth, simulating field application.

5. Growth Conditions:

  • Pots are maintained in a greenhouse under controlled temperature, light, and humidity conditions.

  • Pots are watered as needed to ensure optimal conditions for weed germination and growth.

6. Data Collection and Analysis:

  • After a predetermined period, the number of emerged weed seedlings is counted.[4]

  • The data is analyzed using ANOVA and non-linear regression models (e.g., Weibull and log-logistic equations) to determine the effective dose for 10%, 50%, and 90% weed control (ED10, ED50, and ED90).[4]

Visualizing Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Growth cluster_analysis Data Analysis potting Potting Soil seeding Weed Seeding potting->seeding ec_formulation EC Formulation Doses seeding->ec_formulation mc_formulation MC Formulation Doses seeding->mc_formulation greenhouse Greenhouse Incubation ec_formulation->greenhouse mc_formulation->greenhouse data_collection Weed Count greenhouse->data_collection statistical_analysis Statistical Analysis (ED50) data_collection->statistical_analysis

Caption: Experimental workflow for comparing the efficacy of EC and MC herbicide formulations.

formulation_efficacy_relationship formulation Formulation Type release_rate Active Ingredient Release Rate formulation->release_rate influences persistence Soil Persistence release_rate->persistence volatilization Volatilization Loss release_rate->volatilization efficacy Weed Control Efficacy persistence->efficacy crop_safety Crop Safety persistence->crop_safety volatilization->efficacy reduces

Caption: Logical relationship between formulation type and herbicidal performance.

Conclusion

The choice of this compound formulation has significant implications for its herbicidal efficacy, environmental fate, and crop safety. While Emulsifiable Concentrate (EC) formulations are widely used and convenient, they may present a higher risk of crop injury and environmental loss compared to other formulations. Granular (G) formulations offer advantages in terms of reduced applicator exposure and drift. The development of advanced formulations, such as microencapsulation, holds considerable promise for improving the performance of thiocarbamate herbicides like this compound. As demonstrated by studies on similar compounds, microencapsulation can lead to enhanced weed control at lower application rates, thereby reducing the overall environmental load of the herbicide. Further research focusing on direct field comparisons of different this compound formulations is warranted to provide more definitive guidance for optimal weed management strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vernolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Vernolate, a selective herbicide, requires specific disposal procedures due to its potential hazards. Adherence to these guidelines is essential for protecting personnel and the environment.

Pesticide wastes are classified as toxic, and their improper disposal is a violation of federal law.[1][2] Therefore, a structured and informed approach to the disposal of this compound and its contaminated materials is crucial. The primary recommendation is to utilize alternative chemicals with lower inherent risks whenever possible.[3] If this compound must be used, any excess should be considered for its approved application or returned to the supplier.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Gloves Chemical-resistant
Eye Protection Safety glasses or goggles
Respiratory Protection Use in a well-ventilated area, preferably a fume hood
Protective Clothing Standard lab coat

Step-by-Step Disposal Protocol

The following is a systematic guide for the safe disposal of this compound waste products.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including residual product, weighing papers, and pipette tips, must be collected in a designated, clearly labeled, puncture-proof container for hazardous waste.[4]

  • Liquid Waste: this compound solutions should be collected in a separate, labeled, leak-proof container for hazardous liquid waste.[4] To prevent unforeseen chemical reactions, do not mix this compound solutions with other solvent waste streams unless their compatibility is confirmed.[4]

2. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material using an inert substance such as sand or vermiculite.[1][5] The absorbent material should then be collected and placed into a suitable container for hazardous waste disposal.[1][5]

  • Large Spills: For larger spills, the immediate priority is to contain the spill by creating a dike around the affected area.[1][5] Recover as much of the free liquid as possible for potential reuse, and then absorb the remaining liquid with an inert material for disposal.[1][5]

3. Container Management:

Empty this compound containers require careful handling to ensure they are free of residual chemicals.

  • Triple Rinsing: Do not reuse empty containers.[6][7] They must be triple-rinsed with an appropriate solvent.[2][5][8][9]

  • Rinsate Collection: The rinsate from this process is also considered hazardous and must be collected as hazardous waste.[8]

  • Final Disposal: Once thoroughly rinsed, the container should be punctured to prevent reuse and disposed of in a sanitary landfill or as specified on the product's label.[5][9]

4. Final Disposal:

The recommended method for the final disposal of this compound is high-temperature incineration.[4][10] This process ensures the complete destruction of the hazardous compound.

5. Regulatory Compliance:

All disposal activities must be in strict accordance with local, state, and federal regulations.[1] For any uncertainties regarding disposal protocols, it is advisable to contact your state's Pesticide or Environmental Control Agency or the nearest EPA regional office's hazardous waste representative for guidance.[1][2]

This compound Disposal Workflow

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated labware) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste solid_container Collect in Labeled, Puncture-Proof Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container spill Spill Occurs? solid_container->spill liquid_container->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes empty_container_q Empty this compound Container? spill->empty_container_q No spill_procedure->empty_container_q triple_rinse Triple-Rinse Container empty_container_q->triple_rinse Yes storage Store Waste in Designated Secure Area empty_container_q->storage No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_dispose Puncture and Dispose of Container in Landfill triple_rinse->puncture_dispose collect_rinsate->liquid_container disposal Arrange for Professional Disposal (High-Temperature Incineration) storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vernolate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Vernolate, a thiocarbamate herbicide. Adherence to these procedures will help ensure a safe laboratory environment and proper disposal of waste.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid formulations.[1] Always use unlined, elbow-length gloves to protect the wrists.[1]
Body Protective suit or coverallsA clean, dry protective suit covering the entire body from wrists to ankles is necessary.[1] For mixing, loading, or cleaning equipment, a chemical-resistant apron should be worn over the suit.[1]
Eyes & Face Safety glasses, goggles, or face shieldFor low-exposure situations, safety glasses with brow and side shields are acceptable.[1] When pouring or mixing concentrates, snug-fitting, non-fogging goggles or a full-face shield are required.[1]
Respiratory RespiratorA respirator is recommended during any lengthy exposure or when there is a high risk of inhaling dusts or sprays, particularly when mixing or filling highly toxic pesticides.[1][2]
Feet Chemical-resistant footwearWear one-piece, pull-on boots made of natural rubber, which may be coated with polyurethane or PVC.[3] Pant legs should be worn outside of the boots.[3]

Operational Plan for Handling this compound

1. Preparation and Handling:

  • Work in a well-ventilated area.[4]

  • Avoid contact with skin and eyes.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4]

  • Do not eat, drink, or smoke when using this product.[5]

2. First Aid Measures:

  • If Swallowed: Immediately have the victim drink water (two glasses at most) and consult a physician.[5] Call a poison control center or doctor if you feel unwell.[5]

  • In Case of Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water/shower.[5]

  • In Case of Eye Contact: Rinse out with plenty of water and remove contact lenses.[5]

  • If Inhaled: Move the person to fresh air.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: The most favorable course of action is to use an alternative chemical with less inherent risk.[6] If that is not possible, any unused portion of the material should be recycled for its approved use or returned to the manufacturer.[6]

  • Empty Containers: After emptying, rinse the container properly.[7] The rinse water should be applied to a labeled site and should not result in a concentration above the label's recommendation.[7][8] Do not pour rinse water down drains or on any site not listed on the product label.[7]

  • Waste Disposal: Dispose of contents and containers at an approved waste disposal plant.[5] Incineration is a potential disposal method, but it must be done in a way that does not release hazardous products into the environment.[6][9]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Acute Oral LD50 (rats) 1,200 - 1,900 mg/kg[10]
Water Solubility 90 mg/L[6]
Vapor Pressure 1.04 x 10⁻² mm Hg[6]
Henry's Law Constant 3.1 x 10⁻⁵ atm-cu m/mole[6]
Half-life in moist loam soil (21-27°C) ~1.5 weeks[4][10]
Half-life in clay soil 10-12 days[4]

Emergency Response: this compound Spill Workflow

In the event of a this compound spill, a structured and immediate response is necessary to mitigate risks. The following diagram outlines the logical workflow for handling a spill.

Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.